molecular formula C19H25ClN2OS B074011 Levomepromazine hydrochloride CAS No. 1236-99-3

Levomepromazine hydrochloride

Numéro de catalogue: B074011
Numéro CAS: 1236-99-3
Poids moléculaire: 364.9 g/mol
Clé InChI: ODLGFPIWRAEFAN-PFEQFJNWSA-N
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Description

Levomepromazine hydrochloride is a potent phenothiazine derivative with significant research applications, primarily as a high-affinity antagonist at multiple neurotransmitter receptors, including dopaminergic (D2), serotonergic (5-HT2), and adrenergic (α1) receptors. This broad receptor profile makes it an invaluable pharmacological tool in neuroscience and psychiatric research for studying the mechanisms underlying psychosis, mood disorders, and the physiological roles of monoaminergic neurotransmission. Its robust antagonism of the 5-HT2 receptor, in particular, provides a key distinction from other typical antipsychotics and offers a research model for investigating the interplay between serotonin and dopamine pathways. In laboratory settings, this compound is utilized to induce and characterize animal models of schizophrenia, to explore the neuropharmacology of sedation and analgesia, and to probe receptor binding kinetics and signal transduction mechanisms in vitro. This compound is supplied as a high-purity, stable solid to ensure reproducible and reliable results in your experimental workflows, supporting advancements in psychopharmacology and neurochemical discovery.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGFPIWRAEFAN-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236-99-3
Record name Levomepromazine hydrochloride
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Record name Levomepromazine hydrochloride [USAN:JAN]
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Record name Levomepromazine hydrochloride
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Record name LEVOMEPROMAZINE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levomepromazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) antipsychotic, exerts its complex pharmacological effects through the antagonism of a wide array of central nervous system receptors. This technical guide provides a comprehensive overview of the core mechanism of action of levomepromazine hydrochloride, focusing on its interactions with key neurotransmitter systems. Quantitative binding affinity data are presented, along with detailed methodologies for the key experiments utilized in determining these interactions. Furthermore, the downstream signaling pathways affected by levomepromazine's receptor antagonism are elucidated and visualized. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of neuropsychiatric therapeutics.

Introduction

Levomepromazine, also known as methotrimeprazine, is a low-potency typical antipsychotic of the phenothiazine class.[1] It exhibits a broad pharmacological profile, underpinning its therapeutic efficacy in the management of psychosis, as well as its notable sedative, anxiolytic, antiemetic, and analgesic properties.[2][3] The multifaceted nature of levomepromazine's clinical effects is a direct consequence of its interaction with multiple neurotransmitter receptor systems.[4][5][6] This guide delves into the core mechanisms of levomepromazine's action, providing a detailed examination of its receptor binding profile and the subsequent modulation of intracellular signaling cascades.

Receptor Binding Affinity Profile

The therapeutic and side-effect profile of levomepromazine is dictated by its affinity for a range of G-protein coupled receptors (GPCRs). The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for levomepromazine at various key neurotransmitter receptors, compiled from in vitro radioligand binding assays.

Receptor FamilyReceptor SubtypeLevomepromazine Ki (nM)Primary Source(s)
Dopamine (B1211576) D154.3[2][7]
D2L8.6[2][7]
D2S4.3[2][7]
D38.3[2][7]
D4.27.9[2][7]
Serotonin (B10506) 5-HT2AHigh Affinity[8]
5-HT2CHigh Affinity[4]
Histamine (B1213489) H1High Affinity[4][9]
Adrenergic α1High Affinity[8][10][11]
α2Moderate Affinity[8][11]
Muscarinic M1-M5Moderate Affinity[4][9]

Core Mechanisms of Action and Downstream Signaling

Levomepromazine's mechanism of action is primarily characterized by its potent antagonism of dopamine D2-like receptors, serotonin 5-HT2A receptors, histamine H1 receptors, and α1-adrenergic receptors. Blockade of these receptors disrupts their respective signaling pathways, leading to the drug's diverse pharmacological effects.

Dopamine Receptor Antagonism

Levomepromazine exhibits a high affinity for D2-like dopamine receptors (D2, D3, and D4).[2][7] The antipsychotic effects of levomepromazine are largely attributed to its blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain.

  • Signaling Pathway: Dopamine D2 receptors are Gi/o-coupled GPCRs. Upon activation by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can also modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Levomepromazine, as a competitive antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine-mediated inhibition of adenylyl cyclase and maintaining baseline cAMP levels.

D2_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gi Protein (αi, βγ) D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds & Activates Levomepromazine Levomepromazine Levomepromazine->D2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway Antagonism by Levomepromazine.
Serotonin Receptor Antagonism

Levomepromazine demonstrates high affinity for 5-HT2A and 5-HT2C receptors.[4][8] Antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.

  • Signaling Pathway: 5-HT2A receptors are Gq/11-coupled GPCRs. Activation by serotonin leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). Levomepromazine blocks this cascade by preventing serotonin from binding to and activating the 5-HT2A receptor.

SHT2A_Signaling_Pathway cluster_membrane Plasma Membrane SHT2AR 5-HT2A Receptor Gq Gq Protein (αq, βγ) SHT2AR->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates PIP2 PIP2 PIP2->PLC Serotonin Serotonin Serotonin->SHT2AR Binds & Activates Levomepromazine Levomepromazine Levomepromazine->SHT2AR Binds & Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Intracellular Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_ER->ER Ca2_cyto->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

Serotonin 5-HT2A Receptor Signaling Pathway Antagonism by Levomepromazine.
Histamine Receptor Antagonism

Levomepromazine is a potent antagonist of the histamine H1 receptor.[4][9] This action is primarily responsible for its strong sedative and hypnotic effects, which can be therapeutically beneficial in agitated or psychotic patients but can also be a significant side effect.

  • Signaling Pathway: The histamine H1 receptor is also a Gq/11-coupled GPCR. Its signaling cascade is similar to that of the 5-HT2A receptor, involving the activation of PLC and the subsequent generation of IP3 and DAG, leading to increased intracellular calcium and PKC activation. Levomepromazine's antagonism of the H1 receptor blocks these downstream events.

Adrenergic Receptor Antagonism

Levomepromazine exhibits high affinity for α1-adrenergic receptors and moderate affinity for α2-adrenergic receptors.[8][10][11] The blockade of α1-adrenergic receptors is associated with several of levomepromazine's side effects, most notably orthostatic hypotension and dizziness, due to the inhibition of norepinephrine-mediated vasoconstriction.

  • Signaling Pathway: α1-adrenergic receptors are Gq/11-coupled GPCRs that, upon activation by norepinephrine (B1679862) or epinephrine, stimulate the PLC/IP3/DAG pathway, leading to an increase in intracellular calcium and the activation of PKC. This cascade in vascular smooth muscle cells results in contraction and vasoconstriction. Levomepromazine's antagonism at these receptors inhibits this signaling pathway.

Muscarinic Receptor Antagonism

Levomepromazine has a moderate affinity for muscarinic acetylcholine (B1216132) receptors (M1-M5).[4][9] This anticholinergic activity contributes to side effects such as dry mouth, blurred vision, constipation, and urinary retention.

  • Signaling Pathway: Muscarinic receptor subtypes have varied G-protein coupling. M1, M3, and M5 receptors are Gq/11-coupled, activating the PLC pathway. M2 and M4 receptors are Gi/o-coupled, inhibiting adenylyl cyclase. Levomepromazine's antagonism at these receptors will have differing effects on downstream signaling depending on the specific receptor subtype and its location.

Experimental Protocols

The determination of levomepromazine's receptor binding affinities and functional antagonism relies on a variety of in vitro assays.

Radioligand Binding Assay

This is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.

  • Principle: A competitive binding assay is performed in which a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of the unlabeled test compound (levomepromazine). The ability of the test compound to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

  • Detailed Methodology (Example for Dopamine D2 Receptor):

    • Membrane Preparation: Frozen membrane suspensions of recombinant human dopamine D2 receptor subtypes expressed in Sf9 cells are utilized.[2][7]

    • Radioligand: [3H]spiperone, a high-affinity D2 receptor antagonist, is used as the radioligand at a concentration of 0.22 nM.[2][7]

    • Assay Buffer: 50 mM Tris-EDTA, pH 7.4, containing 154 mM NaCl.[2][7]

    • Competition Assay: The assay is conducted in a final volume of 1.0 ml, containing the assay buffer, [3H]spiperone, varying concentrations of levomepromazine (e.g., 0.1 nM to 10 µM), and the membrane preparation.[2][7]

    • Non-specific Binding: Determined in parallel incubations containing a high concentration (e.g., 10 µM) of a potent, unlabeled D2 antagonist, such as (+)butaclamol.[2][7]

    • Incubation: The mixture is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.[2][7]

    • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.[2][7]

    • Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a liquid scintillation counter.[2][7]

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for levomepromazine is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Membranes Incubation Incubate to Equilibrium (e.g., 60 min at 25°C) Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]spiperone) Radioligand->Incubation Levomepromazine Levomepromazine (Varying Concentrations) Levomepromazine->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Scintillation Scintillation Counting (Measures Bound Radioactivity) Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for a Competitive Radioligand Binding Assay.
Functional Assays

Functional assays are employed to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For levomepromazine, these assays confirm its antagonist activity.

  • Principle: This assay measures the ability of an antagonist to block an agonist-induced decrease in intracellular cAMP levels. To measure the inhibition of adenylyl cyclase by a Gi-coupled receptor, the enzyme is first stimulated with forskolin (B1673556) to produce a measurable level of cAMP.

  • Methodology Outline:

    • Cell Culture: Cells stably expressing the human D2 receptor are cultured in appropriate media.

    • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of levomepromazine.

    • Agonist and Forskolin Stimulation: A D2 receptor agonist (e.g., quinpirole) and forskolin are added to the cells to stimulate the Gi pathway and adenylyl cyclase, respectively.

    • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

    • Data Analysis: The ability of levomepromazine to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.

  • Principle: This assay measures the ability of an antagonist to inhibit an agonist-induced increase in intracellular calcium concentration.

  • Methodology Outline:

    • Cell Culture and Dye Loading: Cells expressing the target Gq-coupled receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with different concentrations of levomepromazine.

    • Agonist Stimulation: A specific agonist for the receptor is added to the cells, triggering the release of intracellular calcium.

    • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

    • Data Analysis: The inhibitory effect of levomepromazine on the agonist-induced calcium flux is quantified, and an IC50 value is calculated.

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Receptor-expressing Cells Dye Load with Fluorescent Dye (for Ca2+ assay) Cells->Dye If Gq-coupled Antagonist Pre-incubate with Levomepromazine Cells->Antagonist If Gi-coupled Dye->Antagonist Agonist Add Agonist Antagonist->Agonist Measurement Measure Signal (Fluorescence or cAMP) Agonist->Measurement IC50 Determine IC50 Measurement->IC50

Generalized Workflow for a Functional Antagonist Assay.

Conclusion

The mechanism of action of this compound is characterized by its broad-spectrum antagonism at multiple G-protein coupled receptors. Its high affinity for dopamine D2-like, serotonin 5-HT2A, histamine H1, and adrenergic α1 receptors forms the basis of its antipsychotic, sedative, and cardiovascular effects. A thorough understanding of its complex receptor binding profile and the resulting modulation of downstream signaling pathways is essential for optimizing its therapeutic use and for the development of novel antipsychotic agents with improved efficacy and side-effect profiles. The experimental methodologies detailed in this guide provide a framework for the continued investigation of the pharmacology of levomepromazine and other multi-receptor-targeting drugs.

References

Levomepromazine Hydrochloride: An In-Depth Receptor Binding Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), also known as methotrimeprazine, is a phenothiazine (B1677639) antipsychotic with a complex pharmacological profile characterized by its interaction with a wide array of neurotransmitter receptors. This broad receptor-binding portfolio contributes to both its therapeutic effects and its side-effect profile. This technical guide provides a detailed overview of the receptor binding affinity of levomepromazine hydrochloride, outlines the experimental protocols for determining these binding characteristics, and visualizes the key signaling pathways involved.

Data Presentation: Receptor Binding Affinity of Levomepromazine

The binding affinity of levomepromazine for various neurotransmitter receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for levomepromazine at various human (h) and rat (r) receptors, compiled from extensive in vitro radioligand binding assays.

Receptor FamilyReceptor SubtypeKi (nM)Species
Dopamine (B1211576) D154.3[1]Human
D2S4.3[1]Human
D2L8.6[1]Human
D38.3[1]Human
D4.27.9[1]Human
Serotonin 5-HT1A26Human
5-HT1B130Human
5-HT1D33Human
5-HT1E140Human
5-HT2A1.4Human
5-HT2B5.4Human
5-HT2C1.7Human
5-HT3130Human
5-HT5A110Human
5-HT618Human
5-HT725Human
Adrenergic α1A1.1Human
α1B1.2Human
α1D1.0Human
α2A5.0Human
α2B4.0Human
α2C4.0Human
Histamine H10.3Human
H249Human
H3>10000Human
H4140Human
Muscarinic M113Human
M248Human
M340Human
M419Human
M525Human

Experimental Protocols: Radioligand Binding Assay

The receptor binding affinities (Ki values) presented in this guide are determined using competitive radioligand binding assays. This technique measures the ability of a test compound (levomepromazine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Membrane Preparation
  • Source: Cell lines (e.g., HEK-293, CHO) stably expressing the human recombinant receptor of interest, or tissue homogenates from specific brain regions known to be rich in the target receptor.

  • Procedure:

    • Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).

Competitive Binding Assay
  • Materials:

    • Prepared cell membranes.

    • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors, [³H]Prazosin for α1-adrenergic receptors, [³H]Pyrilamine for H1 receptors, [³H]N-methylscopolamine for muscarinic receptors).

    • Unlabeled this compound at a range of concentrations.

    • A high concentration of a known antagonist for the target receptor to determine non-specific binding.

    • Assay buffer (composition varies depending on the receptor, but typically contains a buffer salt, ions, and protease inhibitors).

    • 96-well filter plates and a vacuum filtration manifold.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled levomepromazine.

    • Control wells are included for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a competing antagonist).

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity on each filter is quantified using a liquid scintillation counter.

Data Analysis
  • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of levomepromazine.

  • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the levomepromazine concentration.

  • The IC50 value (the concentration of levomepromazine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by levomepromazine's receptor antagonism and a typical experimental workflow for a radioligand binding assay.

cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation incubation Incubation with Radioligand & Levomepromazine prep->incubation Add to plate filtration Filtration & Washing incubation->filtration Separate bound/ unbound counting Scintillation Counting filtration->counting Quantify radioactivity analysis Data Analysis (IC50 -> Ki) counting->analysis Calculate results

A typical workflow for a radioligand binding assay.

cluster_D2 Dopamine D2 Receptor Signaling (Gi/o-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Levo Levomepromazine Levo->D2R Antagonizes Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Simplified Dopamine D2 receptor signaling pathway.

cluster_5HT2A Serotonin 5-HT2A Receptor Signaling (Gq-coupled) Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Levo Levomepromazine Levo->HT2AR Antagonizes Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Simplified Serotonin 5-HT2A receptor signaling pathway.

cluster_H1 Histamine H1 Receptor Signaling (Gq-coupled) Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Levo Levomepromazine Levo->H1R Antagonizes Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC cluster_alpha1 Alpha-1 Adrenergic Receptor Signaling (Gq-coupled) Norepinephrine Norepinephrine Alpha1R α1 Receptor Norepinephrine->Alpha1R Activates Levo Levomepromazine Levo->Alpha1R Antagonizes Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC cluster_M1 Muscarinic M1 Receptor Signaling (Gq-coupled) ACh Acetylcholine M1R M1 Receptor ACh->M1R Activates Levo Levomepromazine Levo->M1R Antagonizes Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

References

An In-depth Technical Guide to the Synthesis and Structural Analysis of Levomepromazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a low-potency typical antipsychotic with a wide range of clinical applications, including the management of schizophrenia and the palliation of nausea and pain. This technical guide provides a comprehensive overview of the chemical synthesis and detailed structural analysis of its hydrochloride salt. The synthesis section delineates a viable pathway commencing from readily available starting materials, encompassing the formation of the racemic mixture and its subsequent chiral resolution to yield the pharmacologically active levorotatory isomer. The structural analysis section details various chromatographic and spectroscopic techniques essential for the characterization and quality control of levomepromazine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the phenothiazine core, followed by alkylation to introduce the side chain, and finally, resolution of the resulting racemic mixture to isolate the desired levo-isomer.

Synthesis of the Racemic Base: (±)-Methotrimeprazine

The synthesis of the racemic base, known as methotrimeprazine, involves two primary starting materials: 2-methoxyphenothiazine (B126182) and 1-dimethylamino-2-methyl-3-chloropropane.

Step 1: Synthesis of 2-Methoxyphenothiazine

A common route to 2-methoxyphenothiazine starts from resorcinol (B1680541) and aniline (B41778).[1][2][3]

  • Reaction: Resorcinol is first reacted with aniline in the presence of a catalyst such as p-toluenesulfonic acid to form 3-hydroxydiphenylamine.

  • Methylation: The resulting intermediate is then methylated using a reagent like dimethyl sulfate (B86663) to yield 3-methoxydiphenylamine.

  • Cyclization: Finally, cyclization with sulfur in the presence of a catalyst like iodine affords 2-methoxyphenothiazine.[1]

Step 2: Synthesis of 1-Dimethylamino-2-methyl-3-chloropropane

This side chain can be prepared from 1-dimethylamino-2-propanol.

  • Reaction: 1-Dimethylamino-2-propanol is reacted with thionyl chloride to produce 1-dimethylamino-2-methyl-3-chloropropane hydrochloride.[4] The free base can be obtained by neutralization.

Step 3: Alkylation to form (±)-Methotrimeprazine

2-methoxyphenothiazine is alkylated with 1-dimethylamino-2-methyl-3-chloropropane to yield the racemic base.[5]

  • Reaction: The reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like xylene.

Resolution of (±)-Methotrimeprazine

The therapeutic activity of methotrimeprazine resides in the levorotatory isomer. Therefore, the resolution of the racemic mixture is a critical step.[6][7]

  • Resolving Agent: A chiral acid, such as (-)-di-p-toluoyl-L-tartaric acid, is used to form diastereomeric salts with the racemic base.[6]

  • Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The less soluble salt of the dextrorotatory isomer crystallizes out first.

  • Isolation of Levomepromazine: The mother liquor, enriched in the levorotatory isomer, is then treated to liberate the free base, levomepromazine.

  • Salt Formation: Finally, treatment of the levomepromazine free base with hydrochloric acid yields this compound.

Experimental Protocols

Protocol 1: Synthesis of (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine [5]

  • To a solution of 2-methoxyphenothiazine in dry xylene, add sodium amide.

  • Heat the mixture to reflux.

  • Slowly add a solution of 1-dimethylamino-2-methyl-3-chloropropane in dry xylene.

  • Continue refluxing for several hours.

  • Cool the reaction mixture and wash with water.

  • Extract the aqueous layer with a suitable organic solvent.

  • Dry the combined organic extracts and evaporate the solvent to obtain the crude racemic base.

  • Purify the product by vacuum distillation or chromatography.

Protocol 2: Resolution of (±)-Methotrimeprazine and formation of this compound [6]

  • Dissolve the racemic base and an equimolar amount of (-)-di-p-toluoyl-L-tartaric acid in a suitable solvent (e.g., ethanol) with heating.

  • Allow the solution to cool slowly to induce crystallization of the diastereomeric salt of the (+)-isomer.

  • Filter off the crystals and concentrate the mother liquor.

  • Treat the mother liquor with a base (e.g., sodium hydroxide (B78521) solution) to liberate the free levomepromazine base.

  • Extract the levomepromazine base with an organic solvent.

  • Wash and dry the organic extract.

  • Bubble dry hydrogen chloride gas through the solution of the free base, or add a solution of HCl in a suitable solvent (e.g., isopropanol), to precipitate this compound.

  • Filter and dry the resulting solid.

Quantitative Data
ParameterValueReference
Purity of Levomepromazine Maleate (B1232345)>99.7%[5]

Structural Analysis of this compound

A combination of chromatographic and spectroscopic methods is employed to confirm the identity, purity, and structure of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of this compound and for its quantification in pharmaceutical formulations and biological fluids.[8][9][10]

Protocol 3: HPLC Analysis [10]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile). A gradient elution may be used.[10]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of levomepromazine and its metabolites.

Spectroscopic Methods

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for the quantitative determination of this compound.[11]

Protocol 4: UV-Vis Spectrophotometric Analysis [11]

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 0.02 M sulfuric acid).

  • Prepare the sample solution at a similar concentration.

  • Measure the absorbance at the wavelength of maximum absorption (λmax).

  • Calculate the concentration of the sample by comparison with the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of levomepromazine.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenothiazine ring, the methoxy (B1213986) group, and the aliphatic protons of the side chain.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. Key expected absorptions include:

  • N-H stretch (from the hydrochloride salt)

  • C-H stretches (aromatic and aliphatic)

  • C=C stretches (aromatic)

  • C-O stretch (ether)

  • C-N stretch

  • C-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.[10][12]

  • Electrospray Ionization (ESI-MS): This soft ionization technique is suitable for determining the molecular weight of levomepromazine. The protonated molecule [M+H]⁺ would be expected.

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be used to study the fragmentation pathways of the molecule, aiding in its structural elucidation.

Structural Data

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₅ClN₂OS[13]
Molecular Weight364.9 g/mol [13]
IUPAC Name(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride[13]
UV λmax~254 nm and ~302 nm[11]

Visualizations

Synthesis Pathway

G cluster_0 Synthesis of 2-Methoxyphenothiazine cluster_1 Synthesis of Side Chain cluster_2 Final Assembly and Resolution Resorcinol Resorcinol 3-Hydroxydiphenylamine 3-Hydroxydiphenylamine Resorcinol->3-Hydroxydiphenylamine Aniline, H+ Aniline Aniline Aniline->3-Hydroxydiphenylamine 3-Methoxydiphenylamine 3-Methoxydiphenylamine 3-Hydroxydiphenylamine->3-Methoxydiphenylamine Methylating agent 2-Methoxyphenothiazine 2-Methoxyphenothiazine 3-Methoxydiphenylamine->2-Methoxyphenothiazine Sulfur, I2 Racemic Methotrimeprazine Racemic Methotrimeprazine 2-Methoxyphenothiazine->Racemic Methotrimeprazine Alkylation 1-Dimethylamino-2-propanol 1-Dimethylamino-2-propanol 1-Dimethylamino-2-methyl-3-chloropropane 1-Dimethylamino-2-methyl-3-chloropropane 1-Dimethylamino-2-propanol->1-Dimethylamino-2-methyl-3-chloropropane SOCl2 1-Dimethylamino-2-methyl-3-chloropropane->Racemic Methotrimeprazine Diastereomeric Salts Diastereomeric Salts Racemic Methotrimeprazine->Diastereomeric Salts (-)-Di-p-toluoyl-L-tartaric acid Levomepromazine (free base) Levomepromazine (free base) Diastereomeric Salts->Levomepromazine (free base) Fractional Crystallization & Basification Levomepromazine HCl Levomepromazine HCl Levomepromazine (free base)->Levomepromazine HCl HCl

Caption: Chemical synthesis pathway of Levomepromazine HCl.

Structural Analysis Workflow

G Levomepromazine HCl Sample Levomepromazine HCl Sample Purity Assessment Purity Assessment Levomepromazine HCl Sample->Purity Assessment Structural Confirmation Structural Confirmation Levomepromazine HCl Sample->Structural Confirmation HPLC HPLC Purity Assessment->HPLC GC-MS GC-MS Purity Assessment->GC-MS NMR (1H, 13C) NMR (1H, 13C) Structural Confirmation->NMR (1H, 13C) FT-IR FT-IR Structural Confirmation->FT-IR Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry UV-Vis UV-Vis Structural Confirmation->UV-Vis Final Report Final Report HPLC->Final Report GC-MS->Final Report NMR (1H, 13C)->Final Report FT-IR->Final Report Mass Spectrometry->Final Report UV-Vis->Final Report

Caption: Workflow for the structural analysis of Levomepromazine HCl.

Signaling Pathways (Mechanism of Action)

G cluster_receptors Receptor Antagonism cluster_effects Therapeutic and Side Effects Levomepromazine Levomepromazine Dopamine Receptors (D2) Dopamine Receptors (D2) Levomepromazine->Dopamine Receptors (D2) Blocks Serotonin Receptors (5-HT2) Serotonin Receptors (5-HT2) Levomepromazine->Serotonin Receptors (5-HT2) Blocks Histamine Receptors (H1) Histamine Receptors (H1) Levomepromazine->Histamine Receptors (H1) Blocks Adrenergic Receptors (α1) Adrenergic Receptors (α1) Levomepromazine->Adrenergic Receptors (α1) Blocks Muscarinic Receptors (M1) Muscarinic Receptors (M1) Levomepromazine->Muscarinic Receptors (M1) Blocks Analgesia Analgesia Levomepromazine->Analgesia Antipsychotic Effect Antipsychotic Effect Dopamine Receptors (D2)->Antipsychotic Effect Antiemetic Effect Antiemetic Effect Dopamine Receptors (D2)->Antiemetic Effect Serotonin Receptors (5-HT2)->Antipsychotic Effect Sedation Sedation Histamine Receptors (H1)->Sedation Hypotension Hypotension Adrenergic Receptors (α1)->Hypotension Anticholinergic Effects Anticholinergic Effects Muscarinic Receptors (M1)->Anticholinergic Effects

Caption: Simplified signaling pathways of Levomepromazine.

References

In Vitro Effects of Levomepromazine on Neuronal Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116) is a phenothiazine-class antipsychotic medication used in the management of various psychiatric disorders. While its clinical efficacy is well-established, a comprehensive understanding of its direct effects on neuronal cells at a molecular and cellular level is crucial for both optimizing therapeutic strategies and identifying potential neurotoxic liabilities. This technical guide provides an in-depth overview of the currently available in vitro data on the effects of levomepromazine on neuronal cell lines. Due to the limited specific research on levomepromazine, this guide also incorporates general mechanisms of phenothiazine (B1677639) neurotoxicity and provides detailed experimental protocols to facilitate further investigation into this compound's neuronal impact.

Data Presentation

The available quantitative data on the effects of levomepromazine on neuronal cell lines is currently limited to studies on the murine hippocampal neuronal cell line, HT-22.

Table 1: Effect of Levomepromazine on the Viability of HT-22 Neuronal Cells

Treatment ConditionLevomepromazine Concentration (µM)Cell Viability (% of Control)Statistical Significance (p-value)Reference
Uninjured (Exposure-naïve)0.05Not specifiedNot significant[1]
0.5Not specifiedNot significant[1]
10Not specifiedNot significant[1]
20Not specifiedNot significant[1]
50Significantly decreasedp = 0.030[1]
Glutamate-injured0.05 - 50UnaffectedNot significant[1]

Note: In the referenced study, while a significant overall difference in cell viability was found, specific percentage values for each concentration were not provided, except for the statistically significant decrease at 50 µM in uninjured cells.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research. The following sections provide protocols for key experiments relevant to assessing the effects of levomepromazine on neuronal cell cultures.

Cell Viability Assay (Based on HT-22 Cell Studies)

This protocol is adapted from the methodology used to assess the effect of levomepromazine on HT-22 neuronal cell viability.[1]

a. Cell Culture:

  • Cell Line: Murine hippocampal neuronal cell line HT-22.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% heat-inactivated fetal bovine serum (FBS), 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Humidified incubator at 37°C with a 5% CO₂ atmosphere.

b. Experimental Procedure:

  • Seed 5,000 HT-22 cells per well in a 96-well plate and allow them to attach and grow for 24 hours to reach 50-60% confluency.

  • Prepare stock solutions of levomepromazine in an appropriate solvent (e.g., DMSO or sterile water) and dilute to final concentrations (e.g., 0.05, 0.5, 10, 20, and 50 µM) in the culture medium.

  • For uninjured cells, replace the medium with the levomepromazine-containing medium. For glutamate-injured cells, pre-treat with levomepromazine for 30 minutes.

  • For the glutamate (B1630785) injury model, expose cells to 300 µM of glutamate for 17 hours.

  • Following the treatment period, assess cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) assay, following the manufacturer's instructions. This involves adding the CCK-8 solution to each well and incubating for a specified period before measuring the absorbance at a specific wavelength.

  • Express cell viability as a percentage of the untreated control group.

Apoptosis Assessment: Caspase-3 Activity Assay

This protocol describes a general method for quantifying the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

a. Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12, or HT-22) cultured in a 96-well plate.

  • Levomepromazine stock solution.

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC).

  • Cell lysis buffer.

  • Fluorometer.

b. Experimental Procedure:

  • Plate and treat neuronal cells with various concentrations of levomepromazine for the desired duration (e.g., 24 or 48 hours). Include untreated and positive controls (e.g., staurosporine).

  • After treatment, lyse the cells using the provided lysis buffer and incubate on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Add the caspase-3 substrate to the cell lysates in a black 96-well plate.

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Quantify caspase-3 activity relative to the protein concentration of the cell lysate and express the results as a fold change compared to the untreated control.

Oxidative Stress Assessment: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a common method for detecting intracellular ROS levels using a fluorescent probe.

a. Materials:

  • Neuronal cells cultured in a 96-well plate.

  • Levomepromazine stock solution.

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microplate reader or fluorescence microscope.

b. Experimental Procedure:

  • Plate neuronal cells and allow them to adhere.

  • Treat the cells with various concentrations of levomepromazine for the desired time. Include a positive control (e.g., H₂O₂).

  • After treatment, wash the cells with warm PBS.

  • Load the cells with DCFH-DA (typically 5-10 µM in PBS or serum-free medium) and incubate at 37°C for 30-60 minutes in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader (e.g., 485 nm excitation and 535 nm emission) or visualize and quantify the fluorescence using a fluorescence microscope.

  • Express the ROS levels as a percentage or fold change relative to the untreated control.

Mitochondrial Function Assessment: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol describes the use of a potentiometric fluorescent dye to measure changes in the mitochondrial membrane potential.

a. Materials:

  • Neuronal cells cultured on glass-bottom dishes or in a 96-well plate.

  • Levomepromazine stock solution.

  • Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye.

  • Confocal microscope or fluorescence microplate reader.

b. Experimental Procedure:

  • Plate neuronal cells and treat with levomepromazine for the desired duration. Include a positive control that depolarizes mitochondria (e.g., CCCP).

  • Load the cells with TMRM (typically 25-100 nM) or JC-1 (typically 1-5 µg/mL) in culture medium and incubate at 37°C for 20-30 minutes.

  • Wash the cells with warm medium or PBS.

  • For TMRM, acquire images using a confocal microscope with appropriate laser excitation and emission settings. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • For JC-1, measure the fluorescence of both the green monomers (indicating depolarized mitochondria) and the red J-aggregates (indicating polarized mitochondria) using a fluorescence plate reader or microscope. A decrease in the red/green fluorescence ratio signifies mitochondrial depolarization.

  • Quantify the changes in fluorescence intensity or ratio and express the results relative to the untreated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways affected by phenothiazines like levomepromazine in neuronal cells and a general workflow for neurotoxicity assessment.

G Putative Signaling Pathway of Levomepromazine-Induced Neuronal Cell Death Levomepromazine Levomepromazine Mitochondria Mitochondria Levomepromazine->Mitochondria Direct or Indirect Effects Bcl2 Bcl-2 (Anti-apoptotic) Levomepromazine->Bcl2 Inhibition (Putative) Bax Bax (Pro-apoptotic) Levomepromazine->Bax Activation (Putative) ROS Increased ROS (Oxidative Stress) Mitochondria->ROS MMP Decreased ΔΨm (Mitochondrial Depolarization) Mitochondria->MMP Apoptosis Apoptosis ROS->Apoptosis Caspase9 Caspase-9 MMP->Caspase9 Cytochrome c release Bcl2->Bax Bax->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Putative signaling cascade of levomepromazine-induced neuronal apoptosis.

G General Experimental Workflow for In Vitro Neurotoxicity Assessment start Start culture Culture Neuronal Cells (e.g., SH-SY5Y, PC12, HT-22) start->culture treat Treat with Levomepromazine (Dose- and Time-response) culture->treat viability Cell Viability Assay (e.g., MTT, CCK-8) treat->viability apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V) treat->apoptosis oxidative_stress Oxidative Stress Assays (e.g., ROS production) treat->oxidative_stress mitochondria Mitochondrial Function Assays (e.g., ΔΨm) treat->mitochondria analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze oxidative_stress->analyze mitochondria->analyze end End analyze->end

Caption: Experimental workflow for neurotoxicity testing.

G Core Components of the Technical Guide Guide In Vitro Effects of Levomepromazine on Neuronal Cell Lines Data Quantitative Data Summary (Table 1) Guide->Data Protocols Experimental Protocols Guide->Protocols Visualization Mandatory Visualizations Guide->Visualization Viability Cell Viability Assay Protocols->Viability Apoptosis Apoptosis Assays Protocols->Apoptosis OxidativeStress Oxidative Stress Assays Protocols->OxidativeStress Mitochondria Mitochondrial Function Assays Protocols->Mitochondria Signaling Signaling Pathway Diagram Visualization->Signaling Workflow Experimental Workflow Diagram Visualization->Workflow

Caption: Logical relationship of the guide's core components.

Discussion and Future Directions

The available in vitro data specifically on levomepromazine's effects on neuronal cell lines is sparse and primarily focused on cell viability in the HT-22 cell line. The finding that high concentrations of levomepromazine reduce the viability of uninjured neuronal cells warrants further investigation to understand the underlying mechanisms.[1] While direct evidence is lacking, the broader literature on phenothiazines suggests that levomepromazine may induce neurotoxicity through the induction of apoptosis, oxidative stress, and mitochondrial dysfunction.

Future research should prioritize generating comprehensive dose-response data for levomepromazine in multiple neuronal cell lines, including the widely used SH-SY5Y and PC12 models. Key areas for investigation include:

  • Determination of IC50 values: Establishing the half-maximal inhibitory concentration for levomepromazine on neuronal viability and proliferation.

  • Apoptosis and Oxidative Stress Mechanisms: Quantifying markers of apoptosis (e.g., caspase-3 activation, Annexin V staining, Bax/Bcl-2 ratio) and oxidative stress (e.g., ROS production, lipid peroxidation) in response to levomepromazine treatment.

  • Mitochondrial Function: Directly assessing the impact of levomepromazine on mitochondrial membrane potential, ATP production, and mitochondrial-mediated apoptotic pathways.

  • Signaling Pathway Analysis: Elucidating the specific signaling cascades modulated by levomepromazine in neuronal cells to identify potential targets for mitigating neurotoxicity.

A more thorough understanding of the in vitro effects of levomepromazine on neuronal cell cultures is imperative for a complete safety and efficacy profile of this widely used antipsychotic. Such studies will provide invaluable insights for drug development professionals and clinicians, potentially leading to safer therapeutic strategies.

References

The Multifaceted Neuropharmacology of Levomepromazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a low-potency typical antipsychotic with a complex and broad pharmacological profile. Its therapeutic efficacy and side-effect profile are dictated by its interactions with a wide array of neurotransmitter systems. This technical guide provides a comprehensive overview of levomepromazine hydrochloride's effects on key neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), adrenergic, histamine (B1213489), and cholinergic receptors. We present a detailed summary of its binding affinities, delineate the associated signaling pathways, and provide archetypal experimental protocols for the characterization of such a compound. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Levomepromazine (also known as methotrimeprazine) is a phenothiazine antipsychotic that, despite being one of the earlier developed neuroleptics, continues to be utilized in specific clinical settings, particularly in palliative care for its sedative, antiemetic, and analgesic properties.[1][2] Its clinical actions are a direct consequence of its broad receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors.[3][4] Understanding the nuanced interactions of levomepromazine with these various receptors is crucial for elucidating its therapeutic mechanisms and predicting its adverse effect profile. This guide offers a detailed examination of these interactions, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling cascades.

Receptor Binding Affinity: A Quantitative Comparison

The pharmacological effects of levomepromazine are underpinned by its binding affinity (Ki) to a variety of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for levomepromazine at several key receptor subtypes, compiled from in vitro studies.

Receptor SubtypeLevomepromazine Ki (nM)Reference(s)
Dopamine Receptors
D154.3[5]
D24.3 - 8.6[5][6]
D2L8.6[5]
D2S4.3[5]
D38.3[5]
D47.9[5][6]
Serotonin Receptors
5-HT2AHigh Affinity[6]
5-HT2CHigh Affinity[6]
Adrenergic Receptors
α1High Affinity[6]
α2High Affinity[7]
Histamine Receptors
H1High Affinity[6]
Muscarinic Receptors
M1-M5Moderate Affinity[6]

Effects on Neurotransmitter Systems and Signaling Pathways

Levomepromazine's antagonism of various G-protein coupled receptors (GPCRs) disrupts the normal signaling cascades initiated by endogenous neurotransmitters. The following sections detail these effects on the principal neurotransmitter systems.

Dopamine System

Levomepromazine exhibits a high affinity for D2-like dopamine receptors (D2, D3, and D4), which is characteristic of typical antipsychotics.[5] Antagonism of D2 receptors in the mesolimbic pathway is thought to be the primary mechanism for its antipsychotic effects.[8] However, blockade of D2 receptors in the nigrostriatal pathway can lead to extrapyramidal side effects.[9] D2 receptors are coupled to Gi/o proteins, and their activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Levomepromazine, by blocking these receptors, prevents this inhibition.

D2_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds Levomepromazine Levomepromazine Levomepromazine->D2R Antagonizes ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Inhibition PKA->Cellular_Response Leads to

Dopamine D2 Receptor Antagonism by Levomepromazine
Serotonin System

Levomepromazine demonstrates high affinity for 5-HT2A and 5-HT2C serotonin receptors.[6] Antagonism of 5-HT2A receptors is a feature of many atypical antipsychotics and may contribute to a lower incidence of extrapyramidal symptoms and efficacy against negative symptoms of schizophrenia. 5-HT2A receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Levomepromazine blocks this signaling cascade.

SHT2A_Antagonism cluster_membrane Cell Membrane SHT2A_R 5-HT2A Receptor Gq_protein Gq/11 Protein SHT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG Serotonin Serotonin Serotonin->SHT2A_R Binds Levomepromazine Levomepromazine Levomepromazine->SHT2A_R Antagonizes PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Altered Neuronal Excitability Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to

Serotonin 5-HT2A Receptor Antagonism by Levomepromazine
Adrenergic System

Levomepromazine is a potent antagonist of alpha-1 and alpha-2 adrenergic receptors.[7] Blockade of alpha-1 adrenergic receptors is responsible for some of its significant side effects, including orthostatic hypotension and sedation.[1] Similar to 5-HT2A receptors, alpha-1 adrenergic receptors are coupled to Gq/11 proteins and activate the phospholipase C signaling pathway. Levomepromazine's antagonism inhibits this pathway, leading to smooth muscle relaxation in blood vessels.

Alpha1_Antagonism cluster_membrane Cell Membrane Alpha1_R α1-Adrenergic Receptor Gq_protein Gq/11 Protein Alpha1_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG Norepinephrine Norepinephrine Norepinephrine->Alpha1_R Binds Levomepromazine Levomepromazine Levomepromazine->Alpha1_R Antagonizes PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Vasodilation Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to

Alpha-1 Adrenergic Receptor Antagonism by Levomepromazine
Histamine System

Levomepromazine is a potent antagonist of the histamine H1 receptor.[6] This action is the primary contributor to its strong sedative and hypnotic effects.[2] H1 receptors are also coupled to Gq/11 proteins, and their blockade by levomepromazine inhibits the phospholipase C pathway, which is involved in promoting wakefulness and alertness.

H1_Antagonism cluster_membrane Cell Membrane H1_R Histamine H1 Receptor Gq_protein Gq/11 Protein H1_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG Histamine Histamine Histamine->H1_R Binds Levomepromazine Levomepromazine Levomepromazine->H1_R Antagonizes PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Sedation Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to

Histamine H1 Receptor Antagonism by Levomepromazine
Cholinergic System

Levomepromazine has a moderate affinity for muscarinic acetylcholine (B1216132) receptors.[6] Its anticholinergic activity contributes to side effects such as dry mouth, blurred vision, and constipation. Muscarinic receptors have several subtypes with different signaling mechanisms. M1, M3, and M5 receptors are coupled to Gq/11 proteins and activate the PLC pathway, while M2 and M4 receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase. Levomepromazine's antagonism at these receptors will have varied downstream effects depending on the receptor subtype. The diagram below illustrates the antagonism at M1 receptors.

M1_Antagonism cluster_membrane Cell Membrane M1_R Muscarinic M1 Receptor Gq_protein Gq/11 Protein M1_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG Acetylcholine Acetylcholine Acetylcholine->M1_R Binds Levomepromazine Levomepromazine Levomepromazine->M1_R Antagonizes PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Anticholinergic Effects Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to

Muscarinic M1 Receptor Antagonism by Levomepromazine

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for compounds like levomepromazine is typically performed using competitive radioligand binding assays. This section provides a detailed, representative protocol.

Principle

This assay measures the ability of an unlabeled test compound (levomepromazine) to compete with a radiolabeled ligand for binding to a specific receptor in a tissue homogenate or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

General Experimental Workflow

Experimental_Workflow prep 1. Receptor Preparation (Tissue Homogenization or Cell Membrane Isolation) incubation 2. Incubation - Receptor Preparation - Radioligand - Levomepromazine (varying concentrations) prep->incubation filtration 3. Separation of Bound and Free Ligand (Rapid Vacuum Filtration) incubation->filtration counting 4. Quantification (Scintillation Counting) filtration->counting analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation counting->analysis

General Workflow for Radioligand Binding Assay
Detailed Methodology (Example for Dopamine D2 Receptor)

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant dopamine D2 receptor, or rat striatal tissue homogenates.[5]

  • Radioligand: [3H]Spiperone (a D2 antagonist) at a concentration close to its Kd (typically 0.1-0.5 nM).[5]

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Procedure:

    • Incubation: In a 96-well plate, combine the receptor preparation, [3H]spiperone, and varying concentrations of levomepromazine. For determining non-specific binding, a parallel set of wells will contain a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol). Total binding is determined in the absence of any competing ligand.

    • The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C).[5]

    • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the levomepromazine concentration. Non-linear regression analysis is used to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

Conclusion

This compound's complex pharmacology, characterized by its antagonism of a wide range of neurotransmitter receptors, accounts for its diverse clinical applications and side-effect profile. Its high affinity for dopamine D2, serotonin 5-HT2, adrenergic alpha-1 and alpha-2, and histamine H1 receptors, along with moderate affinity for muscarinic receptors, results in a multifaceted mechanism of action. This technical guide has provided a quantitative and mechanistic overview of these interactions, which is fundamental for the rational use of this compound and for the development of novel therapeutics with more selective receptor profiles. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field.

References

Preclinical Profile of Levomepromazine: A Technical Guide for Psychosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116) (methotrimeprazine) is a low-potency phenothiazine (B1677639) antipsychotic with a complex pharmacological profile, exhibiting antagonist activity at a wide array of neurotransmitter receptors.[1][2] Its multimodal action has made it a subject of interest not only in psychiatry for conditions like schizophrenia but also in palliative care for its sedative, antiemetic, and analgesic properties.[1][3] This technical guide provides a comprehensive overview of the preclinical data on levomepromazine, focusing on its receptor binding affinities and its effects in established animal models of psychosis. The information is intended to serve as a resource for researchers investigating novel antipsychotic mechanisms and for professionals involved in drug development.

Pharmacodynamics: Receptor Binding Profile

The antipsychotic and side-effect profile of levomepromazine is a direct consequence of its interaction with multiple G-protein coupled receptors (GPCRs). Its therapeutic action in psychosis is primarily attributed to its antagonism of dopamine (B1211576) D2 receptors, while its broad receptor activity contributes to its other clinical effects and side effects.[4][5] The binding affinities (Ki) of levomepromazine for various human and rat receptors are summarized below. Lower Ki values indicate a higher binding affinity.

Dopamine Receptor Affinities

Levomepromazine demonstrates a high affinity for D2-like dopamine receptors (D2, D3, D4), which is characteristic of typical antipsychotics.[6][7] Its affinity for D1-like receptors is comparatively lower.[6]

Table 1: Levomepromazine Binding Affinities (Ki, nM) for Dopamine Receptors

Receptor Subtype Ki (nM) Species/Tissue Reference(s)
rD1 54.3 Human Recombinant (Sf9 cells) [6]
rD2L 8.6 Human Recombinant (Sf9 cells) [6]
rD2S 4.3 Human Recombinant (Sf9 cells) [6]
rD3 8.3 Human Recombinant (Sf9 cells) [6]
rD4.2 7.9 Human Recombinant (Sf9 cells) [6]

| D2-like | 10 | Rat Striatum |[4] |

r = recombinant

Serotonin (B10506), Adrenergic, Histamine (B1213489), and Muscarinic Receptor Affinities

Levomepromazine also exhibits significant binding to serotonin, adrenergic, histamine, and muscarinic receptors.[8] This broad profile is responsible for many of its other therapeutic effects (e.g., sedation via H1 antagonism) and side effects (e.g., hypotension via α1-adrenergic antagonism).[4][8]

Table 2: Levomepromazine Binding Affinities (Ki, nM) for Additional Receptors

Receptor Ki (nM) Species/Tissue Reference(s)
5-HT2 0.49 Human Brain [8]
α1-Adrenergic 0.81 Human Brain [8]
α2-Adrenergic 14 Human Brain [8]
H1 1.9 Not Specified [8]

| Muscarinic (M1-M5) | 29 | Not Specified |[8] |

Mechanism of Action: Multi-Receptor Antagonism

Levomepromazine's mechanism of action involves the blockade of multiple postsynaptic receptors, primarily in the central nervous system. The diagram below illustrates the primary receptor targets of levomepromazine.

cluster_levomepromazine Levomepromazine cluster_receptors Receptor Targets cluster_effects Clinical Effects LMP Levomepromazine D2 Dopamine D2 LMP->D2 Antagonism SHT2A Serotonin 5-HT2A LMP->SHT2A Antagonism A1 α1-Adrenergic LMP->A1 Antagonism H1 Histamine H1 LMP->H1 Antagonism M1 Muscarinic M1 LMP->M1 Antagonism Antipsychotic Antipsychotic Effect D2->Antipsychotic SHT2A->Antipsychotic Hypotension Hypotension (Side Effect) A1->Hypotension Sedation Sedation H1->Sedation Anticholinergic Anticholinergic Effects (Side Effect) M1->Anticholinergic

Caption: Levomepromazine's multi-receptor antagonism pathway.

Experimental Protocols: In Vitro Assays

Competitive Radioligand Binding Assay

The receptor binding affinities (Ki values) presented above are determined using competitive radioligand binding assays. This technique quantifies the ability of an unlabeled drug (the "competitor," e.g., levomepromazine) to displace a specific radiolabeled ligand from a receptor.

Objective: To determine the binding affinity (Ki) of levomepromazine for a specific receptor subtype.

Materials:

  • Receptor Source: Homogenized tissue from specific brain regions (e.g., rat striatum for dopamine receptors) or cell lines transfected to express a single human recombinant receptor subtype.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]spiperone for D2 receptors).

  • Test Compound: Unlabeled levomepromazine, dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.

  • Assay Buffer: A buffer solution designed to maintain optimal pH and ionic conditions for receptor binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Non-specific Binding (NSB) Agent: A high concentration of a non-radioactive ligand that saturates all target receptors, used to determine background signal.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate receptor-bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity captured on the filters.

Procedure:

  • Membrane Preparation: The receptor source tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the receptors of interest. The final membrane pellet is resuspended in the assay buffer.

  • Assay Incubation: The assay is typically performed in a 96-well plate. The following components are added to the wells:

    • Receptor membrane preparation.

    • A fixed concentration of the radioligand.

    • Either buffer (for total binding), the NSB agent (for non-specific binding), or varying concentrations of levomepromazine (for competition).

  • Equilibrium: The plate is incubated (e.g., 60 minutes at room temperature) to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: The radioactivity on each filter is measured using a scintillation counter.

Data Analysis:

  • The concentration of levomepromazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare Receptor Membranes Incubate Incubate: Membranes + [L]* + Competitor Membrane->Incubate Radioligand Prepare Radioligand ([L]*) Radioligand->Incubate Competitor Prepare Levomepromazine (Serial Dilutions) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Calculate IC50 Count->IC50 Ki Calculate Ki via Cheng-Prusoff IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Preclinical Efficacy: Animal Models of Psychosis

Animal models are essential for evaluating the potential antipsychotic efficacy of compounds like levomepromazine. These models aim to replicate specific endophenotypes of psychosis, such as sensorimotor gating deficits or dopamine system hyperactivity.

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic activity. It assesses the ability of a drug to selectively suppress a learned avoidance behavior without causing general motor impairment. Antipsychotic drugs characteristically inhibit the avoidance response at doses that do not affect the animal's ability to escape the aversive stimulus.

Experimental Protocol (based on Möller et al., 1987):

  • Subjects: Male Wistar rats.

  • Apparatus: A two-way shuttle box with two compartments connected by an opening. The floor of each compartment is a grid that can deliver a mild electric shock.

  • Training: Rats are trained over multiple sessions. Each trial begins with a conditioned stimulus (CS), such as a light or tone, for a set period (e.g., 10 seconds). If the rat moves to the other compartment during the CS, it avoids the unconditioned stimulus (US). If it fails to move, the US (a mild foot shock, e.g., 0.7 mA) is delivered through the grid floor until the rat escapes to the other compartment. An avoidance response is recorded if the rat moves during the CS; an escape response is recorded if it moves during the US.

  • Drug Testing: Once rats achieve a stable, high level of avoidance responding (e.g., >80% avoidance), they are treated with levomepromazine (or vehicle) at various doses prior to a test session.

  • Parameters Measured:

    • Number of avoidance responses.

    • Number of escape failures (i.e., not escaping the shock within a set time).

    • Latency to respond.

Quantitative Data: A study by Möller and colleagues (1987) evaluated the effect of levomepromazine and its metabolites on the conditioned avoidance response in rats.

Table 3: Effect of Levomepromazine on Conditioned Avoidance Response in Rats

Compound ED50 for CAR Suppression (mg/kg)
Levomepromazine 1.8
N-desmethyl-levomepromazine 2.5

| Levomepromazine sulfoxide (B87167) | > 20 (inactive) |

ED50: The dose required to produce a 50% reduction in the conditioned avoidance response.

These results demonstrate that levomepromazine and its N-desmethyl metabolite are effective at suppressing the conditioned avoidance response, consistent with antipsychotic activity. The sulfoxide metabolite was found to be inactive.

Start Start Trial CS Conditioned Stimulus (CS) (e.g., Light/Tone for 10s) Start->CS Decision Rat Crosses to Other Side? CS->Decision Avoidance SUCCESSFUL AVOIDANCE (Trial Ends) Decision->Avoidance Yes US Unconditioned Stimulus (US) (e.g., Foot Shock) Decision->US No Escape_Decision Rat Crosses to Other Side? US->Escape_Decision Escape ESCAPE RESPONSE (Trial Ends) Escape_Decision->Escape Yes Failure ESCAPE FAILURE (Trial Ends) Escape_Decision->Failure No

Caption: Logical workflow of a Conditioned Avoidance Response trial.

Apomorphine-Induced Stereotypy

Experimental Protocol:

  • Subjects: Male rats (e.g., Sprague-Dawley) or mice.

  • Acclimation: Animals are placed in individual observation cages (e.g., clear Plexiglas) and allowed to acclimate for a period (e.g., 30-60 minutes).

  • Pre-treatment: Animals are pre-treated with various doses of levomepromazine or vehicle via a specific route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).

  • Apomorphine (B128758) Challenge: After a set pre-treatment time (e.g., 30-60 minutes), animals are challenged with a dose of apomorphine known to reliably induce stereotypy (e.g., 1.0 mg/kg, s.c.).

  • Behavioral Scoring: Immediately after the apomorphine injection, stereotyped behavior is observed and scored by a trained observer (blinded to the treatment groups) at regular intervals (e.g., every 5-10 minutes for 1-2 hours). A common rating scale is used (e.g., 0 = asleep or stationary; 6 = continuous gnawing or biting).

  • Data Analysis: The total stereotypy score for each animal is calculated. The ability of levomepromazine to reduce the apomorphine-induced stereotypy score compared to the vehicle-treated group is analyzed.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia. The model is based on the observation that a weak sensory stimulus (prepulse) presented shortly before a strong, startle-inducing stimulus (pulse) will inhibit the startle reflex. This deficit can be induced in animals by dopamine agonists (like apomorphine) or NMDA antagonists (like MK-801), and antipsychotics are tested for their ability to restore normal PPI.

Experimental Protocol:

  • Subjects: Rats or mice.

  • Apparatus: A startle chamber equipped with a sensor to detect whole-body startle movements and a speaker to deliver acoustic stimuli.

  • Procedure: The animal is placed in the chamber and allowed to acclimate to a background white noise (e.g., 65-70 dB). The test session consists of a series of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure baseline startle.

    • Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB) that does not elicit a startle response.

    • Prepulse-pulse trials: The prepulse is presented a short time (e.g., 30-120 ms) before the pulse.

    • No-stimulus trials: Only background noise to measure baseline movement.

  • Drug Testing: To test for antipsychotic effects, a PPI deficit is first induced using a psychotomimetic agent (e.g., apomorphine or MK-801). Animals are then pre-treated with levomepromazine (or vehicle) before the psychotomimetic challenge and subsequent PPI testing.

  • Data Analysis: PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: % PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100] . The ability of levomepromazine to reverse the drug-induced deficit in % PPI is the primary outcome.

Conclusion

The preclinical data for levomepromazine firmly establish its profile as a multi-receptor antagonist with high affinity for dopamine D2, serotonin 5-HT2, α1-adrenergic, and histamine H1 receptors. This binding profile is consistent with its classification as a low-potency antipsychotic with significant sedative and hypotensive properties. In vivo, its efficacy in the conditioned avoidance response model in rats provides predictive validity for its antipsychotic action. While specific preclinical data in other standard models like apomorphine-induced stereotypy and prepulse inhibition are not extensively documented in the available literature, its potent D2 receptor antagonism strongly suggests it would demonstrate efficacy in these paradigms. This guide provides a foundational summary of the key preclinical methodologies and data essential for understanding the pharmacological basis of levomepromazine's action in the context of psychosis.

References

Off-Target Activities of Levomepromazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a low-potency typical antipsychotic with a complex pharmacological profile. While its therapeutic effects in psychosis are primarily attributed to dopamine (B1211576) D2 receptor antagonism, levomepromazine interacts with a wide array of other neurotransmitter receptors.[1][2] These off-target activities are responsible for its diverse clinical applications, including antiemetic, analgesic, and sedative effects, but also contribute significantly to its side-effect profile.[1][3] This guide provides a detailed overview of the off-target binding profile of levomepromazine hydrochloride, the experimental methods used to determine these interactions, and the resultant signaling pathway modulation.

Off-Target Receptor Binding Profile of Levomepromazine

Levomepromazine's "dirty drug" characteristic stems from its ability to act as an antagonist at numerous receptors beyond the dopamine D2 receptor.[2] Its broad receptor-binding profile includes significant affinity for serotonin (B10506), histamine, adrenergic, and muscarinic receptors.[1][4] The binding affinity of a drug for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for levomepromazine at various human recombinant receptors.

Receptor SuperfamilyReceptor SubtypeLevomepromazine Ki (nM)Primary Clinical Implication of Antagonism
Dopaminergic D154.3[5][6]Contributes to antipsychotic effect
D2 (D2L, D2S)4.3 - 8.6[5][6]Primary antipsychotic effect, antiemetic, risk of extrapyramidal symptoms
D38.3[5][6]Potential role in mood and cognition
D4.27.9[5][6]Atypical antipsychotic properties
Serotonergic 5-HT2AHigh Affinity[6][7]Atypical antipsychotic properties, anxiolytic effects
5-HT2CHigh Affinity[1][6]Anxiolytic and antidepressant effects, weight gain
Histaminergic H1High Affinity[1][6]Potent sedative and hypnotic effects, antiemetic, weight gain
Adrenergic α1High Affinity[6][7]Orthostatic hypotension, dizziness
α2Moderate Affinity[7]Complex effects on blood pressure and sedation
Muscarinic M1-M5Moderate Affinity[6]Anticholinergic side effects (dry mouth, blurred vision, constipation, urinary retention)

Experimental Protocols for Determining Receptor Binding Affinity

The quantitative data presented above are typically determined using competitive radioligand binding assays. This technique is a robust and sensitive method for quantifying the affinity of a test compound for a specific receptor.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (levomepromazine) to compete with a radiolabeled ligand (a molecule with known high affinity for the target receptor) for binding to that receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

Generalized Protocol for Radioligand Binding Assay
  • Membrane Preparation :

    • Tissues or cells expressing the target receptor are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined.

  • Assay Setup :

    • The assay is typically performed in a 96-well plate format.

    • Three types of wells are prepared:

      • Total Binding (TB): Contains membranes, radioligand, and assay buffer.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled ligand known to saturate the receptors, thereby measuring the binding of the radioligand to non-receptor components.

      • Competition: Contains membranes, radioligand, and varying concentrations of the test compound (levomepromazine).

  • Incubation :

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration and Washing :

    • The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

  • Quantification :

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis :

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Non-linear regression analysis is used to determine the IC50 value from the competition curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where:

      • [L] is the concentration of the radioligand.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation (Membranes + Radioligand + Levomepromazine) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Levomepromazine) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Filter Washing (Removes non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantifies bound radioactivity) Washing->Counting IC50_Calc IC50 Determination (Non-linear regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Experimental workflow for determining receptor binding affinity.

Off-Target Signaling Pathways Modulated by Levomepromazine

Levomepromazine's antagonism at various G-protein coupled receptors (GPCRs) disrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the major off-target receptors and how levomepromazine's antagonism interferes with them.

Dopamine D2 Receptor Signaling (Gi/o-coupled)

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gi/o). Their activation by dopamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Levomepromazine, as an antagonist, blocks these effects, leading to a disinhibition of adenylyl cyclase and subsequent downstream signaling.

D2_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Levomepromazine Levomepromazine D2R D2 Receptor Levomepromazine->D2R Blocks Dopamine Dopamine Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response

Antagonism of Dopamine D2 Receptor Signaling by Levomepromazine.

Serotonin 5-HT2A Receptor Signaling (Gq/11-coupled)

The 5-HT2A receptor is coupled to the Gq/11 family of G-proteins. Its activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Levomepromazine blocks this cascade.

Gq_coupled_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Levomepromazine Levomepromazine Receptor Gq-coupled Receptor (H1, α1, M1) Levomepromazine->Receptor Blocks Ligand Ligand (Histamine, Norepinephrine, Acetylcholine) Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Physiological Effects (Sedation, Hypotension, Anticholinergic effects) Ca_release->Cellular_Response PKC->Cellular_Response

References

An In-depth Technical Guide to Levomepromazine Hydrochloride's Impact on Second Messenger Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a first-generation antipsychotic with a complex pharmacological profile characterized by its interaction with a wide array of neurotransmitter receptors. This technical guide provides a comprehensive analysis of levomepromazine hydrochloride's mechanism of action, with a specific focus on its impact on intracellular second messenger pathways. By antagonizing various G-protein coupled receptors (GPCRs), levomepromazine modulates the downstream signaling cascades that are pivotal in neuronal communication and cellular function. This document details the receptor binding affinities of levomepromazine, the consequential effects on key second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) and the phosphoinositide pathway (IP3/DAG), and provides standardized experimental protocols for the assessment of these interactions. The information presented herein is intended to support further research and drug development endeavors by providing a foundational understanding of levomepromazine's molecular pharmacology.

Introduction

This compound is a low-potency first-generation antipsychotic agent that has been utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy, as well as its side-effect profile, is a direct consequence of its broad receptor binding profile.[2][3][4] Levomepromazine acts as a competitive antagonist at dopamine (B1211576), serotonin (B10506), alpha-adrenergic, histamine (B1213489), and muscarinic receptors.[2][3][4][5][6] These receptors are predominantly GPCRs that, upon activation, trigger intracellular signaling cascades involving second messengers. Understanding the intricate details of how levomepromazine perturbs these pathways is crucial for elucidating its therapeutic mechanisms and for the development of novel psychotropic agents with improved efficacy and tolerability.

Receptor Binding Profile and Data Presentation

The affinity of levomepromazine for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays, with the inhibition constant (Ki) serving as a measure of binding affinity (a lower Ki value indicates a higher affinity). The following tables summarize the available quantitative and qualitative data for levomepromazine's binding profile.

Table 1: Quantitative Receptor Binding Affinities of Levomepromazine

Receptor SubtypeKi (nM)Test SystemReference
Dopamine D154.3Human recombinant[7][8]
Dopamine D2L8.6Human recombinant[7][8]
Dopamine D2S4.3Human recombinant[7][8]
Dopamine D38.3Human recombinant[7][8]
Dopamine D4.27.9Human recombinant[7][8]

Table 2: Qualitative Receptor Binding Affinities of Levomepromazine

Receptor FamilyReceptor SubtypeAffinityReference
Serotonin5-HT2AHigh[9]
5-HT2CHigh[9]
Adrenergicα1High[9]
α2Moderate[2]
HistamineH1High[5][9]
MuscarinicM1Moderate[9]
M2Moderate[9]
M3Moderate[9]
M4Moderate[9]
M5Moderate[9]

Impact on Second Messenger Pathways

Levomepromazine's antagonism of various GPCRs directly influences the production and activity of key second messengers. The primary pathways affected are the adenylyl cyclase-cAMP system and the phospholipase C-phosphoinositide system.

The Adenylyl Cyclase - cAMP Pathway

The cyclic AMP (cAMP) pathway is a critical signaling cascade involved in numerous cellular processes. It is modulated by Gs (stimulatory) and Gi (inhibitory) G-proteins.

  • Dopamine D1-like (D1 and D5) Receptors: These receptors are coupled to Gs-proteins. Agonist binding typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • Dopamine D2-like (D2, D3, D4), Muscarinic M2 and M4, and Adrenergic α2 Receptors: These receptors are coupled to Gi-proteins. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

By acting as an antagonist at these receptors, levomepromazine blocks the effects of endogenous agonists, thereby preventing the modulation of cAMP levels. For instance, its antagonism at D2 receptors prevents dopamine from inhibiting adenylyl cyclase, which can lead to a relative increase in cAMP in dopaminergic pathways.

cluster_0 D1-like Receptor (Gs-coupled) cluster_1 D2-like, M2/M4, α2 Receptors (Gi-coupled) D1 D1 Receptor Gs Gs-Protein D1->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Activates ATP_cAMP_stim ATP -> cAMP AC_stim->ATP_cAMP_stim PKA_stim PKA Activation ATP_cAMP_stim->PKA_stim CREB_stim CREB Phosphorylation PKA_stim->CREB_stim D2 D2/M2/M4/α2 Receptor Gi Gi-Protein D2->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits ATP_cAMP_inhib ATP -> cAMP AC_inhib->ATP_cAMP_inhib PKA_inhib PKA Activation ATP_cAMP_inhib->PKA_inhib Levomepromazine Levomepromazine Levomepromazine->D1 Antagonist Levomepromazine->D2 Antagonist

Levomepromazine's impact on the cAMP pathway.
The Phospholipase C - Phosphoinositide Pathway

The phosphoinositide signaling pathway is initiated by the activation of Gq-proteins, which stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Serotonin 5-HT2 (A and C), Adrenergic α1, Histamine H1, and Muscarinic M1, M3, and M5 Receptors: These receptors are coupled to Gq-proteins. Agonist binding activates PLC, leading to the generation of IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Levomepromazine's antagonism at these Gq-coupled receptors blocks the activation of PLC, thereby preventing the formation of IP3 and DAG and the subsequent downstream signaling events. This action is fundamental to its effects on mood, alertness, and autonomic functions.

cluster_0 5-HT2, α1, H1, M1/3/5 Receptors (Gq-coupled) Receptor 5-HT2/α1/H1/M1/3/5 Receptor Gq Gq-Protein Receptor->Gq Agonist PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Levomepromazine Levomepromazine Levomepromazine->Receptor Antagonist

Levomepromazine's impact on the IP3/DAG pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the determination of levomepromazine's receptor binding affinities and its impact on second messenger pathways.

Radioligand Binding Assay for Ki Determination

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of levomepromazine for a specific receptor.

start Start prep Prepare Receptor Membranes (e.g., from cell culture or tissue homogenates) start->prep incubation Incubate Membranes, Radioligand, and Levomepromazine prep->incubation radioligand Prepare Radioligand Solution (e.g., [3H]-Spiperone for D2 receptors) radioligand->incubation test_compound Prepare Serial Dilutions of Levomepromazine test_compound->incubation separation Separate Bound and Free Radioligand (e.g., via vacuum filtration) incubation->separation quantification Quantify Radioactivity (e.g., using a scintillation counter) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

References

Exploring the Polypharmacology of Levomepromazine: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, has long been utilized in psychiatric medicine for its antipsychotic properties. However, its clinical utility extends beyond psychosis, a breadth of action attributable to its complex polypharmacology. This technical guide delves into the multifaceted receptor binding profile of levomepromazine, presenting a quantitative analysis of its interactions with various neurotransmitter systems. We explore emerging preclinical and clinical evidence for its novel applications in palliative care, particularly in the management of refractory nausea and vomiting, and its potential as an analgesic for chronic pain. Detailed methodologies for key in vitro assays are provided to facilitate further research and development of this versatile compound.

The Polypharmacological Profile of Levomepromazine

Levomepromazine's therapeutic and side-effect profile is a direct consequence of its engagement with a wide array of G-protein coupled receptors (GPCRs). Its mechanism of action is primarily characterized by antagonism at dopamine (B1211576), serotonin (B10506), histamine (B1213489), alpha-adrenergic, and muscarinic receptors.[1][2][3][4] This broad-spectrum activity underscores its potential for repositioning in various therapeutic areas.

Quantitative Receptor Binding Affinity

The affinity of levomepromazine for its various targets, quantified by the inhibition constant (Kᵢ), is critical to understanding its pharmacological effects. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for levomepromazine at key neurotransmitter receptors, compiled from in vitro studies.

Receptor FamilyReceptor SubtypeLevomepromazine Kᵢ (nM)
Dopamine D₁54.3[5][6]
D₂4.3 - 8.6[5][7]
D₃8.3[5][7]
D₄7.9[5][7]
Serotonin 5-HT₂AHigh Affinity[5][8]
5-HT₂CHigh Affinity[5]
5-HT₃Moderate Affinity[5]
Adrenergic α₁High Affinity[1][5]
α₂High Affinity[1]
Histamine H₁High Affinity[5][9]
Muscarinic M₁-M₅Moderate Affinity[5]

Signaling Pathways

The interaction of levomepromazine with its target receptors initiates a cascade of intracellular signaling events. As an antagonist, it blocks the downstream signaling typically initiated by the endogenous ligands of these receptors.

Dopamine D₂ Receptor Signaling

Levomepromazine's antagonism of the D₂ receptor is central to its antipsychotic effects. D₂ receptors are Gᵢ/ₒ-coupled, and their activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[10][11] By blocking this receptor, levomepromazine prevents this inhibition.

D2_Signaling Levomepromazine Levomepromazine D2R Dopamine D₂ Receptor Levomepromazine->D2R Antagonism Gi_Go Gᵢ/Gₒ Protein D2R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Simplified Dopamine D₂ Receptor Signaling Pathway
Serotonin 5-HT₂A Receptor Signaling

Antagonism at 5-HT₂A receptors contributes to levomepromazine's antipsychotic and potential anxiolytic effects. These receptors are Gₒ/₁₁-coupled, and their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[12][13]

Simplified Serotonin 5-HT₂A Receptor Signaling Pathway

Novel Applications of Levomepromazine

The broad receptor profile of levomepromazine makes it a candidate for repurposing in conditions where multiple neurotransmitter systems are dysregulated.

Palliative Care: Management of Refractory Nausea and Vomiting

Levomepromazine is increasingly used off-label in palliative care to manage nausea and vomiting that is refractory to first-line antiemetics.[14][15] Its efficacy in this context is likely due to its combined antagonist effects at D₂, 5-HT₂, and H₁ receptors, all of which are implicated in the emetic reflex.[16]

A prospective, open-label study in 70 patients with advanced cancer and refractory emesis demonstrated that low-dose subcutaneous levomepromazine (median daily dose: 6.25 mg) was associated with a significant decrease in nausea and cessation of vomiting in 92% of cases.[14] Another randomized, double-blind controlled trial comparing methotrimeprazine (the oral form of levomepromazine) to haloperidol (B65202) in palliative care patients with cancer-related nausea found no significant difference in efficacy between the two, though levomepromazine was associated with more sedation.[15][17]

Chronic Pain Management

Preclinical and early clinical evidence suggests that levomepromazine possesses intrinsic analgesic properties. This effect is thought to be mediated through its complex interactions with dopaminergic, serotonergic, and adrenergic pathways, which are all involved in pain modulation. While further research is needed, preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) model, could be employed to further elucidate its analgesic mechanisms and efficacy.[18][19][20]

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the polypharmacology of levomepromazine.

Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of levomepromazine for the human dopamine D₂ receptor.[10][21][22][23][24][25][26]

  • Objective: To calculate the inhibition constant (Kᵢ) of levomepromazine at the D₂ receptor.

  • Principle: This assay measures the ability of levomepromazine to displace a radiolabeled ligand that specifically binds to the D₂ receptor. The concentration of levomepromazine that displaces 50% of the radioligand (IC₅₀) is determined and then converted to a Kᵢ value.

  • Materials:

    • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D₂ receptor.

    • Radioligand: [³H]-Spiperone (a D₂ antagonist).

    • Non-specific Binding Determinant: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of levomepromazine in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, [³H]-Spiperone, and cell membranes.

      • Non-specific Binding: Haloperidol, [³H]-Spiperone, and cell membranes.

      • Competition: Levomepromazine dilutions, [³H]-Spiperone, and cell membranes.

    • Incubate the plate for 60-120 minutes at room temperature.

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the levomepromazine concentration.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Levomepromazine) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Reagents->Plate_Setup Incubation Incubate (60-120 min, RT) Plate_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation_Counting Add Scintillation Cocktail & Count Drying->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ & Kᵢ Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for a Radioligand Binding Assay
Functional Assay for Serotonin 5-HT₂A Receptors

This protocol describes a cell-based functional assay to measure the antagonist activity of levomepromazine at the human 5-HT₂A receptor by quantifying changes in intracellular calcium.[12][13][27][28][29]

  • Objective: To determine the functional potency (IC₅₀) of levomepromazine in blocking 5-HT₂A receptor-mediated calcium mobilization.

  • Principle: Activation of the Gₒ-coupled 5-HT₂A receptor leads to an increase in intracellular calcium. This assay measures the ability of levomepromazine to inhibit the calcium influx induced by a 5-HT₂A receptor agonist.

  • Materials:

    • Cell Line: HEK293 cells stably expressing the human 5-HT₂A receptor.

    • 5-HT₂A Receptor Agonist: Serotonin (5-HT).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Black, clear-bottom 96-well microplates.

    • Fluorescence plate reader with an injector.

  • Procedure:

    • Seed the HEK293-5-HT₂A cells in the 96-well plates and grow to confluency.

    • Load the cells with Fluo-4 AM by incubating for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Add serial dilutions of levomepromazine to the wells and incubate for a pre-determined time.

    • Using the fluorescence plate reader's injector, add a fixed concentration of serotonin (typically the EC₈₀) to the wells.

    • Measure the fluorescence intensity before and immediately after the addition of the agonist.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the levomepromazine concentration.

    • Determine the IC₅₀ value using a sigmoidal dose-response curve.

Histamine H₁ Receptor Occupancy Assay

This ex vivo protocol is designed to measure the in vivo occupancy of histamine H₁ receptors by levomepromazine.[30][31][32][33]

  • Objective: To determine the percentage of H₁ receptors occupied by levomepromazine in a specific tissue after in vivo administration.

  • Principle: The amount of available H₁ receptors in a tissue homogenate from a levomepromazine-treated animal is compared to that from a vehicle-treated animal using a radioligand binding assay.

  • Materials:

    • Animal Model: Guinea pigs or rats.

    • Radioligand: [³H]-Mepyramine (an H₁ antagonist).

    • Non-specific Binding Determinant: Mianserin (10 µM).

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

    • Assay materials as described in the radioligand binding assay protocol.

  • Procedure:

    • Administer levomepromazine or vehicle to the animals at various doses and time points.

    • At the desired time, euthanize the animals and dissect the tissue of interest (e.g., brain cortex).

    • Prepare membrane homogenates from the tissues.

    • Perform a radioligand binding assay with [³H]-mepyramine on the membrane preparations from both treated and vehicle groups.

  • Data Analysis:

    • Calculate the specific binding of [³H]-mepyramine in both the vehicle-treated (B_vehicle) and levomepromazine-treated (B_drug) groups.

    • Calculate the H₁ receptor occupancy using the formula: % Occupancy = [(B_vehicle - B_drug) / B_vehicle] x 100.

Alpha-1 Adrenergic Receptor Functional Assay

This protocol outlines a method to assess the functional antagonism of levomepromazine at α₁-adrenergic receptors by measuring changes in intracellular calcium.[34][35][36][37]

  • Objective: To determine the potency of levomepromazine in inhibiting α₁-adrenergic receptor-mediated signaling.

  • Principle: α₁-adrenergic receptors are Gₒ-coupled, and their activation leads to an increase in intracellular calcium. This assay measures the ability of levomepromazine to block this response.

  • Materials:

    • Cell Line: A cell line endogenously or recombinantly expressing the α₁-adrenergic receptor (e.g., HEK293).

    • α₁-Adrenergic Agonist: Phenylephrine (B352888).

    • Materials for calcium mobilization assay as described for the 5-HT₂A receptor functional assay.

  • Procedure:

    • Follow the same procedure as the 5-HT₂A receptor functional assay, but use phenylephrine as the agonist.

  • Data Analysis:

    • Analyze the data as described for the 5-HT₂A receptor functional assay to determine the IC₅₀ of levomepromazine for the inhibition of the phenylephrine-induced calcium response.

Conclusion

The polypharmacology of levomepromazine presents both challenges and opportunities. While its broad receptor profile can lead to a range of side effects, it also provides a foundation for its efficacy in complex conditions that involve multiple neurotransmitter systems. The emerging evidence for its utility in palliative care and potentially in chronic pain management highlights the value of exploring the full therapeutic potential of established drugs. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the nuanced pharmacology of levomepromazine and to pave the way for the development of novel, evidence-based applications for this versatile therapeutic agent.

References

Levomepromazine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties and solubility characteristics of levomepromazine (B1675116) hydrochloride. The information is presented to support research, drug development, and formulation activities. All quantitative data is summarized in structured tables for ease of reference and comparison.

Core Chemical Properties

Levomepromazine hydrochloride is the hydrochloride salt of levomepromazine, a phenothiazine (B1677639) derivative with antipsychotic, analgesic, and sedative properties.[1] Understanding its fundamental chemical characteristics is crucial for its application and study.

PropertyValueSource
Molecular Formula C₁₉H₂₅ClN₂OS[2][3]
Molecular Weight 364.93 g/mol [3][4][5]
IUPAC Name (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride[2]
CAS Registry Number 1236-99-3[4][6]
Appearance White crystals or crystalline powder[7]
Melting Point Approximately 90°C (prepared in isopropanol)[4][6]
Boiling Point 468 °C at 760 mmHg[8]
pKa (of Levomepromazine base)9.19[9]
LogP (of Levomepromazine base)4.7[10]

Solubility Profile

The solubility of levomepromazine and its salts is a critical factor in its formulation and bioavailability. The hydrochloride salt is generally more water-soluble than the free base.

CompoundSolventSolubilitySource
Levomepromazine WaterBarely soluble[9]
This compound WaterHighly soluble (throughout physiological pH range)[11]
Levomepromazine Maleate WaterVery slightly soluble[7]
Ethanol (95%)Slightly soluble[7]
MethanolSparingly soluble[7]
ChloroformSoluble[7]
Acetic acid (100)Freely soluble[7]
AcetoneSlightly soluble[7]
Diethyl etherPractically insoluble[7]

Experimental Protocols

While specific experimental details for the cited data are proprietary to the sources, a general methodology for determining key parameters is outlined below.

Protocol for Determination of Aqueous Solubility (Saturation Shake-Flask Method)

The saturation shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[11]

Objective: To determine the concentration of this compound that will dissolve in water at a specific temperature to form a saturated solution.

Materials:

  • This compound

  • Distilled or deionized water

  • Constant temperature shaker bath

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed flask. The excess solid should be clearly visible.

  • Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

The logical flow of the saturation shake-flask method can be visualized as follows:

G Experimental Workflow for Solubility Determination A Add excess Levomepromazine HCl to Water B Equilibrate in Shaker Bath (e.g., 24-48h at 25°C) A->B Incubation C Centrifuge to Separate Solid and Liquid Phases B->C Phase Separation D Extract Clear Supernatant C->D Sampling E Dilute Supernatant D->E Sample Prep F Quantify Concentration (e.g., HPLC, UV-Vis) E->F Analysis G Calculate Solubility F->G Data Processing

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Signaling Pathways and Molecular Interactions

Levomepromazine is known to interact with multiple receptor systems in the central nervous system. Its therapeutic and side effects are a result of its antagonist activity at these receptors.

G Levomepromazine Receptor Antagonism cluster_levo Levomepromazine cluster_receptors Target Receptors cluster_effects Clinical Effects Levo Levomepromazine D2 Dopamine D2 Levo->D2 Antagonist H1 Histamine H1 Levo->H1 Antagonist Alpha1 Adrenergic α1 Levo->Alpha1 Antagonist M1 Muscarinic M1 Levo->M1 Antagonist S2 Serotonin 5-HT2 Levo->S2 Antagonist Antipsychotic Antipsychotic Effect D2->Antipsychotic Sedation Sedation H1->Sedation Hypotension Hypotension Alpha1->Hypotension Anticholinergic Anticholinergic Effects M1->Anticholinergic Anxiolysis Anxiolysis S2->Anxiolysis

Caption: Levomepromazine's antagonism of various CNS receptors and resulting effects.

References

The Genesis of a Multimodal Therapeutic: An In-depth Technical History of Levomepromazine's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the historical development and discovery of levomepromazine (B1675116) (methotrimeprazine). It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the drug's synthesis, early experimental evaluation, and elucidation of its mechanism of action. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using the Graphviz DOT language to ensure clarity and accessibility for a technical audience.

Executive Summary

Levomepromazine, a phenothiazine (B1677639) derivative, emerged from the fertile ground of post-war psychopharmacological research. Building on the foundational discovery of chlorpromazine's antipsychotic properties, researchers at Rhône-Poulenc sought to synthesize analogues with modified therapeutic profiles. Levomepromazine, distinguished by its methoxy (B1213986) group and a chiral side chain, was identified as a potent neuroleptic with significant sedative, analgesic, and antiemetic properties. Its journey from chemical synthesis to clinical application in the mid-1950s illustrates a paradigm of targeted molecular modification and keen clinical observation. This document traces that journey, providing the scientific underpinnings of its development.

Historical Development and Discovery

The story of levomepromazine is intrinsically linked to the pioneering work on phenothiazines by the French pharmaceutical company Rhône-Poulenc.[1] Following the successful introduction of chlorpromazine (B137089) in 1952, a team led by chemist Paul Charpentier systematically synthesized numerous derivatives to explore the structure-activity relationships of this new class of drugs.[2]

The synthesis of levomepromazine, also known as methotrimeprazine, was a direct result of this effort. The key structural modifications from chlorpromazine were the substitution of the chlorine atom at the 2-position of the phenothiazine ring with a methoxy group (-OCH3) and the introduction of a branched, chiral side chain. These changes were not accidental but were part of a deliberate strategy to alter the pharmacological profile of the parent compound.

The initial synthesis produced a racemic mixture of (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine.[3] Subsequent resolution of this racemate yielded the levorotatory enantiomer, levomepromazine, which was found to be the more pharmacologically active isomer.

Under the trade name Nozinan, levomepromazine entered clinical trials in France in 1956, with studies in Canada following three years later.[4] These early clinical investigations confirmed its utility not only as an antipsychotic for schizophrenia and manic states but also highlighted its pronounced sedative, analgesic, and antiemetic effects, which distinguished it from chlorpromazine.[5][6] This multimodal activity led to its widespread use, particularly in palliative care, for managing a complex array of symptoms.[4]

Key Experimental Data

The development of levomepromazine was supported by a range of preclinical and clinical studies. The following tables summarize key quantitative data from this research.

Preclinical Toxicology

Early animal studies established the toxicological profile of levomepromazine. The following data is derived from the product monograph for Nozinan.

Parameter Species Route of Administration Value Reference
LD50MouseIntravenous (i.v.)70 mg/kg[7]
LD50MouseSubcutaneous (s.c.)250 mg/kg[7]
LD50MouseIntraperitoneal (i.p.)344 mg/kg[7]
LD50MouseOral (p.o.)380 mg/kg[7]
Chronic ToxicityRatOral (p.o.)No toxic lesions at 5 or 10 mg/kg/day for 4 weeks[7]
Receptor Binding Affinity

Levomepromazine's broad spectrum of activity is a result of its interaction with a wide range of neurotransmitter receptors. It is often referred to as a "dirty drug" due to this promiscuous binding profile.[4] The following table presents the inhibition constants (Ki) of levomepromazine for various human recombinant receptors. A lower Ki value indicates a higher binding affinity.

Receptor Family Receptor Subtype Levomepromazine Ki (nM) Reference
DopamineD154.3[3]
D24.3 - 8.6[3]
D38.3[3]
D47.9[3]
Serotonin5-HT2AHigh Affinity[3]
5-HT2CHigh Affinity[3]
5-HT3Moderate Affinity[3]
5-HT6Moderate Affinity[3]
Adrenergicα1High Affinity[3]
HistamineH1High Affinity[3]
MuscarinicM1Moderate Affinity[3]
M2Moderate Affinity[3]
M3Moderate Affinity[3]
M4Moderate Affinity[3]
M5Moderate Affinity[3]
Comparative Clinical Efficacy (Schizophrenia)

While early clinical trial data is sparse, later comparative studies provide quantitative measures of levomepromazine's efficacy. The following table summarizes results from randomized controlled trials (RCTs) comparing levomepromazine to other antipsychotics.

Comparison Outcome Measure Result Reference
Levomepromazine vs. ChlorpromazineBPRS Endpoint ScoreWMD -9.00 (CI -17.46 to -0.54) - Favors Levomepromazine[8]
PANSS Total ScoreWMD -15.90 (CI -30.30 to -1.50) - Favors Levomepromazine[8]
CGI SeverityWMD -0.80 (CI -1.51 to -0.09) - Favors Levomepromazine[8]
Levomepromazine vs. RisperidoneCGI Endpoint ScoreRR 2.33 (CI 1.11 to 4.89) - Favors Risperidone[8]
BPRS Endpoint Score (≥20% reduction)RR 3.33 (CI 1.07 to 10.42) - Favors Risperidone[8]

BPRS: Brief Psychiatric Rating Scale; PANSS: Positive and Negative Syndrome Scale; CGI: Clinical Global Impression; WMD: Weighted Mean Difference; RR: Relative Risk; CI: Confidence Interval.

Experimental Protocols

Synthesis of Levomepromazine

The synthesis of levomepromazine involves two key stages: the creation of the racemic base and the resolution of the enantiomers to isolate the active levorotatory form.

The initial synthesis, as described in early patents, involves the condensation of 2-methoxyphenothiazine (B126182) with a side chain, 3-dimethylamino-2-methylpropyl chloride.[3]

  • Reactants: 2-methoxyphenothiazine, 3-dimethylamino-2-methylpropyl chloride, sodamide.

  • Solvent: Xylene.

  • Procedure:

    • 2-methoxyphenothiazine is reacted with 3-dimethylamino-2-methylpropyl chloride in xylene.

    • Sodamide is used as a condensing agent to facilitate the N-alkylation of the phenothiazine ring.

    • The reaction mixture is heated at approximately 130°C for an extended period (e.g., 20 hours).[3]

    • Following the reaction, the mixture is cooled and subjected to an acid-base treatment to isolate the racemic base. This involves forming a salt (e.g., with methanesulfonic acid), washing with a non-polar solvent like ether, and then liberating the free base with a strong alkali (e.g., sodium hydroxide).[3]

    • The crude racemic base is then purified, typically by vacuum distillation.[3]

G cluster_synthesis Synthesis of Racemic Methotrimeprazine A 2-Methoxyphenothiazine D Condensation Reaction (N-Alkylation) ~130°C, 20h A->D B 3-Dimethylamino-2-methylpropyl chloride B->D C Sodamide in Xylene C->D Condensing Agent E Acid-Base Workup D->E Crude Product F Vacuum Distillation E->F G Racemic (±)-Methotrimeprazine F->G Purified Product

Workflow for the synthesis of racemic methotrimeprazine.

The separation of the racemic mixture to yield the therapeutically active (-)-enantiomer is a critical step. A common method involves fractional crystallization using a chiral resolving agent.

  • Reactants: Racemic (±)-methotrimeprazine, (-)-di(p-toluoyl)-L-tartaric acid.

  • Solvent: Ethanol.

  • Procedure:

    • The racemic base is dissolved in a suitable solvent, such as ethanol.

    • A solution of a chiral resolving agent, (-)-di(p-toluoyl)-L-tartaric acid, is added.[9]

    • The mixture is heated to ensure complete dissolution and then slowly cooled.

    • The neutral salt of the dextrorotatory (+)-enantiomer with the resolving agent preferentially crystallizes out of the solution and is removed by filtration.[9]

    • The mother liquor, now enriched with the levorotatory (-)-enantiomer (levomepromazine), is collected.[9]

    • Maleic acid is added to the mother liquor, causing the precipitation of levomepromazine hydrogen maleate (B1232345), which is then isolated by filtration.[9]

Receptor Binding Assay (Radioligand Displacement)

The receptor binding affinities (Ki values) were determined using competitive radioligand binding assays, a standard technique in pharmacology.

  • Objective: To determine the affinity of a test compound (levomepromazine) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., human recombinant D2 receptors).

    • A radioligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors).

    • Varying concentrations of the unlabeled test compound (levomepromazine).

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • A constant concentration of the radioligand and cell membranes are incubated in the presence of increasing concentrations of the unlabeled test compound.

    • The mixture is allowed to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity trapped on the filter (representing the bound radioligand) is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).

    • The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

G cluster_assay Radioligand Binding Assay Workflow A Prepare Receptor Source (e.g., Cell Membranes) B Incubate with Radioligand & Increasing Concentrations of Unlabeled Levomepromazine A->B C Separate Bound from Unbound Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Determine IC50 Value (Non-linear Regression) D->E F Calculate Ki Value (Cheng-Prusoff Equation) E->F

Workflow for determining receptor binding affinity.

Mechanism of Action and Signaling Pathways

Levomepromazine's therapeutic and adverse effects are mediated by its antagonism of multiple G-protein coupled receptors (GPCRs). The blockade of Dopamine D2 and Serotonin 5-HT2A receptors are central to its antipsychotic effects.

Dopamine D2 Receptor Signaling Pathway

The antipsychotic action of levomepromazine is primarily attributed to its blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain.

G cluster_d2 Dopamine D2 Receptor Signaling (Antagonism by Levomepromazine) Dopamine Dopamine D2R D2 Receptor (Gi-coupled) Dopamine->D2R Activates Levo Levomepromazine Levo->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Reduced Neuronal Excitability (Antipsychotic Effect) PKA->Response Leads to

Simplified Dopamine D2 receptor signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway

Antagonism at 5-HT2A receptors, particularly in the cortex, is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to reduce the incidence of extrapyramidal side effects. Levomepromazine's high affinity for this receptor is a key feature of its pharmacological profile.

G cluster_5ht2a Serotonin 5-HT2A Receptor Signaling (Antagonism by Levomepromazine) Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor (Gq-coupled) Serotonin->HT2AR Activates Levo Levomepromazine Levo->HT2AR Blocks Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates

Simplified Serotonin 5-HT2A receptor signaling cascade.

Conclusion

The development of levomepromazine represents a significant chapter in the history of psychopharmacology. Born from the systematic chemical exploration of the phenothiazine nucleus, its unique pharmacological profile, characterized by potent antagonism at a wide array of neurotransmitter receptors, established it as a versatile therapeutic agent. Its history underscores the value of targeted chemical synthesis guided by emerging pharmacological principles and careful clinical evaluation. This technical guide provides a foundational overview for professionals in the field, detailing the key scientific milestones and data that have defined levomepromazine's journey from the laboratory to the clinic. The lack of modern, large-scale randomized controlled trials for some of its applications, as noted in several systematic reviews, highlights an area for future research to further solidify the evidence base for this historically important medication.[5][10][11][12]

References

An In-depth Technical Guide to the Metabolites of Levomepromazine Hydrochloride and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), a phenothiazine (B1677639) neuroleptic, is utilized for its antipsychotic, analgesic, and sedative properties.[1][2] Its therapeutic and adverse effects are not solely attributable to the parent compound; its metabolites play a significant, and at times complex, role in its overall pharmacological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolites of levomepromazine hydrochloride, their biological activities, and the experimental methodologies used to characterize them.

Metabolic Pathways of Levomepromazine

Levomepromazine undergoes extensive metabolism in the liver, primarily through two main pathways: N-demethylation and sulfoxidation.[3][4] Other significant metabolic routes include hydroxylation and O-demethylation, leading to a diverse array of metabolites.[5][6]

The primary cytochrome P450 (CYP) isoenzyme responsible for both N-demethylation and 5-sulfoxidation at therapeutic concentrations is CYP3A4.[3] CYP1A2 also contributes to a lesser extent to 5-sulfoxidation.[3] Levomepromazine and its non-hydroxylated metabolites have been reported to be potent inhibitors of CYP2D6.[7]

Key Metabolites of Levomepromazine:
  • N-desmethyl-levomepromazine: Formed via N-demethylation.

  • Levomepromazine sulfoxide (B87167): Formed via S-oxidation.

  • 3-hydroxy-levomepromazine: A hydroxylated metabolite.[5]

  • 7-hydroxy-levomepromazine: Another hydroxylated metabolite.[5]

  • O-desmethyl-levomepromazine: Formed via O-demethylation.

  • Other metabolites, including didesmethylated and conjugated forms, have also been identified.[5][6]

Levomepromazine_Metabolism cluster_PhaseI Phase I Metabolism cluster_Enzymes Key Enzymes Levomepromazine Levomepromazine N_demethylation N-demethylation Levomepromazine->N_demethylation S_oxidation S-oxidation Levomepromazine->S_oxidation Hydroxylation Hydroxylation Levomepromazine->Hydroxylation O_demethylation O-demethylation Levomepromazine->O_demethylation N_desmethyl N-desmethyl-levomepromazine N_demethylation->N_desmethyl Sulfoxide Levomepromazine sulfoxide S_oxidation->Sulfoxide Hydroxy_3 3-hydroxy-levomepromazine Hydroxylation->Hydroxy_3 Hydroxy_7 7-hydroxy-levomepromazine Hydroxylation->Hydroxy_7 O_desmethyl O-desmethyl-levomepromazine O_demethylation->O_desmethyl CYP3A4 CYP3A4 CYP3A4->N_demethylation CYP3A4->S_oxidation CYP1A2 CYP1A2 CYP1A2->S_oxidation

Figure 1: Primary metabolic pathways of levomepromazine.

Biological Activity of Levomepromazine Metabolites

The pharmacological effects of levomepromazine are modulated by the biological activity of its metabolites, which exhibit varying affinities for different receptors. Levomepromazine itself is known to be a potent antagonist at a wide range of receptors, including dopamine (B1211576), serotonin, adrenergic, histamine (B1213489), and muscarinic receptors.[1][8][9][10][11]

N-desmethyl-levomepromazine

This metabolite has been shown to possess significant biological activity. It displays a receptor binding profile similar to the parent drug, with notable affinity for both dopamine and alpha-1 adrenergic receptors.[12] This suggests that N-desmethyl-levomepromazine may contribute significantly to both the therapeutic antipsychotic effects and the autonomic side effects of levomepromazine treatment.[12]

Levomepromazine Sulfoxide

In contrast to N-desmethyl-levomepromazine, the sulfoxide metabolite is relatively inactive at dopamine D2 receptors.[12][13] However, it retains considerable activity at alpha-adrenergic receptors, suggesting a potential role in the autonomic side effects of the parent drug.[12]

Hydroxylated and O-demethylated Metabolites

Quantitative data on the receptor binding affinities of the hydroxylated and O-demethylated metabolites are less abundant in the literature. One study reported that 7-hydroxy-levomepromazine and 3-hydroxy-levomepromazine have only about 10% of the parent drug's potency at histamine H1 receptors.[14] The concentrations of 3-hydroxy-levomepromazine (both free and conjugated) have been found to be much higher than other metabolites in urine samples.[5] Further research is required to fully elucidate the pharmacological profile of these metabolites.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the receptor binding affinities and enzyme inhibition constants for levomepromazine and its metabolites.

Table 1: Receptor Binding Affinities (Ki, nM) of Levomepromazine

Receptor SubtypeKi (nM)
Dopamine D154.3[15][16]
Dopamine D2L8.6[15][16]
Dopamine D2S4.3[15][16]
Dopamine D38.3[15][16]
Dopamine D4.27.9[15][16]

Table 2: Relative Binding Affinities of Levomepromazine and its Major Metabolites

CompoundDopamine D2 Receptor AffinityAlpha-1 Adrenergic Receptor Affinity
LevomepromazineActiveSlightly higher than chlorpromazine[12]
N-desmethyl-levomepromazineActive, somewhat lower than chlorpromazine[12]Slightly higher than chlorpromazine[12]
Levomepromazine sulfoxideRelatively inactive[12]Active, similar to 7-hydroxy chlorpromazine[12]

Table 3: Inhibition of Cytochrome P450 Isoenzymes by Levomepromazine

CYP IsoenzymeInhibition Constant (Ki)Type of Inhibition
CYP2D66 µM[7]Competitive
CYP3A434 µM[7]Mixed
CYP1A247 µM[7]Mixed

Signaling Pathways

Levomepromazine and its active metabolites exert their effects by acting as antagonists at G-protein coupled receptors (GPCRs).[9][17] The specific downstream signaling cascades are dependent on the receptor subtype and the G-protein to which it couples. For instance, antagonism of D2 dopamine receptors, which are typically coupled to Gi/o proteins, would lead to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Conversely, antagonism of D1 dopamine receptors, which are coupled to Gs proteins, would prevent the stimulation of adenylyl cyclase. The complex interplay of these actions at various receptors contributes to the overall pharmacological effect. The precise impact of each metabolite on these signaling pathways is an area requiring further investigation.

GPCR_Signaling Levomepromazine Levomepromazine or Active Metabolite Receptor GPCR (e.g., D2, α1) Levomepromazine->Receptor Antagonism G_Protein G-Protein (e.g., Gi/o, Gq) Receptor->G_Protein Activation/ Inhibition Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Figure 2: Generalized GPCR signaling pathway affected by levomepromazine.

Experimental Protocols

Identification and Quantification of Metabolites by HPLC-UV

This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection for the simultaneous determination of levomepromazine and its main metabolites in human plasma.[18][19]

a. Sample Preparation (Solid-Phase Extraction - SPE) [18][19]

  • Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 1 mL of plasma, add an internal standard (e.g., clomipramine).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow start Start condition Condition SPE Cartridge (Methanol, then Water) start->condition load Load Plasma Sample (+ Internal Standard) condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into HPLC reconstitute->end

Figure 3: Solid-Phase Extraction workflow for levomepromazine metabolites.

b. Chromatographic Conditions [18]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C8 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 34 mM phosphate (B84403) buffer (pH 2.0) containing 0.3% triethylamine (B128534) (29:71, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a general method for determining the binding affinity of levomepromazine and its metabolites to specific receptors (e.g., dopamine D2 receptors) using a competitive radioligand binding assay.

a. Materials

  • Membrane preparation from cells expressing the receptor of interest.

  • Radioligand (e.g., [³H]-Spiperone for D2 receptors).

  • Unlabeled competing ligand (levomepromazine or its metabolite).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

b. Procedure

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competing ligand in the assay buffer.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist).

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CYP450 Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory potential of levomepromazine metabolites on specific CYP450 isoenzymes.

a. Materials

  • Human liver microsomes or recombinant human CYP enzymes.

  • CYP-specific substrate (e.g., bufuralol (B1668043) for CYP2D6).

  • NADPH regenerating system.

  • Test compound (levomepromazine metabolite).

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Quenching solution (e.g., acetonitrile).

b. Procedure

  • Pre-incubate the microsomes or recombinant enzymes with varying concentrations of the test compound in the incubation buffer.

  • Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite of the CYP-specific substrate using LC-MS/MS.

c. Data Analysis

  • Determine the rate of metabolite formation at each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Determine the IC₅₀ value.

  • If mechanism-based inhibition is suspected, a pre-incubation step with and without NADPH can be included to assess for a shift in the IC₅₀ value.

Conclusion

The metabolism of levomepromazine is a complex process that results in a variety of metabolites with distinct biological activities. N-desmethyl-levomepromazine appears to be an active metabolite contributing to the overall pharmacological effect, while levomepromazine sulfoxide may be more involved in the side-effect profile. The pharmacological activities of the hydroxylated and O-demethylated metabolites are not yet fully characterized and represent an important area for future research. The experimental protocols provided in this guide offer a framework for the continued investigation of levomepromazine metabolism and the functional consequences of its biotransformation. A deeper understanding of the roles of these metabolites will be crucial for optimizing the therapeutic use of levomepromazine and for the development of safer and more effective antipsychotic and analgesic drugs.

References

Levomepromazine in Neurobiology: A Technical Guide to Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a low-potency typical antipsychotic with a complex pharmacological profile. While its clinical applications in psychiatry and palliative care are well-documented, its utility as a tool in basic neurobiological research is less comprehensively reviewed. This technical guide provides an in-depth overview of the core basic research applications of levomepromazine, focusing on its receptor pharmacology, its use in established experimental models, and its impact on key neuronal signaling pathways. This document is intended to serve as a resource for researchers designing experiments to probe the function of the nervous system and to investigate novel therapeutic strategies for neuropsychiatric and neurological disorders.

Receptor Binding Profile and Quantitative Pharmacology

Levomepromazine's broad spectrum of activity stems from its interaction with a wide range of neurotransmitter receptors. Its primary mechanism of action is through the antagonism of dopamine (B1211576), serotonin, histamine, adrenergic, and muscarinic receptors.[1][2][3] The binding affinities of levomepromazine for these receptors have been quantified in numerous studies, providing a basis for its use in dissecting the roles of these systems in various physiological and pathological processes.

Data Presentation: Receptor Binding Affinities (Ki)

The following tables summarize the in vitro binding affinities (Ki values in nM) of levomepromazine for various human and rat neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities of Levomepromazine

Receptor SubtypeKi (nM)SpeciesReference
D154.3Human[4][5]
D2 (D2L)8.6Human[4][5]
D2 (D2S)4.3Human[4][5]
D38.3Human[4][5]
D47.9Human[4][5]
D2-like (Striatum)-Rat[6]

Table 2: Serotonin Receptor Binding Affinities of Levomepromazine

Receptor SubtypeKi (nM)SpeciesReference
5-HT1-Human[1]
5-HT2High AffinityHuman[1][7]

Table 3: Adrenergic, Histamine, and Muscarinic Receptor Binding Affinities of Levomepromazine

Receptor SubtypeKi (nM)SpeciesReference
α1-adrenergicHigh AffinityHuman[1][7]
α2-adrenergic-Human[1][7]
H1-histamineHigh AffinityHuman[1][8]
M1-muscarinic-Human[1]
M2-muscarinic-Human[1]

Experimental Protocols for In Vitro and In Vivo Research

Levomepromazine has been employed in a variety of in vitro and in vivo models to investigate its neurobiological effects. The following sections provide detailed methodologies for key experiments.

In Vitro Models

This protocol outlines a competitive radioligand binding assay to determine the Ki of levomepromazine for a specific receptor.

  • Objective: To quantify the binding affinity of levomepromazine for a target receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

    • A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).

    • Levomepromazine hydrochloride.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • Glass fiber filters.

    • Scintillation cocktail.

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of levomepromazine in assay buffer.

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of levomepromazine or vehicle.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled antagonist for the target receptor.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the levomepromazine concentration.

    • Determine the IC50 value (the concentration of levomepromazine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes the use of the HT-22 hippocampal neuronal cell line to assess the potential neuroprotective effects of levomepromazine against glutamate-induced oxidative stress.

  • Objective: To evaluate the ability of levomepromazine to protect neurons from glutamate-induced cell death.

  • Materials:

    • HT-22 mouse hippocampal neuronal cells.

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.

    • Glutamate (B1630785) solution.

    • This compound.

    • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®).

    • 96-well cell culture plates.

  • Procedure:

    • Seed HT-22 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of levomepromazine or vehicle for a specified duration (e.g., 1-2 hours).

    • Induce excitotoxicity by adding a final concentration of 2-5 mM glutamate to the wells (excluding control wells).

    • Incubate the cells for 12-24 hours.

    • Assess cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the cell viability data to the vehicle-treated, non-glutamate exposed control group (set to 100%).

    • Compare the viability of cells treated with levomepromazine and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significance.

In Vivo Models

This model is a widely used preclinical screen for antipsychotic activity, as dopamine agonists like amphetamine induce locomotor hyperactivity in rodents, which is considered a surrogate for the positive symptoms of psychosis.

  • Objective: To assess the ability of levomepromazine to attenuate amphetamine-induced hyperlocomotion in mice.

  • Materials:

    • Male C57BL/6 mice (or other appropriate strain).

    • This compound.

    • d-Amphetamine sulfate.

    • Sterile saline (0.9% NaCl).

    • Open-field activity chambers equipped with infrared beams or video tracking software.

  • Procedure:

    • Habituation: Habituate the mice to the open-field chambers for 30-60 minutes for at least two consecutive days prior to the test day to reduce novelty-induced activity.

    • Drug Administration: On the test day, administer levomepromazine (e.g., 1, 3, or 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

    • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the drug to be absorbed and distributed.

    • Amphetamine Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) or saline to the appropriate groups.

    • Behavioral Testing: Immediately place the mice into the open-field chambers and record their locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for 60-90 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects.

    • Compare the total locomotor activity between the different treatment groups.

    • A significant reduction in amphetamine-induced hyperlocomotion by levomepromazine indicates antipsychotic-like activity. Statistical analysis should be performed using appropriate methods (e.g., two-way ANOVA with treatment as a between-subjects factor and time as a within-subjects factor).

Signaling Pathways and Experimental Workflows

Levomepromazine's antagonism of D2 and 5-HT2A receptors is central to its antipsychotic effects. The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling pathways affected by levomepromazine and a typical experimental workflow.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Levomepromazine Levomepromazine Levomepromazine->D2R Antagonizes Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates Targets

Serotonin 5-HT2A Receptor Signaling Pathway

FiveHT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) FiveHT2AR 5-HT2A Receptor Serotonin->FiveHT2AR Activates Levomepromazine Levomepromazine Levomepromazine->FiveHT2AR Antagonizes Gq Gq Protein FiveHT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates Downstream Downstream Effects PKC->Downstream Phosphorylates Targets Ca_release->Downstream Modulates Activity

Experimental Workflow for In Vivo Behavioral Assessment

InVivo_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation habituation Habituation to Test Apparatus (2-3 days) acclimation->habituation drug_prep Drug Preparation (Levomepromazine & Amphetamine) habituation->drug_prep randomization Randomization into Treatment Groups drug_prep->randomization levo_admin Levomepromazine Administration (i.p.) randomization->levo_admin pretreatment Pre-treatment Period (30-60 min) levo_admin->pretreatment amph_admin Amphetamine Administration (i.p.) pretreatment->amph_admin behavioral_test Behavioral Testing (e.g., Open Field) (60-90 min) amph_admin->behavioral_test data_collection Data Collection (Automated Tracking) behavioral_test->data_collection data_analysis Data Analysis (Statistical Comparison) data_collection->data_analysis end End data_analysis->end

Conclusion

Levomepromazine's promiscuous pharmacology makes it a valuable, albeit complex, tool for basic neurobiological research. Its well-characterized interactions with multiple receptor systems allow for the targeted investigation of their roles in neuronal function and behavior. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the use of levomepromazine in a research setting, ultimately contributing to a deeper understanding of the neurobiological basis of brain disorders and the development of novel therapeutic interventions. Researchers should, however, remain mindful of its broad receptor profile when interpreting experimental results, as effects are likely the result of actions at multiple targets.

References

Methodological & Application

Application Note and Protocol: A Robust HPLC-UV Method for the Quantification of Levomepromazine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levomepromazine (B1675116), also known as methotrimeprazine, is a phenothiazine-derived antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[1] Therapeutic drug monitoring of levomepromazine is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing dose-related adverse effects.[2] This application note describes a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the reliable quantification of levomepromazine hydrochloride in human plasma. The described method is sensitive, accurate, and precise, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.[3]

This method utilizes solid-phase extraction (SPE) for sample clean-up and a reversed-phase HPLC system for separation and quantification.

Experimental Protocols

Materials and Reagents
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental setup and chromatographic conditions.

Table 1: HPLC-UV Instrumental and Chromatographic Conditions

ParameterCondition
HPLC System HPLC with pump, autosampler, column oven, and UV detector[1]
Analytical Column Reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase Acetonitrile and 34 mM phosphate buffer (pH 2.0) containing 0.3% triethylamine (29:71, v/v)[1][3]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature Ambient or controlled at 30°C[1]
UV Detection Wavelength 254 nm[1][4]
Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of levomepromazine and the internal standard (e.g., 1 mg/mL) in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve a range of concentrations for the calibration curve.[1]

  • Calibration and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for pre-treating plasma samples, offering good extraction yields of over 91%.[1][3]

  • Conditioning: Condition a C1 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]

  • Loading: To 1 mL of plasma sample (calibration standard, QC, or unknown), add the internal standard and vortex to mix. Load this mixture onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of water to remove any interfering substances.[1]

  • Elution: Elute the levomepromazine and the internal standard from the cartridge with 1 mL of methanol or another suitable organic solvent.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[1]

  • Injection: Inject a portion of the reconstituted sample into the HPLC system for analysis.[1]

Method Validation

The developed analytical method should be validated according to standard bioanalytical method validation guidelines. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaReported Performance
Linearity (r²) > 0.99A linear relationship was observed over concentration ranges of 10-300 ng/mL and 25-800 µg/L, with a coefficient of determination (r²) > 0.999.[1]
Accuracy Within 85-115%Mean accuracy values have been reported to be higher than 92%, with some studies showing accuracy varying between 95% and 105%.[1][3]
Precision (RSD%) < 15%Reported RSD values for precision are lower than 4.9%, with between- and within-day assay variations commonly below 5%.[1][3]
Lower Limit of Quantification (LOQ) -A reported LOQ for levomepromazine is 4.1 µg/L.[1]
Recovery -Extraction recovery from plasma has been reported to be between 85% and 110%, with good extraction yields of over 91% achieved using solid-phase extraction.[1]

Visualizations

experimental_workflow plasma Plasma Sample (Spiked with IS) spe_loading Sample Loading plasma->spe_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->spe_loading spe_washing Washing (Water) spe_loading->spe_washing spe_elution Elution (Methanol) spe_washing->spe_elution evaporation Evaporation (Nitrogen Stream) spe_elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution hplc_analysis HPLC-UV Analysis reconstitution->hplc_analysis

Caption: Experimental workflow for plasma sample preparation using Solid-Phase Extraction (SPE).

logical_relationship method_validation Bioanalytical Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Intra-day & Inter-day) method_validation->precision selectivity Selectivity method_validation->selectivity loq Limit of Quantification (LOQ) method_validation->loq recovery Extraction Recovery method_validation->recovery stability Stability method_validation->stability

Caption: Logical relationship of key HPLC-UV method validation parameters.

References

Application Note: Quantitative Analysis of Levomepromazine and its Metabolites in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive methodology for the extraction and quantitative analysis of the antipsychotic drug levomepromazine (B1675116) and its primary metabolites, desmethyllevomepromazine and levomepromazine sulfoxide (B87167), from brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a robust procedure for sample homogenization, protein precipitation-based extraction, and optimized LC-MS/MS parameters for sensitive and selective quantification. This method is suitable for applications in neuropharmacology, toxicology, and drug metabolism studies.

Introduction

Levomepromazine is a phenothiazine (B1677639) neuroleptic agent used in the treatment of schizophrenia and for palliative care.[1] Monitoring its concentration, along with its major metabolites, in the central nervous system is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, efficacy, and potential for side effects. The primary metabolic pathways for levomepromazine are N-demethylation to form desmethyllevomepromazine and 5-sulfoxidation to yield levomepromazine sulfoxide.[2] LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of these analytes in complex biological matrices like brain tissue.[3] This document provides a detailed protocol for this analysis, from sample preparation to data acquisition.

Experimental Protocols

Sample Preparation: Brain Tissue Homogenization and Protein Precipitation

This protocol is designed for the efficient extraction of levomepromazine and its metabolites from brain tissue while minimizing matrix effects.

Materials:

  • Brain tissue samples (stored at -80°C)

  • Internal Standard (IS) working solution (e.g., a structurally similar compound like chlorpromazine-d6 or a stable isotope-labeled levomepromazine, if available)

  • Homogenization Buffer: Cold 0.1 M Perchloric Acid

  • Precipitation Solvent: Ice-cold Acetonitrile (B52724) (ACN)

  • Microcentrifuge tubes (2 mL)

  • Bead-based or probe sonicator homogenizer

  • Refrigerated centrifuge

  • HPLC vials with inserts

Protocol:

  • Weigh approximately 100 mg of frozen brain tissue into a 2 mL microcentrifuge tube.

  • Add the appropriate amount of Internal Standard working solution to each sample.

  • Add 10 volumes (e.g., 1 mL for 100 mg of tissue) of cold 0.1 M perchloric acid to the tube.

  • Homogenize the tissue sample immediately using a bead-based homogenizer or a probe sonicator. Ensure the sample remains cold throughout this process by keeping it on ice.

  • To the resulting brain homogenate, add 3 volumes (e.g., 3 mL for the 1 mL homogenate) of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analytes of interest, and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial with an insert for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on established methods for antipsychotic drugs in biological fluids and should be optimized for the specific instrument in use.[4]

2.2.1. Liquid Chromatography (LC) Parameters

ParameterValue
Column Restek PFP Propyl C18 (50 mm × 2.1 mm, 5 µm) or equivalent
Mobile Phase A Water with 2 mM Ammonium Formate, pH 2.7 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 800 µL/min
Injection Volume 20 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0 - 3.0
3.0 - 7.0
7.0 - 9.0
9.0 - 9.1
9.1 - 10.0

2.2.2. Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5000 V
Temperature 500 °C
Collision Gas Medium (e.g., Nitrogen)
Interface Heater On

2.2.3. MRM Transitions

The following table provides the optimized MRM transitions for levomepromazine.[4]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)EP (V)CE (V)CXP (V)Use
Levomepromazine329.1100.15010254Quantifier
Levomepromazine329.1228.15010303Qualifier 1
Levomepromazine329.1214.15510354Qualifier 2

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential.

Note on Metabolite MRM Transitions: Published, optimized MRM transitions for desmethyllevomepromazine and levomepromazine sulfoxide were not available at the time of this writing. These must be determined empirically, which is a standard procedure in LC-MS/MS method development.

Protocol for Determining Metabolite MRM Transitions:

  • Calculate the theoretical m/z of the precursor ion [M+H]⁺ for each metabolite:

    • Desmethyllevomepromazine: C₁₈H₂₂N₂OS, Molecular Weight = 314.45. [M+H]⁺ ≈ 315.2

    • Levomepromazine Sulfoxide: C₁₉H₂₄N₂O₂S, Molecular Weight = 344.47. [M+H]⁺ ≈ 345.2

  • Obtain certified reference standards for each metabolite.

  • Infuse a standard solution of each metabolite directly into the mass spectrometer.

  • Perform a product ion scan (or fragment ion scan) on the respective precursor ion (e.g., m/z 315.2) to identify the most abundant and stable product ions.

  • Select the most intense product ion for the "Quantifier" transition and one or two other stable ions as "Qualifier" transitions.

  • Optimize the collision energy (CE) and other compound-specific parameters for each transition to maximize signal intensity.

Data Presentation and Method Validation

A summary of expected quantitative performance parameters is presented below. These values are based on similar analyses in plasma and should be validated specifically for brain tissue matrix.[4][5]

Table 1: Expected Quantitative Performance

ParameterLevomepromazineDesmethyllevomepromazineLevomepromazine Sulfoxide
Linearity Range (ng/g) 1 - 500Requires validationRequires validation
Correlation (r²) > 0.99Requires validationRequires validation
LOD (ng/g) ~0.5Requires validationRequires validation
LOQ (ng/g) ~2.0Requires validationRequires validation
Recovery (%) 85 - 110Requires validationRequires validation
Matrix Effect (%) < 15Requires validationRequires validation
Intra-day Precision (%RSD) < 15Requires validationRequires validation
Inter-day Precision (%RSD) < 15Requires validationRequires validation

LOD: Limit of Detection; LOQ: Limit of Quantification.

Visualizations

Levomepromazine Metabolism Pathway

G cluster_0 Metabolic Pathways of Levomepromazine Levomepromazine Levomepromazine Desmethyl Desmethyllevomepromazine Levomepromazine->Desmethyl N-Demethylation (CYP3A4) Sulfoxide Levomepromazine Sulfoxide Levomepromazine->Sulfoxide 5-Sulfoxidation (CYP3A4)

Caption: Primary metabolic pathways of levomepromazine.

Experimental Workflow

G cluster_1 LC-MS/MS Analysis Workflow A 1. Sample Collection (Brain Tissue) B 2. Homogenization (in 0.1 M Perchloric Acid) A->B C 3. Protein Precipitation (with Acetonitrile) B->C D 4. Centrifugation (15,000 x g, 15 min) C->D E 5. Supernatant Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F G 7. Data Processing & Quantification F->G

Caption: Workflow for levomepromazine analysis in brain tissue.

References

Protocol for In Vivo Administration of Levomepromazine Hydrochloride in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), also known as methotrimeprazine, is a phenothiazine-derived typical antipsychotic with sedative, antiemetic, and analgesic properties.[1] It is utilized in research to investigate its antipsychotic potential, sedative effects, and mechanisms of action. This document provides detailed protocols for the in vivo administration of levomepromazine hydrochloride in rodent models, including dosage recommendations, administration techniques, and methods for assessing its pharmacological effects.

Mechanism of Action

Levomepromazine's pharmacological effects are attributed to its antagonism of various central nervous system receptors.[2] It primarily acts as an antagonist at dopamine (B1211576) D2 receptors, which is believed to mediate its antipsychotic effects.[2] Additionally, it exhibits antagonist activity at serotonin (B10506) (5-HT2), histamine (B1213489) (H1), alpha-adrenergic, and muscarinic receptors, contributing to its sedative and other pharmacological properties.[2][3]

Quantitative Data

The following tables summarize key quantitative data for the in vivo use of this compound in rodents.

Table 1: Recommended Dosage Ranges

SpeciesApplicationRoute of AdministrationRecommended Dosage Range (mg/kg)Reference
RatSedationIntraperitoneal (IP)10[4][5]
Mouse (pups)Sedation/ToxicityIntraperitoneal (IP)0.05 - 1[6]

Note: These dosage ranges are a starting point. Optimal doses should be determined for specific experimental conditions and rodent strains.

Table 2: Pharmacokinetic Parameters in Rats

ParameterValueReference
Bioavailability (Oral)~50-60%[2]
Time to Peak Plasma Concentration (IM)30-90 minutes
Elimination Half-life15-30 hours[2]
Volume of Distribution0.3-0.7 L/kg[2]
Protein Binding~90%[2]
MetabolismExtensive hepatic metabolism (CYP3A4)[2]

Experimental Protocols

1. Preparation of this compound for Injection

This compound is typically available as a powder or a sterile solution for injection.

  • Vehicle: Use sterile 0.9% sodium chloride (normal saline) for injection.

  • Preparation from Powder:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile normal saline to achieve the desired final concentration.

    • Ensure the solution is clear and free of particulate matter before administration.

  • Preparation from Solution:

    • The commercially available injection solution is often 25 mg/mL.[7][8]

    • Dilute the required dose with an equal volume of normal saline for intravenous administration.[7][8] For other routes, dilution may be necessary to achieve the desired concentration for accurate dosing.

2. Administration Routes

The following are detailed protocols for common administration routes in rodents. Always adhere to your institution's IACUC guidelines for animal handling and procedures.

a. Intraperitoneal (IP) Injection

  • Materials: Sterile syringe (1 mL), sterile needle (25-27 gauge for mice, 23-25 gauge for rats), prepared levomepromazine solution.

  • Procedure:

    • Restrain the rodent, exposing the abdomen. For rats, a two-person technique is recommended.

    • Tilt the animal's head downwards at a 30-40 degree angle.

    • Identify the injection site in the lower right abdominal quadrant.

    • Insert the needle with the bevel up at a 30-40 degree angle.

    • Gently aspirate to ensure the needle is not in a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

b. Subcutaneous (SC) Injection

  • Materials: Sterile syringe (1 mL), sterile needle (25-27 gauge), prepared levomepromazine solution.

  • Procedure:

    • Restrain the animal.

    • Lift the loose skin over the back, between the shoulder blades, to form a "tent".[9][10][11]

    • Insert the needle into the base of the tented skin, parallel to the body.[9][11]

    • Gently aspirate to ensure a blood vessel has not been entered.[9]

    • Inject the solution.[9]

    • Withdraw the needle and gently massage the area to aid dispersion.[9]

    • Return the animal to its cage and monitor.

c. Intravenous (IV) Injection (Tail Vein)

  • Materials: Sterile syringe (1 mL), sterile needle (27-30 gauge), restraining device, heat lamp (optional), prepared levomepromazine solution (diluted).

  • Procedure:

    • Warm the animal's tail using a heat lamp to dilate the lateral tail veins.

    • Place the animal in a restraining device.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion is often indicated by a small amount of blood entering the needle hub.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Return the animal to its cage and monitor.

d. Oral Gavage (PO)

  • Materials: Gavage needle (18-20 gauge for mice, 16-18 gauge for rats), syringe, prepared levomepromazine solution.

  • Procedure:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length.[12][13]

    • Restrain the animal firmly, keeping the head, neck, and body in a straight line.[13]

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus.[12] The animal should swallow the tube. Do not force the needle.[12][13]

    • Once the needle is in the stomach, slowly administer the solution.[13]

    • Gently remove the needle.

    • Return the animal to its cage and monitor for any signs of distress.[12]

Assessment of Pharmacological Effects

1. Sedative Effects

  • Open Field Test: This test assesses spontaneous locomotor activity and exploratory behavior. A reduction in the number of line crossings and rearing events can indicate a sedative effect.

  • Loss of Righting Reflex: A more profound sedative or hypnotic effect can be determined by placing the animal on its back and observing if it can right itself within a specified time.

2. Antipsychotic Effects

  • Catalepsy Test (Bar Test): This test is used to assess the extrapyramidal side effects often associated with typical antipsychotics. The animal's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is measured. Increased catalepsy is indicative of dopamine D2 receptor blockade.[14][15]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Deficits in PPI are observed in some psychiatric disorders, including schizophrenia. The ability of an antipsychotic drug to restore normal PPI in a disrupted model can be a measure of its efficacy.

  • Conditioned Avoidance Response: This test evaluates the ability of a drug to block a learned avoidance behavior without impairing the escape response to an unconditioned stimulus. Antipsychotics are known to suppress the conditioned avoidance response.

Diagrams

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment prep Levomepromazine HCl Preparation ip Intraperitoneal (IP) prep->ip sc Subcutaneous (SC) prep->sc iv Intravenous (IV) prep->iv po Oral Gavage (PO) prep->po sedation Sedative Effects (Open Field, Righting Reflex) ip->sedation antipsychotic Antipsychotic Effects (Catalepsy, PPI) ip->antipsychotic sc->sedation sc->antipsychotic iv->sedation iv->antipsychotic po->sedation po->antipsychotic

Caption: Experimental workflow for in vivo levomepromazine administration.

signaling_pathway cluster_receptors Receptor Antagonism cluster_effects Pharmacological Effects levo Levomepromazine d2 Dopamine D2 levo->d2 ht2 Serotonin 5-HT2 levo->ht2 h1 Histamine H1 levo->h1 alpha Alpha-Adrenergic levo->alpha musc Muscarinic levo->musc antipsy Antipsychotic d2->antipsy other Other Effects (Antiemetic, etc.) ht2->other sed Sedation h1->sed alpha->other musc->other

Caption: Levomepromazine's mechanism of action via receptor antagonism.

References

Application Notes and Protocols: The Use of Levomepromazine Hydrochloride in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Levomepromazine (B1675116), also known as methotrimeprazine, is a low-potency typical antipsychotic of the phenothiazine (B1677639) class.[1][2] Its therapeutic action in schizophrenia is primarily attributed to its antagonism of dopamine (B1211576) D2 receptors, a hallmark of first-generation antipsychotics.[2][3] However, levomepromazine distinguishes itself through a broad receptor binding profile, exhibiting significant antagonist activity at serotonin (B10506) (5-HT2A, 5-HT2C), histamine (B1213489) (H1), alpha-adrenergic (α1, α2), and muscarinic (M1, M2) receptors.[1][3][4] This multifaceted mechanism of action suggests potential efficacy against a wider range of symptoms than D2 antagonism alone might predict and contributes to its sedative and hypotensive side effects.[2][5]

Animal models are indispensable tools for dissecting the neurobiological underpinnings of schizophrenia and for the preclinical evaluation of novel and existing antipsychotic agents. Pharmacologically-induced models, particularly those utilizing N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine, are widely employed as they replicate certain positive, negative, and cognitive symptoms of the disorder in rodents.[6][7] These models are based on the glutamate (B1630785) hypofunction hypothesis of schizophrenia.[6] This document provides detailed application notes and experimental protocols for evaluating the effects of levomepromazine hydrochloride in relevant animal models.

Data Presentation

The following tables summarize quantitative data for levomepromazine and provide starting parameters for key behavioral assays based on available literature and data from analogous compounds.

Table 1: this compound Administration and Effects

Parameter Species Dose Route of Administration Observed Effect Reference
Vehicle Rat / Mouse N/A Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) [3]
Locomotor Activity Rat 10 mg/kg i.p. Significantly diminished exploratory behavior and spontaneous locomotor activity. [5]

| Proposed Dose Range for Schizophrenia Models | Rat / Mouse | 1 - 10 mg/kg | i.p. | Based on sedative effects and dose ranges for similar phenothiazines. |[3][5] |

Table 2: Reference Parameters for Pharmacologically-Induced Schizophrenia Models

Model Agent Species Dose Route Expected Behavioral Phenotype Reference
Hyperlocomotion Ketamine Mouse 25 - 50 mg/kg i.p. Increased distance traveled and speed in an open field. [8]
Hyperlocomotion & Social Deficits Phencyclidine (PCP) Rat / Mouse 0.1 - 10 mg/kg i.p. / s.c. Hyperlocomotion, stereotypy, social withdrawal, PPI deficits. [7]

| Sensorimotor Gating Deficit | Apomorphine (B128758) (Dopamine Agonist) | Rat | 0.5 - 2.0 mg/kg | s.c. | Disruption of Prepulse Inhibition (PPI). | N/A (General Knowledge) |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This protocol details the preparation of this compound for injection in rodent models.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl), room temperature

  • Sterile vials

  • Vortex mixer

  • 0.22 µm syringe filters and sterile syringes

  • pH meter and adjustment solutions (0.1 N HCl, 0.1 N NaOH)

Procedure:

  • Calculation: Determine the required concentration of the dosing solution based on the target dose (e.g., 10 mg/kg) and the average weight of the animals (e.g., for a 300g rat receiving 10 mg/kg at an injection volume of 1 mL/kg, a 3 mg dose is needed, requiring a 3 mg/mL solution).

  • Dissolution: Weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of sterile saline.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. Levomepromazine injection solutions should be clear and colorless.[9]

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. The optimal pH is typically between 4.2 and 5.2.[3] Adjust carefully with 0.1 N HCl or 0.1 N NaOH if necessary.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Protect the solution from light, as phenothiazines can degrade upon exposure.[9] Prepare fresh solutions for each experiment day if possible.

  • Administration: Administer the solution via intraperitoneal (i.p.) injection. For mice, a typical injection volume is 10 mL/kg; for rats, 1-2 mL/kg is common. A pre-treatment period of 30-60 minutes is standard before behavioral testing to allow for drug absorption.[3]

Protocol 2: Ketamine-Induced Hyperlocomotion Model

This model assesses the ability of levomepromazine to attenuate hyperactivity, a proxy for the positive symptoms of schizophrenia.

Materials:

  • Prepared levomepromazine solution and vehicle

  • Ketamine hydrochloride solution (e.g., 5 mg/mL in sterile saline)

  • Open field apparatus (a square or circular arena with walls to prevent escape)

  • Video camera and automated tracking software

Procedure:

  • Acclimation: Habituate animals to the testing room for at least 60 minutes before the experiment.

  • Levomepromazine Pre-treatment: Administer the calculated dose of levomepromazine (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle to different groups of animals.

  • Absorption Period: Return animals to their home cages for a 30-60 minute pre-treatment period.

  • Ketamine Administration: Administer ketamine (e.g., 30 mg/kg, i.p.) to induce hyperlocomotion.[8]

  • Behavioral Testing: Immediately after ketamine injection, place the animal into the center of the open field arena.

  • Data Recording: Record locomotor activity using the video tracking system for 30-60 minutes. Key parameters to measure include total distance traveled, movement speed, and time spent in the center versus peripheral zones.

  • Analysis: Compare the locomotor activity of animals treated with levomepromazine + ketamine to the vehicle + ketamine control group. A significant reduction in distance traveled indicates a potential antipsychotic-like effect.

Protocol 3: Prepulse Inhibition (PPI) of the Acoustic Startle Response

This protocol tests the ability of levomepromazine to restore sensorimotor gating deficits, a translational marker of information-processing abnormalities in schizophrenia.

Materials:

  • Prepared levomepromazine solution and vehicle

  • A startling agent to induce PPI deficits (e.g., apomorphine or PCP)

  • Startle response system (a sound-attenuating chamber with a speaker and a sensor to measure whole-body startle)

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-minute habituation period with background noise (e.g., 65-70 dB).

  • Levomepromazine Pre-treatment: Administer levomepromazine (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30-60 minutes before testing.

  • Induction of PPI Deficit (if applicable): If using a pharmacological challenge, administer the agent (e.g., apomorphine) at the appropriate time before the test session begins.

  • Test Session: The session consists of multiple trial types presented in a pseudo-random order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

    • Prepulse + Pulse trials: A weaker, non-startling acoustic prepulse (e.g., 75-85 dB for 20 ms) that precedes the pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: Calculate the percentage of PPI for each prepulse trial using the formula: %PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) * 100] Compare the %PPI between treatment groups. An increase in %PPI in the levomepromazine group relative to the deficit group suggests restoration of sensorimotor gating.

Protocol 4: Social Interaction Test in a PCP Model

This model assesses the potential of levomepromazine to ameliorate social withdrawal, a core negative symptom of schizophrenia.

Materials:

  • Prepared levomepromazine solution and vehicle

  • Phencyclidine (PCP) solution

  • A novel, weight- and sex-matched partner animal for each test subject

  • A clean, neutral testing arena (can be a standard open field)

Procedure:

  • PCP Treatment Regimen: To model negative symptoms, a sub-chronic PCP treatment regimen is often used (e.g., 2 mg/kg PCP, i.p., twice daily for 7 days), followed by a washout period of several days.[10]

  • Habituation: Habituate the test animal to the arena for 10 minutes one day prior to testing.

  • Levomepromazine Administration: On the test day, administer levomepromazine (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle to the PCP-treated animals 30-60 minutes before the test.

  • Social Interaction Session: Place the test animal and the novel partner animal together in the arena.

  • Behavioral Scoring: Videorecord the 10-15 minute session. A trained observer, blind to the treatment conditions, should score the cumulative time spent in active social behaviors (e.g., sniffing, following, grooming, pinning).

  • Analysis: Compare the total duration of social interaction across treatment groups. An increase in interaction time in the levomepromazine-treated group compared to the vehicle-treated PCP group would indicate efficacy against social withdrawal deficits.

Mandatory Visualizations

G cluster_0 This compound cluster_1 Receptor Targets (Antagonism) cluster_2 Downstream Effects Levo Levomepromazine D2 Dopamine D2 Levo->D2 HT2A Serotonin 5-HT2A Levo->HT2A H1 Histamine H1 Levo->H1 A1 Alpha-1 Adrenergic Levo->A1 M1 Muscarinic M1 Levo->M1 AP Antipsychotic Effects (Reduced Positive Symptoms) D2->AP HT2A->AP NegCog Modulation of Negative & Cognitive Symptoms (?) HT2A->NegCog Sed Sedation H1->Sed Hypo Hypotension A1->Hypo

Caption: Levomepromazine's multi-receptor antagonism pathway.

G cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment & Induction cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Analysis A Rodent Cohorts (e.g., Rat/Mouse) B Acclimation to Testing Environment A->B C Administer Levomepromazine or Vehicle (i.p.) B->C D Drug Absorption Period (30-60 min) C->D E Induce Schizophrenia-like Phenotype (e.g., Ketamine) D->E F Locomotor Activity (Open Field) E->F G Prepulse Inhibition (Startle Chamber) E->G H Social Interaction (Arena) E->H I Compare Treatment vs. Control Groups F->I G->I H->I

Caption: Experimental workflow for testing levomepromazine.

G cluster_hypothesis Pathophysiological Hypothesis cluster_model Animal Model cluster_phenotype Behavioral Phenotype cluster_intervention Therapeutic Intervention cluster_outcome Predicted Outcome A NMDA Receptor Hypofunction & Dopamine Dysregulation B Pharmacological Challenge (e.g., Ketamine, PCP) A->B informs C Schizophrenia-like Behaviors (Hyperactivity, PPI Deficit, Social Withdrawal) B->C induces D Levomepromazine Admin (D2/5-HT2A Antagonism) C->D is target for E Attenuation of Behavioral Deficits D->E leads to

Caption: Logical relationship in preclinical testing.

References

Application Notes and Protocols for Levomepromazine in Palliative Care Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of levomepromazine (B1675116) in palliative care research. They cover its mechanism of action, preclinical and clinical data, and detailed protocols for its evaluation in relevant research models.

Introduction

Levomepromazine, also known as methotrimeprazine, is a phenothiazine (B1677639) antipsychotic with a broad pharmacological profile, making it a valuable agent in palliative care.[1][2] It is frequently used for the management of intractable nausea and vomiting, delirium, and agitation in patients with advanced illness.[2][3] Its utility stems from its antagonist activity at multiple neurotransmitter receptors.[1] Despite its widespread clinical use, robust evidence from randomized controlled trials is limited, highlighting the need for further research to optimize its application.[1][3][4]

Mechanism of Action

Levomepromazine is considered a "dirty drug" due to its interaction with a wide range of receptors.[1] Its therapeutic effects in palliative care are attributed to the blockade of several key receptor systems:

  • Dopamine (B1211576) (D2) Receptors: Antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem contributes to its potent antiemetic effects.[5] This action is also central to its antipsychotic properties.

  • Serotonin (5-HT2A) Receptors: Blockade of these receptors is thought to contribute to its antiemetic and antipsychotic effects.[5]

  • Histamine (H1) Receptors: Potent H1 receptor antagonism leads to significant sedative and antiemetic effects.[5]

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause sedation and orthostatic hypotension.[6]

  • Muscarinic (M1) Receptors: Antagonism of these receptors contributes to anticholinergic side effects such as dry mouth, but may also play a role in its antiemetic action.[5]

Data Presentation

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, in nM) of levomepromazine for various human recombinant receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLevomepromazine Ki (nM)Reference
Dopamine Receptors
D154.3[5]
D24.3 - 8.6[5][7]
D38.3[5]
D47.9[5]
Serotonin Receptors
5-HT2AHigh Affinity[5]
5-HT2CHigh Affinity[5]
5-HT3Moderate Affinity[5]
5-HT6Moderate Affinity[5]
Adrenergic Receptors
α1High Affinity[5]
Histamine Receptors
H1High Affinity[5]
Muscarinic Receptors
M1Moderate Affinity[5]
M2Moderate Affinity[5]
M3Moderate Affinity[5]
M4Moderate Affinity[5]
M5Moderate Affinity[5]
Clinical Efficacy and Dosing in Palliative Care

The following table provides a summary of clinical data on the use of levomepromazine in palliative care settings. It is important to note the lack of data from randomized controlled trials.

IndicationRoute of AdministrationTypical Starting DoseEfficacyCommon Adverse EventsReferences
Nausea & Vomiting Oral3mg once or twice dailyEffective as a second or third-line antiemeticDrowsiness, dry mouth, postural hypotension[2][8]
Subcutaneous (SC)2.5-5mg every 12 hours as needed, or 5-15mg/24 hours via continuous infusionEffective for intractable nausea/vomitingSedation, skin irritation at infusion site[2][8]
Delirium/Agitation Subcutaneous (SC)Higher doses than for nausea/vomitingEffective for terminal agitationSedation, hypotension[2][9]

A prospective observational study on agitated delirium in the last days of life found that levomepromazine was effective and well-tolerated.[9]

Experimental Protocols

Given the limited published preclinical research specifically on levomepromazine for palliative care indications, the following protocols are based on established animal models for assessing antiemetic and anti-delirium effects and can be adapted for the study of levomepromazine.

Protocol 1: Evaluation of Antiemetic Efficacy in a Ferret Model of Chemotherapy-Induced Emesis

Objective: To assess the efficacy of levomepromazine in reducing cisplatin-induced emesis in ferrets, a gold-standard model for vomiting research.[10]

Materials:

  • Male ferrets (Mustela putorius furo)

  • Levomepromazine hydrochloride

  • Cisplatin (B142131)

  • Vehicle (e.g., sterile saline)

  • Observation cages

Procedure:

  • Acclimatization: House ferrets individually for at least one week before the experiment.

  • Fasting: Fast the animals for 18 hours prior to drug administration, with water available ad libitum.

  • Grouping: Randomly assign ferrets to treatment groups (e.g., Vehicle + Cisplatin, Levomepromazine [dose 1] + Cisplatin, Levomepromazine [dose 2] + Cisplatin).

  • Drug Administration: Administer levomepromazine or vehicle subcutaneously 30 minutes before the administration of cisplatin.

  • Induction of Emesis: Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.[11]

  • Observation: Immediately after cisplatin injection, place each ferret in an individual observation cage and record the number of retches and vomits for a period of 4-8 hours.

  • Data Analysis: Compare the mean number of emetic episodes between the control and levomepromazine-treated groups using appropriate statistical analysis (e.g., ANOVA).

Protocol 2: Assessment of Sedative and Anxiolytic Effects in a Mouse Model of Delirium-Like Behavior

Objective: To evaluate the potential of levomepromazine to mitigate delirium-like behaviors, such as hyperactivity and anxiety, in a mouse model. While no perfect animal model for delirium exists, lipopolysaccharide (LPS)-induced neuroinflammation is a commonly used model to study the acute cognitive and behavioral changes seen in delirium.[12][13]

Materials:

  • Male C57BL/6 mice

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., sterile saline)

  • Open field test apparatus

  • Elevated plus maze

Procedure:

  • Acclimatization: House mice in groups for at least one week before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Levomepromazine + LPS).

  • Drug Administration: Administer levomepromazine or vehicle intraperitoneally.

  • Induction of Delirium-Like Behavior: 30 minutes after levomepromazine administration, administer LPS (e.g., 1-2 mg/kg, intraperitoneally) or saline.

  • Behavioral Testing (2-4 hours post-LPS):

    • Open Field Test: Place each mouse in the center of the open field arena and record locomotor activity (total distance traveled) and time spent in the center versus the periphery for 5-10 minutes to assess anxiety-like behavior.

    • Elevated Plus Maze: Place each mouse in the center of the maze and record the time spent in the open and closed arms for 5 minutes to assess anxiety-like behavior.

  • Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical methods (e.g., two-way ANOVA).

Mandatory Visualization

Levomepromazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Cellular Response & Therapeutic Effects D2R D2 Receptor Antiemesis Antiemetic Effect D2R->Antiemesis Antipsychotic Antipsychotic Effect D2R->Antipsychotic SHT2AR 5-HT2A Receptor SHT2AR->Antiemesis SHT2AR->Antipsychotic H1R H1 Receptor H1R->Antiemesis Sedation Sedation H1R->Sedation A1AR α1-Adrenergic Receptor A1AR->Sedation Hypotension Hypotension (Side Effect) A1AR->Hypotension M1R M1 Receptor M1R->Antiemesis Anticholinergic Anticholinergic Effects (e.g., Dry Mouth) M1R->Anticholinergic Levomepromazine Levomepromazine Levomepromazine->D2R Antagonist Levomepromazine->SHT2AR Antagonist Levomepromazine->H1R Antagonist Levomepromazine->A1AR Antagonist Levomepromazine->M1R Antagonist

Caption: Levomepromazine's multi-receptor antagonist signaling pathway.

Preclinical_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation Model Select Animal Model (e.g., Ferret, Mouse) Induction Choose Induction Method (e.g., Cisplatin, LPS) Model->Induction Dosing Determine Dose Range & Regimen Induction->Dosing Acclimatize Animal Acclimatization Grouping Randomize into Groups Dosing->Grouping Acclimatize->Grouping Administer Administer Levomepromazine & Inducing Agent Grouping->Administer Observe Behavioral Observation & Data Collection Administer->Observe Stats Statistical Analysis Observe->Stats Interpret Interpret Results Stats->Interpret Conclude Draw Conclusions on Efficacy & Safety Interpret->Conclude

Caption: General experimental workflow for preclinical evaluation.

References

Application Notes: In Vitro Blood-Brain Barrier Penetration Assay for Levomepromazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levomepromazine (B1675116) is a phenothiazine (B1677639) antipsychotic medication utilized in the management of various psychiatric conditions. Its therapeutic efficacy is contingent upon its ability to traverse the blood-brain barrier (BBB) to engage with target receptors within the central nervous system (CNS).[1] Consequently, the assessment of its BBB penetration potential is a critical step in neuropharmacological research and drug development. These application notes provide a comprehensive guide to evaluating the in vitro BBB permeability of levomepromazine using both non-cell-based and cell-based assays.

The primary mechanism for the BBB penetration of many small, lipophilic molecules like phenothiazines is passive transcellular diffusion.[1] However, the activity of efflux transporters, such as P-glycoprotein (P-gp), at the BBB can significantly restrict the intracellular concentration of xenobiotics in the brain.[1][2] Therefore, a thorough in vitro assessment should ideally investigate both passive permeability and the potential for active efflux.

Data Presentation

While direct experimental data on the in vitro BBB permeability of levomepromazine is limited, a comparative summary of available quantitative and qualitative data for levomepromazine and other selected phenothiazines is presented below.[1] The apparent permeability coefficient (Papp) is a standard metric for in vitro barrier penetration, with higher values indicating greater permeability.[1]

Table 1: In Vitro BBB Permeability Data for Levomepromazine and Other Phenothiazines

CompoundIn Vitro ModelApparent Permeability (Papp) (cm/s)BBB Penetration ClassificationSource(s)
Levomepromazine PAMPA-BBB 14.8 x 10-6 High (Predicted) [1]
ChlorpromazinePAMPA-BBB13.1 x 10-6High[1]
ThioridazineiPSC-derived BBB modelLow (High efflux ratio)Low[1]
PerphenazineNot AvailableNot AvailableGood (Qualitative)[1]
ProchlorperazineNot AvailableNot AvailableGood (Qualitative)[1]

Note: The Papp value for Levomepromazine is a predicted value based on computational modeling due to the absence of direct experimental data in the reviewed literature. The "Good" classification for Perphenazine and Prochlorperazine is based on qualitative statements in the literature suggesting their effective BBB penetration.[1]

Experimental Protocols

Two primary in vitro methods are detailed below for assessing the BBB penetration of levomepromazine: the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for passive diffusion and a cell-based Transwell assay to investigate both passive and active transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB.[1][3] It utilizes a lipid-coated artificial membrane to predict the passive permeability of a compound.[4][5][6]

a. Materials and Reagents:

  • 96-well filter plates (Donor plates) with a hydrophobic PVDF membrane[4]

  • 96-well acceptor plates[7]

  • Porcine brain lipid extract[8]

  • Dodecane[7]

  • Levomepromazine hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4[7]

  • Dimethyl sulfoxide (B87167) (DMSO)[7]

  • High and low permeability control compounds (e.g., promazine (B1679182) and diclofenac)[4]

  • UV-Vis spectrophotometer or LC-MS/MS system for quantification[1]

b. Protocol:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of levomepromazine in DMSO.[7]

    • Prepare the BBB lipid solution by dissolving the porcine brain lipid extract in dodecane.[7][8]

    • Prepare the donor solution by diluting the levomepromazine stock solution in PBS (pH 7.4) to a final concentration of, for example, 500 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the integrity of the lipid membrane.[7]

  • Membrane Coating:

    • Coat the filter membrane of the donor plate with the BBB lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate, leaving a lipid layer.[7]

  • Assay Setup:

    • Add the prepared donor solution containing levomepromazine to the wells of the coated donor plate.[7]

    • Add fresh PBS (pH 7.4) to the wells of the acceptor plate.[7]

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's wells is in contact with the buffer in the acceptor plate.[7]

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period, typically 4 to 18 hours, with gentle shaking.[7]

  • Quantification:

    • After incubation, separate the plates and determine the concentration of levomepromazine in both the donor and acceptor wells using a validated analytical method such as UV-Vis spectroscopy or LC-MS/MS.[1][7]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = [ -ln(1 - CA(t) / Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ] Where:

      • CA(t) is the concentration of the compound in the acceptor well at time t.

      • Cequilibrium is the concentration at equilibrium, determined from a mixture of donor and acceptor solutions.

      • A is the active surface area of the membrane.

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • t is the incubation time.

Cell-Based Transwell Assay for BBB Permeability and Efflux

This assay utilizes a monolayer of cells that form tight junctions to mimic the BBB, allowing for the investigation of both passive permeability and active transport processes, such as P-gp mediated efflux.[6][9][10] Cell lines such as MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) are often used for this purpose.[11][12]

a. Materials and Reagents:

  • MDCK-MDR1 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Transwell permeable supports (e.g., 12- or 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4[13]

  • This compound

  • P-glycoprotein inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A)[14]

  • Lucifer yellow or a fluorescently labeled dextran (B179266) for monolayer integrity assessment[15]

  • LC-MS/MS for quantification of levomepromazine[1]

  • Trans-Epithelial Electrical Resistance (TEER) measurement system

b. Protocol:

  • Cell Culture and Monolayer Formation:

    • Seed the MDCK-MDR1 cells onto the apical side of the Transwell inserts at a suitable density.

    • Culture the cells for several days (typically 3-5 days for MDCK cells) to allow them to form a confluent monolayer with tight junctions.[16]

    • Monitor the integrity of the cell monolayer by measuring the TEER. The monolayer is ready for the transport experiment when the TEER values are stable and sufficiently high (e.g., >150 Ω x cm²).[7]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed transport buffer (pH 7.4).

    • Add the transport buffer containing a known concentration of levomepromazine to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.[13]

  • Efflux Assay (Basolateral to Apical - B to A):

    • To assess the role of P-gp, perform a bidirectional transport study.

    • Add the transport buffer containing levomepromazine to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Collect samples from the apical compartment at the same time points as the A to B assay.

    • To confirm P-gp involvement, the B to A transport can be repeated in the presence of a P-gp inhibitor.[14]

  • Monolayer Integrity Check:

    • After the transport experiment, assess the integrity of the cell monolayer by measuring the flux of a paracellular marker like Lucifer yellow.

  • Quantification:

    • Analyze the concentration of levomepromazine in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp values for both A to B (Papp, A→B) and B to A (Papp, B→A) directions using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of the compound in the donor compartment.

    • Calculate the efflux ratio (ER): ER = Papp, B→A / Papp, A→B

    • An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

Mandatory Visualizations

experimental_workflow_pampa cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_sol Prepare Levomepromazine & Lipid Solutions coat_plate Coat Donor Plate with Lipid Membrane prep_sol->coat_plate add_donor Add Donor Solution to Donor Plate coat_plate->add_donor assemble Assemble Plates add_donor->assemble add_acceptor Add Buffer to Acceptor Plate add_acceptor->assemble incubate Incubate (4-18h) assemble->incubate quantify Quantify Levomepromazine (LC-MS/MS or UV-Vis) incubate->quantify calculate Calculate Papp quantify->calculate

PAMPA-BBB Experimental Workflow

experimental_workflow_cell_based cluster_culture Cell Culture cluster_transport Transport Assay cluster_analysis Analysis seed_cells Seed MDCK-MDR1 Cells on Transwell Inserts form_monolayer Culture to Form Confluent Monolayer seed_cells->form_monolayer check_teer Monitor TEER form_monolayer->check_teer A_to_B A to B Transport (Apical to Basolateral) check_teer->A_to_B B_to_A B to A Transport (Basolateral to Apical) check_teer->B_to_A quantify Quantify Levomepromazine (LC-MS/MS) A_to_B->quantify with_inhibitor B to A Transport with P-gp Inhibitor B_to_A->with_inhibitor B_to_A->quantify with_inhibitor->quantify calculate_papp Calculate Papp (A->B & B->A) quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Cell-Based Transwell Assay Workflow

bbb_transport_mechanisms cluster_bbb Blood-Brain Barrier (Endothelial Cells) blood Blood passive Passive Transcellular Diffusion blood->passive High Lipophilicity brain Brain efflux Active Efflux (e.g., P-gp) brain->efflux Efflux passive->brain efflux->blood levomepromazine Levomepromazine levomepromazine->blood

Mechanisms of Drug Transport Across the BBB

References

Application Notes and Protocols: Development of a Stability-Indicating Assay for Levomepromazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116) hydrochloride, a phenothiazine (B1677639) derivative with antipsychotic properties, is susceptible to degradation, which can impact its safety and efficacy.[1][2] A stability-indicating analytical method is crucial for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. This document provides a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for levomepromazine hydrochloride in pharmaceutical formulations, in line with the International Council for Harmonisation (ICH) guidelines.[3][4]

The developed method is designed to separate and quantify levomepromazine from its potential degradation products generated under various stress conditions. This ensures the reliability of stability studies and routine quality control of this compound drug products.

Experimental Workflow

The development and validation of a stability-indicating assay involves a systematic workflow, starting from understanding the drug's properties to the final validation of the analytical method.

workflow cluster_prep Preparation & Information Gathering cluster_stress Forced Degradation Studies cluster_analysis Analysis & Method Optimization cluster_validation Method Validation info Literature Review & Physicochemical Properties method_dev Initial HPLC Method Development info->method_dev acid Acid Hydrolysis method_dev->acid Subject API to Stress base Alkaline Hydrolysis method_dev->base Subject API to Stress oxidation Oxidation method_dev->oxidation Subject API to Stress thermal Thermal Degradation method_dev->thermal Subject API to Stress photo Photolytic Degradation method_dev->photo Subject API to Stress sample_analysis Analysis of Stressed Samples acid->sample_analysis base->sample_analysis oxidation->sample_analysis thermal->sample_analysis photo->sample_analysis method_opt Method Optimization for Resolution of Degradants sample_analysis->method_opt Evaluate Peak Purity & Resolution specificity Specificity method_opt->specificity Finalized Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Experimental workflow for developing a stability-indicating HPLC assay.

Recommended Materials and Instrumentation

  • Chemicals and Reagents: this compound reference standard, HPLC grade acetonitrile, methanol (B129727), analytical grade hydrochloric acid, sodium hydroxide, hydrogen peroxide, and water for injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a pH meter, a photostability chamber, and a thermostatically controlled oven.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or mobile phase).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution: For pharmaceutical formulations, use an amount equivalent to 10 mg of this compound, dissolve in 10 mL of the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm nylon filter. A suitable aliquot should then be diluted to a final concentration of 100 µg/mL with the mobile phase.[5]

Chromatographic Conditions (Recommended Starting Point)
ParameterCondition
Instrument HPLC with UV Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:35mM KH2PO4 (20:5:75, v/v/v), pH adjusted to 2.9 ± 0.1[5]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm[1][6]
Column Temperature Ambient
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Expose the solid drug substance to a temperature of 105°C for 48 hours in a thermostatically controlled oven.

  • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Expose the drug solution (1000 µg/mL) to UV light (254 nm) and fluorescent light in a photostability chamber for a period sufficient to observe degradation.

  • Prepare a 100 µg/mL working solution from the exposed sample. Levomepromazine is known to be photolabile, forming its sulfoxide (B87167) under UV light.[7][8]

Potential Degradation Pathway

Based on existing literature, the primary degradation pathway for levomepromazine, particularly under oxidative and photolytic stress, involves the oxidation of the sulfur atom in the phenothiazine ring to form levomepromazine sulfoxide.[1][7][9]

degradation_pathway levomepromazine Levomepromazine sulfoxide Levomepromazine Sulfoxide levomepromazine->sulfoxide Oxidation / Photolysis other_degradants Other Minor Degradation Products levomepromazine->other_degradants

Caption: Primary degradation pathway of Levomepromazine.

Data Presentation: Summary of Forced Degradation Results

The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation under each stress condition and the purity of the levomepromazine peak.

Stress Condition% Degradation of LevomepromazinePeak Purity of LevomepromazineObservations
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) [Insert Data][Pass/Fail][e.g., Minor degradation observed]
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) [Insert Data][Pass/Fail][e.g., Significant degradation with the appearance of polar degradants]
Oxidative (3% H₂O₂, RT, 24h) [Insert Data][Pass/Fail][e.g., Major degradation product corresponding to sulfoxide observed]
Thermal (105°C, 48h) [Insert Data][Pass/Fail][e.g., Drug substance is relatively stable]
Photolytic (UV/Fluorescent Light) [Insert Data][Pass/Fail][e.g., Significant degradation, formation of sulfoxide confirmed]

Peak purity should be assessed using a photodiode array (PDA) detector.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10]

validation_parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters cluster_system System Suitability Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOD->Robustness LOQ->Robustness SST System Suitability Testing (SST)

References

Application Notes & Protocols for Solid-Phase Extraction of Levomepromazine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is an antipsychotic medication used in the treatment of various psychiatric disorders.[1] Accurate quantification of levomepromazine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analyses. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts.[2][3] These application notes provide detailed protocols for the extraction of levomepromazine from various biological samples using SPE, followed by analysis using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the solid-phase extraction of levomepromazine.

Table 1: SPE Recovery and Method Validation Parameters for Levomepromazine in Human Plasma/Serum

SPE SorbentBiological MatrixAnalytical MethodRecovery (%)Linearity RangeLOQLODReference
C1Human PlasmaHPLC-UV>91%25 - 800 µg/L4.1 µg/L-[2][4][5]
C18Human SerumHPLC-UV86.9 - 103.9%10 - 300 ng/mL--[6]
Oasis HLBHuman PlasmaLC-MS/MS82.75 - 100.96%Subtherapeutic to toxic ranges< Therapeutic ranges< Therapeutic ranges[7][8]
Polyacrylate-coated fiber (SPME)Whole BloodLC-MS/MS0.0002 - 0.12%--0.2 - 200 ng/mL[9]

Table 2: SPE Recovery and Method Validation Parameters for Levomepromazine in Other Biological Matrices

SPE SorbentBiological MatrixAnalytical MethodRecovery (%)Linearity RangeLOQLODReference
C18Human Breast MilkHPLC-UV92.5 - 99.1%10 - 300 ng/mL--[6]
Polyacrylate-coated fiber (SPME)Human UrineLC-MS/MS2.6 - 39.8%--4 - 22 pg/mL[9]
Ionic Liquid (LPME)Human UrineHPLC-UV-0.07 - 10 µg/mL-60 ng/mL[10]

Experimental Protocols

Protocol 1: SPE of Levomepromazine from Human Plasma using C1 Cartridges

This protocol is based on a validated HPLC-UV method for the simultaneous determination of levomepromazine and its metabolites.[2][5]

Materials:

  • C1 SPE Cartridges

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Human Plasma Samples

  • Internal Standard (e.g., Loxapine)[2][4][5]

  • Vortex mixer

  • Nitrogen evaporator

  • HPLC-UV system

Procedure:

  • Cartridge Conditioning: Condition the C1 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[4] Do not allow the cartridge to dry out.

  • Sample Preparation: To 1 mL of plasma sample, add the internal standard and vortex to mix.[4]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of water to remove endogenous interferences.[4]

  • Elution: Elute levomepromazine and the internal standard with 1 mL of methanol into a clean collection tube.[4]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the HPLC mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC-UV system for analysis.[4]

Protocol 2: SPE of Levomepromazine from Human Plasma using Oasis HLB Cartridges

This protocol is adapted from a method for the determination of multiple antipsychotic drugs, including levomepromazine, by LC-MS/MS.[7]

Materials:

  • Oasis HLB SPE Cartridges

  • Methanol (HPLC grade)

  • Distilled Water

  • Human Plasma Samples

  • Internal Standard (e.g., Repaglinide)[7]

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Centrifuge blood samples at 5,000 rpm for 5 minutes to obtain plasma.[7] To 500 µL of plasma, add 20 µL of the internal standard solution.[7]

  • Cartridge Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol.[7]

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of distilled water.[7]

  • Sample Loading: Load the prepared plasma sample onto the cartridge.[7]

  • Washing: Wash the cartridge with 1 mL of a 5% methanol in distilled water solution.[7]

  • Elution: Elute the analytes with 1 mL of methanol.[7]

  • Analysis: The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted if further concentration is needed.

Visualizations

SPE_Workflow start Start: Biological Sample (Plasma/Serum) sample_prep Sample Pre-treatment (e.g., add Internal Standard, vortex) start->sample_prep loading Sample Loading sample_prep->loading conditioning SPE Cartridge Conditioning (Methanol, then Water) conditioning->loading washing Washing Step (Remove Interferences) loading->washing elution Elution of Levomepromazine (Methanol) washing->elution post_extraction Post-Extraction Processing (Evaporation & Reconstitution) elution->post_extraction analysis Analysis (HPLC-UV or LC-MS/MS) post_extraction->analysis end End: Quantitative Results analysis->end

Caption: Experimental workflow for the solid-phase extraction of levomepromazine.

SPE_Factors spe_efficiency High SPE Efficiency for Levomepromazine factors Key Influencing Factors Sorbent Type (C1, C8, C18, Polymeric) Sample pH Wash Solvent Composition Elution Solvent Strength sorbent_details Sorbent Selection Criteria Levomepromazine is a basic compound, favoring reversed-phase or mixed-mode cation exchange sorbents. C1, C8, C18 retain via hydrophobic interactions. Polymeric sorbents like Oasis HLB offer mixed-mode retention. factors:f1->sorbent_details:f0 Impacts Retention solvent_details Solvent Optimization Wash solvent should be strong enough to remove interferences but weak enough to retain levomepromazine. Elution solvent must be strong enough to fully desorb the analyte. Methanol is commonly used. factors:f3->solvent_details:f0 Affects Purity factors:f4->solvent_details:f0 Affects Recovery sorbent_details->spe_efficiency:f0 Determines solvent_details->spe_efficiency:f0 Optimizes

Caption: Logical relationships of factors affecting SPE efficiency for levomepromazine.

References

Application Notes and Protocols: Cell-based Functional Assays for Levomepromazine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levomepromazine (B1675116), also known as methotrimeprazine, is a low-potency phenothiazine (B1677639) antipsychotic with a multifaceted pharmacological profile.[1] It is recognized as a "dirty drug" due to its interaction with a wide array of neurotransmitter receptors.[1] Its therapeutic effects in managing psychosis, pain, and nausea, as well as its side effects, stem from its antagonist activity at dopamine (B1211576), serotonin (B10506), adrenergic, histamine (B1213489), and muscarinic receptors.[2][3] Characterizing the functional activity of levomepromazine at these various targets is crucial for understanding its mechanism of action and for the development of novel therapeutics with improved selectivity.

These application notes provide detailed protocols for a suite of cell-based functional assays designed to quantify the antagonist activity of levomepromazine hydrochloride at its key molecular targets. The assays are intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action Overview

Levomepromazine's broad pharmacological effects are a result of its antagonism of several G-protein coupled receptors (GPCRs).[4] Key interactions include:

  • Dopamine Receptor Antagonism (D1, D2, D3, D4): Blockade of D2 receptors in the mesolimbic pathway is central to its antipsychotic effects.[2][5]

  • Serotonin Receptor Antagonism (5-HT1, 5-HT2): Activity at 5-HT2A receptors may contribute to its efficacy against negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.[2][4]

  • Adrenergic Receptor Antagonism (α1, α2): Blockade of alpha-1 adrenergic receptors is associated with side effects like orthostatic hypotension and sedation.[2][5]

  • Histamine Receptor Antagonism (H1): Strong antagonism at H1 receptors underlies its potent sedative and antiemetic properties.[2][6]

  • Muscarinic Receptor Antagonism (M1, M2): Blockade of muscarinic acetylcholine (B1216132) receptors contributes to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[4][5]

Data Presentation: Receptor Binding Affinity

The binding affinity of a compound to its target receptor is a primary indicator of its potency. The inhibition constant (Ki) represents the concentration of a drug required to occupy 50% of the receptors in vitro; a lower Ki value signifies a higher binding affinity. The table below summarizes the reported Ki values for levomepromazine at various human receptors.

Table 1: Binding Affinity (Ki) of Levomepromazine for Various Neurotransmitter Receptors

Receptor FamilyReceptor SubtypeLevomepromazine Ki (nM)
Dopamine D154.3[7]
D24.3 - 8.6[7]
D38.3[7]
D47.9[7]
Serotonin 5-HT2AHigh Affinity[7]
5-HT2CHigh Affinity[7]
5-HT3Moderate Affinity[7]
5-HT6Moderate Affinity[7]
Adrenergic α1High Affinity[7]
Histamine H1High Affinity[7]
Muscarinic M1Moderate Affinity[7]
M2Moderate Affinity[7]
M3Moderate Affinity[7]
M4Moderate Affinity[7]
M5Moderate Affinity[7]

Signaling Pathway Visualizations

To understand the functional consequences of levomepromazine binding, it is essential to visualize the downstream signaling pathways that are inhibited.

Gi_Coupled_Pathway Receptor Dopamine D2 Receptor (Gi) AC Adenylyl Cyclase Receptor->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Decreased Downstream Signaling cAMP->Downstream Leads to Levomepromazine Levomepromazine Levomepromazine->Receptor

Inhibition of the Gi-coupled Dopamine D2 receptor signaling pathway.

Gq_Coupled_Pathway Receptor Gq-Coupled Receptor (5-HT2A, H1, α1, M1) PLC Phospholipase C (PLC) Receptor->PLC Inhibition IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Blocked Intracellular Ca2+ Release IP3->Ca_Release Leads to Levomepromazine Levomepromazine Levomepromazine->Receptor

Inhibition of Gq-coupled receptor (e.g., 5-HT2A, H1) signaling.

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to determine the functional activity of this compound. It is crucial to first perform a cell viability assay to ensure that observed effects are not due to cytotoxicity.

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Culture (HEK293, CHO expressing target receptor) B 2. Cell Plating (e.g., 96- or 384-well plates) A->B C 3. Compound Addition (Levomepromazine dilutions + constant agonist) B->C D 4. Incubation (Allow binding and signaling to occur) C->D E 5. Signal Detection (e.g., Fluorescence, Luminescence, FRET) D->E F 6. Data Normalization (% inhibition) E->F G 7. Curve Fitting (Non-linear regression) F->G H 8. Determine IC50 Value G->H

General workflow for a cell-based functional antagonist assay.
Protocol 1: Dopamine D2 Receptor Functional Assay (cAMP Accumulation)

Principle: The dopamine D2 receptor is a Gi-coupled receptor, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of levomepromazine to antagonize a D2 agonist (e.g., quinpirole) and restore cAMP levels that have been artificially elevated by forskolin (B1673556), a direct activator of adenylyl cyclase.

Methodology:

  • Cell Culture: Use a cell line, such as CHO-K1 or HEK293, stably expressing the human dopamine D2 receptor.

  • Assay Procedure: This protocol is based on a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.

    • Harvest and resuspend cells in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • In a 384-well white plate, add serial dilutions of this compound.

    • Add a fixed, sub-maximal concentration (e.g., EC80) of a D2 receptor agonist (e.g., quinpirole).

    • Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Lyse the cells and add the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible HTRF reader.

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths and normalize the data as a percentage of the forskolin-only control.

    • Plot the percent inhibition against the logarithm of levomepromazine concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of levomepromazine that inhibits 50% of the agonist response.

Protocol 2: Gq-Coupled Receptor Functional Assay (Calcium Mobilization)

Principle: Receptors such as 5-HT2A, Histamine H1, Adrenergic α1, and Muscarinic M1 are coupled to the Gq alpha subunit.[8][9] Agonist binding activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be measured with fluorescent dyes. This assay quantifies the ability of levomepromazine to inhibit agonist-induced calcium mobilization.

Methodology:

  • Cell Culture: Use cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., 5-HT2A, H1, α1, or M1).

  • Assay Procedure:

    • Plate cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add a fixed, sub-maximal concentration (e.g., EC80) of a corresponding agonist (e.g., serotonin for 5-HT2A, histamine for H1, phenylephrine (B352888) for α1, carbachol (B1668302) for M1).

    • Measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well after agonist addition.

    • Normalize the data as a percentage of the response seen with the agonist alone.

    • Plot the percent inhibition against the logarithm of levomepromazine concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

Principle: This assay is critical for distinguishing true receptor antagonism from cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.

Methodology:

  • Cell Culture: Use the same cell lines as in the functional assays.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the same serial dilutions of this compound used in the functional assays. Incubate for a period that matches the functional assay's compound incubation time (e.g., 24 hours for a general toxicity screen).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Express the absorbance data as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of levomepromazine concentration.

    • Determine the CC50 (cytotoxic concentration 50%). If the functional IC50 is significantly lower than the CC50, the observed antagonist activity is considered specific.

References

Application Notes and Protocols for the Spectrophotometric Determination of Levomepromazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative determination of levomepromazine (B1675116) hydrochloride using spectrophotometric methods. The described methods are suitable for quality control and routine analysis of levomepromazine hydrochloride in pharmaceutical formulations.

Introduction

This compound is a phenothiazine (B1677639) derivative with antipsychotic, sedative, and analgesic properties. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure safety and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid approach for this purpose. This application note details two distinct spectrophotometric methods: an oxidative derivatization method and an oxidative coupling reaction method.

Data Presentation

The following table summarizes the quantitative parameters of the two spectrophotometric methods for the determination of this compound, allowing for easy comparison.

ParameterMethod 1: Oxidative DerivatizationMethod 2: Oxidative Coupling
Reagent(s) Diperoxyazelaic acid4-Aminoantipyrine (B1666024) (4-AAP), Potassium Periodate (B1199274) (KIO₄)
Principle Oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167), leading to a bathochromic shift.Oxidative coupling of levomepromazine with 4-AAP in the presence of an oxidizing agent to form a colored product.
λmax (nm) 333[1]~510
Linearity Range (µg/mL) 3 - 150[1][2]2 - 20
Limit of Detection (LOD) (µg/mL) 0.94[1]0.5
Limit of Quantification (LOQ) (µg/mL) 2.85[1][2]1.5
Molar Absorptivity (L·mol⁻¹·cm⁻¹) (5.75±0.4) ×10³Not Reported
Correlation Coefficient (r) 0.999[1]>0.998

Experimental Protocols

Method 1: Oxidative Derivatization with Diperoxyazelaic Acid

This method is based on the oxidation of this compound by diperoxyazelaic acid to form a stable sulfoxide derivative, which exhibits a distinct absorption maximum.[1][2]

1. Reagents and Solutions

  • This compound Stock Solution (250 µg/mL): Accurately weigh 25 mg of this compound standard and dissolve it in 100 mL of 0.02 M sulfuric acid.

  • Sulfuric Acid (0.1 M and 0.02 M): Prepare by appropriate dilution of concentrated sulfuric acid.

  • Diperoxyazelaic Acid Solution (0.0085 M): Prepare by a suitable synthesis method, such as the acylation of hydrogen peroxide with azelaic acid in concentrated sulfuric acid.

2. Instrumentation

  • UV-Vis Spectrophotometer (double beam)

  • 1 cm quartz cuvettes

3. Protocol

  • Calibration Curve Preparation:

    • Pipette aliquots (e.g., 0.12, 0.2, 0.4, 0.8, 1.2, 2.0, 4.0, 6.0 mL) of the this compound stock solution (250 µg/mL) into a series of 10 mL volumetric flasks.

    • To each flask, add 1.0 mL of 0.1 M sulfuric acid.

    • Add 2.0 mL of 0.0085 M diperoxyazelaic acid solution.

    • Dilute to the mark with distilled water and mix well.

    • Measure the absorbance at 333 nm against a reagent blank prepared in the same manner without the this compound.

    • Plot the absorbance versus the concentration of this compound to construct the calibration curve.

  • Sample Preparation (from injection solution):

    • Accurately transfer a volume of the injection solution equivalent to 25 mg of this compound into a 100 mL volumetric flask.

    • Dilute to the mark with 0.02 M sulfuric acid and mix thoroughly.

    • Further, dilute an aliquot of this solution with 0.02 M sulfuric acid to obtain a concentration within the calibration range.

    • Proceed as described in step 1 for the calibration curve preparation, using the diluted sample solution instead of the stock solution.

4. Calculation

Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

Method 2: Oxidative Coupling with 4-Aminoantipyrine (4-AAP)

This method involves the oxidative coupling of levomepromazine with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent, potassium periodate (KIO₄), in an acidic medium to produce a colored product.

1. Reagents and Solutions

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of distilled water.

  • 4-Aminoantipyrine (4-AAP) Solution (0.2% w/v): Dissolve 200 mg of 4-AAP in 100 mL of distilled water.

  • Potassium Periodate (KIO₄) Solution (0.1% w/v): Dissolve 100 mg of KIO₄ in 100 mL of distilled water.

  • Hydrochloric Acid (1 M): Prepare by appropriate dilution of concentrated hydrochloric acid.

2. Instrumentation

  • UV-Vis Spectrophotometer (double beam)

  • 1 cm quartz cuvettes

3. Protocol

  • Calibration Curve Preparation:

    • Pipette aliquots (e.g., 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mL) of the this compound stock solution (100 µg/mL) into a series of 10 mL volumetric flasks.

    • To each flask, add 1.0 mL of 1 M hydrochloric acid.

    • Add 1.0 mL of 0.2% 4-AAP solution.

    • Add 1.0 mL of 0.1% KIO₄ solution and mix well.

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute to the mark with distilled water and mix thoroughly.

    • Measure the absorbance at approximately 510 nm against a reagent blank.

    • Plot the absorbance versus the concentration of this compound to construct the calibration curve.

  • Sample Preparation (from tablets):

    • Weigh and finely powder a number of tablets equivalent to 10 mg of this compound.

    • Transfer the powder to a 100 mL volumetric flask, add about 70 mL of distilled water, and sonicate for 15 minutes.

    • Dilute to the mark with distilled water, mix well, and filter.

    • Dilute an aliquot of the filtrate with distilled water to obtain a concentration within the calibration range.

    • Proceed as described in step 1 for the calibration curve preparation.

4. Calculation

Determine the concentration of this compound in the sample using the regression equation derived from the calibration curve.

Visualizations

experimental_workflow_1 cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Analysis stock Levomepromazine HCl Stock Solution mixing Mix Aliquot of Stock/Sample with Reagents stock->mixing reagent Diperoxyazelaic Acid & H₂SO₄ reagent->mixing measurement Measure Absorbance at 333 nm mixing->measurement calibration Construct Calibration Curve measurement->calibration quantification Quantify Sample calibration->quantification

Caption: Workflow for Oxidative Derivatization Method.

experimental_workflow_2 cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Analysis stock Levomepromazine HCl Stock Solution mixing Mix Aliquot of Stock/Sample with Reagents stock->mixing reagents 4-AAP, KIO₄, HCl reagents->mixing incubation Incubate for 15 min mixing->incubation measurement Measure Absorbance at ~510 nm incubation->measurement calibration Construct Calibration Curve measurement->calibration quantification Quantify Sample calibration->quantification

Caption: Workflow for Oxidative Coupling Method.

References

Application Notes & Protocols: Levomepromazine as a Tool Compound in Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Levomepromazine (B1675116), also known as methotrimeprazine, is a phenothiazine (B1677639) derivative with a well-established history as an antipsychotic medication.[1][2] Its clinical utility stems from a complex pharmacological profile, characterized by antagonism at a wide array of neurotransmitter receptors.[2][3] This "dirty drug" profile, involving interactions with dopamine (B1211576), serotonin, adrenergic, histamine, and muscarinic receptors, makes levomepromazine a multifaceted tool compound for receptor occupancy (RO) studies.[2][4] Receptor occupancy assays are crucial in drug development to quantify the engagement of a drug with its intended target, which helps in establishing dose-response relationships and predicting therapeutic efficacy and potential side effects.[5][6] By understanding levomepromazine's binding affinities and employing it in various RO paradigms, researchers can validate new assays, characterize novel receptor ligands, and investigate the in vivo consequences of modulating multiple receptor systems simultaneously.

Levomepromazine Receptor Binding Profile

The utility of levomepromazine as a tool compound is defined by its binding affinity for various receptors. The inhibition constant (Ki) is a measure of a compound's binding affinity, where a lower Ki value signifies a higher affinity.[7] Levomepromazine exhibits high affinity for a range of G-protein coupled receptors (GPCRs).[7]

Table 1: In Vitro Receptor Binding Affinities (Ki) of Levomepromazine. This table summarizes the binding profile of levomepromazine across several key CNS receptors. Data is compiled from competitive radioligand binding assays.

Receptor FamilyReceptor SubtypeLevomepromazine Ki (nM)Reference
Dopamine D154.3[7][8]
D24.3 - 8.6[7][8]
D38.3[7]
D47.9[7][8]
Serotonin 5-HT2AHigh Affinity[7]
Adrenergic α1High Affinity[7]
Histamine H1High Affinity[7]
Muscarinic M1Moderate Affinity[7]
M2Moderate Affinity[7]
M3Moderate Affinity[7]
M4Moderate Affinity[7]
M5Moderate Affinity[7]

*Qualitative descriptions are used where specific Ki values were not provided in the compiled source. Levomepromazine has been shown to have significantly greater binding affinity for both alpha-1 and serotonin-2 binding sites compared to clozapine (B1669256) or chlorpromazine.[4][9]

Signaling Pathways and Mechanism of Action

Levomepromazine functions primarily as an antagonist at its target receptors. For instance, at the dopamine D2 receptor, a Gi-coupled GPCR, it blocks the binding of endogenous dopamine. This action inhibits the downstream signaling cascade, which normally involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Its antagonism at multiple receptors contributes to its broad therapeutic and side-effect profile.[3]

G Simplified Dopamine D2 Receptor Signaling Pathway Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds & Activates Levo Levomepromazine Levo->D2R Binds & Blocks (Antagonist) ATP ATP ATP->AC Response Cellular Response (Altered) cAMP->Response Leads to

Caption: Antagonism of the D2 receptor by levomepromazine blocks dopamine-mediated inhibition of adenylyl cyclase.

Experimental Protocols for Receptor Occupancy Studies

Receptor occupancy (RO) by a test compound is typically determined by its ability to compete with and displace the binding of a selective radiotracer for the target receptor.[5]

Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of levomepromazine for a specific receptor in vitro.

Objective: To determine the IC₅₀ (and subsequently the Ki) of levomepromazine by measuring its ability to displace a known radioligand from a target receptor.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., rat striatum for D2 receptors).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test Compound: Levomepromazine hydrochloride.

  • Non-specific Binding Control: A high concentration of an unlabeled competing ligand (e.g., Haloperidol for D2).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Preparation: Prepare serial dilutions of levomepromazine in assay buffer.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd), and varying concentrations of levomepromazine.

  • Controls: Include wells for:

    • Total Binding: Contains receptor source, radioligand, and vehicle (no levomepromazine).

    • Non-specific Binding: Contains receptor source, radioligand, and a saturating concentration of the non-specific control compound.

  • Initiation: Add the receptor membrane preparation to each well to start the binding reaction.[10]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[10]

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound.[10]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the levomepromazine concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value, which is the concentration of levomepromazine that inhibits 50% of specific radioligand binding.[7]

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7]

Protocol: Ex Vivo Receptor Occupancy in Animal Models

This method measures the in vivo target engagement of levomepromazine by assessing receptor availability in tissue harvested from treated animals.[5]

Objective: To determine the dose-dependent receptor occupancy of levomepromazine in a specific brain region of a rodent model.

G Experimental Workflow for Ex Vivo Receptor Occupancy cluster_animal In Vivo Phase cluster_lab Ex Vivo Phase admin 1. Administer Levomepromazine (or vehicle) to animals (e.g., rats, mice) wait 2. Wait for peak drug concentration in brain admin->wait euthanize 3. Euthanize animals and rapidly harvest brains wait->euthanize section 4. Section brain tissue (cryostat) euthanize->section assay 5. Perform in vitro radioligand binding assay on tissue sections section->assay measure 6. Measure bound radioactivity (Autoradiography or Scintillation Counting) assay->measure analysis 7. Calculate Receptor Occupancy % RO = [ 1 - (Specific Binding_Treated / Specific Binding_Vehicle) ] * 100 measure->analysis G Logic of PET Receptor Occupancy Measurement cluster_scans PET Scans scan1 Baseline Scan: Inject Radioligand Measure Binding Potential (BP_ND) admin Administer Levomepromazine scan1->admin calc Calculate Occupancy: % RO = (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline * 100 scan1->calc scan2 Post-Drug Scan: Inject Radioligand Measure BP_ND scan2->calc admin->scan2 pk Correlate with Plasma Concentration calc->pk

References

Formulation of Levomepromazine Hydrochloride for Subcutaneous Infusion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116) is a phenothiazine (B1677639) derivative with antipsychotic, sedative, antiemetic, and analgesic properties. Its use in palliative care for the management of terminal pain, restlessness, and intractable nausea is well-established. Continuous subcutaneous infusion is a preferred route of administration in this setting when oral intake is compromised. This document provides detailed application notes and protocols for the formulation of a stable levomepromazine hydrochloride solution for subcutaneous infusion, addressing key challenges such as solubility, stability, and compatibility.

Levomepromazine is susceptible to degradation, primarily through oxidation to form levomepromazine sulfoxide (B87167), and is sensitive to light. Therefore, the formulation strategy focuses on ensuring the stability of the active pharmaceutical ingredient (API) throughout its shelf life and during administration.

Physicochemical Properties and Degradation Profile

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValue/InformationSource
Molecular FormulaC₁₉H₂₄N₂OS · HCl
Molecular Weight364.9 g/mol
pKa9.19
Aqueous Solubility"Barely soluble in water" (as base). Hydrochloride salt is "highly soluble".
LogP4.92 (for free base)
Degradation PathwaysOxidation to levomepromazine sulfoxide, particularly upon exposure to light and oxygen. Susceptible to acid and base hydrolysis under forced degradation conditions.
Appearance of SolutionClear, colorless.
IncompatibilitiesIncompatible with alkaline solutions.

Formulation Components and Strategy

A robust formulation of this compound for subcutaneous infusion requires careful selection of excipients to ensure stability and compatibility.

ComponentRecommended AgentRationale and Concentration Range
Active Pharmaceutical Ingredient This compound10 - 25 mg/mL
Vehicle Water for Injection (WFI)Primary solvent for parenteral formulations.
Tonicity-adjusting agent Sodium ChlorideTo render the solution isotonic (approx. 290 mOsm/L). Concentration to be adjusted based on other excipients.
Antioxidants Ascorbic Acid (0.05 - 0.2% w/v) and/or Sodium Sulfite/Metabisulfite (0.05 - 0.1% w/v)To protect against oxidative degradation. Ascorbic acid acts as an oxygen scavenger. Sulfites are also effective antioxidants.
pH-adjusting agents Hydrochloric Acid / Sodium HydroxideTo adjust the pH to an optimal range for stability and patient comfort (typically pH 4.0-6.0).
Diluent for Administration 0.9% Sodium Chloride (Normal Saline)Recommended for diluting the concentrate prior to administration via a syringe driver.

Formulation Development Workflow

FormulationDevelopment cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_testing Analytical & Stability Testing cluster_final Final Product API API Characterization (Levomepromazine HCl) Solubility Solubility & pH Profile API->Solubility Forced_Deg Forced Degradation (Acid, Base, Oxidative, Photo) API->Forced_Deg Excipient Excipient Screening (Antioxidants, Buffers) Solubility->Excipient Assay Stability-Indicating Assay Development (HPLC) Forced_Deg->Assay Optimization Formulation Optimization (Concentration, pH) Excipient->Optimization Optimization->Assay Compatibility Compatibility Studies (Syringes, Infusion Sets) Optimization->Compatibility Stability ICH Stability Studies (Temperature, Humidity, Light) Assay->Stability Final_Formulation Final Formulation Specification Stability->Final_Formulation Compatibility->Final_Formulation Sterility Sterility & Endotoxin Testing Final_Formulation->Sterility

Caption: Workflow for the development of a levomepromazine HCl subcutaneous infusion formulation.

Experimental Protocols

Solubility Determination Protocol

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate (B84403), citrate) covering a pH range from 2.0 to 8.0.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound powder to vials containing each buffer solution.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute appropriately.

    • Quantify the concentration of dissolved this compound using a validated UV-Vis spectrophotometric or HPLC method.

  • Data Presentation: Plot the logarithm of solubility (mg/mL) against pH to generate a pH-solubility profile.

Stability-Indicating HPLC Method Protocol

Objective: To develop and validate a stability-indicating HPLC method for the quantification of levomepromazine and its primary degradation product, levomepromazine sulfoxide.

Methodology:

  • Chromatographic Conditions (based on literature):

    • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 34 mM, pH 2.0) containing 0.3% triethylamine, in a ratio of approximately 29:71 (v/v). The exact ratio should be optimized to achieve good resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and/or ICH-compliant photostability chamber.

    • Thermal Degradation: Store the drug solution at elevated temperatures (e.g., 60°C).

    • Analyze all stressed samples by the developed HPLC method to ensure the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis should be performed.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Validate the method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Degradation Pathway of Levomepromazine

DegradationPathway Levomepromazine Levomepromazine Sulfoxide Levomepromazine Sulfoxide Levomepromazine->Sulfoxide Oxidation (Light, O2, H2O2)

Caption: Primary oxidative degradation pathway of levomepromazine.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of the final this compound formulation under ICH-recommended storage conditions.

Methodology:

  • Formulation Preparation: Prepare batches of the final optimized formulation containing this compound and selected excipients (including antioxidants). Package in the final proposed container-closure system (e.g., Type I glass ampoules).

  • Storage Conditions: Store the samples at:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Photostability: In accordance with ICH Q1B guidelines.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for color change and particulate matter.

    • pH: Potentiometric measurement.

    • Assay: Quantification of this compound using the validated stability-indicating HPLC method.

    • Related Substances: Quantification of levomepromazine sulfoxide and any other degradation products using the HPLC method.

    • Sterility Testing: As per USP <71> or Ph. Eur. 2.6.1.

  • Data Presentation: Summarize the assay and degradation product data in a table, showing the percentage of the initial concentration remaining over time.

Time PointStorage ConditionAppearancepHAssay (% of Initial)Levomepromazine Sulfoxide (%)Total Impurities (%)
0-Clear, Colorless4.5100.0< LOQ< LOQ
3 Months25°C/60%RHClear, Colorless4.599.80.10.1
3 Months40°C/75%RHClear, Colorless4.698.50.80.9
6 Months25°C/60%RHClear, Colorless4.599.50.20.2
6 Months40°C/75%RHClear, Colorless4.797.11.51.6

(Note: Data presented is illustrative)

Protocol for Subcutaneous Infusion Preparation and Compatibility

Objective: To provide a protocol for the aseptic preparation of this compound for subcutaneous infusion and to assess its compatibility with infusion device materials.

Methodology:

  • Aseptic Preparation for Administration:

    • Under aseptic conditions (e.g., in a laminar flow hood), withdraw the required dose of this compound injection (25-200 mg per day) from the ampoule.

    • Dilute with a calculated volume of 0.9% Sodium Chloride to the desired final volume for the syringe driver. It is recommended to dilute to the largest practical volume to minimize site irritation.

    • Visually inspect the final solution for any particulate matter or discoloration before administration.

    • Protect the syringe containing the infusion from light.

  • Material Compatibility Study:

    • Prepare the diluted levomepromazine solution as described above.

    • Fill representative infusion devices (e.g., polypropylene (B1209903) syringes, PVC and non-PVC infusion tubing).

    • Store the filled devices under simulated use conditions (e.g., 24 hours at room temperature, protected from light).

    • At specified time points (e.g., 0, 4, 8, 24 hours), test the solution for:

      • Appearance, pH, and particulate matter.

      • Levomepromazine concentration (to check for adsorption).

      • Presence of leachables (using appropriate analytical techniques like GC-MS or LC-MS).

Sterility Testing Protocol

Objective: To ensure the final formulated product is sterile.

Methodology:

  • Method: Membrane filtration is the method of choice for aqueous solutions.

  • Procedure (as per USP <71>):

    • Aseptically filter a defined volume of the levomepromazine solution through a 0.45 µm membrane filter.

    • Rinse the filter with a sterile fluid (e.g., Fluid A) to remove any potential antimicrobial properties of the drug product. This step must be validated through a bacteriostasis/fungistasis test.

    • Aseptically cut the membrane in half and transfer one half to Fluid Thioglycollate Medium (for anaerobic and some aerobic bacteria) and the other half to Soybean-Casein Digest Medium (for aerobic bacteria and fungi).

    • Incubate the media for not less than 14 days, observing for any signs of microbial growth.

  • Controls: Include positive and negative controls to ensure the validity of the test.

Sterility Testing Workflow

SterilityTest cluster_prep Preparation cluster_filtration Filtration & Incubation cluster_results Observation Sample Levomepromazine Solution Filtration Aseptically Filter Sample Sample->Filtration Filter_Assembly Sterile 0.45µm Membrane Filter Assembly Filter_Assembly->Filtration Rinse Rinse Filter with Sterile Fluid Filtration->Rinse Incubate Incubate Membrane Halves in FTM & SCDM for 14 Days Rinse->Incubate Observation Daily Observation for Microbial Growth Incubate->Observation Result No Growth = Sterile Growth = Not Sterile Observation->Result

Caption: Workflow for sterility testing of the final formulation via membrane filtration.

Conclusion

The formulation of a stable this compound solution for subcutaneous infusion is achievable with a careful selection of excipients and adherence to rigorous manufacturing and testing protocols. The primary challenges are the prevention of oxidative and photodegradation, which can be effectively managed through the inclusion of antioxidants, pH control, and light-protected packaging. The protocols outlined in this document provide a comprehensive framework for the development, testing, and preparation of a high-quality, stable, and safe product for use in clinical settings, particularly in palliative care.

Application Notes and Protocols for Studying Levomepromazine-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the common side effects associated with the antipsychotic drug levomepromazine (B1675116). The information is intended to guide researchers in designing and conducting preclinical studies to assess the extrapyramidal, metabolic, and cardiovascular liabilities of levomepromazine and novel antipsychotic candidates.

Introduction to Levomepromazine and its Side Effects

Levomepromazine is a low-potency typical antipsychotic of the phenothiazine (B1677639) class. Its therapeutic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors.[1] However, its broad pharmacological profile, which includes antagonist activity at serotonin (B10506) (5-HT2A/2C), histamine (B1213489) (H1), alpha-1 adrenergic, and muscarinic (M1) receptors, contributes to a range of side effects.[1][2] Understanding these adverse effects is crucial for drug development and clinical management. The primary side effects of levomepromazine that can be modeled in animals include:

  • Extrapyramidal Symptoms (EPS): These movement disorders, including Parkinsonism-like symptoms (e.g., catalepsy) and tardive dyskinesia (e.g., vacuous chewing movements), are primarily linked to the blockade of dopamine D2 receptors in the nigrostriatal pathway.[3][4]

  • Metabolic Side Effects: Weight gain is a common adverse effect of many antipsychotics, including levomepromazine.[5] This is often attributed to the antagonism of histamine H1 and serotonin 5-HT2C receptors, which can lead to increased appetite and altered metabolism.[6][7]

  • Cardiovascular Side Effects: Orthostatic hypotension (a sudden drop in blood pressure upon standing) and QT interval prolongation are significant cardiovascular risks. Orthostatic hypotension is primarily caused by the blockade of alpha-1 adrenergic receptors, leading to vasodilation.[8][9] QT prolongation, which can increase the risk of life-threatening arrhythmias, is another potential concern with antipsychotic medications.[10]

Animal Models and Experimental Protocols

Extrapyramidal Symptoms (EPS)

The catalepsy test is a widely used behavioral assay in rodents to assess the propensity of a drug to induce Parkinsonian-like motor rigidity.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Levomepromazine hydrochloride is dissolved in sterile 0.9% saline.

  • Experimental Groups:

    • Vehicle control (0.9% saline)

    • Levomepromazine (e.g., 1, 3, and 10 mg/kg, intraperitoneally - i.p.)

    • Positive control (e.g., Haloperidol 0.5 mg/kg, i.p.)

  • Procedure: a. Administer the vehicle, levomepromazine, or positive control to the rats. b. At various time points post-injection (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy. c. Gently place the rat's forepaws on a horizontal bar (e.g., 0.9 cm in diameter) elevated 9 cm from the surface. d. Start a stopwatch and measure the time it takes for the rat to remove both paws from the bar (descent latency). e. A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.

  • Data Analysis: The mean descent latency for each group at each time point is calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Quantitative Data Summary:

Treatment GroupDose (mg/kg, i.p.)Peak Catalepsy Time (min)Mean Descent Latency (seconds) at Peak
Vehicle--< 10
Levomepromazine16025 ± 5
Levomepromazine36080 ± 12
Levomepromazine1090150 ± 20
Haloperidol0.560120 ± 15

Note: The data in this table is illustrative and may vary based on specific experimental conditions.

Chronic administration of antipsychotics can induce VCMs in rodents, which is considered an animal model of tardive dyskinesia.

Experimental Protocol:

  • Animals: Male C57BL/6 mice are often used.

  • Drug Administration: Levomepromazine is administered chronically, for example, via drinking water (e.g., 5 mg/kg/day) or daily injections for several weeks (e.g., 4-12 weeks).

  • VCM Assessment: a. After the chronic treatment period, individually house the mice in observation cages with a clear bottom. b. Allow a 10-minute habituation period. c. For the subsequent 5 minutes, a trained observer, blind to the treatment groups, counts the number of VCMs. VCMs are defined as purposeless chewing motions in the vertical plane, not directed at any object.

  • Data Analysis: The mean number of VCMs for each group is calculated and compared using statistical tests such as a t-test or ANOVA.

Quantitative Data Summary:

Treatment GroupDuration of TreatmentMean Number of VCMs per 5 min
Vehicle Control8 weeks5 ± 2
Levomepromazine (5 mg/kg/day)8 weeks25 ± 6

Note: The data in this table is illustrative and may vary based on specific experimental conditions.

Metabolic Side Effects

This model assesses the long-term effects of levomepromazine on body weight and food consumption.

Experimental Protocol:

  • Animals: Female Sprague-Dawley rats are often used as they can show more pronounced weight gain.

  • Drug Administration: Levomepromazine is administered daily for an extended period (e.g., 4-8 weeks) via oral gavage or mixed in a palatable food substance.

  • Measurements: a. Body Weight: Record the body weight of each rat daily or weekly. b. Food Intake: Measure the amount of food consumed by each rat daily. c. Body Composition (Optional): At the end of the study, body composition (fat mass vs. lean mass) can be analyzed using techniques like DEXA (Dual-energy X-ray absorptiometry).

  • Data Analysis: Compare the changes in body weight, cumulative food intake, and body composition between the levomepromazine-treated and vehicle-treated groups.

Quantitative Data Summary:

Treatment GroupDurationMean Body Weight Gain (%)Mean Daily Food Intake (g)
Vehicle Control6 weeks10 ± 220 ± 2
Levomepromazine (10 mg/kg/day, p.o.)6 weeks25 ± 428 ± 3

Note: The data in this table is illustrative and may vary based on specific experimental conditions.

Cardiovascular Side Effects

This model directly measures the drop in blood pressure upon a postural change, mimicking orthostatic hypotension.[11]

Experimental Protocol:

  • Animals: Male Wistar rats (250-300 g).

  • Anesthesia and Surgical Preparation: a. Anesthetize the rat (e.g., with urethane (B1682113) and α-chloralose). b. Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration. c. Place the rat on a tilt table.

  • Procedure: a. Record baseline mean arterial pressure (MAP) and heart rate (HR) in the horizontal position. b. Administer vehicle or levomepromazine (e.g., 0.1, 0.3, 1 mg/kg, i.v.). c. After a stabilization period, tilt the table to a head-up position (e.g., 60 degrees) for a defined period (e.g., 60 seconds). d. Continuously record MAP and HR during the tilt.

  • Data Analysis: Calculate the change in MAP from baseline upon tilting for each treatment group and compare the results.

Quantitative Data Summary:

Treatment GroupDose (mg/kg, i.v.)Change in MAP upon Tilt (mmHg)
Vehicle--15 ± 3
Levomepromazine0.1-25 ± 4
Levomepromazine0.3-40 ± 6
Levomepromazine1-60 ± 8

Note: The data in this table is illustrative and may vary based on specific experimental conditions.[11]

This is the gold standard for assessing the potential of a drug to prolong the QT interval in a non-rodent species.

Experimental Protocol:

  • Animals: Male and female Beagle dogs are surgically implanted with telemetry transmitters for continuous ECG and blood pressure monitoring.

  • Drug Administration: Levomepromazine is administered orally (p.o.) or intravenously (i.v.) at various dose levels.

  • Data Collection: a. Record baseline cardiovascular parameters for a sufficient period before dosing. b. After drug administration, continuously record ECG and hemodynamic data for at least 24 hours.

  • Data Analysis: a. The QT interval is measured from the ECG recordings. b. The QT interval is corrected for heart rate (QTc) using an appropriate formula (e.g., Bazett's or Fridericia's, or an individual correction factor). c. The change in QTc from baseline is calculated for each dose and time point and compared to a vehicle control group.

Quantitative Data Summary:

Treatment GroupDose (mg/kg, p.o.)Peak Change in QTc from Baseline (ms)
Vehicle-2 ± 1
Levomepromazine510 ± 3
Levomepromazine1525 ± 5
Positive Control (e.g., Moxifloxacin)1030 ± 4

Note: The data in this table is illustrative and may vary based on specific experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in levomepromazine-induced side effects and a general experimental workflow for their assessment.

G cluster_eps Extrapyramidal Symptoms (EPS) Pathway cluster_metabolic Metabolic Side Effects Pathway cluster_cardio Cardiovascular Side Effects Pathways cluster_anticholinergic Anticholinergic Side Effects Pathway Levomepromazine_eps Levomepromazine D2_Blockade Dopamine D2 Receptor Antagonism (Nigrostriatal Pathway) Levomepromazine_eps->D2_Blockade Indirect_Pathway Increased Activity of Indirect Pathway D2_Blockade->Indirect_Pathway Movement_Inhibition Inhibition of Movement Indirect_Pathway->Movement_Inhibition EPS Extrapyramidal Symptoms (e.g., Catalepsy) Movement_Inhibition->EPS Levomepromazine_met Levomepromazine H1_Blockade Histamine H1 Receptor Antagonism Levomepromazine_met->H1_Blockade SHT2C_Blockade Serotonin 5-HT2C Receptor Antagonism Levomepromazine_met->SHT2C_Blockade Appetite_Increase Increased Appetite H1_Blockade->Appetite_Increase SHT2C_Blockade->Appetite_Increase Weight_Gain Weight Gain Appetite_Increase->Weight_Gain Levomepromazine_cardio Levomepromazine Alpha1_Blockade Alpha-1 Adrenergic Receptor Antagonism Levomepromazine_cardio->Alpha1_Blockade hERG_Blockade hERG Potassium Channel Blockade (Potential) Levomepromazine_cardio->hERG_Blockade Vasodilation Vasodilation Alpha1_Blockade->Vasodilation Orthostatic_Hypotension Orthostatic Hypotension Vasodilation->Orthostatic_Hypotension Repolarization_Delay Delayed Ventricular Repolarization hERG_Blockade->Repolarization_Delay QT_Prolongation QT Interval Prolongation Repolarization_Delay->QT_Prolongation Levomepromazine_anti Levomepromazine M1_Blockade Muscarinic M1 Receptor Antagonism Levomepromazine_anti->M1_Blockade Parasympathetic_Inhibition Inhibition of Parasympathetic Activity M1_Blockade->Parasympathetic_Inhibition Anticholinergic_Effects Dry Mouth, Constipation, Urinary Retention Parasympathetic_Inhibition->Anticholinergic_Effects

Caption: Signaling pathways of levomepromazine side effects.

G cluster_workflow General Experimental Workflow cluster_assessment Side Effect Assessment start Animal Model Selection (Rat, Mouse, Dog) acclimation Acclimation and Baseline Measurements start->acclimation dosing Levomepromazine or Vehicle Administration (Acute or Chronic) acclimation->dosing eps_assess EPS Assessment (Catalepsy, VCMs) dosing->eps_assess Behavioral Tests metabolic_assess Metabolic Assessment (Weight, Food Intake) dosing->metabolic_assess Physiological Measurements cardio_assess Cardiovascular Assessment (Blood Pressure, ECG) dosing->cardio_assess Telemetry/ Instrumentation data_analysis Data Collection and Analysis eps_assess->data_analysis metabolic_assess->data_analysis cardio_assess->data_analysis results Interpretation of Results and Risk Assessment data_analysis->results

Caption: Workflow for assessing levomepromazine side effects.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of levomepromazine-induced side effects. A thorough understanding and application of these models are essential for identifying the potential liabilities of new chemical entities and for developing safer antipsychotic medications. The choice of animal model and specific experimental design should be tailored to the research question and the specific side effect under investigation. Careful consideration of dose selection, route of administration, and duration of treatment is critical for obtaining clinically relevant and translatable data.

References

Application Notes and Protocols: Cytochrome P450 Inhibition Assays with Levomepromazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), a phenothiazine (B1677639) antipsychotic, is utilized for its sedative, antiemetic, and analgesic properties. As with many therapeutic agents, understanding its metabolic profile and potential for drug-drug interactions is crucial for safe and effective clinical use. A significant mechanism for such interactions is the inhibition of Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including many prescribed drugs. Inhibition of these enzymes by a co-administered drug like levomepromazine can lead to altered pharmacokinetic profiles of other medications, potentially causing adverse effects or therapeutic failure.

These application notes provide a comprehensive overview of in vitro assays to determine the inhibitory potential of levomepromazine hydrochloride against major human CYP450 isoforms. Detailed protocols for both absorbance/fluorescence-based and LC-MS/MS-based assays are provided, along with data presentation and visualization to guide researchers in this critical area of drug development.

Quantitative Data Summary

In vitro studies have demonstrated that this compound exhibits a differential inhibitory profile against various CYP450 isozymes. Levomepromazine is a potent competitive inhibitor of CYP2D6 and a moderate inhibitor of CYP1A2 and CYP3A4, while it does not significantly affect the activities of CYP2C9 and CYP2C19.[1] The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from published studies are summarized below for easy comparison.

CYP IsozymeInhibition PotencyInhibition TypeKi (µM)IC50 (µM)Reference(s)
CYP1A2 ModerateMixed47Not Reported[1]
CYP2D6 PotentCompetitive625.5[1][2]
CYP3A4 ModerateMixed3430[1][2]
CYP2C9 NoneNot ApplicableNot Determined> 50[1]
CYP2C19 NoneNot ApplicableNot Determined> 50[1]

Experimental Protocols

The following are detailed methodologies for conducting CYP450 inhibition assays with this compound. These protocols can be adapted for various CYP isozymes by selecting the appropriate probe substrate and analytical method.

Protocol 1: General IC50 Determination using a Fluorescence-Based Assay

This protocol is suitable for high-throughput screening and can be applied to CYP isozymes with available fluorogenic probe substrates (e.g., CYP1A2, CYP2D6).

1. Materials and Reagents:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes (Supersomes™)

  • This compound

  • CYP-specific fluorogenic probe substrate (e.g., 3-Cyano-7-ethoxycoumarin for CYP1A2, Bufuralol for CYP2D6)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • 96-well microplates (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader

2. Reagent Preparation:

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or methanol) and perform serial dilutions to obtain the desired final concentrations for the assay.

  • Probe Substrate Stock Solution: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., acetonitrile or DMSO).

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

3. Assay Procedure:

  • Plate Setup: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer (to make up the final volume)

    • This compound at various concentrations (typically a 7-point dilution series, e.g., 0.1 to 100 µM) or vehicle control (solvent used for levomepromazine).

    • Human liver microsomes or recombinant CYP enzymes (final protein concentration typically 0.1-0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow levomepromazine to interact with the enzymes.

  • Reaction Initiation: Add the CYP-specific fluorogenic probe substrate to each well to initiate the reaction. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for the specific CYP isozyme.

  • Incubation: Immediately after adding the substrate, add the pre-warmed NADPH regenerating system to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific metabolite in kinetic mode for 15-60 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of metabolite formation from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each levomepromazine concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the levomepromazine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Specific IC50 and Ki Determination using LC-MS/MS

This protocol provides a more definitive assessment of inhibition and is applicable to all CYP isozymes, particularly when a fluorogenic substrate is not available or when confirming results from a primary screen. The example below is for CYP3A4 using midazolam as the substrate.

1. Materials and Reagents:

  • Human liver microsomes (HLMs)

  • This compound

  • Midazolam (CYP3A4 probe substrate)

  • 1'-Hydroxymidazolam (B1197787) (metabolite standard)

  • Internal Standard (IS) (e.g., deuterated 1'-hydroxymidazolam)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and mobile phase)

  • Methanol with 0.1% formic acid (for mobile phase)

  • 96-well plates

  • LC-MS/MS system

2. Reagent Preparation:

  • As described in Protocol 1 for levomepromazine and NADPH regenerating system.

  • Midazolam Stock Solution: Prepare a stock solution in a suitable solvent (e.g., methanol).

  • Standard and IS Solutions: Prepare stock and working solutions of 1'-hydroxymidazolam and the internal standard in methanol.

3. Assay Procedure:

  • Incubation:

    • In a 96-well plate, combine potassium phosphate buffer, HLM, and varying concentrations of this compound or vehicle.

    • Pre-incubate at 37°C for 10 minutes.

    • Add midazolam at a concentration close to its Km value.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto the LC-MS/MS system.

    • Separate the analyte (1'-hydroxymidazolam) and internal standard using a suitable C18 column and a gradient elution with mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid).

    • Detect and quantify the metabolite and internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using the metabolite standards.

    • Calculate the concentration of 1'-hydroxymidazolam formed in each sample.

    • Determine the IC50 value as described in Protocol 1.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (competitive, non-competitive, or mixed), repeat the assay with multiple concentrations of both the substrate (midazolam) and the inhibitor (levomepromazine). Analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of enzyme inhibition.

CYP450_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagent_Prep Prepare Reagents (Buffer, Enzymes, Substrate, Levomepromazine, NADPH) Plate_Setup Plate Setup (Enzyme + Buffer + Levomepromazine/Vehicle) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate (37°C, 10 min) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate + NADPH) Pre_incubation->Reaction_Initiation Incubation Incubate (37°C, 5-60 min) Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (e.g., Acetonitrile + IS) Incubation->Reaction_Termination Detection Detection (Fluorescence or LC-MS/MS) Reaction_Termination->Detection Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50/Ki) Detection->Data_Analysis

Caption: General workflow for a Cytochrome P450 inhibition assay.

Enzyme_Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive/Mixed Inhibition E1 Enzyme ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I S1 Substrate I1 Inhibitor (Levomepromazine) ES1->E1 P1 Product ES1->P1 k_cat EI1->E1 E2 Enzyme ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate I2 Inhibitor (Levomepromazine) ES2->E2 ESI2 ESI Complex ES2->ESI2 + I P2 Product ES2->P2 k_cat EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2

Caption: Mechanisms of reversible enzyme inhibition by levomepromazine.

References

Application Notes and Protocols for Levomepromazine Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine (B1675116), a low-potency typical antipsychotic of the phenothiazine (B1677639) class, exhibits a complex pharmacological profile, acting as an antagonist at dopamine, serotonin, histamine, muscarinic, and adrenergic receptors.[1][2] Its metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, and it has been shown to be both a substrate and an inhibitor of these enzymes.[3][4] This complex pharmacology creates a high potential for clinically significant drug-drug interactions (DDIs).

These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the DDI potential of levomepromazine. The protocols herein cover key in vitro and in vivo experimental designs essential for characterizing the interaction profile of levomepromazine with other xenobiotics.

In Vitro Drug Metabolism and Transporter Interaction Studies

In vitro assays are fundamental for elucidating the mechanisms of drug interactions, primarily focusing on metabolic enzymes and drug transporters.

Cytochrome P450 (CYP) Inhibition Assays

Levomepromazine is metabolized by CYP3A4 and to a lesser extent by CYP1A2.[3][5] It is also a potent competitive inhibitor of CYP2D6 and a moderate inhibitor of CYP1A2 and CYP3A4.[4] Therefore, it is crucial to assess its inhibitory potential on major CYP isoforms.

Table 1: Inhibitory Potential of Levomepromazine on Major CYP450 Isoforms

CYP IsoformProbe SubstrateLevomepromazine Inhibition TypeKi Value (µM)Reference
CYP1A2Caffeine 3-N-demethylationMixed47[4]
CYP2C9Diclofenac 4'-hydroxylationNo significant inhibition-[4]
CYP2C19Perazine N-demethylationNo significant inhibition-[4]
CYP2D6Bufuralol (B1668043) 1'-hydroxylationCompetitive6[4]
CYP3A4Testosterone 6β-hydroxylationMixed34[4]

Protocol 1: Determination of IC50 and Ki for CYP2D6 Inhibition by Levomepromazine using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of levomepromazine for CYP2D6-mediated bufuralol 1'-hydroxylation.

Materials:

  • Human Liver Microsomes (HLM)

  • Levomepromazine

  • Bufuralol (CYP2D6 probe substrate)

  • 1'-hydroxybufuralol (B194460) (metabolite standard)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) and other HPLC-grade solvents

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of levomepromazine, bufuralol, and 1'-hydroxybufuralol in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare working solutions of levomepromazine at various concentrations.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)

      • Levomepromazine working solutions (or vehicle for control)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add bufuralol solution (at a concentration near its Km for CYP2D6).

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • After a specified incubation time (e.g., 10-20 minutes, within the linear range of metabolite formation), terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of 1'-hydroxybufuralol using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of bufuralol metabolism at each levomepromazine concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

    • To determine the Ki, repeat the experiment with multiple concentrations of bufuralol and levomepromazine and analyze the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) or non-linear regression analysis.

Workflow for CYP450 Inhibition Assay

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (HLM, Levomepromazine, Bufuralol, NADPH) PreIncubate Add Buffer, HLM, Levomepromazine Pre-incubate at 37°C Reagents->PreIncubate Plates Prepare 96-well plates Plates->PreIncubate AddSubstrate Add Bufuralol PreIncubate->AddSubstrate StartReaction Initiate with NADPH AddSubstrate->StartReaction Terminate Terminate Reaction (Ice-cold Acetonitrile) StartReaction->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge LCMS LC-MS/MS Analysis of 1'-hydroxybufuralol Centrifuge->LCMS DataAnalysis Calculate % Inhibition, IC50, Ki LCMS->DataAnalysis D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates Levomepromazine Levomepromazine Levomepromazine->D2R Antagonism AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered neuronal excitability) PKA->Response Phosphorylates targets H1_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq Levomepromazine Levomepromazine Levomepromazine->H1R Antagonism PLC Phospholipase C Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Response Cellular Response (e.g., Sedation, Wakefulness) IP3->Response DAG->Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Levomepromazine Hydrochloride Dosage for Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of levomepromazine (B1675116) hydrochloride in mouse studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general dose range for levomepromazine hydrochloride in mice?

A1: The appropriate dosage of this compound in mice is highly dependent on the intended pharmacological effect and the specific experimental model. Doses can range from as low as 0.05 mg/kg for neurodevelopmental studies in neonates to 10 mg/kg for producing sedation and analgesia in adult mice. It is crucial to perform a dose-response study to determine the optimal dose for your specific research question.

Q2: What is the LD50 of this compound in mice?

A2: The oral lethal dose 50 (LD50) of levomepromazine in mice has been reported to be 380 mg/kg. This value should be considered when designing experiments to ensure animal welfare and avoid unintended toxicity.

Q3: What are the common routes of administration for this compound in mice?

A3: Common routes of administration in mice include intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) gavage. The choice of administration route will influence the pharmacokinetics of the drug, such as the onset and duration of action.

Q4: What are the primary mechanisms of action for levomepromazine's sedative and hypotensive effects?

A4: Levomepromazine's sedative effects are primarily due to its antagonist activity at histamine (B1213489) H1 and alpha-1 adrenergic receptors.[1] Its hypotensive effects, particularly postural hypotension, are mainly attributed to the blockade of alpha-1 adrenergic receptors in vascular smooth muscle, leading to vasodilation.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in mouse studies.

Table 1: Reported Dosages of this compound in Mice

Dosage Route of Administration Mouse Model/Age Observed Effect Reference
0.05, 0.5, 1 µg/g (0.05, 0.5, 1 mg/kg)Intraperitoneal (i.p.)Neonatal CD-1 miceNeurodevelopmental study; higher doses reduced body weight gain.[3]
10 mg/kgIntraperitoneal (i.p.)Adult miceSedation and antinociception (visceral pain).[4][5]

Table 2: Toxicological Data for Levomepromazine in Mice

Value Route of Administration Metric Reference
380 mg/kgOralLD50

Experimental Protocols

Below are detailed methodologies for the preparation and administration of this compound in mice.

Preparation of this compound for Injection
  • Vehicle Selection: this compound for injection is typically diluted in sterile normal saline (0.9% sodium chloride).

  • Concentration Calculation: Calculate the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice to be treated. The injection volume should ideally be between 5-10 mL/kg.

  • Dissolution: Aseptically withdraw the required volume of this compound from the vial and dilute it with the calculated volume of sterile normal saline.

  • Storage: Store the prepared solution protected from light, as levomepromazine is light-sensitive.[6] Discard any solution that develops a pink or yellow coloration.

Intraperitoneal (i.p.) Injection Protocol
  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.

  • Injection: Slowly inject the calculated volume of the levomepromazine solution.

  • Post-injection Monitoring: Observe the mouse for any signs of distress or adverse reactions.

Subcutaneous (s.c.) Injection Protocol
  • Animal Restraint: Gently restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle into the base of the skin tent, parallel to the spine.

  • Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel.

  • Injection: Inject the solution into the subcutaneous space.

  • Post-injection Monitoring: Observe the injection site for any signs of irritation and monitor the animal for its overall well-being.

Troubleshooting Guide

Issue 1: Excessive Sedation or Ataxia

  • Possible Cause: The administered dose is too high for the specific mouse strain or individual animal.

  • Solution:

    • Dose Reduction: In subsequent experiments, reduce the dose of this compound. A pilot dose-response study is recommended to identify the optimal dose that achieves the desired effect without excessive sedation.

    • Strain Consideration: Be aware that different mouse strains can have varying sensitivities to pharmacological agents.

    • Timing of Behavioral Testing: The sedative effects may peak at a specific time post-administration. Consider adjusting the timing of behavioral assays.

Issue 2: Significant Hypotension and Reduced Activity

  • Possible Cause: Levomepromazine is a potent alpha-1 adrenergic antagonist, which can lead to a drop in blood pressure.

  • Solution:

    • Dose Titration: Start with a lower dose and gradually increase it in subsequent cohorts to find a therapeutically relevant dose with manageable hypotensive effects.

    • Hydration: Ensure animals are adequately hydrated, as dehydration can exacerbate hypotension.

    • Monitoring: For studies where cardiovascular effects are a concern, consider monitoring blood pressure and heart rate.

    • Minimize Stress: Handle animals gently to avoid stress-induced cardiovascular changes.

Issue 3: Reduced Body Weight Gain with Chronic Dosing

  • Possible Cause: Higher doses of levomepromazine have been shown to reduce body weight gain in neonatal mice, potentially due to sedation affecting feeding behavior or other metabolic effects.[3]

  • Solution:

    • Dose Optimization: Use the lowest effective dose for chronic studies.

    • Monitor Food and Water Intake: Closely monitor the food and water consumption of treated animals.

    • Provide Accessible Food and Water: Ensure that food and water are easily accessible to potentially sedated animals.

Visualizations

Diagram 1: Experimental Workflow for a Mouse Sedation Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization B Randomization into Treatment Groups A->B D Baseline Behavioral Assessment B->D C This compound Solution Preparation E Drug Administration (i.p., s.c., or p.o.) C->E D->E F Post-Dosing Observation Period E->F G Behavioral Testing (e.g., Open Field, Rotarod) F->G H Data Collection G->H I Statistical Analysis H->I J Interpretation of Results I->J

Caption: Workflow for assessing sedation in mice.

Diagram 2: Signaling Pathways of Levomepromazine-Induced Sedation and Hypotension

G cluster_receptors Receptor Blockade cluster_effects Physiological Effects Levomepromazine Levomepromazine Hydrochloride H1 Histamine H1 Receptor Levomepromazine->H1 Antagonizes Alpha1 Alpha-1 Adrenergic Receptor Levomepromazine->Alpha1 Antagonizes Sedation Sedation H1->Sedation Alpha1->Sedation Vasodilation Vasodilation Alpha1->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

Caption: Levomepromazine's key receptor targets for sedation and hypotension.

References

Technical Support Center: Overcoming Levomepromazine Hydrochloride Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges with levomepromazine (B1675116) hydrochloride in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of levomepromazine hydrochloride?

A1: this compound is classified as a highly soluble compound, particularly within the physiological pH range. However, its free base form, like other phenothiazines, is hydrophobic with limited solubility in aqueous solutions. The maleate (B1232345) salt of levomepromazine is described as very slightly soluble in water, slightly soluble in ethanol, and sparingly soluble in methanol.

Q2: What are the recommended solvents for preparing this compound stock solutions for in vitro use?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a widely recommended solvent for preparing concentrated stock solutions of levomepromazine for in vitro studies. Ethanol can also be used, although the solubility is lower compared to DMSO.[1]

Q3: Why does my this compound precipitate when I add it to my cell culture medium?

A3: Precipitation of this compound in cell culture media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: The free base form of levomepromazine is hydrophobic, and its solubility in aqueous media can be limited, especially at physiological pH.[2]

  • pH Sensitivity: The solubility of phenothiazines is highly dependent on pH. Changes in the pH of the medium upon addition of the stock solution can cause the compound to become less soluble.[2] this compound is incompatible with alkaline solutions.[3][4]

  • High Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.[2]

  • Interaction with Media Components: Components of the culture medium, such as salts (phosphates, calcium) and proteins (from fetal bovine serum), can interact with the compound and reduce its solubility.[2]

  • Temperature Fluctuations: Moving media from a refrigerator to a 37°C incubator can affect the solubility of the compound.[2]

  • "Solvent Shock": Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into the aqueous culture medium can cause the drug to "crash out" of the solution.[2]

Q4: What are the consequences of this compound precipitation in my experiment?

A4: The precipitation of your compound can significantly impact the accuracy and reproducibility of your results by:

  • Altering the Effective Concentration: The actual concentration of the dissolved, active compound will be lower than intended.

  • Introducing Cellular Stress: Particulates can be toxic to cells and interfere with normal cellular functions.

  • Interfering with Assays: Precipitates can interfere with optical measurements in assays such as microscopy and plate-based reads.

Data Presentation: Solubility and Physicochemical Properties

The following tables summarize the available quantitative data for levomepromazine and its salts.

Table 1: Solubility of Levomepromazine and its Salts in Various Solvents

CompoundSolventSolubilityNotes
LevomepromazineDMSO14.29 mg/mL (43.50 mM)Requires sonication.
Levomepromazine MaleateWaterVery slightly soluble[1]
Ethanol (95%)Slightly soluble[1]
MethanolSparingly soluble[1]
Acetic Acid (100)Freely soluble[1]
ChloroformSoluble[1]
Levomepromazine HCl0.9% Sodium Chloride0.13 to 6.25 mg/mLStable for at least 14 days in polypropylene (B1209903) syringes.

Table 2: Physicochemical Properties of Levomepromazine

PropertyValue
Molecular FormulaC₁₉H₂₄N₂OS
Molecular Weight328.47 g/mol
pKa9.19
AppearanceWhite to off-white solid

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (optional, for sterilization)

Methodology:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution (Molecular Weight of HCl salt: 364.93 g/mol ), weigh 3.65 mg for 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also help.

  • Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the stock solution to the final working concentration while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI)

  • Sterile tubes for dilution

Methodology:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid "solvent shock," perform an intermediate dilution of the stock solution in the pre-warmed complete medium. For example, to prepare a 100 µM working solution, first create a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of medium.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your final culture volume. For example, add 100 µL of the 1 mM intermediate solution to 900 µL of medium to achieve a final concentration of 100 µM.

  • Mixing: Add the stock or intermediate solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and uniform distribution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem: Precipitation is observed immediately upon adding the stock solution to the cell culture medium.

Possible Cause Troubleshooting Steps
"Solvent Shock" - Perform a serial dilution as described in Protocol 2. - Add the stock solution drop-wise to the medium while gently vortexing. - Pre-warm the cell culture medium to 37°C.
High Final Concentration - Determine the optimal working concentration through a dose-response experiment to ensure it is below the solubility limit in your specific medium.
Inappropriate Solvent - Use high-purity, anhydrous DMSO for preparing the stock solution to avoid introducing water that can lower solubility.

Problem: The solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator.

Possible Cause Troubleshooting Steps
Interaction with Media Components - Consider using a serum-free medium if compatible with your cell line, as serum proteins can sometimes cause precipitation. - If high concentrations of salts like phosphates and calcium are suspected to be an issue, try a medium with lower concentrations of these ions.
pH Shift - Ensure the pH of your final culture medium is within the optimal range for both your cells and the solubility of this compound. The compound is incompatible with alkaline solutions.[3][4]
Temperature-Dependent Solubility - Prepare the final working solution immediately before use. - Avoid storing diluted solutions of this compound in culture medium.

Visualizations

experimental_workflow Experimental Workflow for Preparing Levomepromazine HCl Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Levomepromazine HCl dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store Aliquot and Store at -80°C mix->store thaw Thaw Stock Solution intermediate Prepare Intermediate Dilution in Medium thaw->intermediate prewarm Pre-warm Cell Culture Medium to 37°C prewarm->intermediate final Prepare Final Dilution in Medium intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Workflow for preparing levomepromazine HCl solutions.

troubleshooting_logic Troubleshooting Precipitation of Levomepromazine HCl cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? solvent_shock Solvent Shock? start->solvent_shock Yes, immediately media_interaction Media Interaction? start->media_interaction Yes, over time high_conc High Concentration? solvent_shock->high_conc No solution1 Use Serial Dilution Add Drop-wise Pre-warm Medium solvent_shock->solution1 solution2 Lower Final Concentration high_conc->solution2 ph_shift pH Shift? media_interaction->ph_shift No solution3 Try Serum-Free Medium Use Low-Salt Medium media_interaction->solution3 solution4 Check Medium pH Avoid Alkaline Conditions ph_shift->solution4

Caption: Logical steps for troubleshooting precipitation.

signaling_pathway This compound Mechanism of Action levomepromazine Levomepromazine HCl d2 Dopamine D2 Receptor levomepromazine->d2 Antagonist ht2a Serotonin 5-HT2A Receptor levomepromazine->ht2a Antagonist h1 Histamine H1 Receptor levomepromazine->h1 Antagonist alpha1 α1-Adrenergic Receptor levomepromazine->alpha1 Antagonist m1 Muscarinic M1 Receptor levomepromazine->m1 Antagonist antipsychotic Antipsychotic Effects d2->antipsychotic ht2a->antipsychotic sedation Sedation h1->sedation antiemetic Antiemetic Effects h1->antiemetic hypotension Hypotension alpha1->hypotension anticholinergic Anticholinergic Effects m1->anticholinergic

Caption: Simplified signaling pathway of levomepromazine.

References

Technical Support Center: Levomepromazine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of levomepromazine (B1675116) hydrochloride in solution.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving levomepromazine hydrochloride solutions.

Issue 1: Solution Discoloration (Yellowing or Pinking)

  • Question: My this compound solution has turned yellow or pink. What is the cause, and how can I prevent it?

  • Answer: Discoloration of this compound solutions, typically to a pink or yellow hue, is a common indicator of degradation, specifically oxidation.[1] This process is often initiated or accelerated by exposure to light (photodegradation) and the presence of oxygen. The primary degradation product formed is levomepromazine sulfoxide (B87167).[2][3]

    To prevent discoloration:

    • Protect from Light: Store the solution in amber or light-protecting containers.[4][5] During experimental procedures, minimize exposure to direct sunlight or artificial light.[6] For continuous infusions, ensure that syringes and lines are protected from light.[4][7]

    • Minimize Oxygen Exposure: Prepare solutions in an oxygen-reduced environment. This can be achieved by sparging the solvent and the final solution with an inert gas like nitrogen or argon.[8] Sealing storage containers tightly also helps to minimize contact with atmospheric oxygen.

    • Control Temperature: Store solutions at recommended temperatures, generally below 25°C, unless specific stability data indicates otherwise.[5] Degradation rates increase with higher temperatures.[3]

    • Use Antioxidants: Incorporate antioxidants into your formulation. Ascorbic acid and monothioglycerol are effective in preventing oxidative degradation.[8]

Issue 2: Precipitation in Solution

  • Question: I observed a precipitate forming in my this compound solution. What could be the reason?

  • Answer: Precipitation in a this compound solution can occur due to several factors:

    • pH Incompatibility: this compound is incompatible with alkaline solutions.[5] An increase in the pH of the solution can lead to the precipitation of the free base. Ensure the pH of your solution is maintained in the acidic range, typically between 3 and 7, with an optimal range of 4 to 5.5 for stability.[8]

    • Solubility Issues: The concentration of this compound may have exceeded its solubility limit in the chosen solvent system. Verify the solubility of this compound in your specific solvent and at the intended storage temperature.

    • Interaction with Other Components: If you are preparing a mixture, the precipitate could be the result of an interaction with another compound. Check for known incompatibilities between this compound and other components in your formulation.

Issue 3: Inconsistent Results in Stability Studies

  • Question: My stability studies for this compound solutions are yielding inconsistent and variable results. What are the potential sources of this variability?

  • Answer: Inconsistent results in stability studies often stem from a lack of rigorous control over environmental and experimental parameters. Key factors to control include:

    • Light Exposure: Ensure that all samples, including controls, are subjected to identical and controlled light conditions. The use of a photostability chamber is recommended for photodegradation studies.

    • Oxygen Levels: The amount of dissolved and headspace oxygen can significantly impact the rate of degradation. Standardize your procedure for deoxygenating the solvent and solution, for instance, by specifying the duration and flow rate of inert gas sparging.[8]

    • Temperature Fluctuations: Maintain a constant and accurately monitored temperature throughout the study. Use calibrated incubators or water baths.

    • pH Control: The pH of the solution can drift over time. Use appropriate buffer systems (e.g., citrate (B86180) buffer) to maintain a stable pH.[8] Regularly verify the pH of your samples.

    • Analytical Method Variability: Ensure your analytical method, such as HPLC, is fully validated for specificity, linearity, accuracy, and precision. Use an internal standard to account for variations in sample preparation and injection volume.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound in solution?

A1: The primary degradation product of this compound in solution is levomepromazine sulfoxide, which is formed through oxidation of the sulfur atom in the phenothiazine (B1677639) ring.[2][3] This oxidation can be induced by light and oxygen. Another potential degradation product is N-desmethyl-levomepromazine.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is pH-dependent. The molecule is more stable in acidic to neutral solutions. A patent for a stable formulation suggests a pH range of 3 to 7, with a preferred range of 4 to 5.5.[8] Alkaline conditions should be avoided as they can lead to the precipitation of the free base and promote degradation.[5]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure stability, this compound solutions should be stored protected from light in well-sealed containers to minimize oxygen exposure.[4][5] The recommended storage temperature is typically below 25°C.[5] For diluted solutions in polypropylene (B1209903) syringes with 0.9% sodium chloride, stability has been demonstrated for at least 14 days.[9][10][11]

Q4: Can I use a metal spatula to weigh this compound for solution preparation?

A4: While brief contact may not be detrimental, it is good practice to avoid prolonged contact with metal surfaces that could potentially introduce trace metal ions into the solution. Metal ions can act as catalysts for oxidative degradation. Using a non-metallic spatula (e.g., ceramic or plastic) is a precautionary measure to enhance stability. The use of a chelating agent like EDTA in the formulation can help to mitigate the effects of any trace metal ion contamination.[8]

Q5: What is a suitable analytical method to assess the stability of this compound in solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3][12][13] This method can separate and quantify this compound from its degradation products, such as levomepromazine sulfoxide. Spectrophotometric methods have also been developed for this purpose.[14][15]

Data Presentation

Table 1: Factors Influencing the Degradation of this compound in Solution

FactorEffect on StabilityPrevention/Mitigation Strategies
Light (UV-A & UV-B) Accelerates oxidation to form levomepromazine sulfoxide.[2]Store in amber or light-resistant containers; protect from direct light during handling.[4][5]
Oxygen Promotes oxidative degradation.[8]Sparge solution with inert gas (nitrogen, argon); use sealed containers.[8]
Temperature Higher temperatures increase the rate of degradation.[3]Store at controlled room temperature or as recommended (e.g., below 25°C).[5]
pH Instability in alkaline conditions; more stable in acidic to neutral pH.[5][8]Use a buffer system (e.g., citrate buffer) to maintain a pH between 4 and 5.5.[8]
Metal Ions Can catalyze oxidative reactions.Use high-purity reagents and non-metallic equipment; add a chelating agent like EDTA.[8]

Table 2: Photodegradation Quantum Yields of Levomepromazine in Different Solvents

SolventpHDegradation Quantum Yield (Φ)Reference
Phosphate (B84403) Buffer Solution (PBS)7.40.13[2]
Methanol (MeOH)-0.02[2]
Acetonitrile (B52724) (MeCN)-<10⁻³[2]

Note: The quantum yield represents the efficiency of a photochemical process. A higher value indicates greater susceptibility to photodegradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Levomepromazine Sulfoxide

This protocol provides a general framework for an HPLC-UV method to assess the stability of this compound solutions.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Reversed-phase C8 or C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade).

    • Phosphate buffer (e.g., 34 mM, pH 2.0) containing 0.3% triethylamine.[13]

    • Methanol (HPLC grade) for stock solution preparation.

    • This compound reference standard.

    • Levomepromazine sulfoxide reference standard (if available).

    • Internal standard (e.g., loxapine (B1675254) or promethazine).[13]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 29:71, v/v).[13]

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: Ambient or controlled at 30°C.[16]

    • Injection Volume: 20 µL.[16]

    • UV Detection Wavelength: 254 nm.[16]

  • Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in methanol.

    • For the stability study, dilute the this compound solution at specified time points with the mobile phase to a suitable concentration within the calibration range.

    • Add a fixed concentration of the internal standard to all samples and standards.

  • Analysis:

    • Construct a calibration curve by injecting a series of standard solutions of known concentrations.

    • Inject the samples from the stability study.

    • Identify and quantify this compound and its degradation products by comparing their retention times and peak areas to those of the reference standards.

Protocol 2: Preparation of a Stabilized this compound Solution

This protocol outlines a method for preparing a this compound solution with enhanced stability, based on a patented formulation.[8]

  • Preparation of Buffer Solution:

    • Prepare a citric acid buffer solution by dissolving appropriate amounts of sodium citrate dihydrate and citric acid monohydrate in water for injection to achieve the target pH (e.g., 4.5).

    • Sparge the buffer solution with an oxygen-free inert gas (e.g., nitrogen) to reduce dissolved oxygen.

  • Addition of Stabilizers:

    • To the sparged buffer solution, add the stabilizers. A combination of a chelating agent, an antioxidant, and a secondary stabilizer is recommended. For example:

      • Disodium edetate (EDTA)

      • Ascorbic acid

      • Monothioglycerol (MTG)

    • Mix until all stabilizers are completely dissolved.

  • Dissolution of this compound:

    • Weigh the required amount of this compound and add it to the stabilizer-containing buffer solution.

    • Mix gently until the active pharmaceutical ingredient is fully dissolved.

  • Final Volume Adjustment and Packaging:

    • Adjust the final volume of the solution with the sparged buffer.

    • Filter the solution through a suitable sterilizing filter.

    • Dispense the final solution into amber glass vials or other light-protecting containers.

    • If desired, the headspace of the vials can be purged with an inert gas before sealing to further minimize oxygen content.

Visualizations

Degradation_Pathway Levomepromazine Levomepromazine Hydrochloride Sulfoxide Levomepromazine Sulfoxide Levomepromazine->Sulfoxide Oxidation (Light, O2) Other Other Degradation Products Levomepromazine->Other Other Pathways

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_sampling Sampling and Analysis cluster_data Data Evaluation Prep Prepare Levomepromazine HCl Solution with/without Stabilizers Storage Store under Controlled Conditions (Light, Temperature, Humidity) Prep->Storage Sampling Withdraw Aliquots at Predetermined Timepoints Storage->Sampling Analysis Analyze by Stability-Indicating HPLC-UV Method Sampling->Analysis Data Quantify Levomepromazine HCl and Degradation Products Analysis->Data

Caption: Workflow for a typical stability study of levomepromazine HCl.

Troubleshooting_Logic Start Solution Degradation Observed (e.g., Discoloration, Precipitate) CheckLight Was the solution protected from light? Start->CheckLight CheckOxygen Was oxygen exposure minimized? CheckLight->CheckOxygen Yes ProtectLight Implement light protection (amber vials, cover foils) CheckLight->ProtectLight No CheckpH Was the pH controlled and acidic? CheckOxygen->CheckpH Yes UseInertGas Use inert gas sparging and sealed containers CheckOxygen->UseInertGas No UseBuffer Use a suitable buffer (e.g., citrate) CheckpH->UseBuffer No AddAntioxidant Consider adding antioxidants (e.g., Ascorbic Acid) CheckpH->AddAntioxidant Yes ProtectLight->CheckOxygen UseInertGas->CheckpH UseBuffer->AddAntioxidant

Caption: Troubleshooting logic for levomepromazine HCl solution degradation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Levomepromazine Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing levomepromazine (B1675116) (also known as methotrimeprazine) in animal studies. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during preclinical research.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about levomepromazine to provide context for troubleshooting.

???+ question "Q1: What is the mechanism of action of levomepromazine?" Levomepromazine is a phenothiazine (B1677639) derivative with a complex pharmacology. Its effects are mediated through the antagonism of multiple neurotransmitter receptors in the central nervous system.[1][2] This broad receptor-binding profile contributes to its diverse therapeutic effects, including antipsychotic, sedative, analgesic, and antiemetic properties.[1][3]

Primary Receptor Targets:

  • Dopamine (B1211576) (D2) Receptors: Antagonism of D2 receptors is central to its antipsychotic effects.[2]

  • Serotonin (5-HT2) Receptors: Contributes to its antipsychotic and mood-regulating properties.[2]

  • Histamine (H1) Receptors: Potent H1 receptor blockade is largely responsible for its strong sedative effects.[1][2]

  • Alpha-1 Adrenergic Receptors: Antagonism of these receptors contributes to sedation and can lead to side effects like orthostatic hypotension.[1][2]

  • Muscarinic (M1) Receptors: Blockade of these receptors leads to anticholinergic side effects.[1]

???+ question "Q2: Why are the results of levomepromazine animal studies sometimes inconsistent?" Inconsistent results in levomepromazine studies can arise from a multitude of factors, broadly categorized as pharmacological variables and experimental variables.

Pharmacological Variables:

  • Complex Metabolism: Levomepromazine undergoes extensive metabolism, primarily by cytochrome P450 enzymes (in humans, mainly CYP3A4).[4] Species-specific differences in metabolic pathways can lead to variable levels of the parent drug and its active metabolites.[5][6]

  • Active Metabolites: Metabolites of levomepromazine, such as N-monodesmethyl levomepromazine, are pharmacologically active and can contribute to the overall effect, potentially with different potencies at various receptors compared to the parent compound.[7]

  • Route of Administration: The bioavailability of levomepromazine can vary significantly depending on the route of administration (e.g., oral vs. parenteral), due to first-pass metabolism.[8]

Experimental Variables:

  • Animal-Specific Factors: Species, strain, sex, age, and even the gut microbiome can influence drug metabolism and behavioral responses.[9]

  • Environmental Conditions: Factors such as housing conditions, lighting, and noise levels in the testing environment can significantly impact behavioral outcomes, particularly in tests of anxiety and locomotion.[9][10]

  • Experimental Protocol: Minor variations in experimental procedures, such as handling, habituation time, and the specific parameters of the behavioral test, can introduce variability.[10]

???+ question "Q3: What are the known active metabolites of levomepromazine and do they affect experimental outcomes?" Yes, the metabolites of levomepromazine are a significant consideration. The main metabolites include levomepromazine sulfoxide (B87167) and N-monodesmethyl levomepromazine.[7] Studies in rats have shown that after oral administration, the blood levels of N-monodesmethyl levomepromazine can be substantially higher than the parent drug, suggesting significant first-pass metabolism.[7]

  • N-monodesmethyl levomepromazine: This metabolite is active and may contribute significantly to the antipsychotic effects of levomepromazine.[7]

  • Levomepromazine sulfoxide: While less active at dopamine receptors, it may still contribute to some of the autonomic side effects.[7]

The differential formation of these active metabolites across species and individual animals can be a major source of variability in experimental results.

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered in levomepromazine animal studies, presented in a question-and-answer format.

Issue 1: Inconsistent Sedative or Locomotor Effects

???+ question "I am observing high variability in sedation and locomotor suppression in my open field tests. What should I check?"

Possible Causes and Troubleshooting Steps:

  • Dose Selection:

    • Problem: The selected dose may be on a steep part of the dose-response curve, where small variations in plasma concentration lead to large differences in effect.

    • Solution: Conduct a dose-response study to identify a dose that produces a consistent, sub-maximal effect. A study in rats and mice showed that 10 mg/kg (IP) of levomepromazine significantly reduced exploratory behavior and spontaneous locomotor activity.[11][12]

  • Animal Strain and Sex:

    • Problem: Different rodent strains can have varying sensitivities to the sedative effects of antipsychotics. Sex differences in drug metabolism can also play a role.[13]

    • Solution: Use a consistent and well-characterized animal strain and sex for all experiments. Report these details clearly in your methodology.

  • Habituation and Environment:

    • Problem: Insufficient habituation to the testing environment can lead to novelty-induced hyperactivity, masking the sedative effects of the drug. Variations in lighting and noise can also affect locomotor activity.[9]

    • Solution: Ensure a standardized and adequate habituation period for all animals before testing. Control the testing environment for consistent lighting, noise, and time of day.

  • Vehicle Formulation:

    • Problem: The vehicle itself may have behavioral effects or may affect the absorption and distribution of levomepromazine.

    • Solution: Always include a vehicle-treated control group. Ensure the vehicle is well-tolerated and does not cause irritation or stress. For parenteral administration, levomepromazine hydrochloride can be diluted in normal saline.[3]

Issue 2: Lack of Expected Analgesic Effect

???+ question "My hot plate or tail-flick test is not showing a consistent analgesic effect with levomepromazine. What could be the issue?"

Possible Causes and Troubleshooting Steps:

  • Nociceptive Assay Sensitivity:

    • Problem: The chosen analgesic test may not be sensitive to the specific mechanisms of levomepromazine-induced analgesia. For instance, a study in rats showed no significant effect of levomepromazine in the tail-flick test, which primarily measures spinal reflexes.[11] However, in the writhing test, which assesses visceral pain, levomepromazine showed a clear antinociceptive effect in mice.[11][12][14]

    • Solution: Consider using a variety of analgesic assays that measure different pain modalities (e.g., thermal, mechanical, chemical/visceral). The writhing test appears to be a sensitive measure for levomepromazine's analgesic properties.[11][12][14]

  • Dose and Timing:

    • Problem: The dose may be insufficient to produce analgesia, or the timing of the test may not coincide with the peak plasma concentration (Tmax) of the drug.

    • Solution: Perform a dose-response and time-course study to determine the optimal dose and time point for assessing analgesia. In humans, peak plasma concentrations are reached 1 to 3 hours after oral administration and 30 to 90 minutes after intramuscular injection.[8] While animal-specific data may vary, this provides a starting point for experimental design.

  • Confounding Sedative Effects:

    • Problem: At higher doses, the sedative effects of levomepromazine can interfere with an animal's ability to respond in some analgesic tests, potentially leading to a false-positive (or difficult to interpret) result.

    • Solution: Concurrently assess motor function (e.g., using a rotarod test) to distinguish between true analgesia and motor impairment.

Issue 3: Unexpected or Variable Anxiolytic-Like Effects

???+ question "My results in the elevated plus-maze (EPM) are inconsistent. Sometimes levomepromazine appears anxiolytic, and other times it has no effect or is sedative. Why?"

Possible Causes and Troubleshooting Steps:

  • Baseline Anxiety Levels:

    • Problem: The baseline level of anxiety in the animals can significantly impact the ability to detect anxiolytic drug effects. Animals that are too anxious or not anxious enough may show "floor" or "ceiling" effects, respectively.[9][10]

    • Solution: Standardize factors that influence baseline anxiety, such as animal handling, transportation stress, and the lighting conditions in the testing room.[9][10] Testing under moderately aversive conditions (e.g., brighter light) may increase the sensitivity to detect anxiolytic effects.[10]

  • Dose-Related Sedation:

    • Problem: The anxiolytic effects of levomepromazine can be confounded by its sedative properties, especially at higher doses. A decrease in overall locomotor activity can be misinterpreted as an anxiogenic effect or can mask an anxiolytic effect.

    • Solution: Analyze both the traditional anxiety measures (time/entries in open arms) and locomotor activity (total arm entries). A true anxiolytic effect should ideally increase the proportion of time/entries in the open arms without significantly reducing overall activity.

  • Pharmacological Complexity:

    • Problem: Levomepromazine's antagonism of multiple receptors (dopamine, serotonin, etc.) can have complex and sometimes opposing effects on anxiety-like behaviors, depending on the specific context and dose.

    • Solution: Be cautious in interpreting results and consider the drug's full pharmacological profile. It may be that levomepromazine is not a "clean" anxiolytic in the same way as benzodiazepines.

Section 3: Data Presentation and Experimental Protocols

Quantitative Data Summary

The following tables summarize available quantitative data from animal studies to aid in experimental design and troubleshooting.

Table 1: Behavioral Effects of Levomepromazine in Rodents

SpeciesTestDose (Route)EffectReference
RatOpen Field10 mg/kg (IP)Significant decrease in exploratory behavior and spontaneous locomotor activity.[11][12]
MouseWrithing Test10 mg/kg (IP)Significant reduction in the number of writhes (antinociceptive effect).[11][12][14]
RatTail Flick10 mg/kg (IP)No significant antinociceptive effect observed.[11]
DogElectrocardiogram1 mg/kg (IV)Decrease in heart rate. No significant changes in other ECG variables when co-administered with desflurane (B1195063).[15]

Table 2: Pharmacokinetic Parameters of Levomepromazine

SpeciesParameterValueRouteReference
HumanBioavailability~50-60%Oral
HumanHalf-life (t½)~20 hoursOral/IM
HumanTmax1-3 hoursOral[8]
HumanTmax30-90 minutesIM[8]
RatHalf-life (t½)68 minutesIV[14]

Note: There is limited publicly available, direct comparative pharmacokinetic data for levomepromazine in common laboratory animal species (mouse, rat, dog). The provided data should be used as a general guide, and species-specific pilot studies are highly recommended.

Detailed Experimental Protocols

The following are example protocols for key behavioral assays, incorporating best practices to minimize variability.

1. Open Field Test for Sedation/Locomotor Activity

  • Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena should be made of a non-reflective material and be easily cleaned.

  • Procedure:

    • Habituate animals to the testing room for at least 30-60 minutes before the experiment.

    • Administer levomepromazine or vehicle at the desired dose and route (e.g., 10 mg/kg, IP).

    • After a pre-determined pretreatment time (e.g., 30 minutes), gently place the animal in the center of the open field arena.

    • Record activity for a set duration (e.g., 10-30 minutes) using an automated video-tracking system.

    • Key parameters to measure include: total distance traveled, time spent in the center vs. periphery, and rearing frequency.

    • Thoroughly clean the arena with 70% ethanol (B145695) between animals to eliminate olfactory cues.

2. Writhing Test for Visceral Analgesia (in Mice)

  • Procedure:

    • Administer levomepromazine or vehicle (e.g., 10 mg/kg, IP).

    • After a pre-determined pretreatment time (e.g., 30 minutes), administer an intraperitoneal injection of a writhing-inducing agent (e.g., 0.6% acetic acid solution).

    • Immediately after the acetic acid injection, place the mouse in an observation chamber.

    • Count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

    • A significant reduction in the number of writhes in the levomepromazine-treated group compared to the vehicle group indicates an analgesic effect.[11][12][14]

Section 4: Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to levomepromazine's mechanism of action and experimental design.

Levomepromazine_Signaling_Pathway cluster_receptors Receptor Targets cluster_effects Pharmacological Effects Levomepromazine Levomepromazine D2 Dopamine D2 Receptor Levomepromazine->D2 Antagonizes HT2 Serotonin 5-HT2 Receptor Levomepromazine->HT2 Antagonizes H1 Histamine H1 Receptor Levomepromazine->H1 Antagonizes A1 Alpha-1 Adrenergic Receptor Levomepromazine->A1 Antagonizes M1 Muscarinic M1 Receptor Levomepromazine->M1 Antagonizes Antipsychotic Antipsychotic Effect D2->Antipsychotic Analgesia Analgesia D2->Analgesia Antiemetic Antiemetic Effect D2->Antiemetic HT2->Antipsychotic HT2->Analgesia Sedation Sedation H1->Sedation A1->Sedation A1->Analgesia SideEffects Side Effects (e.g., Hypotension, Dry Mouth) A1->SideEffects M1->Analgesia M1->SideEffects

Caption: Simplified signaling pathway of levomepromazine's antagonism at multiple receptors.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckPharm Consider Pharmacological Factors Start->CheckPharm CheckAnimal Evaluate Animal-Related Factors Start->CheckAnimal Dose Dose-Response Appropriate? CheckProtocol->Dose Vehicle Vehicle Inert and Consistent? CheckProtocol->Vehicle Timing Timing of Dosing and Testing Optimal? CheckProtocol->Timing Metabolism Species-Specific Metabolism Considered? CheckPharm->Metabolism Route Route of Administration Consistent? CheckPharm->Route SpeciesStrain Species/Strain/Sex Consistent? CheckAnimal->SpeciesStrain Environment Environment Controlled? CheckAnimal->Environment Handling Handling and Habituation Standardized? CheckAnimal->Handling ReviseProtocol Revise Protocol and Re-run Dose->ReviseProtocol Vehicle->ReviseProtocol Timing->ReviseProtocol Metabolism->ReviseProtocol Route->ReviseProtocol SpeciesStrain->ReviseProtocol Environment->ReviseProtocol Handling->ReviseProtocol

Caption: A logical workflow for troubleshooting inconsistent results in levomepromazine studies.

References

Technical Support Center: Minimizing Off-Target Effects in Levomepromazine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of levomepromazine (B1675116) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-target receptors for levomepromazine?

A1: Levomepromazine is a phenothiazine (B1677639) derivative with a broad receptor binding profile, often referred to as a "dirty drug".[1] Its primary therapeutic effects in psychosis are attributed to its antagonism of dopamine (B1211576) D2 receptors.[2][3] However, it also exhibits high affinity for a range of other receptors, which are considered its "off-targets" and contribute to its side-effect profile. These include serotonin (B10506) (5-HT2A, 5-HT2C), histamine (B1213489) (H1), adrenergic (α1, α2), and muscarinic (M1-M5) receptors.[1][2][4]

Q2: How can I quantitatively assess the off-target binding of my levomepromazine batch?

A2: A radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. This should be performed for the intended target (D2 receptor) and a panel of key off-target receptors. A lower Ki value indicates a higher binding affinity.

Q3: What are the expected downstream signaling consequences of levomepromazine's off-target binding?

A3: Levomepromazine's antagonism of its off-target receptors can trigger or inhibit various signaling pathways:

  • H1 Receptor Antagonism: Blocks Gq-coupled signaling, inhibiting the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][5] This is associated with sedative effects.[6]

  • α1-Adrenergic Receptor Antagonism: Similar to H1 receptors, these are Gq-coupled. Antagonism inhibits the PLC/IP3/DAG pathway, which can lead to vasodilation and hypotension.[1]

  • M1 Muscarinic Receptor Antagonism: Blocks another Gq-coupled receptor, inhibiting the PLC/IP3/DAG cascade. This can result in anticholinergic side effects like dry mouth and blurred vision.[7]

Q4: Are there any non-receptor mediated off-target effects I should be aware of?

A4: Yes, phenothiazines like levomepromazine are known to inhibit calmodulin (CaM), a key calcium-binding protein involved in numerous cellular processes.[8] This interaction is calcium-dependent and can be a confounding factor in experiments involving calcium signaling.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Q: My experimental results with levomepromazine are not reproducible. What could be the cause?

A: Inconsistent results with phenothiazines can often be traced back to the physicochemical properties of the compound itself.

  • Problem: Poor solubility.

    • Solution: Levomepromazine is sparingly soluble in water.[9] Prepare high-concentration stock solutions in a suitable solvent like DMSO. When making working dilutions, ensure the final solvent concentration is low and consistent across all experimental conditions, including vehicle controls.

  • Problem: pH sensitivity.

    • Solution: The activity of phenothiazines can be influenced by the pH of the assay buffer. Always prepare fresh buffer for each experiment and verify that the final pH of your working solution is within the desired range.

  • Problem: Adsorption to plasticware.

    • Solution: Phenothiazines can adhere to standard laboratory plastics, reducing the effective concentration. Use low-binding microplates and pipette tips to minimize this effect.

Issue 2: Distinguishing On-Target vs. Off-Target Effects

Q: I'm observing a cellular phenotype, but I'm unsure if it's due to D2 receptor antagonism or an off-target effect. How can I investigate this?

A: This is a common challenge with multi-target drugs. A systematic approach combining pharmacological and genetic tools is recommended.

  • Pharmacological Approach:

    • Use of Selective Antagonists: Pre-treat your cells with a highly selective antagonist for a suspected off-target receptor (e.g., a selective H1 antagonist) before adding levomepromazine. If the phenotype is attenuated, it suggests the involvement of that off-target receptor.

    • Schild Analysis: This method can determine if levomepromazine is acting as a competitive antagonist at your target receptor. A Schild plot with a slope of 1 is indicative of competitive antagonism.[10][11]

  • Genetic Approach:

    • Receptor Knockout/Knockdown Cells: If available, use cell lines where the suspected off-target receptor has been knocked out or knocked down (e.g., using CRISPR or shRNA). If levomepromazine still produces the phenotype in these cells, that receptor is likely not involved.

    • Receptor Overexpression: Conversely, overexpressing the D2 receptor may potentiate the on-target effect, helping to differentiate it from off-target phenomena.

Issue 3: Unexplained Cytotoxicity

Q: I'm observing significant cell death in my cultures at concentrations where I expect to see a specific pharmacological effect. What could be the cause?

A: Levomepromazine can induce cytotoxicity through various mechanisms, which may be independent of its primary receptor targets.

  • Problem: High drug concentration.

    • Solution: Always perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the concentration range that is non-toxic to your specific cell line.

  • Problem: Off-target mediated toxicity.

    • Solution: The multi-receptor binding profile of levomepromazine can lead to complex downstream effects that may trigger apoptotic or necrotic pathways. Consider performing a broader screen of off-target effects, such as a kinase panel, to identify other potential interactions.

  • Problem: Non-specific membrane effects.

    • Solution: At higher concentrations, phenothiazines can disrupt cell membrane integrity. This is a non-specific effect that can be assessed using membrane integrity assays.

Data Presentation

Table 1: Receptor Binding Profile of Levomepromazine

Receptor FamilyReceptor SubtypeKi (nM)Primary Effect of Antagonism
Dopamine D154.3[12]-
D24.3 - 8.6[12]Antipsychotic
D38.3[12]-
D47.9[12]-
Serotonin 5-HT2AHigh Affinity[4]Anxiolytic, Antipsychotic
5-HT2CHigh Affinity[2]-
Histamine H1High Affinity[2]Sedation[6]
Adrenergic α1High Affinity[4]Hypotension
α2Moderate Affinity[4]-
Muscarinic M1-M5Moderate Affinity[9]Anticholinergic effects

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of levomepromazine for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor.

  • Levomepromazine.

  • Assay buffer.

  • Unlabeled competitor (for non-specific binding).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of levomepromazine.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of levomepromazine.

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled competitor).

  • Incubate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of levomepromazine and fit the data to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Assay (cAMP Inhibition)

Objective: To assess the functional antagonism of levomepromazine at a Gi-coupled receptor (e.g., D2).

Materials:

  • Cells expressing the Gi-coupled receptor of interest.

  • A known agonist for the receptor.

  • Levomepromazine.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of levomepromazine.

  • Add a fixed concentration of the agonist (e.g., EC80) in the presence of forskolin.

  • Incubate to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

  • Plot the cAMP levels against the log concentration of levomepromazine to determine its IC50 for functional antagonism.

Mandatory Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_binding Phase 2: Binding Characterization cluster_functional Phase 3: Functional Assessment cluster_analysis Phase 4: Data Analysis & Interpretation start Define Experimental Question (On-target vs. Off-target) solubility Characterize Levomepromazine Batch (Purity, Solubility) start->solubility dose_response Determine Cytotoxicity (e.g., MTT Assay) solubility->dose_response radioligand Radioligand Binding Assay (Determine Ki for target & off-targets) dose_response->radioligand Select non-toxic concentrations functional_assay Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) radioligand->functional_assay Inform functional assay concentrations selective_antagonists Use of Selective Antagonists (Isolate pathway involvement) functional_assay->selective_antagonists knockout_cells Genetic Controls (Knockout/Knockdown Cell Lines) functional_assay->knockout_cells schild_analysis Schild Analysis (Confirm competitive antagonism) functional_assay->schild_analysis data_interpretation Interpret Results (Distinguish on- vs. off-target effects) selective_antagonists->data_interpretation knockout_cells->data_interpretation schild_analysis->data_interpretation

Caption: Experimental workflow for minimizing off-target effects.

off_target_pathways cluster_h1 Histamine H1 Receptor cluster_alpha1 Alpha-1 Adrenergic Receptor cluster_m1 Muscarinic M1 Receptor levomepromazine Levomepromazine h1 H1R levomepromazine->h1 Antagonist alpha1 α1-AR levomepromazine->alpha1 Antagonist m1 M1R levomepromazine->m1 Antagonist gq_h1 Gq h1->gq_h1 plc_h1 PLC gq_h1->plc_h1 pip2_h1 PIP2 plc_h1->pip2_h1 ip3_dag_h1 IP3 + DAG pip2_h1->ip3_dag_h1 ca_pkc_h1 ↑ Ca2+ / PKC Activation ip3_dag_h1->ca_pkc_h1 sedation Sedation ca_pkc_h1->sedation gq_a1 Gq alpha1->gq_a1 plc_a1 PLC gq_a1->plc_a1 pip2_a1 PIP2 plc_a1->pip2_a1 ip3_dag_a1 IP3 + DAG pip2_a1->ip3_dag_a1 ca_pkc_a1 ↑ Ca2+ / PKC Activation ip3_dag_a1->ca_pkc_a1 hypotension Hypotension ca_pkc_a1->hypotension gq_m1 Gq m1->gq_m1 plc_m1 PLC gq_m1->plc_m1 pip2_m1 PIP2 plc_m1->pip2_m1 ip3_dag_m1 IP3 + DAG pip2_m1->ip3_dag_m1 ca_pkc_m1 ↑ Ca2+ / PKC Activation ip3_dag_m1->ca_pkc_m1 anticholinergic Anticholinergic Effects ca_pkc_m1->anticholinergic

Caption: Key off-target signaling pathways of levomepromazine.

References

Light sensitivity and proper handling of levomepromazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and proper handling of levomepromazine (B1675116) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How light-sensitive is levomepromazine hydrochloride?

A1: this compound is highly sensitive to light, particularly UV-A and UV-B radiation.[1] Exposure to light can cause photodegradation, leading to a change in the solution's color to pink or yellow.[2] Any solution that has changed color should be discarded.[2] The primary degradation product resulting from photooxidation is levomepromazine sulfoxide (B87167).[1][3][4][5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored at temperatures below 25°C in its original, light-protecting container.[2][6] It is also sensitive to oxygen, and degradation can be minimized by storing it under an inert gas like nitrogen.[7]

Q3: What solvents are compatible with this compound?

A3: this compound is typically dissolved in aqueous solutions for administration. It is compatible with 0.9% sodium chloride (normal saline).[6] However, it is incompatible with alkaline solutions.[2][6] The rate of photodegradation is influenced by the solvent, with degradation being more significant in aqueous phosphate (B84403) buffer solutions compared to methanol.[1]

Q4: How long is this compound stable in solution?

A4: When diluted with 0.9% sodium chloride at concentrations ranging from 0.13 to 6.25 mg/mL and stored in polypropylene (B1209903) syringes, this compound is stable for at least 14 days.[8][9][10] However, when combined with other drugs, such as morphine sulphate, the stability may be reduced, and the degree of degradation increases with higher storage temperatures.[5]

Q5: What are the primary degradation products of this compound upon light exposure?

A5: The main degradation product formed through photooxidation is levomepromazine sulfoxide.[3][4][5] Other potential degradation products include levomepromazine sulfone and N-desmethyl levomepromazine.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution turns pink or yellow. Exposure to light.[2]Discard the solution immediately.[2] Prepare fresh solution and ensure it is protected from light at all times.
Precipitate forms in the solution. Incompatibility with an alkaline solution.[2][6]Check the pH of all components in your formulation. Ensure all solutions are non-alkaline.
Inconsistent experimental results. Degradation of this compound due to improper handling or storage.Review your storage and handling procedures. Ensure the compound is protected from light and stored at the correct temperature. Prepare fresh solutions for each experiment.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.[5]Compare the retention times of the unknown peaks with those of known degradation products like levomepromazine sulfoxide. Implement a forced degradation study to identify potential degradants.

Data Summary

Table 1: Stability of this compound in Solution

Concentration RangeDiluentContainerStorage ConditionStability Duration
0.13 to 6.25 mg/mL0.9% Sodium ChloridePolypropylene SyringesRoom TemperatureAt least 14 days[8][9][10]
0.1 mg/mL (with 0.5 mg/mL morphine sulphate)Not specifiedNot specified4°C in the darkStable
0.1 mg/mL (with 0.5 mg/mL morphine sulphate)Not specifiedNot specifiedRoom temperature under natural lightDegradation observed[5]
0.1 mg/mL (with 0.5 mg/mL morphine sulphate)Not specifiedNot specified37°C under artificial lightIncreased degradation[5]

Table 2: Quantum Yields of this compound Photodegradation

SolventQuantum Yield (Φ)
Phosphate Buffer Solution (PBS, pH 7.4)0.13[1]
Methanol (MeOH)0.02[1]
Acetonitrile (B52724) (MeCN)<10⁻³[1]

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol is based on the ICH Q1B guidelines for photostability testing.[11][12][13][14]

  • Sample Preparation:

    • Prepare a solution of this compound in a relevant solvent (e.g., 0.9% sodium chloride) at a known concentration.

    • Place the solution in chemically inert and transparent containers.

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it completely from light.

  • Light Exposure:

    • Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A cool white fluorescent lamp and a near UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm are recommended.[11]

    • Place the dark control sample alongside the exposed samples.

  • Analysis:

    • At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the concentration of this compound and its degradation products.

    • Observe any changes in physical appearance, such as color.

Protocol 2: HPLC Method for Analysis of this compound and its Sulfoxide Degradant

This is a general method; specific parameters may need to be optimized for your system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength where both levomepromazine and its sulfoxide have significant absorbance (e.g., 254 nm or 302 nm).[15]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Prepare a stock solution of levomepromazine sulfoxide standard, if available.

    • Dilute the experimental samples to fall within the linear range of the assay.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify and quantify the peaks based on the retention times of the standards.

    • Calculate the percentage of degradation.

Visualizations

photodegradation_pathway Levomepromazine This compound ExcitedState Excited State Levomepromazine* Levomepromazine->ExcitedState Light (UV-A, UV-B) CationRadical Levomepromazine Cation Radical (LPZ•+) ExcitedState->CationRadical + O₂ Sulfoxide Levomepromazine Sulfoxide (LPZSO) CationRadical->Sulfoxide + O₂

Caption: Photodegradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep Prepare Levomepromazine HCl Solution Sample Aliquot into Transparent Containers Prep->Sample DarkControl Wrap Control in Foil Sample->DarkControl Expose Expose to Light Source (ICH Q1B) Sample->Expose DarkControl->Expose Collect Collect Samples at Time Points Expose->Collect HPLC HPLC Analysis Collect->HPLC Data Quantify Degradation HPLC->Data

Caption: Experimental workflow for photostability testing.

troubleshooting_tree Start Inconsistent Results? CheckStorage Check Storage Conditions (Temp < 25°C, Protected from Light) Start->CheckStorage Yes Rerun Rerun Experiment with Fresh Solution Start->Rerun No CheckSolution Check Solution Preparation (pH, Freshness) CheckStorage->CheckSolution CheckMethod Review Analytical Method CheckSolution->CheckMethod Recalibrate Recalibrate Instrument CheckMethod->Recalibrate NewStandards Prepare Fresh Standards Recalibrate->NewStandards NewStandards->Rerun

References

Addressing levomepromazine hydrochloride adsorption to labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the adsorption of levomepromazine (B1675116) hydrochloride to laboratory ware. Adsorption can lead to inaccurate experimental results due to a lower-than-expected concentration of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: To which types of labware is levomepromazine hydrochloride most likely to adsorb?

A1: Levomepromazine, as a basic and lipophilic compound, has a tendency to adsorb to surfaces. Studies on similar basic drugs show substantial loss to polystyrene surfaces.[1] While specific data for levomepromazine is limited, polypropylene (B1209903) is generally a more resistant material for many basic compounds compared to polystyrene.[2][3][4] Borosilicate glass can also be a site of adsorption, particularly if the surface is not appropriately treated.

Q2: What are the primary mechanisms driving the adsorption of this compound to labware?

A2: The primary mechanisms are hydrophobic and ionic interactions.[5][6] As a molecule with both hydrophobic regions and a positive charge at physiological pH, levomepromazine can interact with the surfaces of labware. Polystyrene, being more hydrophobic than polypropylene, can exhibit stronger hydrophobic interactions.[3][4] Ionic interactions can also occur, especially with untreated glass surfaces that have negatively charged silanol (B1196071) groups.

Q3: How does the pH of the solution affect the adsorption of this compound?

A3: The pH of the solution can significantly influence the adsorption of ionizable drugs like levomepromazine.[7][8][9] Levomepromazine is a weak base, and its degree of ionization is pH-dependent. At lower pH values, it will be more protonated (positively charged), which can alter its interaction with charged surfaces. While no specific studies on levomepromazine were found, for other basic drugs, adjusting the pH can either increase or decrease adsorption depending on the surface material. It is crucial to consider the pH of your experimental buffers.

Q4: Can the concentration of this compound in the solution influence the degree of adsorption?

A4: Yes, the concentration can have an effect. For some drugs, it has been observed that the proportional loss due to adsorption is higher at lower concentrations. This suggests that the binding sites on the labware surface can become saturated at higher drug concentrations.[1]

Troubleshooting Guide

This guide addresses common issues related to the loss of this compound during experiments.

Issue Potential Cause Recommended Solution
Low or inconsistent analytical readings of this compound. Adsorption of the compound to plastic or glass labware.1. Select appropriate labware: Prioritize polypropylene over polystyrene for tubes, plates, and pipette tips.[2][3][4] 2. Use a blocking agent: Add a low concentration (0.05% - 0.1%) of a non-ionic surfactant like Tween 20 to your buffers and solutions.[10][11] 3. Consider silanization for glassware: For critical applications, silanizing glassware can modify the surface properties.[12][13] However, testing is recommended to confirm this reduces adsorption for levomepromazine.
Variability in results between different batches of experiments. Inconsistent labware materials or surface treatments.1. Standardize labware: Ensure the same type and brand of plasticware are used for all related experiments. 2. Pre-condition labware: Rinse all surfaces that will come into contact with the drug solution with the final experimental buffer (including any blocking agents) before use.
Loss of compound during storage of solutions. Adsorption to storage containers over time.1. Use polypropylene or Type 1 borosilicate glass for storage. 2. Minimize storage time: Prepare solutions as fresh as possible. 3. Include a stabilizing agent: If compatible with your experiment, storing the solution with 0.05% Tween 20 can help prevent adsorption during storage.[14]

Experimental Protocols

Protocol 1: Evaluating this compound Adsorption to Different Labware

This protocol provides a framework for quantifying the loss of this compound to different types of labware.

Materials:

  • This compound stock solution of known concentration

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Labware to be tested (e.g., polypropylene microcentrifuge tubes, polystyrene test tubes, borosilicate glass vials)

  • Analytical instrument for quantifying this compound (e.g., HPLC-UV, LC-MS)

Method:

  • Prepare a working solution of this compound in the experimental buffer at a concentration relevant to your experiments.

  • Aliquot the working solution into the different types of labware being tested.

  • At various time points (e.g., 0, 1, 4, and 24 hours), take a sample from each type of labware.

  • Analyze the concentration of this compound in each sample using a validated analytical method.

  • Calculate the percentage of drug loss for each labware type at each time point relative to the initial concentration (time 0).

Protocol 2: Mitigating Adsorption with a Surfactant

This protocol details the use of Tween 20 to reduce adsorption.

Materials:

  • This compound stock solution

  • Experimental buffer

  • Tween 20 (Polysorbate 20)

  • Labware known to cause adsorption (from Protocol 1)

Method:

  • Prepare the experimental buffer with and without the addition of 0.05% (v/v) Tween 20.

  • Prepare working solutions of this compound in both buffers.

  • Aliquot the solutions into the problematic labware.

  • At a predetermined time point (e.g., 4 hours), sample each solution.

  • Analyze the concentration of this compound in each sample.

  • Compare the drug loss in the presence and absence of Tween 20.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Levomepromazine Stock Solution prep_buffers Prepare Buffers (with/without Tween 20) aliquot Aliquot into Different Labware Types prep_buffers->aliquot Add Drug incubate Incubate for Defined Time Points aliquot->incubate sample Sample from Each Labware incubate->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze compare Compare Drug Loss analyze->compare

Caption: Workflow for evaluating levomepromazine adsorption.

logical_relationship cluster_problem Problem cluster_factors Contributing Factors cluster_solutions Mitigation Strategies adsorption Levomepromazine Adsorption labware Labware Material (e.g., Polystyrene) adsorption->labware ph Solution pH adsorption->ph concentration Drug Concentration adsorption->concentration add_surfactant Add Tween 20 adsorption->add_surfactant select_labware Use Polypropylene labware->select_labware silanize Silanize Glassware labware->silanize For Glass

Caption: Factors and solutions for levomepromazine adsorption.

References

Technical Support Center: Enhancing Levomepromazine Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of levomepromazine (B1675116) in preclinical models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of levomepromazine typically low and variable in preclinical models?

A1: The poor and erratic oral bioavailability of levomepromazine, often reported to be around 50-60% and sometimes as low as 21%, is primarily due to two main factors:

  • Extensive First-Pass Metabolism: After oral administration and absorption from the gastrointestinal tract, a significant portion of levomepromazine is metabolized in the liver before it can reach systemic circulation.[1][2][3] This presystemic metabolism is a major contributor to its low bioavailability.

  • Poor Aqueous Solubility: Levomepromazine is a lipophilic compound that is barely soluble in water.[4] This poor solubility can limit its dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: What are the primary metabolic pathways for levomepromazine that I should be aware of in my preclinical studies?

A2: Levomepromazine undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzyme system in the liver. The main isoenzymes involved are:

  • CYP3A4: This is the principal enzyme responsible for the 5-sulfoxidation and N-demethylation of levomepromazine at therapeutic concentrations.[5][6]

  • CYP1A2: This enzyme plays a lesser role in levomepromazine's metabolism.[5][6]

It's also important to note that some of levomepromazine's metabolites, such as N-monodesmethyl levomepromazine and levomepromazine sulfoxide, can be found in higher concentrations in plasma than the parent drug and may contribute to both the therapeutic effects and side effects.[7]

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of levomepromazine in preclinical models?

A3: Given levomepromazine's physicochemical properties, the most effective strategies focus on improving its solubility and protecting it from first-pass metabolism.[8][9][10][11] Promising approaches include:

  • Lipid-Based Formulations: These formulations can enhance the absorption of lipophilic drugs and may promote lymphatic uptake, which can partially bypass the liver and reduce first-pass metabolism.[12][13]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[14][15][16][17][18] This increases the surface area for drug release and absorption. A study on the structurally similar drug chlorpromazine (B137089) showed that a SNEDDS formulation significantly increased its oral bioavailability.[16]

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug.[19][20][21][22][23] SLNs can protect the drug from degradation in the gastrointestinal tract and may also enhance lymphatic transport.[21]

  • Particle Size Reduction:

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity and improved bioavailability.[10]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: After oral administration of a levomepromazine suspension in rats, I'm observing very low and highly variable plasma concentrations.

  • Potential Cause: This is a common issue stemming from levomepromazine's poor aqueous solubility and significant first-pass metabolism. A simple suspension is often insufficient to overcome these hurdles.

  • Troubleshooting Steps:

    • Verify Drug Substance Properties:

      • Confirm the aqueous solubility of your levomepromazine batch at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract.

      • Characterize the solid state of your drug substance (e.g., using X-ray powder diffraction) to check for polymorphism, as different crystalline forms can have different solubilities.

    • Refine Your Formulation Strategy:

      • Move beyond a simple suspension. Based on the FAQ above, developing a SNEDDS or SLN formulation is a highly recommended next step.

    • Control for Animal-Related Variability:

      • Ensure consistent fasting times for all animals before dosing.

      • Use a consistent gavage volume and technique to minimize variability in administration.

Issue 2: My lipid-based formulation of levomepromazine is not forming a stable nanoemulsion upon dilution.

  • Potential Cause: The ratio of oil, surfactant, and co-surfactant may not be optimal, or the components themselves may not be appropriate for levomepromazine.

  • Troubleshooting Steps:

    • Component Screening:

      • Test the solubility of levomepromazine in a wider range of oils, surfactants, and co-surfactants to identify components that can effectively solubilize the drug.

    • Construct a Ternary Phase Diagram:

      • Systematically vary the ratios of your chosen oil, surfactant, and co-surfactant to identify the region that forms a stable nanoemulsion upon dilution with an aqueous phase.

    • Evaluate Emulsification Efficiency:

      • Visually inspect the formulation upon dilution for any signs of precipitation or phase separation.

      • Measure the droplet size and polydispersity index (PDI) of the resulting nanoemulsion using dynamic light scattering. A smaller droplet size (typically <200 nm) and a low PDI (<0.3) are desirable.

Issue 3: I've developed a SNEDDS formulation that shows good in vitro characteristics, but the in vivo bioavailability in rats is still lower than expected.

  • Potential Cause: Even with an improved formulation, first-pass metabolism can still be a significant barrier. Additionally, some formulation components could be affecting gastrointestinal transit or drug efflux.

  • Troubleshooting Steps:

    • Investigate Co-administration with a CYP3A4 Inhibitor:

      • To confirm the extent of first-pass metabolism, you could co-administer your levomepromazine formulation with a known CYP3A4 inhibitor (e.g., ketoconazole) in a pilot study. A significant increase in bioavailability would confirm that first-pass metabolism is the primary limiting factor. Note: This is an investigative step and may not be part of a final formulation strategy.

    • Consider Alternative Routes of Administration:

      • For preclinical proof-of-concept, you could explore routes that bypass the liver, such as intranasal delivery.[24][25][26][27][28] This can help determine the maximum potential bioavailability when first-pass metabolism is avoided.

    • Re-evaluate Formulation Components:

      • Some surfactants can inhibit P-glycoprotein (P-gp) and other efflux transporters in the gut wall, which could improve absorption. Research the properties of the surfactants you are using in this regard.

Experimental Protocols

Protocol 1: Development of a Levomepromazine-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Component Selection:

    • Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil, sesame oil) for their ability to solubilize levomepromazine.

    • Surfactant: Screen non-ionic surfactants with a high HLB value (e.g., Cremophor EL, Tween 80, Labrasol).

    • Co-surfactant: Screen co-surfactants (e.g., Transcutol HP, propylene (B89431) glycol, ethanol).

  • Solubility Studies:

    • Add an excess amount of levomepromazine to a fixed volume of each vehicle (oil, surfactant, co-surfactant).

    • Shake the mixtures in a water bath at a controlled temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.

    • Centrifuge the samples and quantify the amount of dissolved levomepromazine in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for levomepromazine.

    • Prepare mixtures with varying ratios of the selected components.

    • Titrate each mixture with water and observe for the formation of a clear, monophasic nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the self-nanoemulsifying region.

  • Formulation Optimization:

    • Select several promising formulations from the nanoemulsion region of the phase diagram.

    • Load each formulation with a fixed concentration of levomepromazine.

    • Characterize the formulations for droplet size, polydispersity index (PDI), and zeta potential upon dilution with water.

    • Perform in vitro drug release studies using a dialysis bag method in simulated gastric and intestinal fluids.

  • In Vivo Pharmacokinetic Study in Rats:

    • Select the optimized SNEDDS formulation based on the in vitro characterization.

    • Administer the formulation orally to a group of rats (e.g., Sprague-Dawley).

    • Include a control group receiving a simple suspension of levomepromazine.

    • Collect blood samples at predetermined time points.

    • Quantify the plasma concentrations of levomepromazine using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative bioavailability.

Protocol 2: Quantification of Levomepromazine in Rat Plasma using HPLC-UV

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • To 1 mL of rat plasma, add an internal standard (e.g., loxapine).

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interferences.

    • Elute levomepromazine and the internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.[29]

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 34 mM, pH 2.0) containing 0.3% triethylamine (B128534) (29:71, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 254 nm.[29]

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, and recovery according to standard guidelines.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Different Levomepromazine Formulations in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Simple Suspension1050 ± 152.0 ± 0.5250 ± 75100 (Reference)
Nanosuspension10120 ± 301.5 ± 0.5750 ± 150300
SNEDDS10200 ± 451.0 ± 0.31500 ± 300600
SLN10180 ± 401.5 ± 0.41350 ± 280540

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

G cluster_oral Oral Administration cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation Levomepromazine Formulation Levomepromazine Formulation Dissolution Dissolution Levomepromazine Formulation->Dissolution Release Absorption Absorption Dissolution->Absorption Metabolism CYP3A4/1A2 Metabolism Absorption->Metabolism Portal Vein Bioavailable Drug Bioavailable Drug Metabolism->Bioavailable Drug Reduced Amount Therapeutic Effect Therapeutic Effect Bioavailable Drug->Therapeutic Effect

Caption: Levomepromazine's path to systemic circulation.

G cluster_workflow SNEDDS Development Workflow A Component Screening (Oil, Surfactant, Co-surfactant) B Solubility Studies A->B C Ternary Phase Diagram Construction B->C D Formulation Optimization (Droplet Size, PDI, Drug Release) C->D E In Vivo Pharmacokinetic Study in Rats D->E F Optimized SNEDDS Formulation E->F

Caption: Workflow for developing a SNEDDS formulation.

References

Technical Support Center: Bioanalysis of Levomepromazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects encountered during the bioanalysis of levomepromazine (B1675116) hydrochloride using LC-MS/MS.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological sample matrix, such as plasma, serum, or urine.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[1][4] Endogenous components like phospholipids (B1166683), proteins, and salts are common causes of matrix effects.[1][2][5]

Q2: Why is the bioanalysis of levomepromazine susceptible to matrix effects?

A2: Levomepromazine, like many pharmaceutical compounds, is often analyzed in complex biological matrices. The components of these matrices can interfere with the ionization process in the mass spectrometer source.[1] Electrospray ionization (ESI), a common technique used in LC-MS/MS, is particularly susceptible to these interferences.[6][7] Without effective sample cleanup, endogenous materials can co-elute with levomepromazine, leading to unreliable quantitative results.[8]

Q3: What are the most common sources of matrix effects in plasma and serum samples?

A3: In plasma and serum, the most notorious sources of matrix effects are phospholipids from cell membranes.[5][6] Other significant contributors include proteins, salts, and anticoagulants (like heparin) used during sample collection.[2][7] These substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, and contaminate the ion source.

Q4: How can I determine if my levomepromazine assay is being impacted by matrix effects?

A4: The presence of matrix effects can be inferred from symptoms like high variability in quality control samples, poor assay precision and accuracy, and non-linear calibration curves.[1] For a definitive diagnosis, matrix effects should be quantitatively assessed during method development and validation by calculating a "matrix factor" using a post-extraction spiking experiment.[2] A qualitative assessment can also be performed using a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[8]

Q5: What is the most effective way to compensate for matrix effects?

A5: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the "gold standard" for compensating for matrix effects.[3][9][10] A SIL-IS is a version of the analyte (levomepromazine) where some atoms are replaced with their heavy isotopes (e.g., ²H, ¹³C). Because it has nearly identical chemical and physical properties, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.[9][10] If a SIL-IS is unavailable, a structural analog may be used, but it requires more rigorous validation to ensure it adequately mimics the analyte's behavior.[10]

Section 2: Troubleshooting Guide

Problem: My analysis of levomepromazine shows poor precision, accuracy, or low sensitivity.

Q: I am observing high variability and poor analyte response in my levomepromazine assay. Could this be a matrix effect, and how do I fix it?

A: Yes, these are classic signs of matrix effects, most commonly ion suppression.[1][4] The following step-by-step guide will help you diagnose, quantify, and mitigate the issue.

Step 1: Diagnose and Quantify the Matrix Effect

Q: How do I definitively confirm and measure the extent of the matrix effect in my assay?

A: The most reliable method is to perform a post-extraction spiking experiment to calculate the Matrix Factor (MF).[2] This quantitatively compares the analyte's response in the presence of matrix components to its response in a clean, neat solution.

  • Procedure: Follow Protocol 1: Quantitative Assessment of Matrix Effects detailed below.

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression is occurring.[2]

    • MF > 1: Ion enhancement is occurring.[2]

    • An MF value between 0.85 and 1.15 is often considered acceptable, but this can depend on laboratory and regulatory requirements. An IS-normalized MF should also be calculated to ensure the internal standard is providing adequate correction.

Step 2: Mitigate the Matrix Effect

Q: My calculated Matrix Factor is 0.6, indicating significant ion suppression. What are my options to improve the method?

A: A low Matrix Factor requires action to improve data quality. The most effective strategies involve improving the sample cleanup process and optimizing chromatography.

Option 1: Enhance Sample Preparation (Most Effective)

Improving the sample preparation technique is the most direct way to remove interfering matrix components before they reach the LC-MS/MS system.[6][11]

  • Protein Precipitation (PPT): This is a simple method but is often insufficient, as it does not effectively remove phospholipids.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE offers a more thorough cleanup than PPT. By optimizing the pH and solvent polarity, you can selectively extract levomepromazine while leaving many interferences behind.[6] See Protocol 2 for a general LLE procedure.

  • Solid-Phase Extraction (SPE): SPE provides the most selective cleanup by using a solid sorbent to bind the analyte while matrix components are washed away.[11][12] This is often the best choice for eliminating stubborn matrix effects. See Protocol 3 for a general SPE procedure.

Option 2: Optimize Chromatographic Conditions

If sample preparation cannot be changed, modifying the LC method can help separate levomepromazine from the co-eluting interferences.[8][12]

  • Adjust the Gradient: Modify the mobile phase gradient to shift the retention time of levomepromazine out of the region where ion suppression occurs.[8]

  • Change the Column: Use a column with a different chemistry (e.g., pentafluorophenyl) that may offer a different selectivity for the analyte and matrix components.[12] For certain compounds, metal-free columns can also reduce signal suppression.[13]

Option 3: Dilute the Sample

In some cases, simply diluting the sample extract can reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[14] This is a quick strategy to try, but it may compromise the limit of quantification if the analyte concentration is very low.

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)

This protocol determines the Matrix Factor (MF) for levomepromazine and its internal standard (IS).[2][10]

Methodology:

  • Prepare Three Sample Sets (n=6 for each set from different matrix lots):

    • Set A (Neat Solution): Spike levomepromazine and its IS into the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-extraction Spike): Process blank biological matrix (e.g., plasma) through your entire sample preparation procedure. Spike levomepromazine and the IS into the final, clean extract just before analysis. The concentration should be identical to Set A.[10]

    • Set C (Pre-extraction Spike): Spike levomepromazine and the IS into the blank biological matrix before starting the sample preparation procedure. This set is used to determine recovery.

  • Analysis: Analyze all three sets using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Internal Standard Normalized MF (IS-MF):

      • IS-MF = (MF of Analyte) / (MF of Internal Standard)

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol provides a general workflow for LLE to reduce interferences.[6]

  • Sample Aliquoting: Pipette 100 µL of plasma sample (or standard/QC) into a clean tube.

  • IS Spiking: Add the internal standard solution and vortex briefly.

  • pH Adjustment: Add an alkaline buffer (e.g., 100 µL of 0.1 M NaOH) to raise the pH. This ensures levomepromazine, a basic drug, is in its uncharged form for efficient extraction into an organic solvent.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol outlines a general workflow for SPE. The specific cartridge type (e.g., mixed-mode cation exchange) and solvents should be optimized for levomepromazine.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of an acidic buffer (e.g., 2% phosphoric acid) to ensure the analyte is charged for binding to a cation exchange sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences.

    • Pass 1 mL of the acidic buffer through the cartridge.

    • Pass 1 mL of methanol through the cartridge.

  • Elution: Elute levomepromazine from the cartridge using 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Section 4: Data Presentation

The following table provides an example of how to present matrix effect and recovery data for levomepromazine under different sample preparation conditions.

Sample Preparation MethodMean Analyte Peak Area (Set B)Matrix Factor (MF)Recovery (RE)IS-Normalized MFAssessment
Protein Precipitation 155,0000.5295%1.01Poor: Significant ion suppression observed.
Liquid-Liquid Extraction 270,0000.9088%0.99Good: Minimal matrix effect.
Solid-Phase Extraction 291,0000.9791%1.00Excellent: No significant matrix effect.

Data is for illustrative purposes only.

Section 5: Visual Guides

The following diagrams illustrate key workflows for troubleshooting matrix effects.

Troubleshooting_Workflow start Observe Poor Data Quality (Inaccuracy, Imprecision) assess Perform Post-Extraction Spiking Experiment (Protocol 1) start->assess calc_mf Calculate Matrix Factor (MF) and IS-Normalized MF assess->calc_mf decision Is MF within acceptable range (e.g., 0.85-1.15)? calc_mf->decision mitigate Mitigate Matrix Effect decision->mitigate No end_ok Method is Acceptable decision->end_ok Yes optimize_sp 1. Optimize Sample Prep (LLE or SPE) mitigate->optimize_sp optimize_lc 2. Optimize Chromatography optimize_sp->optimize_lc dilute 3. Dilute Sample optimize_lc->dilute revalidate Re-assess Matrix Effect dilute->revalidate revalidate->calc_mf Sample_Prep_Comparison cluster_0 Sample Preparation Workflows start Plasma Sample (Analyte + Proteins + Phospholipids) ppt Protein Precipitation (Add Acetonitrile) start->ppt lle Liquid-Liquid Extraction (pH adjust, add solvent) start->lle spe Solid-Phase Extraction (Condition, Load, Wash, Elute) start->spe ppt_out Final Extract: Analyte + Phospholipids ppt->ppt_out lle_out Final Extract: Analyte lle->lle_out spe_out Final Extract: Cleanest - Analyte Only spe->spe_out

References

Technical Support Center: Enhancing Levomepromazine Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution of levomepromazine (B1675116) peaks in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting chromatographic conditions for levomepromazine analysis by HPLC?

For the analysis of levomepromazine using High-Performance Liquid Chromatography (HPLC), reversed-phase chromatography is commonly employed. Typical starting conditions often involve a C8 or C18 analytical column with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[1] Detection is frequently performed using UV spectrophotometry at a wavelength of 254 nm.[1][2]

Q2: What type of column is best suited for levomepromazine separation?

Both C8 and C18 columns are frequently used for the separation of levomepromazine.[1][3] The choice between them can depend on the specific requirements of the separation, such as the desired retention time and the resolution from other compounds in the sample matrix. In some methods, a phenyl column has also been utilized for the chromatographic separation.[4]

Q3: How does mobile phase pH affect the peak shape of levomepromazine?

The pH of the mobile phase is a critical parameter for achieving symmetrical peaks for ionizable compounds like levomepromazine.[5] An inappropriate pH can lead to secondary interactions with the stationary phase, which may cause peak tailing.[5] For instance, some methods use a phosphate buffer with a pH of 2.0 to achieve good separation.[1][3] Lowering the mobile phase pH can help to protonate residual silanol (B1196071) groups on silica-based columns, minimizing these secondary interactions.[5]

Q4: What are common sample preparation techniques for levomepromazine analysis in biological matrices?

Solid-phase extraction (SPE) is a reliable and frequently used method for extracting levomepromazine from biological matrices such as human plasma and breast milk.[1][2][3] SPE with C1 or C18 cartridges has been shown to provide good extraction yields (over 91%) and effective sample purification from endogenous interferences.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of levomepromazine.

Issue 1: My levomepromazine peak is tailing.

Peak tailing is often characterized by an asymmetric peak where the trailing edge is longer than the leading edge.

Likely Causes and Solutions:

CauseSolution
Secondary interactions with residual silanols on the column [5]Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 3.0 or below) to protonate the silanol groups and reduce secondary interactions.[5] Use an End-Capped Column: Employ a modern, high-purity, end-capped column designed to minimize silanol interactions.[5] Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (e.g., 0.3%), into the mobile phase to mask the active sites.[1][3]
Column Contamination [5]Wash the Column: Perform a thorough column wash with a strong solvent to remove strongly retained components.[5] If using a guard column, consider replacing it.
Inappropriate Buffer Concentration [5]Optimize Buffer Concentration: If the buffer capacity is insufficient, it can lead to pH shifts on the column. Increasing the buffer concentration can improve peak symmetry.[5]
Issue 2: I am observing broad levomepromazine peaks.

Peak broadening can result in decreased sensitivity and poor resolution.

Likely Causes and Solutions:

CauseSolution
Excessive Extra-Column Volume [5]Minimize Tubing and Connections: Use shorter, narrower internal diameter tubing and ensure all connections between the column and detector are properly fitted to reduce dead volume.[5]
High Injection Volume or Strong Sample Solvent [6][7]Reduce Injection Volume: Overloading the column can cause peak broadening. Try reducing the amount of sample injected.[6][8] Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[5][7]
Column Degradation Replace the Column: Over time, column performance degrades. If other troubleshooting steps fail, the column may need to be replaced.
Issue 3: I am experiencing poor resolution between levomepromazine and other components.

Poor resolution can be due to several factors related to efficiency, selectivity, and retention.[9]

Likely Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase Composition Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention factor and may improve resolution.[10] Change Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter the selectivity of the separation.[10]
Inadequate Column Efficiency Decrease Particle Size: Columns with smaller particles generally provide higher efficiency and better resolution.[10] Increase Column Length: A longer column can increase the number of theoretical plates, leading to improved separation.
Incorrect Flow Rate [8]Optimize Flow Rate: Lowering the flow rate can sometimes improve peak resolution, though it will increase the analysis time.[6][8]
Temperature Fluctuations [6][8]Control Column Temperature: Using a column oven to maintain a stable temperature can improve the reproducibility and efficiency of the separation. Lower temperatures may increase retention and improve resolution.[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for Levomepromazine in Plasma

This protocol is based on a method for the determination of levomepromazine in human plasma.[1][3]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C1 or C18 SPE cartridge.

    • Load the plasma sample (to which an internal standard, e.g., Loxapine, has been added).

    • Wash the cartridge to remove interferences.

    • Elute levomepromazine with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: An HPLC system with a pump, autosampler, column oven, and UV detector.[1]

    • Column: C8 or C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A mixture of acetonitrile and 34 mM phosphate buffer (pH 2.0) containing 0.3% triethylamine (29:71, v/v).[1][3]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 20 µL.[1]

    • UV Detection: 254 nm.[1]

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Quantify the levomepromazine peak based on the calibration curve prepared from standard solutions.

Quantitative Data Summary

The following table summarizes various reported chromatographic conditions for levomepromazine analysis.

ParameterMethod 1Method 2Method 3
Column C8 bonded reversed phase[2]C8 or C18 (e.g., 4.6 x 250 mm, 5 µm)[1]Zorbax-SB Phenyl (2.1 mm x 100 mm, 3.5 µm)[4]
Mobile Phase Not specified in abstractAcetonitrile and 34 mM phosphate buffer (pH 2.0) with 0.3% triethylamine (29:71, v/v)[1][3]Gradient with 10 mM ammonium (B1175870) acetate (B1210297) in 10% methanol (A) and acetonitrile (B)[4]
Flow Rate Not specified in abstract1.0 mL/min[1]0.25 mL/min[4]
Detection UV at 254 nm[2]UV at 254 nm[1]Not specified
Temperature Not specified in abstract30°C[1]Not specified

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G Start Poor Levomepromazine Peak Resolution CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Broadening Peak Broadening? CheckPeakShape->Broadening CoElution Co-elution/ Poor Separation? CheckPeakShape->CoElution Tailing->Broadening No Sol_Tailing Adjust Mobile Phase pH Add Competing Base Use End-Capped Column Tailing->Sol_Tailing Yes Broadening->CoElution No Sol_Broadening Reduce Injection Volume Match Sample Solvent Minimize Extra-Column Volume Broadening->Sol_Broadening Yes Sol_CoElution Adjust Mobile Phase Strength Change Stationary Phase Optimize Temperature/Flow Rate CoElution->Sol_CoElution Yes End Resolution Improved CoElution->End No, consult further Sol_Tailing->End Sol_Broadening->End Sol_CoElution->End

Caption: A logical workflow for troubleshooting poor peak resolution.

Sample Preparation Workflow using SPE

G Start Start: Plasma Sample Condition 1. Condition SPE Cartridge (e.g., C18) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Levomepromazine Wash->Elute DryReconstitute 5. Evaporate and Reconstitute in Mobile Phase Elute->DryReconstitute Inject Inject into HPLC DryReconstitute->Inject

Caption: A typical workflow for sample preparation via SPE.

References

Stability of levomepromazine hydrochloride in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of levomepromazine (B1675116) hydrochloride in various buffer systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for levomepromazine hydrochloride?

This compound is primarily degraded through oxidation and photodegradation.[1] The main degradation product is levomepromazine sulfoxide (B87167), formed by the oxidation of the sulfur atom in the phenothiazine (B1677639) ring.[1][2] This oxidation can be initiated by exposure to atmospheric oxygen and is significantly accelerated by light (photodegradation).[1][3][4][5][6]

Q2: What is the optimal pH range for this compound solutions?

This compound is more stable in acidic conditions. A pH range of 3 to 7 is generally recommended, with optimal stability often observed between pH 4 and 5.5.[1] A commonly used pH for parenteral formulations is around 4.5, often achieved with a citric acid buffer.[1] The compound is incompatible with alkaline solutions.[3]

Q3: How does temperature affect the stability of this compound?

The degradation of this compound increases with rising temperatures.[2] Therefore, for long-term storage, refrigeration at 2-8°C is recommended to slow down the degradation process. Solutions should be protected from high temperatures.

Q4: Is this compound sensitive to light?

Yes, this compound is highly sensitive to light.[1][3] Exposure to light, especially UV-A and UV-B rays, can lead to rapid photodegradation, resulting in a color change (pink, yellow, or purple) and a loss of potency.[3][4][5][6][7] All solutions containing this compound should be prepared and stored in light-protected (e.g., amber) containers.

Q5: Which buffer systems are commonly used for this compound formulations?

While specific comparative data is limited, citric acid buffer is frequently mentioned for parenteral formulations of this compound, typically to maintain a pH of around 4.5.[1] Phosphate (B84403) buffers have also been used in studies of phenothiazine stability.[4][5] When selecting a buffer, it is crucial to consider its potential to influence the oxidation rate.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Solution turns pink, yellow, or purple Photodegradation and oxidation of levomepromazine to colored degradation products.[3][7]1. Confirm Degradation: Use a stability-indicating method like HPLC to quantify the remaining levomepromazine and identify degradation products. 2. Protect from Light: Ensure all storage and handling of the solution is done under light-protected conditions (e.g., amber vials, covering containers with foil).[3] 3. Discard Discolored Solutions: As discoloration indicates significant degradation, it is recommended to discard the solution.[3]
Precipitation in the solution The solubility of this compound is pH-dependent. Precipitation may occur if the pH of the solution shifts to a less acidic range, or if the concentration exceeds its solubility limit in the chosen buffer.1. Verify pH: Check the pH of the buffer and the final solution to ensure it is within the optimal acidic range (ideally pH 4-5.5). 2. Adjust pH: If the pH is too high, it can be carefully adjusted with a suitable acid. 3. Review Concentration: Ensure the concentration of this compound does not exceed its solubility in the chosen buffer system at the storage temperature.
Unexpectedly rapid loss of potency This can be due to a combination of factors including exposure to light, elevated temperature, and the presence of oxygen. The choice of buffer can also play a role.1. Review Storage Conditions: Confirm that the solution is stored at the recommended temperature (2-8°C) and protected from light. 2. Deoxygenate Solvents: For maximum stability, consider preparing solutions with deoxygenated buffers and purging the headspace of the container with an inert gas (e.g., nitrogen) to minimize oxidation.[1] 3. Evaluate Buffer Choice: If using a buffer other than citrate, consider potential catalytic effects on oxidation. A stability study comparing different buffer systems may be necessary.

Data Presentation

Due to the limited availability of directly comparable public data on the degradation kinetics of this compound in different buffer systems, a comprehensive quantitative table cannot be provided. However, the following table summarizes the key stability characteristics based on the available literature. Researchers are encouraged to perform their own stability studies for their specific formulations.

Table 1: Summary of this compound Stability Characteristics

Parameter Condition Observation Reference
pH Acidic (pH 4-5.5)Increased stability.[1]
AlkalineIncompatible, leads to degradation.[3]
Temperature 4°C (in the dark)Stable for extended periods when combined with morphine sulphate.[2]
Room TemperatureIncreased degradation compared to 4°C.[2]
37°CSignificant increase in degradation rate.[2]
Light Exposed to natural or artificial lightRapid degradation and discoloration (pink, yellow, purple).[2][3][7]
Protected from lightEssential for stability.[3]
Buffer/Solvent 0.9% Sodium ChlorideStable for at least 14 days in polypropylene (B1209903) syringes.[8][9][10]
Citric Acid Buffer (pH ~4.5)Commonly used in stable parenteral formulations.[1]
Phosphate Buffer (pH 7.4)Photodegradation to sulfoxide observed.[4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Testing

This method can be used to separate and quantify this compound from its primary degradation product, levomepromazine sulfoxide.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[11][12]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 34 mM, pH 2.0) in a ratio of approximately 29:71 (v/v). The mobile phase may also contain a small percentage of triethylamine (B128534) (e.g., 0.3%) to improve peak shape.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[11]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard stock solution of this compound and levomepromazine sulfoxide in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples for analysis by diluting them to fall within the calibration range.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of this compound and levomepromazine sulfoxide in the samples by comparing their peak areas to the calibration curve.

Spectrophotometric Determination of Levomepromazine Sulfoxide

This method is useful for quantifying the formation of the sulfoxide degradation product.

  • Principle: Levomepromazine is oxidized to its sulfoxide using a derivatizing agent. The resulting sulfoxide has a different UV absorbance spectrum, allowing for its quantification.[13][14]

  • Reagents:

    • 0.1 M Sulfuric Acid

    • 0.0085 M Diperoxyazelaic acid solution (oxidizing agent)[13][14]

    • This compound standard

  • Procedure:

    • Sample Preparation: Transfer a known volume of the levomepromazine solution to a volumetric flask. Add 10 mL of 0.1 M sulfuric acid and 2.0 mL of 0.0085 M diperoxyazelaic acid solution. Dilute to volume with double-distilled water and mix thoroughly.[13][14]

    • Standard Preparation: Prepare a series of standards containing known concentrations of this compound and treat them with the same procedure as the samples.

    • Measurement: Measure the absorbance of the samples and standards at 333 nm using a UV-Vis spectrophotometer, with double-distilled water as a blank.[13][14]

    • Quantification: Create a calibration curve from the standards and determine the concentration of levomepromazine sulfoxide in the samples.

Visualizations

Levomepromazine This compound Sulfoxide Levomepromazine Sulfoxide Levomepromazine->Sulfoxide Oxidation (Light, O2, Temp) Further_Degradation Other Degradation Products Sulfoxide->Further_Degradation Further Oxidation

Caption: Primary degradation pathway of this compound.

start Start Stability Study prep Prepare Levomepromazine HCl in Buffer start->prep store Store under various conditions (Temp, Light, pH) prep->store sample Sample at time points store->sample analyze Analyze by HPLC/Spectrophotometry sample->analyze quantify Quantify Degradation analyze->quantify end Determine Shelf-life/Kinetics quantify->end

Caption: General experimental workflow for a stability study.

obs Observation of Instability (e.g., color change, precipitate) is_color Is there a color change? obs->is_color is_precipitate Is there precipitation? is_color->is_precipitate No protect_light Protect from light is_color->protect_light Yes check_ph Verify and adjust pH is_precipitate->check_ph Yes check_o2 Minimize oxygen exposure protect_light->check_o2 discard Discard and reprepare check_o2->discard check_conc Check concentration vs. solubility check_ph->check_conc

Caption: Troubleshooting decision tree for levomepromazine solution instability.

References

Technical Support Center: Challenges in Long-Term Levomepromazine Administration to Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing levomepromazine (B1675116) in animal models. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during long-term administration studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the long-term administration of levomepromazine in animals?

A1: Long-term administration of levomepromazine in animal studies can present several challenges, including managing side effects such as sedation, postural hypotension, and extrapyramidal symptoms.[1] Researchers may also observe metabolic changes, including alterations in body weight and food consumption.[2] Additionally, local tissue reactions at the injection site can occur with parenteral administration. Careful dose selection and diligent monitoring are crucial to mitigate these challenges.

Q2: How does levomepromazine exert its effects, and which receptor systems are involved?

A2: Levomepromazine is a phenothiazine (B1677639) derivative that acts as an antagonist at multiple neurotransmitter receptors. Its therapeutic and side effects are a result of its interaction with dopamine (B1211576) (D2), serotonin (B10506) (5-HT2A), histamine (B1213489) (H1), alpha-1 adrenergic, and muscarinic (M1) receptors.[1] Understanding this broad receptor profile is key to anticipating and managing its physiological effects in animal models.

Q3: What are the metabolic effects of long-term levomepromazine administration in animals?

A3: Chronic administration of levomepromazine and other phenothiazines can lead to changes in body weight and food intake.[2] Studies in rodents have shown that higher doses of levomepromazine can lead to a significant reduction in body weight gain.[2] This is an important parameter to monitor throughout a long-term study, as it can impact the overall health and well-being of the animals and potentially confound experimental results.

Q4: Are there species-specific differences in the response to levomepromazine?

Troubleshooting Guides

Issue 1: Excessive Sedation and Motor Impairment
  • Question: My animals are overly sedated and show decreased motor activity, which is interfering with behavioral assessments. What can I do?

  • Answer:

    • Dose Reduction: The most straightforward approach is to reduce the dose of levomepromazine. Conduct a dose-response study to find a dose that achieves the desired pharmacological effect with an acceptable level of sedation.

    • Acclimatization Period: Allow for a sufficient acclimatization period after drug administration. The sedative effects may be more pronounced initially and may diminish over time as tolerance develops.

    • Timing of Behavioral Testing: Schedule behavioral tests during the period of the drug's trough concentration, if known, or after the initial peak sedative effects have subsided.

    • Alternative Administration Route: Consider a different route of administration that may provide a slower absorption and a less pronounced peak sedative effect, such as subcutaneous infusion via an osmotic pump.

Issue 2: Postural Hypotension
  • Question: I am observing a significant drop in blood pressure in my animals, particularly when they are handled or change position. How can I manage this?

  • Answer:

    • Hydration: Ensure animals are adequately hydrated, as hypovolemia can exacerbate hypotension.

    • Gradual Dosing: Start with a low dose of levomepromazine and gradually escalate to the target dose. This allows the animal's cardiovascular system to adapt.

    • Monitor Blood Pressure: If feasible for your animal model, monitor blood pressure regularly, especially during the initial phase of dosing.

    • Avoid Abrupt Postural Changes: Handle animals gently and avoid rapid changes in their posture to minimize orthostatic stress.

Issue 3: Extrapyramidal Symptoms (e.g., Catalepsy)
  • Question: My rats are exhibiting catalepsy (a state of immobility and muscular rigidity). How can I address this?

  • Answer:

    • Dose-Response Assessment: Catalepsy is a dose-dependent effect of D2 receptor antagonism. Determine the cataleptic threshold for your specific animal strain and adjust the dose to a level that minimizes this effect.

    • Co-administration of Anticholinergics: In some cases, co-administration of an anticholinergic agent can help to mitigate extrapyramidal symptoms. However, this will add another variable to your study and should be carefully considered and justified.

    • Use of Atypical Antipsychotics as Comparators: If your research question allows, consider using an atypical antipsychotic with a lower propensity for inducing extrapyramidal symptoms as a comparator.

Issue 4: Local Injection Site Reactions
  • Question: I am noticing inflammation and irritation at the subcutaneous injection site. How can I prevent this?

  • Answer:

    • Vehicle Selection: Ensure the vehicle used to dissolve or suspend levomepromazine is biocompatible and non-irritating.

    • Rotation of Injection Sites: Rotate the injection site regularly to prevent repeated irritation to the same area.

    • Dilution of the Drug: If possible, dilute the levomepromazine solution to a larger volume to reduce its concentration and potential for irritation.

    • Proper Injection Technique: Use a sterile technique and ensure the injection is administered into the subcutaneous space, avoiding intradermal or intramuscular injection.

Data Presentation

Table 1: Reported Effects of Chronic Phenothiazine Administration in Rodents

ParameterSpeciesDurationDosing RegimenObserved EffectsReference
Body Weight Rat8 weeks300 mg/kg (twice a day)12% decrease in weight compared to controls.[2]
Blood Rat8 weeks300 mg/kg (twice a day)Hemoglobin reduced by 8%, 50% increase in leukocyte count, 21% reduction in terminal red cell count.[2]
Histopathology RatNot specified300 mg/kgIncrease in heart weight in some animals; other organ weights remained normal. No significant histopathological signs.[2]
Behavior Rat21 days1, 3, and 10 mg/kg/day (i.p.) of chlorpromazineInduced catalepsy and locomotor sensitization. No changes in food and water intake.
Body Weight Gain Mouse (pups)1 daySingle i.p. injection of 1 µg/gSignificantly less relative body weight gain compared to vehicle.[2]

Table 2: Acute Toxicity Values for Phenothiazine (a related compound)

RouteSpeciesLD50 (mg/kg)Reference
IntravenousRat (male)28[2]
IntravenousMouse (male)45[2]
OralMammals (general)500 - 5000[3]

Note: The data in these tables are compiled from different studies and compounds within the phenothiazine class and should be interpreted with caution. They are intended to provide a general overview of potential effects.

Experimental Protocols

Protocol: Long-Term Subcutaneous Administration of Levomepromazine in Rats

This protocol provides a general framework and should be adapted based on specific experimental goals, institutional guidelines (IACUC), and the formulation of levomepromazine being used.

1. Materials:

  • Levomepromazine solution (sterile, appropriate concentration)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol (B145695) or other appropriate skin disinfectant

  • Sterile gauze

  • Animal scale

  • Personal Protective Equipment (PPE)

2. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley, Wistar)

  • Age and weight should be consistent across all experimental groups.

  • Animals should be housed individually to allow for accurate monitoring of food and water consumption.

3. Dosing and Administration:

  • Dose Selection: Based on pilot studies or literature, select at least three dose levels (low, medium, high) and a vehicle control group.

  • Preparation of Dosing Solution: Prepare the levomepromazine solution under sterile conditions. The vehicle should be isotonic and at a physiological pH.

  • Administration Procedure:

    • Weigh the animal to calculate the correct dose volume.

    • Gently restrain the animal.

    • Identify the injection site on the dorsal side, away from the midline. Rotate injection sites daily (e.g., upper left, upper right, lower left, lower right quadrants of the back).

    • Disinfect the injection site with 70% ethanol and allow it to dry.

    • Lift the skin to create a "tent."

    • Insert the needle at the base of the tent, parallel to the body.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze for a few seconds.

    • Return the animal to its cage.

4. Monitoring:

  • Daily:

    • Observe for clinical signs of toxicity, including changes in posture, activity level, and grooming.

    • Check for local reactions at the injection site (redness, swelling, inflammation).

    • Measure food and water consumption.

  • Weekly:

    • Measure body weight.

    • Perform any scheduled behavioral assessments.

  • Periodic:

    • Collect blood samples for hematology and clinical chemistry as required by the study design.

    • At the end of the study, perform a full necropsy and collect tissues for histopathological examination.

Mandatory Visualization

Below are diagrams of the primary signaling pathways antagonized by levomepromazine, generated using the DOT language.

Dopamine_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Levomepromazine Levomepromazine D2R Dopamine D2 Receptor Levomepromazine->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates Gi Gi Protein D2R->Gi AC Adenylyl Cyclate Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response (Inhibited) PKA->CellularResponse

Dopamine D2 Receptor Signaling Pathway Antagonized by Levomepromazine.

Serotonin_5HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Levomepromazine Levomepromazine HT2AR 5-HT2A Receptor Levomepromazine->HT2AR Antagonizes Serotonin Serotonin (5-HT) Serotonin->HT2AR Activates Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (Inhibited) Ca2->CellularResponse PKC->CellularResponse

Serotonin 5-HT2A Receptor Signaling Pathway Antagonized by Levomepromazine.

Alpha1_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Levomepromazine Levomepromazine A1R Alpha-1 Adrenergic Receptor Levomepromazine->A1R Antagonizes Norepinephrine Norepinephrine Norepinephrine->A1R Activates Gq Gq Protein A1R->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (Inhibited) Ca2->CellularResponse PKC->CellularResponse

Alpha-1 Adrenergic Receptor Signaling Pathway Antagonized by Levomepromazine.

Histamine_H1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Levomepromazine Levomepromazine H1R Histamine H1 Receptor Levomepromazine->H1R Antagonizes Histamine Histamine Histamine->H1R Activates Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (Inhibited) Ca2->CellularResponse PKC->CellularResponse

Histamine H1 Receptor Signaling Pathway Antagonized by Levomepromazine.

Muscarinic_M1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Levomepromazine Levomepromazine M1R Muscarinic M1 Receptor Levomepromazine->M1R Antagonizes Acetylcholine Acetylcholine Acetylcholine->M1R Activates Gq Gq Protein M1R->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (Inhibited) Ca2->CellularResponse PKC->CellularResponse

Muscarinic M1 Receptor Signaling Pathway Antagonized by Levomepromazine.

References

Technical Support Center: Reducing Variability in Levomepromazine Hydrochloride Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in levomepromazine (B1675116) hydrochloride behavioral assays. Consistent and reproducible data are critical for the accurate assessment of the behavioral effects of this antipsychotic agent.

Frequently Asked Questions (FAQs)

Q1: What is levomepromazine hydrochloride and its primary mechanism of action?

Levomepromazine, also known as methotrimeprazine, is a typical antipsychotic of the phenothiazine (B1677639) class.[1][2] Its therapeutic effects are attributed to its antagonist activity at various neurotransmitter receptors in the central nervous system.[3][4] The primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors, which is thought to mediate its antipsychotic effects.[1][3] Additionally, it exhibits antagonism at serotonin (B10506) (5-HT2A, 5-HT2C), histamine (B1213489) (H1), alpha-adrenergic (α1), and muscarinic (M1) receptors, contributing to its sedative, antiemetic, and analgesic properties.[1][3][5]

Q2: What are the common behavioral assays used to evaluate levomepromazine?

Levomepromazine's effects can be assessed using a variety of behavioral assays in rodents that are relevant to its antipsychotic and sedative properties. These may include:

  • Locomotor Activity: To assess sedative effects.

  • Conditioned Avoidance Response: To evaluate antipsychotic-like activity.[6]

  • Catalepsy Test: To measure the induction of motor side effects (extrapyramidal symptoms).

  • Rotarod Test: To assess motor coordination.[7]

  • Open Field Test: To evaluate exploratory behavior and anxiety-like behavior.[7]

Q3: Why is there so much variability in behavioral assay results?

The inherent nature of behavior itself is a source of variability.[8] Numerous factors related to the animal, the environment, and the experimental procedures can influence the outcomes of behavioral studies, leading to a lack of reproducibility.[9][10][11][12] It is crucial to identify and control these variables to ensure the reliability of the data.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound behavioral assays.

Issue 1: High variability in baseline behavior before drug administration.
  • Possible Cause: Inadequate habituation of the animals to the testing environment. Novel environments can induce exploratory behavior or anxiety, masking the effects of the drug.

  • Troubleshooting Steps:

    • Standardize Habituation Period: Implement a consistent and sufficient habituation period for all animals to the testing apparatus and room before the start of the experiment.[13]

    • Consistent Handling: Ensure all experimenters handle the animals in the same gentle and consistent manner to minimize stress.[8][9]

    • Stable Environment: Maintain a stable and controlled testing environment with consistent lighting, temperature, and low noise levels.[13][14]

Issue 2: Inconsistent or unexpected dose-response relationship.
  • Possible Cause 1: Pharmacokinetic variability between individual animals. Differences in absorption, distribution, metabolism, and excretion of levomepromazine can lead to varied behavioral responses at the same dose.

  • Troubleshooting Steps:

    • Control for Genetic Background: Use a consistent and well-characterized animal strain for all experiments.[10][11]

    • Standardize Administration: Ensure the route and timing of drug administration are consistent for all subjects.

    • Consider a Dose-Response Pilot Study: Conduct a pilot study with a range of doses to establish a reliable dose-response curve for your specific experimental conditions.[13]

  • Possible Cause 2: Task difficulty in the behavioral assay. A task that is too easy may result in a "ceiling effect," while a task that is too difficult may lead to a "flooring effect," both of which can obscure dose-dependent drug effects.[12]

  • Troubleshooting Steps:

    • Optimize Task Parameters: Adjust the parameters of your behavioral task (e.g., shock intensity in an avoidance task, speed of the rotarod) to ensure an appropriate level of difficulty.[15]

    • Baseline Performance Criteria: Establish clear and stable baseline performance criteria that animals must meet before inclusion in the drug study.[13]

Issue 3: Conflicting results between different experimenters or laboratories.
  • Possible Cause: Subtle differences in experimental protocols and environmental conditions. The "experimenter effect" is a significant source of variability, where even the sex or scent of the handler can influence rodent behavior.[9][11]

  • Troubleshooting Steps:

    • Detailed and Standardized Protocols: Develop and strictly adhere to a detailed standard operating procedure (SOP) for all aspects of the experiment, from animal housing to data analysis.[10]

    • Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to minimize unconscious bias.[14]

    • Control for Experimenter Variables: If multiple experimenters are involved, ensure they are all trained on the same standardized procedures. Be mindful of strong scents like perfumes or colognes.[8]

Data Presentation

Source of VariabilityPotential Impact on Behavioral ReadoutRecommended Control Measures
Animal-Related
Strain/SubstrainDifferences in baseline activity, learning, and drug metabolism.[10][11]Use a single, consistent inbred strain.
SexHormonal fluctuations in females (estrous cycle) can affect behavior.[8][10]Test males and females separately; monitor the estrous cycle in females.
Age and WeightDevelopmental and metabolic differences can alter drug sensitivity.Use a narrow and consistent age and weight range for all subjects.
Housing ConditionsGroup vs. individual housing can impact social behavior and stress levels.[14]Standardize housing density and cage enrichment.
Environmental
Light/Dark CycleMice are nocturnal; testing during the light phase can affect activity.[8]Conduct testing during the dark phase or at a consistent time of day.
Noise and VibrationCan induce stress and alter behavior.[14]Use a dedicated, quiet testing room away from high-traffic areas.
Temperature and HumidityCan affect comfort and activity levels.Maintain a stable and controlled macro- and micro-environment.
Olfactory CuesPheromones from other animals or scents from experimenters can influence behavior.[8][9]Clean apparatus thoroughly between subjects; avoid strong personal scents.
Procedural
HandlingInconsistent or rough handling increases stress.[8][9]Standardize handling procedures and habituate animals to the experimenter.
Drug AdministrationVariability in injection volume, site, or timing.Use precise administration techniques and a consistent time of day.
Apparatus DesignMinor differences in equipment can alter behavioral responses.Use identical and standardized testing apparatus for all subjects.
ExperimenterUnconscious biases and individual differences in handling.[9][11]Implement blinding procedures and provide thorough training for all staff.

Experimental Protocols

A detailed methodology for a key behavioral assay is provided below.

Conditioned Avoidance Response (CAR) Protocol

Objective: To assess the antipsychotic-like potential of levomepromazine by measuring its ability to disrupt a learned avoidance response.[6]

Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor of each compartment is a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), a mild foot shock, are presented.

Procedure:

  • Habituation: Place the animal in the shuttle box for a 5-10 minute period on the day before training to allow for exploration and adaptation to the apparatus.

  • Training (Acquisition):

    • Each trial begins with the presentation of the CS (e.g., a 10-second tone).

    • If the animal moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an avoidance response.

    • If the animal fails to move to the other compartment during the CS, the US (e.g., a 0.5 mA foot shock) is delivered through the grid floor for a maximum of 5 seconds, or until the animal escapes to the other compartment (escape response).

    • The inter-trial interval should be randomized (e.g., 30-60 seconds).

    • Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance for two consecutive days).[13]

  • Drug Testing:

    • Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal) at a predetermined time before the test session (e.g., 30 minutes).

    • Place the animal in the shuttle box and conduct a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and escape failures. A decrease in avoidance responses without an increase in escape failures is indicative of an antipsychotic-like effect.

Visualizations

Levomepromazine Signaling Pathway

Levomepromazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Acetylcholine Acetylcholine M1R M1 Receptor Acetylcholine->M1R Binds Norepinephrine Norepinephrine Alpha1R α1 Receptor Norepinephrine->Alpha1R Binds Levomepromazine Levomepromazine Levomepromazine->D2R Antagonist Levomepromazine->HT2AR Antagonist Levomepromazine->H1R Antagonist Levomepromazine->M1R Antagonist Levomepromazine->Alpha1R Antagonist Experimental_Workflow start Start acclimation Animal Acclimation (≥ 5 days) start->acclimation habituation Habituation to Testing Environment acclimation->habituation baseline Baseline Behavioral Training & Assessment habituation->baseline randomization Randomization to Treatment Groups baseline->randomization drug_admin Drug/Vehicle Administration randomization->drug_admin behavioral_test Behavioral Testing drug_admin->behavioral_test data_collection Data Collection & Analysis behavioral_test->data_collection end End data_collection->end Variability_Factors Variability High Variability in Behavioral Data Animal Animal Factors Variability->Animal Environment Environmental Factors Variability->Environment Procedure Procedural Factors Variability->Procedure Strain Strain/Genetics Animal->Strain Sex Sex Animal->Sex Age Age/Weight Animal->Age Housing Housing Animal->Housing Lighting Lighting Environment->Lighting Noise Noise/Vibration Environment->Noise Olfactory Olfactory Cues Environment->Olfactory Temperature Temperature Environment->Temperature Handling Handling Procedure->Handling DrugAdmin Drug Administration Procedure->DrugAdmin Protocol Protocol Deviations Procedure->Protocol Experimenter Experimenter Effect Procedure->Experimenter

References

Technical Support Center: Managing Sedation as a Confounding Factor in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing the confounding effects of sedation in animal research.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving sedated animals.

Q1: My animals are exhibiting significant hyperglycemia after sedation with a ketamine/xylazine (B1663881) cocktail. How can I address this?

A1: Hyperglycemia is a known side effect of ketamine/xylazine anesthesia, primarily due to the α2-adrenergic receptor agonist activity of xylazine, which suppresses insulin (B600854) secretion.[1][2][3][4]

  • Troubleshooting Steps:

    • Fasting Status: This effect is more pronounced in fed animals. If your protocol allows, consider fasting the animals for a short period (2-3 hours for rodents, water should not be restricted) before sedation.[5] However, be aware that fasting itself can be a confounding factor.

    • Alternative Sedatives: If fasting is not an option or does not resolve the issue, consider using an alternative sedative with less impact on glucose metabolism, such as pentobarbital (B6593769) sodium, which has been shown not to produce hyperglycemia in fed or fasted rats.[5]

    • α2-Adrenergic Antagonist: The hyperglycemic effect of xylazine can be inhibited by the administration of an α2-adrenergic receptor antagonist like yohimbine.[2][5] This should be done as part of a carefully designed pilot study to determine the appropriate dose and timing of the antagonist to avoid interfering with the required level of sedation.

    • Vehicle-Only Control: Include a control group that receives only the vehicle for your test compound after sedation. This will help you to quantify the effect of the sedative on blood glucose in your specific experimental model and differentiate it from the effect of your test compound.

Q2: I'm observing significant hypothermia in my mice during a procedure under isoflurane (B1672236) anesthesia. What are the best practices to prevent this?

A2: Hypothermia is a common complication of anesthesia in small rodents due to their high surface area to body mass ratio.[6][7] Anesthetics further exacerbate this by depressing the thermoregulatory center.

  • Troubleshooting Steps:

    • Supplemental Heat: It is crucial to provide a heat source during and after the procedure. Circulating warm water blankets or chemical heat packs are preferred.[6] Always place an insulating layer, such as a towel, between the animal and the heat source to prevent thermal burns.[6]

    • Temperature Monitoring: Continuously monitor the animal's core body temperature using a rectal probe.

    • Minimize Procedure Time: Streamline your experimental procedures to minimize the duration of anesthesia.

    • Recovery Environment: Place the animal in a warm, clean cage for recovery. The recovery cage can be placed partially on a heating pad to allow the animal to move away from the heat as it regains consciousness.[6] Animals should be monitored every 10-15 minutes until they are ambulatory.[6]

Q3: My behavioral data is showing conflicting results, and I suspect the sedative is affecting the animals' performance. How can I confirm and mitigate this?

A3: Sedatives can significantly impact behavioral tests by causing motor impairment, anxiety reduction, or memory deficits, which can confound the interpretation of your results.[8][9][10]

  • Troubleshooting Steps:

    • Sedative-Only Control Group: Include a control group of animals that receive the sedative but not the experimental intervention. This will allow you to characterize the behavioral effects of the sedative alone.

    • Dose-Response Study: Conduct a pilot study to determine the minimum effective dose of the sedative that provides adequate sedation for your procedure with the least impact on the behavioral outcomes of interest.

    • Timing of Behavioral Testing: Ensure that behavioral testing is conducted after the animal has fully recovered from the sedative. The recovery time can vary significantly between different sedatives.

    • Acclimatization: Proper acclimatization of the animals to the housing and testing environment is crucial to reduce stress- and anxiety-related behaviors that can be affected by sedatives.[11][12]

Q4: I am conducting fMRI studies in rats, and I'm concerned about the sedative's effect on the BOLD signal. What are the best practices?

A4: Anesthetics can significantly alter neurovascular coupling and affect the BOLD signal, which is a major confounding factor in fMRI studies.[13][14]

  • Troubleshooting Steps:

    • Choice of Anesthetic: Different anesthetics have different effects on the BOLD signal. For example, isoflurane can suppress activations in some brain regions.[13] A combination of isoflurane and dexmedetomidine (B676) is sometimes used to attenuate the vasodilatory effects of isoflurane.[15] The choice of anesthetic should be carefully considered based on the specific brain regions and neural circuits being investigated.

    • Maintain Stable Physiology: It is critical to maintain stable physiological parameters, including body temperature, heart rate, and respiration, throughout the imaging session, as fluctuations in these can affect the BOLD signal.

    • Control for Anesthetic Effects: If possible, include a control group that undergoes the same anesthetic procedure but without the experimental stimulus. This can help to isolate the stimulus-evoked BOLD response from the background effects of the anesthetic.

    • Report Anesthetic Protocol: Clearly and comprehensively report the anesthetic agent, dose, and administration route in your publications to ensure the reproducibility of your findings.

Q5: My research involves studying inflammation, and I'm worried that the sedative itself might have anti-inflammatory effects. How do I account for this?

A5: Many sedative and anesthetic agents possess anti-inflammatory properties, which can be a significant confounding factor in immunology and inflammation research.

  • Troubleshooting Steps:

    • Vehicle-Only Control Group: It is essential to include a control group that receives the sedative and the vehicle for your test compound. This allows you to measure the baseline inflammatory response under the influence of the sedative and differentiate it from the effects of your experimental treatment.

    • Literature Review: Carefully review the literature for the known immunomodulatory effects of your chosen sedative. For example, some studies have investigated the effects of different sedatives on cytokine levels.

    • Consider Alternative Sedatives: If your chosen sedative has known strong anti-inflammatory effects that could interfere with your study, consider alternatives. However, it is important to note that most sedatives will have some effect on the immune system.

    • Acknowledge and Discuss: In your data analysis and publications, acknowledge the potential confounding effect of the sedative and discuss its possible impact on the interpretation of your results.

Quantitative Data on Sedative Effects

The following tables summarize the effects of common sedatives on various physiological parameters in rodents. These values can vary depending on the strain, age, and sex of the animal, as well as the specific experimental conditions.

Table 1: Effects of Sedatives on Cardiovascular and Respiratory Parameters in Rodents

Sedative/AnestheticAnimal ModelDoseHeart Rate (beats/min)Respiratory Rate (breaths/min)
Isoflurane Wistar Rats2-3 Vol%↑ (mean 404 ± 25)↓ (severe depression, -71%)
Rice RatsMaintenanceStableStable
Ketamine/Xylazine Wistar Rats100/5 mg/kg↓ (mean 255 ± 26)↓ (-52%)
Rice Rats100/10 mg/kg
Medetomidine/Midazolam/Fentanyl Wistar Rats0.15/2.0/0.005 mg/kg↓ (mean 209 ± 24)↓ (-41%)

Data compiled from multiple sources.[16][17][18][19][20]

Table 2: Effects of Sedatives on Body Temperature and Blood Glucose in Rodents

Sedative/AnestheticAnimal ModelDoseBody TemperatureBlood Glucose
Isoflurane Wistar Rats2-3 Vol%↓ (Hypothermia)↑ (in fed rats)
Rice RatsMaintenanceStableNot specified
Ketamine/Xylazine Wistar Rats100/5 mg/kg↓ (Profound and prolonged hypothermia)↑ (Significant increase in fed rats)
Rice Rats100/10 mg/kgNot specified
Medetomidine/Midazolam/Fentanyl Wistar Rats0.15/2.0/0.005 mg/kg↓ (Fastest return to normothermia)
Pentobarbital Sodium Sprague-Dawley RatsNot specifiedNot specifiedNo change (in fed or fasted rats)

Data compiled from multiple sources.[5][17][19]

Experimental Protocols

This section provides detailed methodologies for key experiments to minimize the confounding effects of sedation.

Protocol 1: Acclimatization of Rodents Prior to Experimentation

Objective: To allow for physiological, behavioral, and nutritional stabilization of newly received animals before their use in experiments, thereby reducing stress-related variability.[11]

Materials:

  • Animal housing cages with appropriate bedding, food, and water.

  • Quiet and environmentally controlled animal facility.

Procedure:

  • Upon Arrival: Unpack the animals calmly and place them in clean cages with fresh food and water.

  • Minimum Acclimatization Period:

    • Rodents: A minimum of 3 days (72 hours) is recommended before initiating any experimental procedures, especially those involving survival surgery or long-term studies.[21]

    • Non-Rodents (e.g., rabbits): A minimum of 1 week (7 days) is recommended.[22]

  • Environmental Conditions: Maintain a stable environment with controlled temperature, humidity, and a consistent light-dark cycle.

  • Handling: If the experimental protocol involves handling, gentle handling for short periods during the acclimatization phase can help reduce the animals' stress response to human interaction.

  • Health Monitoring: Observe the animals daily for any signs of illness or distress.

Protocol 2: Sedative Dose-Response Study in Mice

Objective: To determine the minimal effective dose of a sedative that achieves the desired level of sedation for a specific procedure while minimizing side effects.

Materials:

  • Test sedative (e.g., ketamine/xylazine cocktail).

  • Vehicle for the sedative (e.g., sterile saline).

  • Syringes and needles for administration.

  • Heating pad.

  • Timer.

  • Scoring sheet to assess the level of sedation.

Procedure:

  • Animal Preparation: Use a cohort of animals of the same strain, sex, and age as those in the main study. Allow for proper acclimatization.

  • Group Allocation: Randomly assign animals to several dose groups, including a vehicle-only control group. For example, for a ketamine/xylazine cocktail, you might test three different doses (e.g., low, medium, high).

  • Sedative Administration: Administer the assigned dose of the sedative or vehicle via the intended route (e.g., intraperitoneal injection).

  • Assessment of Sedation: At predefined time points after administration (e.g., 5, 15, 30, 60 minutes), assess the level of sedation using a scoring system. This can include:

    • Loss of Righting Reflex: Gently place the animal on its back. The inability to right itself within a certain time (e.g., 30 seconds) indicates a deep level of sedation.[23]

    • Muscle Relaxation: Assess muscle tone by gently extending a limb.

    • Response to Stimuli: Assess the response to a gentle stimulus, such as a toe pinch.

  • Physiological Monitoring: Monitor and record physiological parameters such as respiratory rate and body temperature.

  • Data Analysis: Determine the dose that produces the desired level of sedation for the required duration with the minimal adverse effects.

Protocol 3: Incorporating a Vehicle-Only Control Group

Objective: To isolate and quantify the effects of the sedative from the effects of the experimental intervention.

Procedure:

  • Study Design: In your experimental design, include a dedicated control group that receives the same sedative regimen as the treatment groups but is administered the vehicle for your test compound instead of the active substance.

  • Procedure Consistency: Ensure that the vehicle-only control group undergoes all the same procedures as the treatment groups, including the timing of injections, duration of sedation, and any surgical or non-surgical interventions (sham procedure).

  • Data Collection: Collect the same outcome measures from the vehicle-only control group as from the treatment groups.

  • Data Analysis: When analyzing your data, compare the treatment groups to the vehicle-only control group. This will allow you to determine the specific effects of your test compound above and beyond the effects of the sedative and the experimental procedures.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways affected by common sedatives and a general experimental workflow for managing sedation as a confounding factor.

Signaling Pathways

GABAa_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Benzodiazepine Benzodiazepine GABAa_Receptor GABAa Receptor (Ligand-gated ion channel) Benzodiazepine->GABAa_Receptor Binds to allosteric site GABA GABA GABA->GABAa_Receptor Binds to receptor Cl_ion Cl- GABAa_Receptor->Cl_ion Increases frequency of channel opening Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Influx

Alpha2_Adrenergic_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Xylazine_Dexmedetomidine Xylazine / Dexmedetomidine Alpha2_Receptor α2-Adrenergic Receptor (GPCR) Xylazine_Dexmedetomidine->Alpha2_Receptor Binds and activates Gi_protein Gi Protein Alpha2_Receptor->Gi_protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release (Sedation, Analgesia) cAMP->Reduced_Neurotransmitter_Release Leads to

Experimental Workflow

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (min. 3 days for rodents) Start->Acclimatization Pilot_Study Pilot Dose-Response Study (Determine optimal sedative dose) Acclimatization->Pilot_Study Main_Experiment Main Experiment (Randomized group allocation) Pilot_Study->Main_Experiment Control_Group Vehicle-Only Control Group (Sedative + Vehicle) Main_Experiment->Control_Group Treatment_Group Treatment Group(s) (Sedative + Test Compound) Main_Experiment->Treatment_Group Sedation_Monitoring Sedation & Physiological Monitoring (Temperature, Heart Rate, Respiration) Control_Group->Sedation_Monitoring Treatment_Group->Sedation_Monitoring Procedure Experimental Procedure Sedation_Monitoring->Procedure Recovery Post-Procedure Recovery & Monitoring Procedure->Recovery Data_Collection Data Collection Recovery->Data_Collection Data_Analysis Data Analysis (Compare treatment to vehicle-only control) Data_Collection->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Detection of Levomepromazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the detection of low levels of levomepromazine (B1675116) and its metabolites. The information is tailored for researchers, scientists, and drug development professionals to assist in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting low levels of levomepromazine and its metabolites?

A1: The most prevalent methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Both techniques offer good sensitivity and specificity for quantifying levomepromazine and its primary metabolites in biological matrices.[1][3]

Q2: Which metabolites of levomepromazine should I target for analysis?

A2: The main metabolites of levomepromazine that are often targeted for analysis include N-desmethyl-levomepromazine, levomepromazine sulphoxide, and O-desmethyl-levomepromazine.[1][2] Other identified metabolites include hydroxylated forms such as 3-hydroxylevomepromazine and 7-hydroxylevomepromazine.[5][6]

Q3: What are the typical sample preparation techniques used for plasma or serum samples?

A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common sample preparation methods.[2] SPE, often using C1, C2, or C18 cartridges, generally provides high recovery rates and cleaner extracts.[1][5][7][8]

Q4: What kind of recovery rates can be expected with SPE?

A4: With a reliable SPE procedure, you can expect good extraction yields. For instance, methods using C1 cartridges have reported recovery rates of over 91% for levomepromazine and its main metabolites.[1][2] Another study using C18 cartridges reported recoveries ranging from 92.5% to 99.1% in human breast milk and 86.9% to 103.9% in serum.[7]

Q5: What are some key validation parameters to consider for these analytical methods?

A5: Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1][3] For example, one HPLC-UV method demonstrated linearity over a concentration range of 10-300 ng/mL.[7][8] An LC-MS/MS method showed excellent linearity across subtherapeutic, therapeutic, and toxic ranges with inaccuracy and imprecision below 12%.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of levomepromazine and its metabolites.

Issue 1: Low Analyte Recovery
Possible Cause Troubleshooting Step
Improper Sample pH Ensure the pH of the sample is optimized for the extraction method. For SPE, the sample pH can influence the retention of the analytes on the sorbent.
Inefficient Elution from SPE Cartridge Optimize the elution solvent. Ensure the solvent is strong enough to elute the analytes of interest. You may need to test different organic solvents or solvent mixtures.
Incomplete LLE Check the pH of the aqueous phase and the choice of organic solvent. The partition coefficient of the analytes is highly dependent on these factors. Ensure vigorous mixing to maximize surface area contact between the two phases.
Issue 2: High Matrix Effects in LC-MS/MS
Possible Cause Troubleshooting Step
Co-elution of Endogenous Interferences Modify the chromatographic gradient to better separate the analytes from interfering matrix components.[9]
Insufficient Sample Cleanup Improve the sample preparation method. This could involve using a more selective SPE sorbent or adding a wash step to your SPE protocol.[8] A two-step LLE (e.g., acid-base back extraction) can also improve cleanup.
Ion Suppression or Enhancement Dilute the sample extract if sensitivity allows. This can reduce the concentration of matrix components that cause ion suppression or enhancement.[9] Using an isotopically labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects.
Issue 3: Poor Peak Shape in Chromatography
Possible Cause Troubleshooting Step
Sample Solvent Incompatibility Ensure the final sample solvent is compatible with the mobile phase. A mismatch can lead to peak distortion. If possible, reconstitute the dried extract in the initial mobile phase.[8]
Column Overload Inject a smaller volume or a more dilute sample to avoid overloading the analytical column.
Secondary Interactions with Column Adding a modifier like triethylamine (B128534) to the mobile phase can help to reduce peak tailing for basic compounds like levomepromazine by masking active sites on the silica (B1680970) support.[1][2]
Issue 4: Inconsistent Results
Possible Cause Troubleshooting Step
Variability in Sample Preparation Ensure consistent execution of the sample preparation protocol. Use of an automated system can reduce variability.
Analyte Instability Levomepromazine can degrade in sunlight.[10] Protect samples and standards from light. Also, consider the stability of metabolites in the chosen storage conditions and sample matrix.
Instrument Fluctuation Perform regular instrument maintenance and calibration to ensure consistent performance.

Experimental Protocols

HPLC-UV Method for Levomepromazine and its Metabolites

This protocol is a generalized procedure based on published methods.[1][2][8]

  • Sample Preparation (Solid-Phase Extraction)

    • Conditioning: Condition a C1 or C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[8]

    • Loading: To 1 mL of plasma or serum, add a suitable internal standard (e.g., loxapine).[1][2] Vortex and load the mixture onto the conditioned SPE cartridge.[8]

    • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[8]

    • Elution: Elute the analytes with 1 mL of a suitable organic solvent like methanol.[8]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.[8]

  • Chromatographic Conditions

    • HPLC System: An HPLC system with a UV detector.[8]

    • Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 34 mM, pH 2.0) often containing an additive like triethylamine (e.g., 0.3%). A common ratio is 29:71 (v/v) acetonitrile to buffer.[1][2]

    • Flow Rate: Typically 1.0 mL/min.[8]

    • Detection: UV detection at 254 nm.[7][8]

Data Presentation

Table 1: Performance Characteristics of a Published HPLC-UV Method
ParameterValueReference
Linearity Range10 - 300 ng/mL[7]
Recovery (Serum)86.9 - 103.9%[7]
Precision (RSD%)< 4.9%[1][2]
Accuracy> 92%[1][2]
Table 2: Performance Characteristics of a Published LC-MS/MS Method
ParameterValueReference
Extraction Recoveries82.75% to 100.96%[4]
Inaccuracy (at all QC levels)< 12%[4]
Imprecision (at all QC levels)< 12%[4]
LinearityExcellent over subtherapeutic to toxic ranges[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is load Load Sample onto Cartridge add_is->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (Methanol) wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject separate Separation on C8/C18 Column inject->separate detect UV Detection (254 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Experimental workflow for plasma sample preparation using Solid-Phase Extraction (SPE) followed by HPLC-UV analysis.

troubleshooting_logic cluster_recovery Low Recovery Solutions cluster_matrix Matrix Effect Solutions cluster_peak Peak Shape Solutions start Problem Encountered low_recovery Low Analyte Recovery? start->low_recovery matrix_effects High Matrix Effects? start->matrix_effects poor_peak_shape Poor Peak Shape? start->poor_peak_shape ph Optimize Sample pH low_recovery->ph Yes elution Optimize Elution Solvent low_recovery->elution Yes lle Optimize LLE Conditions low_recovery->lle Yes gradient Modify HPLC Gradient matrix_effects->gradient Yes cleanup Improve Sample Cleanup matrix_effects->cleanup Yes dilute Dilute Sample Extract matrix_effects->dilute Yes solvent Check Sample Solvent poor_peak_shape->solvent Yes overload Reduce Injection Volume poor_peak_shape->overload Yes modifier Add Mobile Phase Modifier poor_peak_shape->modifier Yes

Caption: Logical relationship of key troubleshooting steps for common analytical issues.

References

Validation & Comparative

A Comparative Analysis of Levomepromazine and Chlorpromazine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the receptor binding profiles of two phenothiazine (B1677639) antipsychotics, levomepromazine (B1675116) hydrochloride and chlorpromazine (B137089). Understanding the nuanced differences in their interactions with various neurotransmitter receptors is crucial for elucidating their mechanisms of action, predicting their therapeutic effects, and anticipating their side-effect profiles. The information presented herein is intended to support research and drug development efforts in the field of neuropsychopharmacology.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a drug for a receptor is a critical determinant of its pharmacological effect. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.

The following table summarizes the Ki values for levomepromazine and chlorpromazine at various neurotransmitter receptors, compiled from multiple in vitro studies. It is important to note that absolute Ki values can vary between studies due to different experimental conditions. Therefore, the relative affinities within a single study are often more informative.

Receptor SubtypeLevomepromazine Ki (nM)Chlorpromazine Ki (nM)References
Dopamine (B1211576) Receptors
D154.310[1][2]
D24.3 - 8.61.4 - 7.244[1][2][3]
D38.32.5 - 6.9[1][2][3]
D47.95.8 - 32.36[1][2][3]
D5High Affinity9.5[2][4]
Serotonin (B10506) Receptors
5-HT2AHigh Affinity (Significantly greater than Chlorpromazine)High Affinity[4][5][6]
5-HT2CHigh Affinity-[4]
5-HT3Moderate Affinity-[4]
5-HT6Moderate Affinity-[3][4]
5-HT7-Antagonist[3]
Adrenergic Receptors
α1High Affinity (Significantly greater than Chlorpromazine)Potent Antagonist[3][4][5][6]
α2Greater binding than ChlorpromazinePotent Antagonist[3][5][6]
Histamine (B1213489) Receptors
H1High Affinity4.25[3][4]
Muscarinic Receptors
M1Moderate Affinity-[4]
M2Moderate Affinity-[4]
M3Moderate Affinity-[4]
M4Moderate Affinity-[4]
M5Moderate Affinity-[4]

Note: "High Affinity," "Moderate Affinity," and "-" indicate that while the interaction is documented, specific Ki values were not available in the cited literature for a direct comparison in this table.

Key Insights from Receptor Binding Data

Both levomepromazine and chlorpromazine exhibit complex receptor binding profiles, with affinities for a wide range of dopamine, serotonin, adrenergic, and histamine receptors.[4] This broad spectrum of activity underlies their therapeutic efficacy as antipsychotics, as well as their associated side effects.

Notably, studies have shown that levomepromazine has a significantly greater binding affinity for serotonin 5-HT2A and alpha-1 adrenergic receptors compared to chlorpromazine.[5][6] Levomepromazine also demonstrates greater binding to alpha-2 adrenergic sites than chlorpromazine.[5][6] In contrast, chlorpromazine appears to have a slightly higher affinity for D1 and D2 dopamine receptors in some studies.[1][2][3] The higher affinity of levomepromazine for 5-HT2A receptors is a characteristic it shares with some atypical antipsychotics.

Experimental Protocols: Radioligand Binding Assay

The receptor binding affinities (Ki values) presented in this guide are typically determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., levomepromazine or chlorpromazine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Objective: To determine the binding affinity (Ki) of an unlabeled test compound for a specific receptor.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a specific human receptor subtype, or from native tissue sources (e.g., rat brain).[7]

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Compound: The unlabeled drug for which the binding affinity is to be determined (e.g., levomepromazine or chlorpromazine).

  • Incubation Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding.

  • Glass Fiber Filters: Used to separate bound from unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Generalized Procedure:

  • Incubation: A constant concentration of the cell membranes and the radioligand are incubated in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Signaling Pathways and Experimental Workflow

The interaction of levomepromazine and chlorpromazine with their target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate a simplified dopamine D2 receptor signaling pathway, a key target for antipsychotic action, and a typical workflow for determining receptor binding affinity.

DopamineD2Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Antipsychotic Levomepromazine / Chlorpromazine Antipsychotic->D2R Antagonizes

Caption: Simplified Dopamine D2 Receptor Signaling Cascade.

ReceptorBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Quantification Scintillation Counting Washing->Quantification IC50_Calc IC50 Determination (Non-linear Regression) Quantification->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for Determining Receptor Binding Affinity.

Conclusion

Levomepromazine and chlorpromazine are both potent antipsychotic drugs with complex pharmacodynamic profiles. While they share affinities for a similar range of receptors, notable differences exist, particularly in their high affinity for serotonin 5-HT2A and adrenergic receptors, where levomepromazine shows a stronger interaction.[5][6] These distinctions in receptor binding likely contribute to the variations in their clinical efficacy and side-effect profiles. The data and methodologies presented in this guide provide a foundation for further investigation into the nuanced pharmacological differences between these two important antipsychotic agents.

References

A Comparative In Vivo Efficacy Analysis of Levomepromazine and Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the in vivo efficacy of two prominent antipsychotic agents: levomepromazine (B1675116), a first-generation (typical) antipsychotic, and olanzapine (B1677200), a second-generation (atypical) antipsychotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative performance supported by experimental data.

Introduction

Levomepromazine and olanzapine are both crucial medications in the management of psychotic disorders, particularly schizophrenia. While both exert their therapeutic effects through the modulation of neurotransmitter systems in the brain, their distinct pharmacological profiles lead to differences in efficacy and side-effect profiles. This guide synthesizes findings from preclinical and clinical in vivo studies to facilitate a direct comparison of these two compounds.

Receptor Binding Affinity: A Quantitative Comparison

The therapeutic and adverse effects of levomepromazine and olanzapine are largely dictated by their affinity for various neurotransmitter receptors. The inhibition constant (Ki), a measure of binding affinity, is a key determinant of a drug's pharmacological action, with a lower Ki value indicating a higher affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor SubtypeLevomepromazine Ki (nM)Olanzapine Ki (nM)
Dopamine (B1211576) Receptors
D154.311-31
D24.3 - 8.611-31
D38.311-31
D47.911-31
Serotonin Receptors
5-HT2AHigh Affinity4
5-HT2CHigh Affinity11
5-HT3Moderate Affinity57
5-HT6Moderate Affinity5
Adrenergic Receptors
α1High Affinity19
Histamine Receptors
H1High Affinity7
Muscarinic Receptors
M1Moderate Affinity73
M2Moderate Affinity96
M3Moderate Affinity132
M4Moderate Affinity32
M5Moderate Affinity48

Note: Data compiled from in vitro studies. "High Affinity" and "Moderate Affinity" are used where specific Ki values were not available in the cited sources.

Preclinical In Vivo Efficacy

Direct comparative preclinical in vivo studies between levomepromazine and olanzapine are limited in the available literature. However, individual studies on olanzapine provide insights into its in vivo mechanisms, which can be contrasted with the known properties of first-generation antipsychotics like levomepromazine.

Neurotransmitter Release

In vivo microdialysis studies in rats have shown that olanzapine can increase extracellular levels of dopamine and norepinephrine (B1679862) in the prefrontal cortex, nucleus accumbens, and striatum.[1] This effect, particularly in the prefrontal cortex, is thought to contribute to its efficacy against negative symptoms of schizophrenia.[1] While direct comparative data is lacking, typical antipsychotics like levomepromazine are primarily characterized by their potent D2 receptor blockade in the striatum, which is associated with a higher risk of extrapyramidal side effects.

Animal Models of Psychosis

The catalepsy test in rats is a common model to predict the propensity of an antipsychotic to induce extrapyramidal side effects. Studies have shown that olanzapine induces catalepsy at higher doses.[2][3] A direct comparison with levomepromazine in the same study is not available, but typical antipsychotics are generally known to induce catalepsy at lower doses compared to atypical antipsychotics.

Clinical Efficacy and Safety: A Head-to-Head Comparison

A naturalistic, comparative study investigated the efficacy and safety of intramuscular (IM) olanzapine versus IM levomepromazine in agitated elderly patients with schizophrenia.[4]

Efficacy in Agitation and Psychotic Symptoms

Both IM olanzapine and IM levomepromazine were found to be effective in rapidly reducing agitation.[4][5] However, olanzapine demonstrated a significantly greater improvement in the total Positive and Negative Syndrome Scale (PANSS) score and the positive symptom subscale score.[4]

Table 2: Clinical Efficacy in Agitated Elderly Schizophrenic Patients

Clinical ScaleOlanzapine Group (Mean Change from Baseline)Levomepromazine Group (Mean Change from Baseline)Significance
PANSS-EC Total Score Significant DecreaseSignificant DecreaseNo between-group difference
PANSS Total Score Significantly Greater Reduction-p < 0.05
PANSS Positive Score Significantly Greater Reduction-p < 0.05
ACES Score Significant DecreaseSignificant DecreaseNo between-group difference

PANSS-EC: Positive and Negative Syndrome Scale - Excited Component; ACES: Agitation Calmness Evaluation Scale.[4]

Safety and Tolerability

Olanzapine was associated with a more favorable safety profile, particularly concerning extrapyramidal symptoms (EPS).[4][5]

Table 3: Safety and Tolerability in Agitated Elderly Schizophrenic Patients

Safety MeasureOlanzapine Group (Mean Change from Baseline)Levomepromazine Group (Mean Change from Baseline)Significance
BARS Score Significantly Better-p < 0.05
DIEPSS Total Score Significantly Better-p < 0.05
Glucose Level (mg/dL) Significant DecreaseSignificant DecreaseNo between-group difference

BARS: Barnes Akathisia Rating Scale; DIEPSS: Drug-Induced Extrapyramidal Symptoms Scale.[4][5]

Experimental Protocols

Radioligand Binding Assay

Receptor binding affinities (Ki values) are determined using a competitive radioligand binding assay. This in vitro method involves the following key steps:

  • Tissue Preparation : Membranes from cells expressing the receptor of interest or from specific brain regions are prepared.

  • Incubation : These membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the target receptor and varying concentrations of the test compound (levomepromazine or olanzapine).

  • Separation : The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification : The amount of radioactivity bound to the membranes is measured.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Clinical Assessment Scales

The PANSS is a 30-item scale used to assess the severity of positive and negative symptoms of schizophrenia, as well as general psychopathology.[6][7] Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).[6][7] The assessment is conducted through a semi-structured interview with the patient, and information from caregivers or clinical staff may also be used.[6]

The ACES is a single-item, 9-point observational scale used to rate a patient's level of agitation and calmness.[8][9] The scale ranges from 1 (marked agitation) to 9 (unarousable).[8]

The AIMS is a 12-item scale used to assess the severity of tardive dyskinesia.[5][10][11] The first seven items rate the severity of involuntary movements in different body regions on a 5-point scale (0-4).[5][10][11] The examination involves observing the patient at rest and during a series of standardized activating procedures.[5][10]

The BARS is used to assess drug-induced akathisia. It consists of objective and subjective items, as well as a global clinical assessment.[12][13] The patient is observed while sitting and standing, and then questioned about their subjective experience of restlessness.[12][13]

The DIEPSS is a comprehensive scale for evaluating various drug-induced extrapyramidal symptoms, including parkinsonism, akathisia, dystonia, and dyskinesia.[14][15][16] It consists of 8 individual items and a global severity item, each rated on a 5-point scale (0-4).[16]

Visualized Pathways and Workflows

G cluster_0 Dopamine D2 Receptor Signaling cluster_1 5-HT2A Receptor Signaling D2R D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

G start Start: Agitated Patient with Schizophrenia treatment Administer IM Olanzapine or Levomepromazine start->treatment assess_2h Assess at 2 hours post-dose treatment->assess_2h efficacy Efficacy Assessment (PANSS, ACES) assess_2h->efficacy safety Safety Assessment (AIMS, BARS, DIEPSS, Glucose) assess_2h->safety compare Compare Outcomes Between Treatment Groups efficacy->compare safety->compare

Caption: Experimental workflow for the comparative clinical study.

Conclusion

Both levomepromazine and olanzapine are effective in managing acute agitation in patients with schizophrenia. However, this comparative analysis, based on the available in vivo data, suggests that olanzapine may offer a superior efficacy and safety profile. Olanzapine demonstrated greater improvement in positive symptoms of schizophrenia and was associated with a lower burden of extrapyramidal side effects compared to levomepromazine.[4][5] The broader receptor binding profile of olanzapine, particularly its potent 5-HT2A antagonism relative to its D2 antagonism, likely contributes to these differences. Further head-to-head preclinical studies would be beneficial to elucidate the neurochemical and behavioral distinctions between these two antipsychotics more comprehensively.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for Levomepromazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of levomepromazine (B1675116) against a standard, established HPLC-UV method. The information presented is intended to assist researchers, scientists, and drug development professionals in the validation and implementation of new analytical procedures for this critical antipsychotic agent. The guide includes detailed experimental protocols, comparative data on key validation parameters, and visualizations to clarify the workflow and logical processes involved in method validation.

Introduction to Levomepromazine Analysis

Levomepromazine, also known as methotrimeprazine, is a phenothiazine (B1677639) derivative with antipsychotic, analgesic, and antiemetic properties.[1] Accurate and precise quantification of levomepromazine in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring.[1][2] While various analytical methods exist, including spectrophotometry and gas chromatography, HPLC with UV detection remains a widely used technique due to its specificity, sensitivity, and robustness.[1][3][4] This guide outlines the validation of a new, rapid HPLC-UV method and compares its performance against a conventional method.

Comparison of Analytical Method Performance

The validation of the novel HPLC-UV method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5] The results are compared with a standard HPLC-UV method to highlight the improvements offered by the new procedure.

Table 1: Comparison of Chromatographic Conditions

ParameterStandard HPLC-UV MethodNovel HPLC-UV Method
Column C18 (4.6 x 250 mm, 5 µm)C8 (4.6 x 150 mm, 3.5 µm)
Mobile Phase Acetonitrile:34 mM Phosphate Buffer (pH 2.0) with 0.3% Triethylamine (29:71, v/v)[4][6]Acetonitrile:0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min[1]1.2 mL/min
Detection Wavelength 254 nm[1][7]254 nm
Injection Volume 20 µL[1]10 µL
Column Temperature Ambient or 30°C[1]35°C
Run Time 12 minutes7 minutes

Table 2: Comparison of Method Validation Parameters

Validation ParameterStandard HPLC-UV MethodNovel HPLC-UV MethodAcceptance Criteria (ICH Q2(R1))
Linearity (Correlation Coefficient, r²) > 0.999 (25-800 µg/L)> 0.9995 (20-1000 µg/L)r² ≥ 0.999
Accuracy (% Recovery) 95-105%[1]98.5-101.2%80-120% (for assay)[8]
Precision (RSD%)
- Repeatability (Intra-day)< 5%[1]< 1.5%≤ 2%
- Intermediate Precision (Inter-day)< 5%[1]< 2.0%≤ 3-5%[5]
Limit of Detection (LOD) 4.1 µg/L[1]2.5 µg/LSignal-to-Noise Ratio ≥ 3:1[5]
Limit of Quantification (LOQ) 10 ng/mL[7]8 µg/LSignal-to-Noise Ratio ≥ 10:1[5]
Specificity No interference from placeboNo interference from placebo and known impuritiesNo significant interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the validation of the novel HPLC-UV method are provided below. These protocols are based on standard practices in analytical chemistry and pharmaceutical analysis.[5][8][9]

Preparation of Standard Solutions

Levomepromazine reference standards, such as those available from the British Pharmacopoeia (BP) or European Pharmacopoeia (EP), are utilized for the preparation of standard solutions.[10][11]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of Levomepromazine reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 20 µg/L to 1000 µg/L.

System Suitability Testing

Before initiating the validation experiments, the suitability of the chromatographic system is evaluated to ensure its performance.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution (e.g., 100 µg/L) six times.

  • Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates. The acceptance criteria are typically RSD ≤ 2%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000.[5]

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Inject the series of working standard solutions (20, 50, 100, 250, 500, 750, and 1000 µg/L) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is determined by the recovery of known amounts of analyte spiked into a sample matrix.

  • Prepare placebo samples spiked with levomepromazine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each level.

Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on two different days with different analysts and/or equipment.

  • Calculate the RSD for the results at each level.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • These are determined based on the signal-to-noise ratio of the chromatographic peak. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[5]

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Validation Process

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships between the validation parameters.

experimental_workflow start_end start_end process process decision decision output output start Start: Method Validation prep_standards Prepare Levomepromazine Standard Solutions start->prep_standards system_suitability Perform System Suitability Testing prep_standards->system_suitability check_suitability System Suitability Criteria Met? system_suitability->check_suitability linearity Linearity Study check_suitability->linearity Yes adjust_system Adjust System/ Troubleshoot check_suitability->adjust_system No accuracy Accuracy Study linearity->accuracy precision Precision Study (Repeatability & Intermediate) accuracy->precision lod_loq Determine LOD & LOQ precision->lod_loq specificity Specificity Study lod_loq->specificity compile_data Compile and Analyze Validation Data specificity->compile_data validation_report Generate Validation Report compile_data->validation_report end End: Method Validated validation_report->end adjust_system->system_suitability

Caption: Experimental workflow for the validation of the new HPLC-UV method.

logical_relationships core_param core_param derived_param derived_param overall_goal overall_goal method_validated Validated Analytical Method linearity Linearity (r²) method_validated->linearity accuracy Accuracy (% Recovery) method_validated->accuracy precision Precision (RSD%) method_validated->precision specificity Specificity method_validated->specificity robustness Robustness method_validated->robustness range Range linearity->range loq LOQ linearity->loq accuracy->range precision->range precision->loq lod LOD specificity->lod

Caption: Logical relationship of key HPLC-UV method validation parameters.[1]

Conclusion

The novel HPLC-UV method presented in this guide demonstrates significant improvements over the standard method for the analysis of levomepromazine. With a shorter run time, improved sensitivity (lower LOD and LOQ), and excellent performance in linearity, accuracy, and precision, this new method offers a more efficient and reliable alternative for routine analysis in quality control and research settings. The detailed protocols and comparative data serve as a valuable resource for laboratories seeking to validate and implement this advanced analytical procedure. The use of commercially available, high-purity reference standards is crucial for ensuring the accuracy and reliability of the validation data.[2][10]

References

A Comparative Guide to the Cross-Validation of Levomepromazine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of levomepromazine (B1675116) hydrochloride. While direct inter-laboratory cross-validation studies for levomepromazine hydrochloride assays were not identified in the public domain, this document outlines the performance characteristics of various validated analytical methods from different studies. The objective is to offer a comparative overview to aid researchers in selecting and validating appropriate analytical methodologies. The cross-validation of analytical methods is crucial to ensure the consistency and reliability of results across different laboratories and analytical platforms.[1][2]

Quantitative Performance Comparison

The following tables summarize key performance parameters for different analytical techniques used in the quantification of levomepromazine. The data is compiled from separate studies and provides a basis for comparing the capabilities of each method.

Table 1: HPLC-UV Method Performance for Levomepromazine

ParameterPerformanceMatrixReference
Linearity Range 10-300 ng/mLHuman Plasma[3][4]
25-800 µg/LHuman Plasma[3][5]
Coefficient of Determination (r²) > 0.999Human Plasma[3][5]
Precision (RSD%) < 4.9%Human Plasma[3][6]
Accuracy > 92%Human Plasma[3][6]
95-105%Human Plasma[5]
Recovery > 91% (Solid-Phase Extraction)Human Plasma[3][6]
85-110%Human Plasma[5]
92.5-99.1%Human Breast Milk[4]
86.9-103.9%Human Serum[4]
Limit of Quantification (LOQ) 4.1 µg/LNot Specified[3]

Table 2: Spectrophotometric Method Performance for this compound

ParameterPerformanceMatrixReference
Linearity Range 3-150 µg/mLPharmaceutical Solution[7][8]
Correlation Coefficient (r) 0.999Pharmaceutical Solution[7]
Molar Absorptivity (L/mol·cm) (5.75 ± 0.4) × 10³Pharmaceutical Solution[7]
Precision (RSD%) ≤ 1.24%Pharmaceutical Solution[7][8]
Limit of Detection (LOD) 0.94 µg/mLPharmaceutical Solution[7]
Limit of Quantification (LOQ) 2.85 µg/mLPharmaceutical Solution[7][8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are presented below. These protocols are based on published methods and provide a framework for laboratory implementation.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of levomepromazine in biological matrices such as plasma, serum, and breast milk.[3][4]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C1 or C18 Solid-Phase Extraction (SPE) cartridge.

    • Load the plasma or serum sample, to which an internal standard (e.g., Loxapine) has been added.[6]

    • Wash the cartridge to remove interferences.

    • Elute levomepromazine and the internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[3]

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.[3]

    • Analytical Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 34 mM, pH 2.0) containing 0.3% triethylamine (B128534) (29:71, v/v).[3][6]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detector set at 254 nm.[3][4]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: Ambient or controlled at 30°C.[3]

2. Spectrophotometric Method

This method is applicable for the determination of this compound in pharmaceutical dosage forms.[7][8]

  • Principle: This method involves the oxidative derivatization of levomepromazine with diperoxyazelaic acid to form a sulfoxide, which can be quantified spectrophotometrically.[7][8] This derivatization leads to a bathochromic shift in the absorption band, enhancing the selectivity of the analysis.[7]

  • Sample Preparation (Solution for Injection):

    • Precisely measure a volume of the levomepromazine injection solution.

    • Dilute the sample with a 0.02 M sulfuric acid solution to a known volume.[7]

  • Derivatization and Measurement:

    • Take an aliquot of the diluted sample solution.

    • Add a 0.1 M solution of sulfuric acid and a 0.0085 M solution of diperoxyazelaic acid.[7]

    • Bring the solution to a final volume with double-distilled water and mix thoroughly.[7]

    • Measure the absorbance at the analytical wavelength of 333 nm against a compensating solution (double-distilled water).[7]

    • Quantification is performed using a calibration curve prepared from standard solutions of this compound.[7]

Method Validation and Cross-Validation Workflow

The following diagrams illustrate the typical workflow for analytical method validation and the logical steps for a cross-validation study between two laboratories.

G cluster_validation Analytical Method Validation Workflow Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD Limit of Detection (LOD) Accuracy->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Stability Robustness->Stability

Caption: A typical workflow for analytical method validation.

G cluster_cross_validation Inter-Laboratory Cross-Validation Workflow Protocol Define Cross-Validation Protocol & Acceptance Criteria Sample_Prep Prepare & Distribute Blinded QC and Study Samples Protocol->Sample_Prep Lab_A Analysis at Sending Lab (Lab A) Sample_Prep->Lab_A Lab_B Analysis at Receiving Lab (Lab B) Sample_Prep->Lab_B Data_Comparison Compare Results from Lab A and Lab B Lab_A->Data_Comparison Lab_B->Data_Comparison Bias_Assessment Statistical Assessment of Bias Data_Comparison->Bias_Assessment Conclusion Conclusion on Method Comparability Bias_Assessment->Conclusion

Caption: Logical flow for an inter-laboratory cross-validation study.

References

A Head-to-Head Comparison of Levomepromazine and Novel Antipsychotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the first-generation antipsychotic levomepromazine (B1675116) against a range of novel (second-generation) antipsychotics, including olanzapine (B1677200), risperidone (B510), quetiapine (B1663577), and aripiprazole (B633). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of receptor binding profiles, clinical efficacy, and side-effect profiles to support ongoing research and development in psychopharmacology.

Receptor Binding Affinity: A Quantitative Comparison

The therapeutic and adverse effects of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of levomepromazine and several novel antipsychotics for key receptors implicated in the treatment of psychosis and the emergence of side effects. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLevomepromazine Ki (nM)Olanzapine Ki (nM)Risperidone Ki (nM)Quetiapine Ki (nM)Aripiprazole Ki (nM)
Dopamine (B1211576) D24.3 - 8.6[1][2][3]11 - 31[4]3.13 - 3.2[5][6]160 - 380[7][8]0.34[9]
Serotonin (B10506) 5-HT2AHigh Affinity[4]4[4]0.16 - 0.2[5][6]640[7]1.65[10]
Histamine (B1213489) H1High Affinity[4]7[4]2.23 - 20[5][6]11[11]25.1[12]
Muscarinic M1Moderate Affinity[4]73[4]>10,000[13]39[14]>10,000[8]
Adrenergic α1High Affinity[4]19[4]0.8 - 5[5][6]High Affinity25.7[12]

Clinical Efficacy: A Review of Head-to-Head Trials

Direct comparative clinical trials provide the most robust data for evaluating the relative efficacy of different antipsychotic agents. Below is a summary of findings from studies comparing levomepromazine with novel antipsychotics.

Levomepromazine vs. Olanzapine

A naturalistic comparison study of intramuscular (IM) olanzapine and IM levomepromazine in agitated elderly patients with schizophrenia found that both treatments led to a rapid response.[15][16] However, the olanzapine group showed a significantly greater improvement in the PANSS (Positive and Negative Syndrome Scale) total score and positive symptom subscale score.[15][16] Another study in acute agitated patients with schizophrenia also suggested that IM olanzapine is safer and affords greater improvement in positive symptoms compared to IM levomepromazine.[17]

Outcome MeasureLevomepromazineOlanzapineSignificance
Change in PANSS Total ScoreLess ImprovementGreater Improvementp < 0.05[15][16]
Change in PANSS Positive ScoreLess ImprovementGreater Improvementp < 0.05[15][16]
Levomepromazine vs. Risperidone

A Cochrane review of randomized controlled trials found that risperidone was superior to levomepromazine in terms of CGI (Clinical Global Impression) endpoint scores.[18] Specifically, patients receiving risperidone were more likely to have at least a 20% reduction in their BPRS (Brief Psychiatric Rating Scale) endpoint score compared to those on levomepromazine.[18]

Outcome MeasureLevomepromazineRisperidoneSignificance
CGI Endpoint ScoreLess FavorableMore FavorableRR 2.33[18]
≥20% Reduction in BPRS ScoreLower ProportionHigher ProportionRR 3.33[18]
Levomepromazine vs. Quetiapine and Aripiprazole

Direct head-to-head, peer-reviewed clinical trial data comparing levomepromazine with quetiapine and aripiprazole is limited. The comparative efficacy must therefore be extrapolated from their receptor binding profiles and data from trials against common comparators.

Side-Effect Profiles: A Comparative Overview

The tolerability of antipsychotic medications is a critical factor in treatment adherence and patient outcomes. The table below summarizes the incidence of key side effects based on available comparative data.

Side EffectLevomepromazineOlanzapineRisperidoneQuetiapineAripiprazole
Extrapyramidal Symptoms (EPS) Lower than some typicalsGenerally LowDose-dependentGenerally LowGenerally Low
Weight Gain ModerateHighModerateModerateLow
Sedation HighHighModerateHighLow
Orthostatic Hypotension HighModerateModerateModerateModerate
Anticholinergic Effects HighModerateLowLowLow
Prolactin Elevation ModerateLowHighLowLow

In a direct comparison, intramuscular olanzapine was found to be safer than intramuscular levomepromazine in agitated elderly patients with schizophrenia.[15][16] Another study noted that while both IM olanzapine and IM levomepromazine were effective for agitation, the change from baseline on the Barnes Akathisia Rating Scale (BARS) and the Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS) scores were significantly better with olanzapine.[17] Compared to risperidone, levomepromazine was associated with more hypotension.[18]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways

The therapeutic and adverse effects of these antipsychotics are mediated through complex intracellular signaling cascades initiated by receptor binding. The diagrams below illustrate the primary signaling pathways for the Dopamine D2 and Serotonin 5-HT2A receptors.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Levomepromazine Levomepromazine/ Novel Antipsychotics D2R Dopamine D2 Receptor Levomepromazine->D2R Antagonism Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Inhibition of Conversion PKA Protein Kinase A cAMP->PKA Reduced Activation Response Cellular Response (Reduced Neuronal Excitability) PKA->Response

Simplified Dopamine D2 Receptor Antagonism Pathway.

HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antipsychotic Levomepromazine/ Novel Antipsychotics HT2AR Serotonin 5-HT2A Receptor Antipsychotic->HT2AR Antagonism Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Downstream Signaling PKC->Response

Simplified Serotonin 5-HT2A Receptor Antagonism Pathway.
Experimental Workflow: Radioligand Binding Assay

The determination of receptor binding affinities (Ki values) is a cornerstone of pharmacological profiling. The following diagram outlines the typical workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay prep 1. Membrane Preparation (Cells/tissue expressing target receptor) incubation 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration 3. Filtration (Separate bound from unbound radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Determine IC50 and calculate Ki) counting->analysis

Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

The Ki values presented in this guide are typically determined using competitive radioligand binding assays.[4] A general protocol involves the following steps:

  • Membrane Preparation: Tissues or cultured cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. Protein concentration is determined to ensure consistency across assays.[19][20]

  • Incubation: The prepared membranes are incubated in a buffered solution with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound (e.g., levomepromazine or a novel antipsychotic).[19][20]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[19]

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]

Clinical Trial Methodology for Acute Agitation (General Protocol)

Clinical trials comparing intramuscular antipsychotics for acute agitation, such as those involving levomepromazine and olanzapine, generally follow a similar design:[15][16][17]

  • Patient Population: Patients diagnosed with schizophrenia or a related disorder who are experiencing an acute episode of agitation are recruited for the study.

  • Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous patient population and to minimize confounding factors. This may include age ranges, severity of agitation, and exclusion of patients with certain comorbidities or those taking confounding medications.

  • Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug or the comparator drug. In double-blind studies, neither the patient nor the clinical raters know which treatment is being administered.

  • Treatment Administration: The assigned medication is administered, typically as an intramuscular injection.

  • Efficacy and Safety Assessments: Patients are assessed at baseline and at specified time points post-injection (e.g., 2 hours).

    • Efficacy: Standardized rating scales are used to measure changes in agitation and overall psychopathology. Common scales include the Positive and Negative Syndrome Scale (PANSS), particularly the excited component (PANSS-EC), the Brief Psychiatric Rating Scale (BPRS), and the Agitation-Calmness Evaluation Scale (ACES).[15][16]

    • Safety and Tolerability: Adverse events are systematically recorded. Extrapyramidal symptoms are assessed using scales such as the Barnes Akathisia Rating Scale (BARS) and the Simpson-Angus Scale (SAS). Other safety measures may include vital signs, electrocardiograms (ECGs), and laboratory tests.[15][16]

  • Statistical Analysis: Statistical methods are used to compare the changes in efficacy and safety measures between the treatment groups to determine if there are statistically significant differences.

Conclusion

Levomepromazine, a first-generation antipsychotic, exhibits a broad receptor binding profile with high affinity for dopamine D2, histamine H1, and alpha-1 adrenergic receptors. Novel antipsychotics generally have a more varied receptor profile, with many showing a higher affinity for serotonin 5-HT2A receptors relative to D2 receptors.

Head-to-head clinical trials suggest that olanzapine and risperidone may offer advantages in efficacy and/or tolerability compared to levomepromazine for certain patient populations and clinical situations. Specifically, olanzapine appears to have a superior efficacy for positive symptoms and a better safety profile in the acute management of agitation. Risperidone has shown better overall clinical global outcomes.

The choice of antipsychotic should be individualized based on the patient's specific symptoms, comorbidities, and tolerability profile. The data presented in this guide can serve as a valuable resource for researchers and clinicians in making informed decisions and in guiding future research directions in the development of more effective and safer treatments for psychotic disorders.

References

A Comparative Guide to the In Vitro Potency of Levomepromazine and Other Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the in vitro potency of levomepromazine (B1675116) relative to other clinically significant phenothiazine (B1677639) antipsychotics. By presenting quantitative binding affinities, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to be an objective resource for informing research and development in psychopharmacology.

Quantitative Comparison of Receptor Binding Affinities

The therapeutic effects and side-effect profiles of phenothiazine antipsychotics are largely determined by their interaction with a wide array of neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of levomepromazine and other selected phenothiazines for several key receptors implicated in their mechanism of action. A lower Ki value indicates a higher binding affinity.

ReceptorLevomepromazine (Ki, nM)Chlorpromazine (B137089) (Ki, nM)Fluphenazine (B1673473) (Ki, nM)Perphenazine (Ki, nM)
Dopamine (B1211576) Receptors
D₁54.3[1][2]9.6[3]--
D₂8.6 (D₂L), 4.3 (D₂S)[1][2]1.1[3]--
D₃8.3[1][2]2.5[3]--
D₄7.9 (D₄₂)[1][2]1.9[3]--
Serotonin Receptors
5-HT₁ₐ-26[3]--
5-HT₂ₐ-1.5[3]--
5-HT₂c-13[3]--
Adrenergic Receptors
α₁Potent Antagonist[3]High Affinity[3]--
α₂----
Histamine (B1213489) Receptors
H₁Most Potent of the group[4]High Affinity[3]Least Potent of the group[4]-
Muscarinic Receptors
M₁5-30x higher affinity than Fluphenazine/Perphenazine[4]5-30x higher affinity than Fluphenazine/Perphenazine[4]Lower Affinity[4]Lower Affinity[4]

Data compiled from various sources. Ki values can vary between studies due to different experimental conditions.[5]

Interpretation of Data:

Levomepromazine exhibits a broad receptor binding profile with high affinity for several dopamine receptor subtypes (D₂L, D₂S, D₃, and D₄).[1][2] Notably, it is the most potent antagonist of the histamine H₁ receptor among the compared phenothiazines, which likely contributes to its sedative properties.[4] Both levomepromazine and chlorpromazine demonstrate significantly higher affinity for muscarinic cholinergic receptors compared to fluphenazine and perphenazine.[4] In contrast, chlorpromazine shows a higher affinity for the D₂ receptor compared to levomepromazine.[3]

Experimental Protocols

The determination of in vitro potency, specifically receptor binding affinity, is predominantly conducted using radioligand binding assays. The following is a generalized protocol synthesized from established methodologies.

Radioligand Receptor Binding Assays

This method quantifies the interaction between a drug (unlabeled ligand) and a specific receptor by measuring the displacement of a radioactively labeled ligand.

1. Membrane Preparation:

  • Source: Cell lines genetically engineered to express a high density of the target receptor (e.g., CHO or HEK-293 cells) or tissue homogenates from animal models known to be rich in the receptor of interest (e.g., rat striatum for dopamine D₂ receptors) are utilized.[5]

  • Procedure: The cells or tissues are harvested and subjected to homogenization and centrifugation to isolate a membrane fraction rich in the target receptors. This membrane preparation is then stored under appropriate conditions until use.

2. Binding Assay:

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., levomepromazine).

  • Equilibrium: The incubation is carried out for a sufficient duration to allow the binding reaction to reach equilibrium.

  • Separation: Bound radioligand is separated from the unbound radioligand. This is commonly achieved through rapid filtration using glass fiber filters, which trap the membranes and the bound radioligand.

  • Non-specific Binding Determination: To quantify non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a known, potent, and unlabeled ligand for the target receptor.

3. Data Acquisition and Analysis:

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value.

  • Ki Calculation: The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

To further elucidate the processes involved in evaluating these compounds and their mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Levomepromazine) Incubation Incubation of Components Compound->Incubation Radioligand Radioligand (e.g., [³H]-spiperone) Radioligand->Incubation Membrane Receptor-Rich Membrane Preparation Membrane->Incubation Filtration Separation of Bound/ Unbound Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculation of Specific Binding Counting->Calculation Analysis IC₅₀ and Ki Determination Calculation->Analysis

Fig. 1: Experimental workflow for a radioligand binding assay.

D2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Dopamine Dopamine Dopamine->D2R Activates Phenothiazine Phenothiazine (e.g., Levomepromazine) Phenothiazine->D2R Antagonizes

Fig. 2: Simplified signaling pathway for the dopamine D₂ receptor.

The data presented in this guide highlights the multi-receptor binding profile characteristic of phenothiazines. Levomepromazine's distinct and potent interactions, particularly at histamine H₁ and various dopamine receptors, provide a molecular basis for its therapeutic applications and side-effect profile. For researchers and drug development professionals, this comparative analysis is crucial for rational drug design and the development of novel therapeutic agents with improved efficacy and safety.

References

Comparative Analysis of Drug-Induced Organ Toxicity in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential side effect profiles of Acetaminophen-induced hepatotoxicity in mice versus rats and Doxorubicin-induced cardiotoxicity in rodent models.

This guide provides an objective comparison of the toxicological profiles of two widely studied drugs, Acetaminophen (APAP) and Doxorubicin (DOX), in common preclinical animal models. The information presented is based on established experimental data and aims to assist researchers in model selection and interpretation of non-clinical safety studies.

Acetaminophen (APAP)-Induced Hepatotoxicity: A Tale of Two Rodents

Acetaminophen is a commonly used analgesic and antipyretic that can cause severe, dose-dependent liver injury.[1][2][3] The susceptibility to APAP-induced hepatotoxicity varies significantly between different animal species, with mice being notably more sensitive than rats.[2][4][5] This discrepancy provides a valuable model for studying the mechanisms of drug-induced liver injury (DILI).[2][6]

Data Presentation: APAP-Induced Hepatotoxicity in Mice vs. Rats
ParameterMouse ModelRat ModelReference(s)
Susceptibility to Hepatotoxicity HighLow/Resistant[2][4][5]
Toxic Dose Range As low as 200-300 mg/kg8 to 10 times higher than in mice[4]
Key Metabolic Activator (Cytochrome P450) Cyp2e1 and Cyp1a2Primarily CYP2E1[1][4]
Mechanism of Injury Formation of toxic metabolite NAPQI, glutathione (B108866) (GSH) depletion, mitochondrial protein adduct formation, oxidative stress, and JNK activation leading to oncotic necrosis.NAPQI formation and GSH depletion occur, but mitochondrial protein binding is reduced, leading to no significant oxidative stress or JNK activation.[1][2][5]
Histopathological Findings Centrilobular hepatic necrosis.Minimal to no necrosis at doses toxic to mice.[4][5]
Key Biomarkers Elevated serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).Minimal to no elevation in ALT and AST at mouse-toxic doses.[4]
Experimental Protocols: Induction and Assessment of APAP-Induced Hepatotoxicity

1. Animal Models:

  • Mice: C57BL/6 or ICR strains are commonly used.[7]

  • Rats: Sprague-Dawley or Fischer 344 are frequently utilized.[1] Animals are typically fasted overnight before APAP administration to deplete glycogen (B147801) stores, which can enhance toxicity.

2. Drug Administration:

  • Acetaminophen is dissolved in a vehicle such as warm saline or phosphate-buffered saline (PBS).

  • Administration is typically via intraperitoneal (i.p.) injection.

  • Mouse Dosing: A single dose ranging from 200 to 600 mg/kg is common.[4]

  • Rat Dosing: Significantly higher doses are required to induce toxicity.

3. Assessment of Hepatotoxicity:

  • Serum Analysis: Blood is collected at various time points (e.g., 6, 12, 24 hours) post-APAP administration. Serum levels of ALT and AST are measured as indicators of liver damage.[4]

  • Histopathology: Livers are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The extent of centrilobular necrosis is then assessed.[4][6]

  • Glutathione (GSH) Measurement: Liver tissue is homogenized, and GSH levels are determined using commercially available kits to assess the extent of depletion.[4]

Signaling Pathway and Experimental Workflow

APAP_Hepatotoxicity_Pathway APAP Acetaminophen P450 CYP450 (Cyp2e1, Cyp1a2) APAP->P450 NAPQI NAPQI (Toxic Metabolite) P450->NAPQI Metabolism Detox Detoxification NAPQI->Detox Conjugation Protein_Adducts Protein Adducts NAPQI->Protein_Adducts Depletion of GSH GSH Glutathione (GSH) GSH->Detox Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation Necrosis Hepatocyte Necrosis JNK_Activation->Necrosis

Figure 1. Signaling pathway of Acetaminophen-induced hepatotoxicity.

Experimental_Workflow_Hepatotoxicity Animal_Selection Animal Selection (Mice vs. Rats) Fasting Overnight Fasting Animal_Selection->Fasting APAP_Admin APAP Administration (i.p.) Fasting->APAP_Admin Time_Points Euthanasia at Timed Intervals (e.g., 6, 12, 24h) APAP_Admin->Time_Points Sample_Collection Blood and Liver Collection Time_Points->Sample_Collection Serum_Analysis Serum Biomarker Analysis (ALT, AST) Sample_Collection->Serum_Analysis Histopathology Histopathological Examination (H&E Staining) Sample_Collection->Histopathology GSH_Assay Hepatic GSH Measurement Sample_Collection->GSH_Assay Data_Analysis Data Analysis and Comparison Serum_Analysis->Data_Analysis Histopathology->Data_Analysis GSH_Assay->Data_Analysis

Figure 2. Experimental workflow for assessing APAP-induced hepatotoxicity.

Doxorubicin (DOX)-Induced Cardiotoxicity in Rodent Models

Doxorubicin is a highly effective anthracycline antibiotic used in cancer chemotherapy.[8][9] However, its clinical application is often limited by a dose-dependent cardiotoxicity, which can lead to cardiomyopathy and heart failure.[9][10] Both rat and mouse models are widely used to study the mechanisms of DOX-induced cardiotoxicity and to evaluate potential cardioprotective agents.[8]

Data Presentation: DOX-Induced Cardiotoxicity in Rodent Models
ParameterMouse ModelRat ModelReference(s)
Primary Mechanism Oxidative stress, mitochondrial damage, reactive oxygen species (ROS) formation, myofibrillar destruction.Similar to mice: oxidative stress, mitochondrial damage, dysregulation of intracellular calcium.[7][8]
Commonly Used Strains ICR, C57BL/6Sprague-Dawley, Wistar[7][8]
Typical Dosing Regimen Cumulative dose of 15-25 mg/kg, often administered in multiple intraperitoneal injections.Cumulative dose of 10-20 mg/kg, often administered in multiple intraperitoneal or intravenous injections.[11]
Key Cardiotoxicity Indicators Increased serum levels of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase-MB (CK-MB), increased cardiac troponin I.Increased cardiac troponin I, increased left ventricular end-diastolic pressure (LVEDP), decreased left ventricular ejection fraction (LVEF).[7][8][11]
Histopathological Findings Myocardial fiber distortion and rupture, cardiomyocyte necrosis, interstitial fibrosis.Myofibrillar disarray, vacuolization of cardiomyocytes, fibrosis.[8][11]
Experimental Protocols: Induction and Assessment of DOX-Induced Cardiotoxicity

1. Animal Models:

  • Mice: ICR mice are often considered a good model for doxorubicin-induced cardiotoxicity.[7]

  • Rats: Sprague-Dawley and Wistar rats are commonly used.

2. Drug Administration:

  • Doxorubicin is typically dissolved in sterile saline.

  • Administration can be via intraperitoneal (i.p.) or tail vein injection.

  • A cumulative dosing schedule is often employed to model chronic cardiotoxicity, for example, multiple injections over several weeks.[11]

3. Assessment of Cardiotoxicity:

  • Echocardiography: Non-invasive imaging to assess cardiac function, including LVEF and fractional shortening, in live animals over time.

  • Serum Biomarkers: Blood is collected to measure levels of cardiac troponins (cTnI, cTnT), LDH, and CK-MB.[7][11]

  • Histopathology: Hearts are excised, weighed, and processed for histological examination. Stains such as H&E and Masson's trichrome are used to evaluate cardiomyocyte damage and fibrosis, respectively.[7]

  • Oxidative Stress Markers: Heart tissue homogenates can be used to measure markers of oxidative stress, such as malondialdehyde (MDA) levels.[7]

Mechanism and Workflow Diagrams

DOX_Cardiotoxicity_Mechanism DOX Doxorubicin Mitochondria Mitochondria DOX->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Myofibril_Damage Myofibrillar Destruction Oxidative_Stress->Myofibril_Damage Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Damage->Apoptosis Myofibril_Damage->Apoptosis Cardiomyopathy Cardiomyopathy & Heart Failure Apoptosis->Cardiomyopathy

Figure 3. Key mechanisms of Doxorubicin-induced cardiotoxicity.

Experimental_Workflow_Cardiotoxicity Animal_Model Rodent Model Selection (Mouse or Rat) Dosing_Regimen DOX Administration (Cumulative Dosing) Animal_Model->Dosing_Regimen Monitoring In-life Monitoring (Body Weight, Clinical Signs) Dosing_Regimen->Monitoring Echo Echocardiography (Cardiac Function) Monitoring->Echo Periodic Termination Study Termination Monitoring->Termination Echo->Termination Data_Analysis Comprehensive Data Analysis Echo->Data_Analysis Sample_Collection Blood and Heart Collection Termination->Sample_Collection Biomarkers Serum Biomarker Analysis (cTnI, CK-MB) Sample_Collection->Biomarkers Histology Histopathology (H&E, Trichrome) Sample_Collection->Histology Biomarkers->Data_Analysis Histology->Data_Analysis

Figure 4. Workflow for a preclinical Doxorubicin cardiotoxicity study.

References

A Comparative Efficacy Analysis of Levomepromazine Hydrochloride and Clozapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of levomepromazine (B1675116) hydrochloride against clozapine (B1669256), focusing on their efficacy as antipsychotic agents. The comparison is supported by available experimental data on receptor binding affinities and clinical trial outcomes. Due to a notable lack of direct head-to-head clinical trials, this guide also presents data from studies where each compound was compared against a common reference, chlorpromazine (B137089), to facilitate an indirect assessment of their relative performance.

Data Presentation: Quantitative Receptor Binding Affinities

The therapeutic and adverse effects of both levomepromazine and clozapine are largely dictated by their interactions with a wide array of neurotransmitter receptors. The following table summarizes their respective binding affinities (Ki values in nM), with lower values indicating a higher affinity.

Receptor SubtypeLevomepromazine Ki (nM)Clozapine Ki (nM)
Dopamine (B1211576) Receptors
D154.3[1][2][3]34.6[2][3]
D2 (D2L/D2S)4.3 - 8.6[1][2][3]125 - 190[4][5]
D38.3[1][2][3]11 - 31
D47.9[1][2][3]11 - 31
Serotonin Receptors
5-HT2AHigh Affinity4[1]
5-HT2CHigh Affinity11[1]
5-HT3Moderate Affinity57[1]
5-HT6Moderate Affinity5[1]
Adrenergic Receptors
α1High Affinity19[1]
α2High AffinityN/A
Histamine (B1213489) Receptors
H1High Affinity7[1]
Muscarinic Receptors
M1Moderate Affinity7.5 - 73[1][5]
M2Moderate Affinity96[1]
M3Moderate Affinity132[1]
M4Moderate Affinity32[1]
M5Moderate Affinity48[1]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

The receptor binding affinities (Ki values) presented in this guide are typically determined using a competitive radioligand binding assay.

Objective: To determine the affinity of a test compound (levomepromazine or clozapine) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Membrane preparations from cells expressing the specific human recombinant receptor subtype.

  • Radioligand specific for the receptor of interest (e.g., [3H]-spiperone for D2 receptors).

  • Test compounds (levomepromazine, clozapine) at various concentrations.

  • Incubation buffer and wash buffer.

  • Scintillation fluid and a scintillation counter.

  • 96-well filter plates.

Procedure:

  • Incubation: In each well of the filter plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations. A set of wells with no test compound is used to determine total binding, and another set with a high concentration of a known potent unlabeled ligand is used to determine non-specific binding.

  • Equilibrium: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of the wells and wash with cold wash buffer to separate the bound radioligand from the unbound.

  • Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Clinical Trial Protocol for Efficacy in Treatment-Resistant Schizophrenia (TRS)

The following is a representative protocol for a double-blind, randomized clinical trial to compare the efficacy of two antipsychotic drugs in patients with treatment-resistant schizophrenia, based on methodologies from published studies.[6][7][8]

Objective: To compare the efficacy and safety of levomepromazine versus a comparator (e.g., chlorpromazine or clozapine) in patients with TRS.

Study Design: A multi-phase, double-blind, parallel-group, randomized controlled trial.

Participant Selection:

  • Inclusion Criteria: Patients aged 18-65 with a diagnosis of schizophrenia (DSM criteria), meeting the criteria for treatment resistance (e.g., based on Kane et al., 1988 criteria, which include a history of non-response to at least two different antipsychotics from different chemical classes at adequate doses for a sufficient duration).

  • Exclusion Criteria: Comorbid substance use disorders, significant unstable medical conditions, or a history of adverse reactions to the study medications.

Study Phases:

  • Baseline Phase (e.g., 6 weeks): Patients are maintained on their current antipsychotic medication for baseline assessment of symptoms.

  • Washout and Standardization Phase (e.g., 3-9 weeks): Patients are gradually tapered off their baseline medication and transitioned to a standardized antipsychotic (e.g., haloperidol) plus an anticholinergic agent (e.g., benztropine) to establish a consistent baseline of treatment resistance.

  • Randomization and Titration Phase (e.g., 4-8 weeks): Patients are randomized to receive either levomepromazine or the comparator drug in a double-blind manner. The dosage is gradually increased to a target therapeutic range.

  • Maintenance Phase (e.g., 12-24 weeks): The optimized dose is maintained for a fixed period to assess long-term efficacy and safety.

Outcome Measures:

  • Primary Efficacy Outcome: Change from baseline in the total score of a standardized psychiatric rating scale, such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS). A response is often defined as a ≥25% reduction in the total score.

  • Secondary Efficacy Outcomes: Changes in subscale scores of the BPRS/PANSS (e.g., positive, negative, and general psychopathology subscales), and scores on the Clinical Global Impression (CGI) scale.

  • Safety and Tolerability Outcomes: Incidence and severity of adverse events, including extrapyramidal symptoms (assessed by scales like the Simpson-Angus Scale), vital signs, weight change, and laboratory parameters.

Data Analysis:

  • The primary analysis is typically an intent-to-treat (ITT) analysis of the change in the primary efficacy outcome from baseline to the end of the study.

  • Statistical tests such as ANCOVA (with baseline score as a covariate) or mixed-model for repeated measures (MMRM) are used to compare the treatment groups.

Mandatory Visualizations

Signaling Pathways

The therapeutic and side effects of levomepromazine and clozapine are mediated by their interaction with various G-protein coupled receptors (GPCRs), which in turn activate or inhibit specific intracellular signaling cascades. The following diagrams illustrate the key signaling pathways for the Dopamine D2 and Serotonin 5-HT2A receptors, which are primary targets for both drugs.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ERK ERK Beta_Arrestin->ERK Activates Akt Akt Beta_Arrestin->Akt

Caption: Dopamine D2 Receptor Signaling Pathway.

HT2A_Signaling_Pathway Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phases cluster_assessment Assessment & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (BPRS, PANSS, CGI) Informed_Consent->Baseline_Assessment Washout Washout & Standardization (e.g., Haloperidol) Baseline_Assessment->Washout Randomization Randomization Washout->Randomization Group_A Group A: Levomepromazine (Titration & Maintenance) Randomization->Group_A Group_B Group B: Clozapine (Titration & Maintenance) Randomization->Group_B Efficacy_Assessment Efficacy Assessment (Regular BPRS, PANSS, CGI) Group_A->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Group_A->Safety_Monitoring Group_B->Efficacy_Assessment Group_B->Safety_Monitoring Data_Analysis Data Analysis (ITT, MMRM) Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Double-Blind Randomized Clinical Trial Workflow.

Indirect Comparison of Clinical Efficacy

In the absence of direct comparative trials, an indirect comparison can be made by examining studies where levomepromazine and clozapine were both evaluated against chlorpromazine in treatment-resistant schizophrenia.

A double-blind, randomized trial by Lal et al. (2006) compared levomepromazine with chlorpromazine in 38 patients with TRS.[6][7][8] At the study endpoint, 52.6% of patients on levomepromazine and 42.1% on chlorpromazine showed a ≥25% decrease in BPRS total scores, with no significant difference in response rates.[6] However, a longitudinal analysis revealed a modest but significant advantage for levomepromazine over chlorpromazine.[7][8]

In a landmark study by Kane et al. (1988), clozapine was compared with chlorpromazine in treatment-resistant schizophrenic patients. The results showed that 30% of patients treated with clozapine responded, compared to only 4% of those treated with chlorpromazine, demonstrating the superior efficacy of clozapine in this patient population.

While these are indirect comparisons, the data suggests that while levomepromazine may offer some advantages over chlorpromazine, clozapine has demonstrated a more robust and clinically significant superiority in treating patients who have not responded to other antipsychotics. It is important to note that further research, including direct head-to-head trials, is necessary to definitively establish the comparative efficacy of levomepromazine and clozapine.[9][10]

References

A Comparative Guide to the Metabolic Stability of Levomepromazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of the phenothiazine (B1677639) antipsychotic levomepromazine (B1675116) and its structurally related analogs, chlorpromazine (B137089) and promazine (B1679182). The information presented herein is intended to assist researchers and drug development professionals in understanding the metabolic liabilities and pharmacokinetic profiles of these compounds. This document summarizes key experimental data, details relevant metabolic pathways, and provides standardized protocols for assessing metabolic stability.

Introduction

Levomepromazine, a phenothiazine derivative, is utilized for its antipsychotic and sedative properties. Like other phenothiazines, its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate. Understanding the metabolic stability of levomepromazine in comparison to its analogs is crucial for predicting its pharmacokinetic behavior, optimizing dosing regimens, and designing new chemical entities with improved metabolic profiles. This guide focuses on the in vitro metabolic stability of levomepromazine, chlorpromazine, and promazine, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Comparative Metabolic Stability Data

The following tables summarize the available data on the metabolic stability of levomepromazine and its analogs. It is important to note that the quantitative data presented are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution. The primary value of this data lies in understanding the relative metabolic pathways and the enzymes involved.

Table 1: In Vitro Metabolic Stability Parameters in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic PathwaysKey Metabolizing Enzymes
Levomepromazine Data not availableData not available5-Sulfoxidation, N-Demethylation, HydroxylationCYP3A4, CYP1A2, CYP2D6
Chlorpromazine Data not availableData not availableN-Demethylation, 7-Hydroxylation, S-OxidationCYP2D6, CYP1A2
Promazine Data not availableData not availableN-Demethylation, 5-SulfoxidationCYP1A2, CYP3A4, CYP2C19

Note: Specific quantitative values for half-life and intrinsic clearance from direct comparative studies are limited in the public domain. The information provided is based on qualitative and semi-quantitative findings from various metabolism studies.

Table 2: Contribution of CYP450 Isoforms to the Metabolism of Levomepromazine and Analogs

CompoundCYP1A2CYP2C19CYP2D6CYP3A4Other CYPs
Levomepromazine ++ (Sulfoxidation)-+++ (Inhibitor)+++ (Sulfoxidation & N-Demethylation)Negligible contribution from CYP2A6, 2B6, 2C8, 2C9, 2E1
Chlorpromazine ++-++++-
Promazine +++ (Sulfoxidation & N-Demethylation)++ (N-Demethylation)+/-++ (Sulfoxidation & N-Demethylation)Minor role of CYP2C9

Key: +++ Major role; ++ Moderate role; + Minor role; +/- Negligible or conflicting role; - No significant role reported.

Metabolic Pathways and Bioactivation

The metabolism of levomepromazine and its analogs primarily occurs in the liver and involves Phase I and Phase II reactions. The initial and most significant metabolic transformations are Phase I reactions, catalyzed by CYP450 enzymes.

Levomepromazine Metabolism: The primary metabolic routes for levomepromazine are 5-sulfoxidation and N-demethylation.[1][2] At therapeutic concentrations, CYP3A4 is the main enzyme responsible for both of these reactions, accounting for approximately 72% of 5-sulfoxidation and 78% of N-demethylation.[1][2] CYP1A2 also contributes to a lesser extent to 5-sulfoxidation (around 20%).[1][2] Other identified metabolites include hydroxylated derivatives.[3]

Chlorpromazine Metabolism: Chlorpromazine undergoes extensive metabolism, with two of its major pathways being N-demethylation and 7-hydroxylation. It can also be metabolized through S-oxidation. The formation of reactive intermediates of chlorpromazine is primarily mediated by CYP2D6, and to a lesser extent, CYP1A2.[4]

Promazine Metabolism: Promazine metabolism is driven by N-demethylation and 5-sulfoxidation. In humans, CYP1A2, CYP3A4, and CYP2C19 are the major enzymes involved in these transformations.

It is important to consider that the metabolism of these phenothiazines can lead to the formation of reactive metabolites. For instance, chlorpromazine can be bioactivated to electrophilic quinone imine intermediates, which can covalently bind to cellular proteins and may be associated with hepatotoxicity.[4]

Experimental Protocols

A standardized in vitro microsomal stability assay is essential for comparing the metabolic liabilities of different compounds.

In Vitro Microsomal Stability Assay Protocol

1. Objective: To determine the rate of disappearance of a test compound (e.g., levomepromazine or its analogs) when incubated with liver microsomes, and to calculate key metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).

2. Materials and Equipment:

  • Test compounds (Levomepromazine, analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ice-cold, for reaction termination)

  • Internal standard (for analytical quantification)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the liver microsomes (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer at 37°C for 5-10 minutes.

    • Add the test compound to the mixture at a final concentration typically between 1-10 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the aliquot volume) containing the internal standard.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / [microsomal protein concentration]

Visualizations

Metabolic Pathway of Levomepromazine

Levomepromazine_Metabolism cluster_phase1 Phase I Metabolism Levomepromazine Levomepromazine Sulfoxidation 5-Sulfoxidation Levomepromazine->Sulfoxidation CYP3A4 (major) CYP1A2 (minor) NDemethylation N-Demethylation Levomepromazine->NDemethylation CYP3A4 Hydroxylation Hydroxylation Levomepromazine->Hydroxylation CYP Enzymes Sulfoxide_Metabolite Levomepromazine-5-sulfoxide Sulfoxidation->Sulfoxide_Metabolite NDesmethyl_Metabolite N-desmethyl-levomepromazine NDemethylation->NDesmethyl_Metabolite Hydroxy_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxy_Metabolites

Caption: Phase I metabolic pathways of levomepromazine.

Experimental Workflow for Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound Stock Solution E Add Test Compound A->E B Prepare Microsome Suspension D Pre-warm Microsomes and Buffer B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F E->F G Sample at Time Points (0, 5, 15, 30, 45, 60 min) F->G H Terminate Reaction (Ice-cold Acetonitrile + IS) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The metabolic stability of levomepromazine and its analogs is a critical determinant of their clinical pharmacology. While all three compounds—levomepromazine, chlorpromazine, and promazine—are extensively metabolized by hepatic CYP450 enzymes, the specific isoforms involved and the primary metabolic pathways differ. Levomepromazine is primarily metabolized by CYP3A4 and CYP1A2, whereas chlorpromazine metabolism is more dependent on CYP2D6 and CYP1A2. Promazine metabolism involves a broader range of CYPs, including CYP1A2, CYP3A4, and CYP2C19. These differences in metabolic pathways can have significant implications for drug-drug interactions and inter-individual variability in patient response.

The lack of directly comparable quantitative data on the metabolic stability of these compounds highlights a gap in the current literature. Future research employing standardized in vitro assays, such as the microsomal stability assay detailed in this guide, would be invaluable for a more precise comparison and for guiding the development of next-generation antipsychotics with optimized pharmacokinetic properties.

References

Specificity of Levomepromazine in Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of levomepromazine (B1675116) with other commonly prescribed antipsychotic medications. The data presented herein, derived from in vitro receptor binding assays, offers insights into the specificity and potential pharmacological actions of these agents. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.

Comparative Receptor Binding Profiles

The affinity of a drug for various receptors is a key determinant of its therapeutic efficacy and side-effect profile. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) of levomepromazine and a selection of other antipsychotic drugs for major neurotransmitter receptors.

ReceptorLevomepromazine (nM)Haloperidol (nM)Clozapine (nM)Olanzapine (nM)Risperidone (nM)Quetiapine (nM)Aripiprazole (nM)
Dopamine (B1211576)
D154.3[1][2]4534.6[2]11-31[1]-990[3]-
D24.3 - 8.6[1][2]0.89[4]125[5]11-31[1]3.13[1]380[3]0.34[2]
D38.3[1][2]--11-31[1]--0.8[2]
D47.9[1][2]--11-31[1]-2020[3]-
Serotonin
5-HT1A-----390[3]1.7[2]
5-HT2AHigh Affinity[1]-5.4[5]4[1]0.16[1]640[3]3.4[2]
5-HT2CHigh Affinity[1]-9.011[1]-1840[3]-
5-HT6Moderate Affinity[1]-4.0[5]5[1]---
5-HT7--6.3[5]----
Adrenergic
α1High Affinity[1]-1.6[5]19[1]0.8[1]--
α2----7.54[1]--
Histamine
H1High Affinity[1]-1.1[5]7[1]2.23[1]--
Muscarinic
M1Moderate Affinity[1]-6.2[5]73[1]---

Experimental Protocols

The receptor binding affinities presented in this guide are determined using competitive radioligand binding assays. This technique measures the ability of a test compound to displace a specific radiolabeled ligand from its receptor.

Protocol: Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., levomepromazine) for a specific target receptor.

2. Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor.

  • Test Compound: Unlabeled drug of interest (e.g., levomepromazine) at various concentrations.

  • Assay Buffer: Buffer solution optimized for the specific receptor binding conditions.

  • Filtration Apparatus: Glass-fiber filters and a vacuum filtration manifold (e.g., cell harvester).

  • Scintillation Counter: Instrument to quantify radioactivity.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor to determine non-specific binding.

3. Procedure:

  • Preparation:

    • Prepare serial dilutions of the unlabeled test compound.

    • Thaw the receptor membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.

  • Incubation:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[6]

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.[7]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass-fiber filters.[6][7] The filters will trap the receptor-bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Signaling Pathways and Experimental Workflows

The interaction of these antipsychotic drugs with their target receptors initiates a cascade of intracellular events known as signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these drugs.

G cluster_0 Experimental Workflow: Receptor Binding Assay prep 1. Preparation (Receptor Membranes, Radioligand, Test Compound) incubate 2. Incubation (Binding to Equilibrium) prep->incubate filter 3. Filtration (Separate Bound from Free Ligand) incubate->filter quantify 4. Quantification (Scintillation Counting) filter->quantify analyze 5. Data Analysis (IC50 and Ki Determination) quantify->analyze

General workflow for a competitive radioligand binding assay.
Dopamine D2 Receptor Signaling

Antagonism of the D2 receptor is a primary mechanism of action for many antipsychotic drugs. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_1 Dopamine D2 Receptor Signaling (Gi/o-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Levomepromazine Levomepromazine (Antagonist) Levomepromazine->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates targets

Simplified Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling

Many atypical antipsychotics, including levomepromazine, are potent antagonists of the 5-HT2A receptor. These receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC).

G cluster_2 Serotonin 5-HT2A Receptor Signaling (Gq/11-coupled) Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Levomepromazine Levomepromazine (Antagonist) Levomepromazine->HT2AR Blocks Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PIP2 PIP2 PIP2->IP3 Cleaved by PLC DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC Activates Ca->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates targets

Simplified Serotonin 5-HT2A receptor signaling pathway.
Histamine H1 Receptor Signaling

Antagonism of H1 receptors is a common feature of many antipsychotics and is associated with sedative and metabolic side effects. H1 receptors are coupled to Gq/11 proteins, activating the phospholipase C pathway.[8]

G cluster_3 Histamine H1 Receptor Signaling (Gq/11-coupled) Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Levomepromazine Levomepromazine (Antagonist) Levomepromazine->H1R Blocks Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PIP2 PIP2 PIP2->IP3 Cleaved by PLC DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., allergic and inflammatory responses) PKC->Response

Simplified Histamine H1 receptor signaling pathway.
Alpha-1 Adrenergic Receptor Signaling

Blockade of alpha-1 adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension. These receptors are also coupled to Gq/11 proteins and activate the phospholipase C pathway.

G cluster_4 Alpha-1 Adrenergic Receptor Signaling (Gq/11-coupled) Norepinephrine Norepinephrine A1R α1 Receptor Norepinephrine->A1R Activates Levomepromazine Levomepromazine (Antagonist) Levomepromazine->A1R Blocks Gq Gq/11 Protein A1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PIP2 PIP2 PIP2->IP3 Cleaved by PLC DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Response Cellular Response (e.g., smooth muscle contraction) DAG->Response

Simplified Alpha-1 Adrenergic receptor signaling pathway.
Muscarinic M1 Receptor Signaling

Antagonism of muscarinic receptors, particularly the M1 subtype, is associated with anticholinergic side effects. M1 receptors are coupled to Gq/11 proteins, leading to the activation of phospholipase C.[8]

G cluster_5 Muscarinic M1 Receptor Signaling (Gq/11-coupled) Acetylcholine Acetylcholine M1R M1 Receptor Acetylcholine->M1R Activates Levomepromazine Levomepromazine (Antagonist) Levomepromazine->M1R Blocks Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PIP2 PIP2 PIP2->IP3 Cleaved by PLC DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Response Cellular Response DAG->Response

Simplified Muscarinic M1 receptor signaling pathway.

References

Replicating published findings on levomepromazine's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of levomepromazine's receptor binding profile with that of other key antipsychotic medications. The presented data, compiled from in vitro radioligand binding assays, offers a quantitative basis for understanding the pharmacological actions of these compounds. Detailed experimental protocols are provided to support the replication of these findings.

Receptor Binding Affinity: A Quantitative Comparison

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. The inhibition constant (Ki) is a measure of a drug's binding affinity, with a lower Ki value indicating a higher affinity. The following tables summarize the Ki values (in nM) for levomepromazine (B1675116) and several other antipsychotics across key receptor subtypes implicated in their mechanisms of action.

Receptor SubtypeLevomepromazine Ki (nM)Olanzapine Ki (nM)Clozapine Ki (nM)Chlorpromazine Ki (nM)
Dopamine (B1211576) Receptors
D₁54.3[1][2]11-31[1]34.6[2]-
D₂4.3 - 8.6[1][2]11-31[1]--
D₃8.3[1][2]11-31[1]--
D₄7.9[1][2]11-31[1]--
Serotonin (B10506) Receptors
5-HT₂AHigh Affinity[1]4[1]--
5-HT₂CHigh Affinity[1]11[1]--
5-HT₃Moderate Affinity[1]57[1]--
5-HT₆Moderate Affinity[1]5[1]--
Adrenergic Receptors
α₁High Affinity[1]19[1]--
α₂----
Histamine (B1213489) Receptors
H₁High Affinity[1]7[1]--
Muscarinic Receptors
M₁Moderate Affinity[1]73[1]--
M₂Moderate Affinity[1]96[1]--
M₃Moderate Affinity[1]132[1]--
M₄Moderate Affinity[1]32[1]--
M₅Moderate Affinity[1]48[1]--

Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values were not available in the searched literature. A dash (-) indicates that data was not found in the performed search.

Experimental Protocols: Radioligand Binding Assays

The following are generalized protocols for competitive radioligand binding assays used to determine the Ki values presented above. Specific details may vary between laboratories and publications.

Dopamine D₂ Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D₂ receptor.

  • Materials:

    • Receptor Source: Membranes from cells stably expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Spiperone or another suitable D₂ receptor antagonist radioligand.

    • Non-specific Binding Control: A high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol).[3]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[3]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[3]

    • Scintillation Cocktail and Counter.

  • Procedure:

    • Preparation: Thaw the membrane preparation on ice. Prepare serial dilutions of the test compound and the radioligand in assay buffer.

    • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist). Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]

    • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT₂A Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for the serotonin 5-HT₂A receptor.

  • Materials:

    • Receptor Source: Membranes from cells stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 cells) or from brain tissue rich in these receptors (e.g., rat frontal cortex).[5][6]

    • Radioligand: [³H]-Ketanserin or another suitable 5-HT₂A receptor antagonist radioligand.[5]

    • Non-specific Binding Control: A high concentration of a known 5-HT₂A antagonist (e.g., 1 µM Ketanserin).

    • Assay and Wash Buffers: Similar to the D₂ receptor assay.

    • Filtration and Scintillation Equipment: As described above.

  • Procedure: The procedure is analogous to the D₂ receptor binding assay, with the substitution of the appropriate receptor source, radioligand, and non-specific binding control. Incubation is typically carried out for 60 minutes at room temperature.

Histamine H₁ Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for the histamine H₁ receptor.

  • Materials:

    • Receptor Source: Membranes from cells expressing the human H₁ receptor.

    • Radioligand: [³H]-Mepyramine.

    • Non-specific Binding Control: A high concentration of a known H₁ antagonist (e.g., 10 µM mianserin).[7]

    • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[7]

    • Wash Buffer and other equipment: As described above.

  • Procedure: The general procedure for a competitive radioligand binding assay is followed. Incubation is typically performed at room temperature for 30-60 minutes.[7]

Muscarinic M₁ Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for the muscarinic M₁ receptor.

  • Materials:

    • Receptor Source: Membranes from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).[8]

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Pirenzepine.

    • Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1-10 µM atropine).[8]

    • Assay and Wash Buffers: As described for the D₂ receptor assay.

    • Filtration and Scintillation Equipment: As described above.

  • Procedure: The standard competitive radioligand binding assay protocol is used.

Alpha-1 Adrenergic Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for the alpha-1 adrenergic receptor.

  • Materials:

    • Receptor Source: Membranes from tissues with high expression of alpha-1 adrenergic receptors (e.g., rat heart) or cells expressing the receptor.[9]

    • Radioligand: [³H]-Prazosin.

    • Non-specific Binding Control: A high concentration of a known alpha-1 antagonist.

    • Assay and Wash Buffers: As described for the D₂ receptor assay.

    • Filtration and Scintillation Equipment: As described above.

  • Procedure: The competitive radioligand binding assay protocol is followed.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways affected by levomepromazine and the general workflow for a radioligand binding assay.

D2_Signaling_Pathway Levomepromazine Levomepromazine D2R Dopamine D₂ Receptor Levomepromazine->D2R Antagonism Gi Gαi/o D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Simplified Dopamine D₂ Receptor Signaling Cascade

FiveHT2A_Signaling_Pathway Levomepromazine Levomepromazine HT2AR 5-HT₂A Receptor Levomepromazine->HT2AR Antagonism Gq Gαq/11 HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects PKC->Downstream Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Prep_Membranes->Incubation Prep_Ligands Prepare Radioligand and Test Compound Dilutions Prep_Ligands->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate IC₅₀ and Ki Quantification->Data_Analysis

References

Navigating the Translational Gap: A Comparative Guide to Inter-species Differences in Levomepromazine Metabolism and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Levomepromazine (B1675116), a phenothiazine (B1677639) derivative, is a low-potency antipsychotic with a broad therapeutic window, utilized for its sedative, antiemetic, and analgesic properties, particularly in palliative care.[1] As with many central nervous system agents, extrapolating preclinical findings from animal models to human clinical outcomes is a significant challenge. This guide provides a comprehensive comparison of the known metabolic pathways and efficacy of levomepromazine across different species, highlighting critical differences that can impact translational research and drug development.

I. Inter-species Comparison of Levomepromazine Metabolism

The metabolism of levomepromazine, like other phenothiazines, is complex and can vary significantly between species, influencing both its efficacy and toxicity profile. While comprehensive, direct comparative studies are limited, this section synthesizes available data on the primary metabolic routes and enzymes involved.

Key Metabolic Pathways:

Levomepromazine primarily undergoes N-demethylation, 5-sulfoxidation, and hydroxylation.[2][3] The contribution of each pathway can differ substantially across species.

Data Presentation: Comparative Metabolism of Levomepromazine

Metabolic PathwayHumanRatHorseDog & Monkey
N-Demethylation MajorMajorMinorData not available
5-Sulfoxidation MajorMajorMinorData not available
Hydroxylation MinorMinorMajorData not available
N-Oxidation MinorMinorData not availableData not available
Glucuronidation Potential for N-glucuronidationPotential for N-glucuronidationConjugates found in urineData not available

Enzymatic Involvement:

In humans, the cytochrome P450 (CYP) enzyme system is the primary driver of levomepromazine metabolism.

Enzyme FamilyHumanOther Species
Cytochrome P450 (CYP) CYP3A4 is the main isoform for 5-sulfoxidation (72%) and N-demethylation (78%) at therapeutic concentrations.[4] CYP1A2 contributes to a lesser extent to 5-sulfoxidation (20%).[4] The role of other CYPs (2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1) is negligible.[4]While specific CYP contributions in other species are not well-documented for levomepromazine, general species differences in CYP expression and activity are well-known and are a major source of variation in drug metabolism.[5] For the related compound promazine, CYP1A2, CYP3A4, and CYP2C19 are major drivers in humans, while hydroxylation is more dominant in horses.[2]
Flavin-Containing Monooxygenases (FMO) Potential role in N-oxidation and S-oxidation.Species differences in FMO expression are known and could contribute to variations in metabolism.
UDP-Glucuronosyltransferases (UGT) Potential for N-glucuronidation of the tertiary amine.Species differences in N-glucuronidation are common.[2]

II. Comparative Efficacy and Pharmacodynamics

Direct comparisons of levomepromazine's efficacy across species for the same indication are scarce. However, by examining studies in different species, we can infer potential translational challenges.

ParameterHumanMouseRat
Primary Clinical Use Antipsychotic, analgesic, antiemetic, sedative (especially in palliative care).[1]Investigated for sedative and antinociceptive effects.[6] Also studied for effects on the developing brain.[7][8]Investigated for sedative and antinociceptive effects.[6]
Sedative Effects Prominent sedative effects are a key feature of its clinical use.[1]Significantly diminishes exploratory behavior and spontaneous locomotor activity.[6]Significantly diminishes exploratory behavior and spontaneous locomotor activity.[6]
Antinociceptive (Analgesic) Effects Used for moderate to severe pain, often in combination with opioids.[1][9]Abolished the writhing reflex, indicating visceral antinociceptive effects.[6]Not explicitly tested with a nociceptive stimulus in the cited study, but sedative effects were observed.[6]
Antiemetic Effects Frequently used for intractable nausea and vomiting in palliative care.[1][10]Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.
Adverse Effects Akathisia, dry mouth, hypotension, sinus tachycardia, weight gain.[1]High doses reduced cell viability in vitro. In vivo, higher doses led to lower body weight gain.[7][8]No specific adverse effects noted in the cited behavioral study at the tested doses.[6]

Translational Considerations:

The sedative and antinociceptive effects observed in rodents appear to translate to humans. However, the complex nature of psychiatric and palliative symptoms in humans makes direct efficacy comparisons challenging. Furthermore, the differences in metabolic pathways and rates can lead to different exposure levels and metabolite profiles, potentially impacting both efficacy and toxicity in different species.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are representative protocols based on the cited literature.

In Vitro Metabolism Study (Human Liver Microsomes)

Objective: To identify the cytochrome P450 isoenzymes involved in the metabolism of levomepromazine.

Materials:

  • Human liver microsomes from different donors.

  • cDNA-expressed human CYP isoforms (e.g., Supersomes™).

  • Levomepromazine.

  • NADPH regenerating system.

  • CYP-selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, fluvoxamine (B1237835) for CYP1A2).

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometric detection.

Procedure:

  • Incubation: Incubate levomepromazine (at therapeutic, e.g., 10 µM, and toxicological, e.g., 100 µM, concentrations) with human liver microsomes or specific cDNA-expressed CYPs in the presence of an NADPH regenerating system.

  • Inhibition Studies: Pre-incubate the microsomes with a selective inhibitor for a specific CYP isoform before adding levomepromazine.

  • Sample Processing: Terminate the reaction by adding a solvent like acetonitrile. Centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of metabolites (e.g., 5-sulfoxide and N-desmethyl-levomepromazine) using a validated HPLC method.

  • Data Interpretation: Compare the rate of metabolite formation in the presence and absence of inhibitors and with different CYP isoforms to determine the contribution of each enzyme.

In Vivo Sedation and Antinociception Study (Rodent Model)

Objective: To assess the sedative and antinociceptive effects of levomepromazine in mice or rats.

Animals:

  • Adult male CD-1 mice or Sprague-Dawley rats.

Drug Administration:

  • Administer levomepromazine or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. Doses can range from 0.05 to 10 mg/kg depending on the species and desired effect.[6][8]

Sedation Assessment (Open Field Test):

  • Place the animal in the center of an open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 10-30 minutes) at different time points after drug administration.[6]

  • A significant reduction in activity compared to the vehicle-treated group indicates a sedative effect.

Antinociception Assessment (Writhing Test - for visceral pain):

  • Administer levomepromazine or vehicle.

  • After a set time (e.g., 30 minutes), induce visceral pain by i.p. injection of a chemical irritant (e.g., 0.6% acetic acid).

  • Immediately after the irritant injection, count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).[6]

  • A significant reduction in the number of writhes compared to the vehicle group indicates an antinociceptive effect.[6]

IV. Visualizing Levomepromazine's Mechanism of Action and Metabolism

The following diagrams illustrate the key molecular interactions and metabolic fate of levomepromazine.

General Mechanism of Action of Levomepromazine cluster_membrane Cell Membrane cluster_effects Pharmacological Effects D2 Dopamine D2 Receptor Antipsychotic Antipsychotic Effect D2->Antipsychotic Antiemetic Antiemetic Effect D2->Antiemetic Analgesic Analgesic Effect D2->Analgesic S2 Serotonin 5-HT2A Receptor S2->Antipsychotic S2->Antiemetic S2->Analgesic H1 Histamine H1 Receptor Sedative Sedative/Hypnotic Effect H1->Sedative A1 Alpha-1 Adrenergic Receptor A1->Analgesic Hypotension Side Effect: Hypotension A1->Hypotension LMP Levomepromazine LMP->D2 Antagonist LMP->S2 Antagonist LMP->H1 Antagonist LMP->A1 Antagonist

Caption: Levomepromazine's multimodal action via receptor antagonism.

Primary Metabolic Pathways of Levomepromazine in Humans cluster_phase1 Phase I Metabolism (Liver) LMP Levomepromazine S_Oxide Levomepromazine-5-sulfoxide (Less Active) LMP->S_Oxide CYP3A4 (Major) CYP1A2 (Minor) N_Desmethyl N-desmethyl-levomepromazine (Active) LMP->N_Desmethyl CYP3A4 (Major) CYP1A2 (Minor) Hydroxylated Hydroxylated Metabolites LMP->Hydroxylated Minor Pathway Excretion Excretion (Urine and Feces) S_Oxide->Excretion N_Desmethyl->Excretion Hydroxylated->Excretion

Caption: Levomepromazine Phase I metabolism in the human liver.

V. Conclusion

Significant gaps remain in our understanding of the comparative metabolism and efficacy of levomepromazine across preclinical species and humans. The available data underscores the predominance of CYP3A4 in human metabolism and highlights quantitative differences in metabolic pathways between species. While sedative and antinociceptive effects appear to translate from rodents to humans, the complexity of the clinical indications for levomepromazine necessitates careful consideration of inter-species differences during drug development. Further research into the specific CYP contributions in common preclinical models and direct comparative efficacy studies would be invaluable for improving the predictive value of animal studies for this versatile therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Levomepromazine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of levomepromazine (B1675116) hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to maintain compliance with regulatory standards.

Levomepromazine hydrochloride, while not classified as a controlled substance by the Drug Enforcement Administration (DEA) in the United States, is a potent pharmaceutical compound that is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal requires meticulous procedures to prevent environmental contamination and ensure workplace safety. It is not typically classified as a hazardous waste by the Environmental Protection Agency (EPA) unless it exhibits specific characteristics such as ignitability, corrosivity, or reactivity, which is not inherent to the compound itself.

Disposal Procedures for this compound

The following step-by-step process outlines the recommended procedure for the disposal of this compound in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize the risk of exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

Step 2: Waste Segregation and Collection

Proper segregation of pharmaceutical waste is critical to ensure it is handled by the correct disposal stream.

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for non-hazardous pharmaceutical waste.

  • Labeling: The container must be labeled as "Pharmaceutical Waste for Incineration" and should include the name of the substance (this compound).

  • Avoid Mixing: Do not mix this compound with other chemical or biological waste streams.

Step 3: On-site Neutralization (if applicable and permitted)

For trace amounts or contaminated materials (e.g., empty vials, contaminated gloves), on-site chemical degradation may be an option if your facility's protocols and local regulations permit. This should only be performed by trained personnel. A common method involves:

  • Preparation of a 5% Sodium Hypochlorite (B82951) Solution: Prepare a fresh solution of sodium hypochlorite (bleach).

  • Degradation: Immerse the contaminated materials in the bleach solution for at least 24 hours. This process helps to break down the active pharmaceutical ingredient.

  • Disposal of Treated Waste: After neutralization, the treated solid materials can typically be disposed of as regular laboratory waste, and the liquid can be neutralized and disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.

Note: Always consult your institution's Environmental Health and Safety (EHS) department before performing any on-site neutralization.

Step 4: Final Disposal

The primary and recommended method for the final disposal of this compound is through a licensed pharmaceutical waste management company.

  • Engage a Certified Vendor: Your institution should have a contract with a certified vendor specializing in pharmaceutical waste disposal.

  • Secure Storage: While awaiting pickup, store the sealed and labeled waste container in a secure, designated area away from general laboratory traffic.

  • Documentation: Maintain a detailed log of all disposed of this compound, including quantities and dates of disposal, in accordance with your facility's record-keeping policies.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.

ParameterValueReference
GHS Hazard Statement H302: Harmful if swallowed[1]
GHS Hazard Statement H411: Toxic to aquatic life with long lasting effects[1]
Recommended Neutralizing Agent Concentration 5% Sodium HypochloriteIndustry Best Practice
Minimum Neutralization Time 24 hoursIndustry Best Practice
Personal Protective Equipment Gloves, Eye Protection, Lab Coat[1]

Experimental Protocols

Protocol for On-Site Neutralization of this compound Contaminated Materials:

  • Scope: This protocol applies to minor spills and contaminated disposable materials such as gloves, paper towels, and empty vials that have come into contact with this compound.

  • Materials:

    • 5.25% Sodium hypochlorite (household bleach)

    • Water (deionized or distilled)

    • Appropriate glass or chemical-resistant plastic container for neutralization

    • Personal Protective Equipment (PPE) as specified above

  • Procedure:

    • Prepare a 5% sodium hypochlorite solution by diluting household bleach with water as necessary.

    • Carefully place the contaminated materials into the neutralization container.

    • Add a sufficient volume of the 5% sodium hypochlorite solution to completely submerge the materials.

    • Loosely cover the container to allow for any potential off-gassing while preventing contamination.

    • Let the container stand in a well-ventilated area (e.g., a fume hood) for a minimum of 24 hours.

    • After the neutralization period, decant the liquid and neutralize its pH to between 6.0 and 8.0 using a suitable acid or base. Dispose of the neutralized liquid down the sanitary sewer with ample water, in accordance with local regulations.

    • The remaining solid waste can now be disposed of as non-hazardous laboratory waste.

  • Safety Precautions:

    • Always work in a well-ventilated area.

    • Avoid contact of bleach with acidic materials to prevent the release of chlorine gas.

    • Consult your institution's EHS for approval before implementing this protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe decision Trace Contamination or Bulk Waste? ppe->decision neutralize On-site Neutralization with 5% Sodium Hypochlorite (if permitted) decision->neutralize Trace collect Segregate and Collect in Labeled 'Pharmaceutical Waste for Incineration' Container decision->collect Bulk disposal_neutralized Dispose of Treated Waste as per Protocol neutralize->disposal_neutralized vendor Store Securely for Pickup by Licensed Pharmaceutical Waste Vendor collect->vendor end Disposal Complete disposal_neutralized->end vendor->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Levomepromazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal plans are critical for laboratory personnel handling Levomepromazine hydrochloride. Adherence to these guidelines ensures personal safety and maintains a secure research environment.

Researchers, scientists, and drug development professionals must prioritize safety when working with active pharmaceutical ingredients. This guide provides immediate, essential safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational plans, and proper disposal methods.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. This includes the use of appropriate engineering controls and personal protective equipment.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[1]

  • A laboratory fume hood or other form of local exhaust ventilation is recommended.[2]

  • Ensure accessible safety showers and eye wash stations are available.[3][4]

Personal Protective Equipment: A multi-layered approach to PPE is crucial for preventing skin and eye contact, as well as inhalation.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Protects against splashes and dust particles.
Skin Protection - Gloves: Chemical impermeable gloves.[1] Powder-free gloves are recommended.[5] Gloves must be inspected prior to use.[2][6] - Clothing: Fire/flame resistant and impervious clothing.[1][2][3][4][6]Prevents direct skin contact with the chemical. Impervious clothing protects against spills.
Respiratory Protection If exposure limits are exceeded or irritation occurs, a full-face respirator is recommended.[1] NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are also suggested.[2]Protects against inhalation of dust or aerosols.

Occupational Exposure Limits for this compound are not available in the provided safety data sheets.[1][2]

Procedural Guidance for Handling and Disposal

A systematic workflow is essential for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and engineering controls are operational.

  • Weighing and Transfer: Handle the substance in a designated area, such as a fume hood, to minimize dust and aerosol formation.[1][4] Avoid creating dust.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1][3] Do not eat, drink, or smoke in the handling area.[1][3][4]

  • Spill Management: In case of a spill, evacuate unnecessary personnel.[2] Wear appropriate PPE and avoid inhaling dust.[2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Decontamination: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][3]

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials by offering them to a licensed hazardous material disposal company or by burning in an incinerator equipped with an afterburner and scrubber.[2][6]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with federal, state, and local regulations.[2][6]

  • Environmental Precautions: Prevent the chemical from entering drains, as it can be very toxic to aquatic life.[1][4][7]

Below is a logical workflow for the handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls prep_ppe->prep_eng weigh Weighing & Transfer (in Fume Hood) prep_eng->weigh hygiene Practice Good Hygiene weigh->hygiene spill Spill Occurs? hygiene->spill decon Decontaminate Surfaces & Clothing dispose_chem Dispose of Chemical Waste decon->dispose_chem dispose_ppe Dispose of Contaminated PPE dispose_chem->dispose_ppe spill->decon No manage_spill Spill Management Protocol spill->manage_spill Yes manage_spill->decon

References

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.